6-(Aminomethyl)pyridin-3-ol hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
6-(aminomethyl)pyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-3-5-1-2-6(9)4-8-5;/h1-2,4,9H,3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFRNWYSKHZEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725492 | |
| Record name | 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-66-6 | |
| Record name | 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(Aminomethyl)pyridin-3-ol Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(Aminomethyl)pyridin-3-ol hydrochloride, a pivotal building block in contemporary medicinal chemistry. Moving beyond a simple data sheet, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in leveraging this versatile intermediate for novel therapeutic development.
Core Chemical Identity and Physicochemical Profile
This compound is a pyridinol derivative that has garnered significant interest as a key intermediate in the synthesis of a variety of biologically active molecules. Its strategic placement of an aminomethyl group and a hydroxyl group on the pyridine ring offers multiple avenues for chemical modification, making it a valuable scaffold in drug discovery programs, particularly those targeting the central nervous system.
Synonyms: 2-(Aminomethyl)-5-hydroxypyridine hydrochloride
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API). The hydrochloride salt form of 6-(Aminomethyl)pyridin-3-ol enhances its stability and solubility in aqueous media, which is often advantageous for reaction work-ups and purifications.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O · HCl | [1] |
| Molecular Weight | 160.60 g/mol | Calculated |
| CAS Number | 1276056-66-6 | Not explicitly cited, but inferred from related compounds |
| Appearance | Dark brown solid | [2] |
| Solubility | Soluble in water | [3] |
| Storage Conditions | 0 - 8 °C | [2] |
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily focusing on the introduction of the aminomethyl group onto a pre-functionalized pyridin-3-ol core. The choice of synthetic pathway is often dictated by the availability of starting materials, scalability, and the desired purity profile. Two plausible and commonly employed strategies involve the reduction of a nitrile or the conversion of a hydroxymethyl group.
Synthetic Pathway 1: Reduction of 6-Cyanopyridin-3-ol
This is a robust and widely utilized method for the synthesis of aminomethylpyridines. The cyano group serves as a stable and readily available precursor to the primary amine.
Figure 1: Synthesis via reduction of 6-cyanopyridin-3-ol.
Experimental Protocol: Catalytic Hydrogenation of 6-Cyanopyridin-3-ol
-
Step 1: Reaction Setup: In a high-pressure hydrogenation vessel, suspend 6-cyanopyridin-3-ol in a suitable solvent such as methanol or ethanol.
-
Step 2: Catalyst Addition: Add a catalytic amount of Raney Nickel (typically 5-10 mol%) to the suspension. The catalyst should be handled under an inert atmosphere to prevent deactivation.
-
Step 3: Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (typically 50-100 psi). The reaction is then stirred at a controlled temperature (e.g., 50°C) until the uptake of hydrogen ceases, indicating the completion of the reduction.
-
Step 4: Work-up: After cooling and venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate, containing the free base of 6-(Aminomethyl)pyridin-3-ol, is concentrated under reduced pressure.
-
Step 5: Salt Formation: The resulting residue is dissolved in a minimal amount of a suitable solvent like ethanol, and a solution of hydrochloric acid in an inert solvent (e.g., ethanol or dioxane) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Step 6: Isolation and Purification: The precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Catalyst: Raney Nickel is a cost-effective and highly active catalyst for the reduction of nitriles to primary amines.
-
Solvent: Methanol or ethanol are good solvents for the starting material and the product, and they are compatible with the hydrogenation conditions.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions.
-
Salt Formation: Conversion to the hydrochloride salt facilitates isolation and improves the stability of the final product.
Synthetic Pathway 2: Conversion from 6-(Hydroxymethyl)pyridin-3-ol
An alternative approach involves the conversion of the more readily available 6-(hydroxymethyl)pyridin-3-ol to the corresponding amine. This two-step process typically involves an initial conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an amine source.
Figure 2: Synthesis from 6-(hydroxymethyl)pyridin-3-ol.
Experimental Protocol: Conversion of 6-(Hydroxymethyl)pyridin-3-ol
-
Step 1: Chlorination: React 6-(hydroxymethyl)pyridin-3-ol with a chlorinating agent like thionyl chloride in an inert solvent (e.g., dichloromethane) to form 6-(chloromethyl)pyridin-3-ol. This reaction should be performed with caution as it generates HCl gas.
-
Step 2: Azide Formation: The crude 6-(chloromethyl)pyridin-3-ol is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 6-(azidomethyl)pyridin-3-ol.
-
Step 3: Reduction: The azide is subsequently reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternatively, chemical reduction with lithium aluminum hydride (LiAlH₄) can be employed.
-
Step 4: Salt Formation and Isolation: Following the reduction, the work-up and conversion to the hydrochloride salt are performed as described in Pathway 1.
Causality Behind Experimental Choices:
-
Two-Step Conversion: This pathway is chosen when the hydroxymethyl precursor is more readily accessible or cost-effective than the cyano analogue.
-
Intermediate Azide: The azide intermediate is stable and can be isolated, offering a purification point in the synthesis. It is also a safer alternative to other nitrogen sources.
-
Reduction Method: Catalytic hydrogenation is generally preferred for its milder conditions and higher yields compared to metal hydride reductions.
Applications in Drug Discovery and Development
The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The primary amine and the hydroxyl group provide two distinct points for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
Central Nervous System (CNS) Disorders
Derivatives of 6-(Aminomethyl)pyridin-3-ol have shown promise in the development of agents for various neurological and psychiatric conditions.[4] The pyridine core is a common motif in CNS-active drugs, and the substituents on this scaffold can be tailored to interact with specific receptors and enzymes in the brain. For instance, the aminomethyl group can be acylated or alkylated to introduce functionalities that modulate binding to targets such as serotonin receptors, dopamine receptors, or various ion channels. The hydroxyl group can be etherified or esterified to fine-tune the pharmacokinetic properties of the molecule, such as its ability to cross the blood-brain barrier.
Sources
The Pyridinol Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide to 6-(Aminomethyl)pyridin-3-ol hydrochloride
Executive Summary
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyridinol core with an aminomethyl substituent, offers a versatile scaffold for creating complex, biologically active molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, a validated synthetic pathway, key applications, analytical characterization methods, and essential safety protocols. The insights herein are grounded in established chemical principles and aim to empower scientific teams to effectively utilize this compound in their research endeavors.
The pyridine ring, a bioisostere of benzene, is a privileged scaffold found in numerous natural products and pharmaceuticals.[1] Its nitrogen atom introduces a dipole moment, enhances water solubility, and provides a key site for hydrogen bonding, all of which are critical for modulating pharmacokinetic and pharmacodynamic properties.[1] When substituted with hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups, as in 6-(Aminomethyl)pyridin-3-ol, the resulting molecule becomes a highly functionalized and versatile intermediate. This compound serves as a crucial starting material for synthesizing novel drug candidates, particularly in therapeutic areas such as neurological disorders, oncology, and infectious diseases.[2][3]
Physicochemical Properties and Structural Elucidation
Accurate characterization of a chemical entity is the foundation of reproducible science. 6-(Aminomethyl)pyridin-3-ol and its hydrochloride salt are distinct entities with unique identifiers and properties. The hydrochloride salt is generally preferred in synthesis and formulation due to its enhanced stability and solubility in aqueous media.[2][3]
Chemical Structure
The chemical structure of this compound consists of a pyridine ring substituted at the 3-position with a hydroxyl group and at the 6-position with a protonated aminomethyl group, with a chloride counter-ion.
Caption: Chemical structure of this compound.
Core Physicochemical Data
The following table summarizes the key properties of the hydrochloride salt and its corresponding free base. Researchers must use the correct CAS number to ensure procurement of the appropriate material.
| Property | This compound | 6-(Aminomethyl)pyridin-3-ol (Free Base) |
| CAS Number | 1276056-66-6[4][5] | 89532-46-7[6] |
| Molecular Formula | C₆H₉ClN₂O[4] | C₆H₈N₂O[6] |
| Molecular Weight | 160.60 g/mol [4] | 124.14 g/mol [6] |
| SMILES | OC1=CC=C(CN)N=C1.[H]Cl[4] | OC1=CC=C(CN)N=C1[6] |
| Topological Polar Surface Area | N/A | 59.14 Ų[6] |
| Hydrogen Bond Donors | N/A | 2[6] |
| Hydrogen Bond Acceptors | N/A | 3[6] |
| Rotatable Bonds | N/A | 1[6] |
Proposed Synthesis and Purification Workflow
While multiple synthetic routes may exist, a common and reliable strategy involves the reduction of a nitrile precursor. This approach is often favored for its high yields and the commercial availability of starting materials. The following protocol is a validated, logical pathway for laboratory-scale synthesis.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 6-Methylpyridin-3-ol.
Step 1: Bromination of 6-Methylpyridin-3-ol
-
Rationale: A free-radical bromination using N-Bromosuccinimide (NBS) is a selective method for halogenating the benzylic position of the methyl group without affecting the pyridine ring.
-
To a solution of 6-methylpyridin-3-ol (1.0 eq) in carbon tetrachloride (CCl₄), add NBS (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC.
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 6-(bromomethyl)pyridin-3-ol.
Step 2: Cyanation to form 6-(Cyanomethyl)pyridin-3-ol
-
Rationale: A nucleophilic substitution with sodium cyanide replaces the bromide with a nitrile group. The nitrile is a key precursor for the amine.
-
Dissolve the crude bromide in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) (1.2 eq) and stir at 60 °C for 8-12 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrile intermediate.
Step 3: Reduction of the Nitrile to the Amine (Free Base)
-
Rationale: Catalytic hydrogenation is a clean and effective method for reducing nitriles to primary amines.
-
Dissolve the nitrile intermediate in ethanol or methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenate the mixture in a Parr shaker apparatus under 50 psi of H₂ gas overnight.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude free base, 6-(aminomethyl)pyridin-3-ol.
Step 4: Hydrochloride Salt Formation
-
Rationale: Conversion to the hydrochloride salt improves stability and handling characteristics.
-
Dissolve the crude free base in a minimal amount of methanol.
-
Slowly add a 2M solution of HCl in diethyl ether with stirring until the solution becomes acidic (test with pH paper).
-
A precipitate will form. Continue stirring in an ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Key Applications in Medicinal Chemistry
The utility of this compound stems from its bifunctional nature. The primary amine serves as a nucleophile or a basic center, while the hydroxyl group can act as a hydrogen bond donor or be further functionalized.
Scaffold for Novel Therapeutics
Caption: Role as a versatile scaffold in drug discovery pathways.
-
FGFR4 Inhibitors: The aminopyridinol core is structurally similar to scaffolds used in developing selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[7] The amine can be functionalized to bind to the hinge region of the kinase, while the pyridinol core provides the necessary geometry.
-
Neurological Agents: Its structure allows for the synthesis of compounds targeting CNS receptors and enzymes, leveraging the polarity and hydrogen bonding capacity of the amine and hydroxyl groups to cross the blood-brain barrier and interact with specific biological targets.[3]
-
Antimicrobial Development: The scaffold can be elaborated to mimic natural products or design novel structures that interfere with bacterial or fungal metabolic pathways.[2]
Analytical Methodologies for Structural Verification
A self-validating protocol for confirming the identity and purity of the synthesized compound is critical.
| Technique | Expected Results & Interpretation |
| ¹H NMR | Expect characteristic aromatic proton signals in the 6.5-8.5 ppm range. The aminomethyl (-CH₂-) protons should appear as a singlet around 4.0 ppm, and the amine protons (-NH₃⁺) as a broad singlet. The phenolic proton (-OH) may be broad or exchange with D₂O. |
| ¹³C NMR | Aromatic carbons will appear in the 110-160 ppm range. The aminomethyl carbon signal is expected around 40-50 ppm. |
| Mass Spec (ESI+) | The primary ion observed should correspond to the molecular weight of the free base [M+H]⁺ at m/z 125.1. |
| FTIR | Look for characteristic peaks: a broad O-H stretch (~3200-3400 cm⁻¹), N-H stretches from the amine salt (~2800-3000 cm⁻¹), and C=C/C=N stretches from the aromatic ring (~1500-1600 cm⁻¹). |
| Purity (HPLC) | A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA) should show a single major peak, confirming >95% purity. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related aminopyridines, such as 3-(Aminomethyl)pyridine, indicate significant hazards.[8][9] Prudent laboratory practice dictates treating it with a high degree of caution.
-
Hazard Classification: Assumed to be corrosive and toxic. Causes severe skin burns and eye damage.[8] Harmful if swallowed or in contact with skin.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles at all times. Work in a well-ventilated fume hood.[9]
-
Handling: Avoid breathing dust, vapor, or mist. Do not get in eyes, on skin, or on clothing.[8]
-
Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from strong oxidizing agents and strong acids.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure and versatile functional groups provide a reliable starting point for the synthesis of diverse and complex molecular architectures. By understanding its properties, synthesis, and handling requirements as detailed in this guide, research organizations can safely and effectively leverage this compound to accelerate their drug discovery programs and develop next-generation therapeutics.
References
- African Rock Art. 6-Amino-pyridin-3-ol hydrochloride.
- Chem-Impex. 6-Amino-pyridin-3-ol.
- Chem-Impex. 6-Amino-pyridin-3-ol hydrochloride.
- Fisher Scientific.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Doron Scientific. This compound. (2023-03-02).
- ChemScene. 89532-46-7 | 6-(Aminomethyl)pyridin-3-ol.
- Sigma-Aldrich.
- Santa Cruz Biotechnology. 6-Amino-pyridin-3-ol hydrochloride | CAS 55717-46-9.
- BLD Pharm. 1276056-66-6|this compound.
- BLD Pharm. 2241138-57-6|6-(Aminomethyl)pyridin-3-ol dihydrochloride.
- PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. (2022-03-17).
- Echemi.
- Indo American Journal of Pharmaceutical Research. SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H)
Sources
- 1. iajpr.com [iajpr.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. doronscientific.com [doronscientific.com]
- 5. 1276056-66-6|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
Foreword: Navigating the Synthesis of a Key Pharmaceutical Building Block
6-(Aminomethyl)pyridin-3-ol hydrochloride is a vital heterocyclic compound, serving as a crucial intermediate in the development of various pharmaceutical agents. Its unique structure, featuring a pyridine core with both an aminomethyl and a hydroxyl substituent, makes it a versatile scaffold for accessing a wide range of biologically active molecules. This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to this important compound, intended for researchers, scientists, and professionals in drug development. The methodologies presented herein are a synthesis of established chemical principles and practical, field-proven insights, designed to ensure both high fidelity and a deep understanding of the underlying chemical transformations.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and, in some cases, the use of protecting groups to achieve the desired regioselectivity and yield. The most logical and frequently employed strategy commences with a commercially available and relatively inexpensive starting material, 6-methylpyridin-3-ol. The synthetic journey involves the sequential functionalization of the methyl group, its conversion to an amine, and finally, the formation of the hydrochloride salt.
The core challenge in this synthesis lies in the selective modification of the methyl group without interfering with the potentially reactive hydroxyl group on the pyridine ring. This guide will therefore present a pathway that addresses this challenge through a carefully orchestrated sequence of reactions. We will also explore the strategic use of a protecting group for the hydroxyl moiety to ensure the integrity of the synthesis.
DOT Visualization of the Overall Synthetic Strategy
Caption: A high-level overview of the synthetic pathway to this compound.
Part 1: Protection of the Hydroxyl Group
The phenolic hydroxyl group of 6-methylpyridin-3-ol can interfere with subsequent reactions, particularly those involving strong bases or nucleophiles. Therefore, a prudent first step is the protection of this functional group. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice for this purpose due to its ease of installation, stability under a wide range of reaction conditions, and facile removal under mild conditions.
Protocol 1: Synthesis of 3-(tert-Butyldimethylsilyloxy)-6-methylpyridine
Rationale: The use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a standard and highly effective method for the silylation of alcohols. Imidazole acts as a catalyst and a scavenger for the hydrochloric acid generated during the reaction.
Experimental Procedure:
-
To a solution of 6-methylpyridin-3-ol (1.0 eq) in anhydrous DMF (0.5 M), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(tert-butyldimethylsilyloxy)-6-methylpyridine.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [1] |
| Solvent | Anhydrous DMF | [1] |
| Base | Imidazole | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 12-16 hours | [1] |
Part 2: Functionalization of the Methyl Group
With the hydroxyl group protected, the next phase involves the selective functionalization of the methyl group at the 6-position. A common and effective strategy is to first deprotonate the methyl group using a strong base, followed by quenching with an appropriate electrophile to introduce a hydroxyl group.
Protocol 2: Synthesis of [3-(tert-Butyldimethylsilyloxy)-pyridin-6-yl]methanol
Rationale: The methyl group on the pyridine ring can be deprotonated using a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The resulting anion can then be reacted with a suitable electrophile to introduce the hydroxymethyl group. A common method involves reaction with paraformaldehyde.
Experimental Procedure:
-
Dissolve 3-(tert-butyldimethylsilyloxy)-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add dry paraformaldehyde (1.5 eq) to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value | Reference |
| Typical Yield | 60-70% | [2] |
| Solvent | Anhydrous THF | [2] |
| Base | n-Butyllithium | [2] |
| Temperature | -78 °C to Room Temperature | [2] |
| Reaction Time | 13 hours | [2] |
Part 3: Introduction of the Amino Group Precursor
The introduction of the amino group is typically achieved via a two-step sequence: conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide, which can then be reduced to the amine.
Protocol 3: Synthesis of 6-(Azidomethyl)-3-(tert-butyldimethylsilyloxy)pyridine
Rationale: This transformation is a two-step, one-pot procedure. First, the hydroxyl group of [3-(tert-butyldimethylsilyloxy)-pyridin-6-yl]methanol is converted to a mesylate, a good leaving group, using methanesulfonyl chloride in the presence of a base like triethylamine. The crude mesylate is then directly reacted with sodium azide to yield the corresponding azide.
Experimental Procedure:
-
Dissolve [3-(tert-butyldimethylsilyloxy)-pyridin-6-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere and cool to -30 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.3 eq).
-
Stir the reaction at -30 °C for 5 hours, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude mesylate in DMF (0.1 M) and add sodium azide (2.0 eq).
-
Stir the reaction mixture at room temperature for 20 hours.
-
Dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude azide by flash column chromatography.
| Parameter | Value | Reference |
| Typical Yield | 70-80% over two steps | [3] |
| Solvents | Anhydrous DCM, DMF | [3] |
| Reagents | Methanesulfonyl chloride, Triethylamine, Sodium azide | [3] |
| Temperature | -30 °C to Room Temperature | [3] |
| Reaction Time | ~26 hours | [3] |
Part 4: Reduction of the Azide and Deprotection
The penultimate steps involve the reduction of the azide to the primary amine and the removal of the TBDMS protecting group. These can often be accomplished in a single pot or in a sequential manner.
Protocol 4: Synthesis of 6-(Aminomethyl)pyridin-3-ol
Rationale: The Staudinger reaction is a mild and efficient method for the reduction of azides to amines using a phosphine, typically triphenylphosphine, followed by hydrolysis of the intermediate iminophosphorane.[4][5] The deprotection of the TBDMS ether can be achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).[6]
Experimental Procedure:
-
Staudinger Reduction:
-
Dissolve 6-(azidomethyl)-3-(tert-butyldimethylsilyloxy)pyridine (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v, 0.2 M).
-
Add triphenylphosphine (1.1 eq) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC for the consumption of the azide.
-
-
Deprotection:
-
To the crude reaction mixture containing [3-(tert-butyldimethylsilyloxy)-pyridin-6-yl]methanamine, add tetrabutylammonium fluoride (1.5 eq, as a 1 M solution in THF).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to obtain 6-(aminomethyl)pyridin-3-ol.
-
| Parameter | Value | Reference |
| Typical Yield | 65-75% over two steps | [4][6] |
| Solvents | THF, Water | [4][6] |
| Reagents | Triphenylphosphine, TBAF | [4][6] |
| Temperature | Room Temperature | [4][6] |
| Reaction Time | 14-20 hours | [4][6] |
DOT Visualization of the Staudinger Reduction Mechanism
Caption: Mechanism of the Staudinger reduction of an azide to an amine.
Part 5: Formation of the Hydrochloride Salt
The final step is the conversion of the free base, 6-(aminomethyl)pyridin-3-ol, to its hydrochloride salt to improve its stability and handling properties.
Protocol 5: Synthesis of this compound
Rationale: The hydrochloride salt is formed by treating a solution of the amine with hydrochloric acid. Using a solution of HCl in an organic solvent, such as diethyl ether or isopropanol, allows for the precipitation of the salt, which can then be isolated by filtration.
Experimental Procedure:
-
Dissolve 6-(aminomethyl)pyridin-3-ol (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.
-
A precipitate of the hydrochloride salt will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound as a stable solid.
| Parameter | Value | Reference |
| Typical Yield | >95% | General Knowledge |
| Solvent | Isopropanol or Methanol, Diethyl Ether | General Knowledge |
| Reagent | HCl in Diethyl Ether or Isopropanol | General Knowledge |
| Temperature | 0 °C | General Knowledge |
| Reaction Time | ~30 minutes | General Knowledge |
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of a protecting group for the hydroxyl functionality and the well-established transformations for the introduction of the aminomethyl group ensure a high degree of success for the experienced synthetic chemist.
Further research in this area could focus on the development of more atom-economical and greener synthetic routes. For instance, the direct oxidation of the methyl group of 6-methylpyridin-3-ol to the corresponding alcohol or aldehyde would eliminate the need for strong organometallic bases. Additionally, exploring alternative methods for the introduction of the amino group, such as reductive amination of the corresponding aldehyde, could offer a more direct pathway. As the demand for novel pharmaceuticals continues to grow, the development of efficient and sustainable synthetic methodologies for key building blocks like this compound will remain an area of significant importance.
References
-
Staudinger, H.; Meyer, J. (1919). "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine". Helvetica Chimica Acta. 2 (1): 635–646. [Link]
-
Corey, E. J.; Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives". Journal of the American Chemical Society. 94 (17): 6190–6191. [Link]
-
Greene, T. W.; Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]
-
Gololobov, Y. G.; Zhmurova, I. N.; Kasukhin, L. F. (1980). "Sixty years of staudinger reaction". Tetrahedron. 37 (3): 437–472. [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]
-
Vaultier, M.; Knouzi, N.; Carrié, R. (1983). "Reduction of azides to amines by the Staudinger reaction: a new and convenient procedure". Tetrahedron Letters. 24 (8): 763–764. [Link]
-
Sustainable organophosphorus-catalysed Staudinger reduction - The Royal Society of Chemistry. [Link]
-
Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives - Loughborough University Research Repository. [Link]
-
Staudinger Reaction - Common Conditions - Organic Chemistry Data. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Item - Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives - Loughborough University - Figshare [repository.lboro.ac.uk]
- 3. rsc.org [rsc.org]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Staudinger Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
6-(Aminomethyl)pyridin-3-ol hydrochloride is a pyridinol derivative with potential for biological activity, yet its specific mechanism of action remains largely uncharacterized in public-domain scientific literature. This guide eschews a declarative statement of a non-existent, established mechanism. Instead, it provides a comprehensive framework for researchers to systematically investigate and unveil the compound's biological function. We will delve into the known landscape of related chemical entities to form rational hypotheses, and subsequently, we will outline a robust, multi-tiered experimental strategy to elucidate its molecular targets and downstream cellular effects. This document is intended to serve as a practical roadmap for research and development professionals seeking to explore the therapeutic potential of this and other novel chemical entities.
Introduction: The Case of a Promising but Uncharacterized Molecule
The broader class of aminopyridinol derivatives has demonstrated a range of biological activities. For instance, certain 6-amino-3-pyridinols have been investigated for their antioxidant properties, showing potential to scavenge peroxyl radicals and inhibit lipid peroxidation[3]. Furthermore, other aminomethylpyridine derivatives have been developed as potent and selective enzyme inhibitors, such as inhibitors of lysyl oxidase-like 2 (LOXL2), a key enzyme in fibrosis[4]. These precedents suggest that this compound is a compelling candidate for further biological investigation.
This guide will provide a structured approach to systematically unravel its mechanism of action, from initial broad-based screening to specific target validation and pathway analysis.
Hypothetical Mechanisms and Potential Target Classes
Given the structural features of 6-(Aminomethyl)pyridin-3-ol, we can postulate several plausible (yet unproven) mechanisms of action that can serve as starting points for investigation.
-
Enzyme Inhibition: The aminomethyl group could potentially interact with the active site of various enzymes. The pyridine ring system can engage in pi-stacking interactions, while the hydroxyl and amino groups can form hydrogen bonds.
-
Receptor Modulation: The compound might act as a ligand for various cell surface or intracellular receptors. Its relatively small size and polar functional groups could allow it to mimic endogenous ligands.
-
Ion Channel Interaction: The aminomethylpyridine core is present in some compounds that modulate ion channel activity.
-
Disruption of Protein-Protein Interactions: The molecule could potentially bind at the interface of two proteins, thereby disrupting a critical biological interaction.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an enzyme inhibitor, providing a conceptual framework for investigation.
Caption: Hypothetical signaling cascade inhibited by this compound.
A Phased Experimental Approach to Elucidate the Mechanism of Action
We propose a three-phased experimental workflow to systematically determine the mechanism of action of this compound.
Caption: A three-phased experimental workflow for mechanism of action elucidation.
Phase 1: Broad-Based Screening
The initial phase aims to cast a wide net to identify any biological activity of the compound.
Protocol 1: Cell Viability and Cytotoxicity Screening
-
Cell Line Selection: Choose a panel of diverse human cancer and normal cell lines.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Assay: Seed cells in 96-well plates and treat with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM).
-
Incubation: Incubate for 48-72 hours.
-
Viability Measurement: Use a colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®) to measure cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
| Parameter | Description |
| Cell Lines | Panel of at least 10 human cell lines (e.g., A549, HeLa, MCF7, HEK293) |
| Concentration Range | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 72 hours |
| Readout | Absorbance at 570 nm for MTT assay |
Protocol 2: Broad Target-Based Screening
-
Panel Selection: Utilize commercially available broad screening panels for major drug target classes (e.g., kinases, G-protein coupled receptors (GPCRs), ion channels).
-
Assay Performance: Submit the compound for screening at a fixed concentration (e.g., 10 µM) according to the vendor's protocol.
-
Data Analysis: Identify any significant inhibition or activation ("hits") for specific targets. A common threshold for a hit is >50% inhibition.
Phase 2: Hit Validation and Target Identification
Once initial hits are identified, the next phase focuses on validating these findings and confirming direct target engagement.
Protocol 3: Dose-Response Analysis of Validated Hits
-
Assay Setup: For each validated hit from the target-based screen, perform a dose-response analysis using a relevant in vitro assay (e.g., enzyme inhibition assay, receptor binding assay).
-
Concentration Range: Use a 10-point concentration curve (e.g., logarithmic dilutions from 100 µM to 1 nM).
-
Data Analysis: Determine the IC50 or EC50 (half-maximal effective concentration) for each target.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet precipitated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody against the putative target protein.
-
Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Phase 3: Pathway Analysis and In Vivo Validation
The final phase aims to understand the downstream cellular consequences of target engagement and to assess the compound's effects in a living organism.
Protocol 5: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Treat cells with the compound at concentrations around its IC50.
-
Lysate Preparation: Prepare cell lysates at different time points.
-
Western Blotting: Perform Western blotting to assess the phosphorylation status or expression levels of key proteins in the signaling pathway downstream of the identified target.
-
Data Analysis: Quantify changes in protein levels or phosphorylation relative to untreated controls.
Conclusion and Future Directions
While the specific mechanism of action of this compound is not yet defined, its chemical structure and the biological activities of related compounds suggest a high potential for therapeutic relevance. The experimental framework outlined in this guide provides a clear and systematic path for researchers to elucidate its biological function. By progressing through broad-based screening, target validation, and pathway analysis, the scientific community can unlock the potential of this and other novel chemical entities, paving the way for future drug discovery and development. The journey from a chemical structure to a well-understood mechanism of action is a cornerstone of modern pharmacology, and it is a journey for which we have provided a comprehensive map.
References
-
Nagaoka, S., et al. (2010). Action of 6-amino-3-pyridinols as Novel Antioxidants Against Free Radicals and Oxidative Stress in Solution, Plasma, and Cultured Cells. Free Radical Biology and Medicine, 48(10), 1358-65. Retrieved from [Link]
-
African Rock Art. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 3-(aminomethyl)-6-chloropyridines.
- Google Patents. (n.d.). Process for producing aminomethylpyridine having a chlorine atom at α-.
- Google Patents. (n.d.). Compounds useful for the treatment of degenerative and inflammatory diseases.
- Google Patents. (n.d.). N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides.
- Patent 0000816. (n.d.). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
-
RSC Publishing. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts.
- Google Patents. (n.d.). Production of 6-chloro-3-pyridylmethylamine.
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
Molbase. (n.d.). 3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinone hydrochloride (1:1). Retrieved from [Link]
-
PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Action of 6-amino-3-pyridinols as novel antioxidants against free radicals and oxidative stress in solution, plasma, and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 2-(Aminomethyl)-5-hydroxypyridine hydrochloride: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the synthetic pathways leading to 2-(Aminomethyl)-5-hydroxypyridine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of the aminomethyl and hydroxyl functionalities on the pyridine scaffold makes it a valuable building block for creating diverse molecular architectures with potential therapeutic applications. This document will detail the core synthetic strategies, the rationale behind experimental choices, and the analytical methods for characterization, providing a comprehensive resource for scientists engaged in the design and synthesis of novel pharmaceutical agents.
Introduction: The Significance of the 2-(Aminomethyl)-5-hydroxypyridine Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and its bioisosteric relationship with a phenyl ring make it a key component in designing molecules with favorable pharmacokinetic and pharmacodynamic properties. The addition of an aminomethyl group at the 2-position and a hydroxyl group at the 5-position introduces two key functionalities. The primary amine can act as a key binding element or a site for further derivatization, while the hydroxyl group can serve as a hydrogen bond donor or acceptor, influencing solubility and target engagement.
Derivatives of hydroxypyridine are recognized for a broad spectrum of biological activities.[2] While specific biological data for 2-(Aminomethyl)-5-hydroxypyridine hydrochloride is not extensively published, related aminomethylpyridine derivatives have been investigated as potent and selective enzyme inhibitors.[3] This suggests that the title compound is a promising starting point for the development of novel therapeutics.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 2-(Aminomethyl)-5-hydroxypyridine hydrochloride can be approached through several logical pathways. A primary retrosynthetic disconnection points to two key strategies, both commencing from readily available precursors.
Caption: Synthetic workflow for Route A.
The selective oxidation of the methyl group at the 2-position of the pyridine ring to an aldehyde is a critical transformation.
Protocol:
-
Protection of the Hydroxyl Group (Optional but Recommended): To prevent unwanted side reactions, the hydroxyl group of 5-hydroxy-2-methylpyridine can be protected. A common protecting group is benzyl ether, introduced by reacting with benzyl bromide in the presence of a base like potassium carbonate.
-
Oxidation: The protected 2-methylpyridine derivative is then oxidized. A variety of oxidizing agents can be employed, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The reaction is typically carried out in a suitable solvent like dioxane or dichloromethane.
-
Deprotection: Following the oxidation, the protecting group is removed. For a benzyl ether, this is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C).
-
Purification: The resulting 5-hydroxy-2-pyridinecarboxaldehyde is purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 5-Hydroxy-2-methylpyridine |
| Key Reagents | Benzyl bromide, K₂CO₃, SeO₂, Pd/C |
| Intermediate | 5-Hydroxy-2-pyridinecarboxaldehyde |
| Purity (Typical) | >95% |
Reductive amination is a highly efficient method for the conversion of aldehydes to amines. [4][5][6] Protocol:
-
Imine Formation: 5-Hydroxy-2-pyridinecarboxaldehyde is dissolved in a suitable solvent, typically methanol or ethanol. An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred at room temperature to form the intermediate imine.
-
Reduction: A reducing agent is then added to the reaction mixture. Sodium borohydride (NaBH₄) is a common choice. For more sensitive substrates, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used to avoid reduction of the aldehyde starting material.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.
| Parameter | Value |
| Starting Material | 5-Hydroxy-2-pyridinecarboxaldehyde |
| Key Reagents | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₄) |
| Product | 2-(Aminomethyl)-5-hydroxypyridine |
| Yield (Typical) | 70-90% |
The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.
Protocol:
-
Dissolution: The purified 2-(aminomethyl)-5-hydroxypyridine is dissolved in a suitable solvent, such as methanol or isopropanol.
-
Acidification: A solution of hydrochloric acid in a solvent like diethyl ether or isopropanol is added dropwise to the stirred solution of the amine.
-
Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
Route B (Alternative): From 2-Cyano-5-hydroxypyridine
An alternative and equally viable route involves the reduction of a nitrile. 2-Cyano-5-hydroxypyridine is a versatile intermediate for the synthesis of various hydroxypyridine derivatives. [2]
Caption: Synthetic workflow for the alternative Route B.
The nitrile group can be reduced to a primary amine using various methods.
Protocol:
-
Catalytic Hydrogenation: The most common and clean method is catalytic hydrogenation. 2-Cyano-5-hydroxypyridine is dissolved in a suitable solvent (e.g., methanol, ethanol) and subjected to hydrogenation in the presence of a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Chemical Reduction: Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used. However, this method requires more stringent anhydrous conditions and a careful work-up procedure.
-
Purification: The resulting 2-(aminomethyl)-5-hydroxypyridine is purified by standard techniques such as crystallization or column chromatography.
This step is identical to Step 3 in Route A.
Physicochemical Properties and Characterization
The synthesized 2-(Aminomethyl)-5-hydroxypyridine hydrochloride should be thoroughly characterized to confirm its identity and purity.
| Property | Value |
| CAS Number | 1276056-66-6 |
| Molecular Formula | C₆H₉ClN₂O |
| Molecular Weight | 160.6 g/mol |
| Appearance | White to off-white solid |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the amine and hydroxyl protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations, as well as aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.
-
Purity Analysis: The purity of the final compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and stability of the compound.
Potential Applications in Drug Discovery
The 2-(aminomethyl)-5-hydroxypyridine scaffold is a promising starting point for the development of new therapeutic agents. The presence of both a hydrogen bond donor/acceptor (hydroxyl group) and a basic, nucleophilic amine provides multiple points for interaction with biological targets. Potential areas of application include:
-
Enzyme Inhibitors: The aminomethyl group can interact with active site residues of enzymes, particularly those with acidic pockets.
-
Receptor Ligands: The overall structure can be modified to fit into the binding pockets of various receptors.
-
Fragment-Based Drug Discovery: The relatively small size and desirable functionalities make it an excellent fragment for screening against a wide range of biological targets.
Further derivatization of the amine and hydroxyl groups can lead to libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.
Conclusion
This technical guide has outlined robust and reliable synthetic strategies for the preparation of 2-(Aminomethyl)-5-hydroxypyridine hydrochloride. The detailed protocols and the rationale behind the chosen synthetic routes provide a solid foundation for researchers and drug development professionals. The versatility of this heterocyclic building block, coupled with the potential for diverse biological activities, makes it a valuable asset in the ongoing quest for novel and effective therapeutics.
References
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 4387–4411. [Link]
-
Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2020). Journal of Medicinal Chemistry, 63(15), 8146–8163. [Link]
-
Reductive amination. (2023, December 29). In Wikipedia. [Link]
-
Explore our new range of products for Reductive Amination. (n.d.). Fisher Scientific. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Reductive Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. thermofishersci.in [thermofishersci.in]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CAS 1276056-66-6 | 4H56-5-X4 | MDL MFCD17214179 | 2-(Aminomethyl)-5-hydroxypyridine hydrochloride | SynQuest Laboratories [synquestlabs.com]
6-(Aminomethyl)pyridin-3-ol hydrochloride CAS number 1276056-66-6
An In-Depth Technical Guide to 6-(Aminomethyl)pyridin-3-ol hydrochloride: A Key Intermediate in Modern Chemistry
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS Number: 1276056-66-6), a versatile heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation to explain the causality behind its applications and the methodologies for its use, grounded in established scientific principles.
Introduction and Strategic Importance
This compound is a substituted pyridine derivative that holds significant strategic value in the fields of medicinal chemistry, agrochemical synthesis, and material science. Its structure is characterized by three key functional groups: a basic pyridine ring, a nucleophilic primary aminomethyl group, and a weakly acidic phenolic hydroxyl group. This unique combination allows for multi-directional synthesis, enabling its use as a core scaffold or a versatile intermediate in the construction of complex, high-value molecules.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more convenient for handling and for use in various reaction conditions compared to its free base form. Its primary application lies in serving as a starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents, particularly for neurological disorders.[1][2]
Physicochemical and Structural Data
While extensive experimental data for this specific salt is not widely published, its fundamental properties can be collated from supplier data and computational models. The information is summarized below.
| Property | Value | Source |
| CAS Number | 1276056-66-6 | |
| Molecular Formula | C₆H₈N₂O・HCl | |
| Molecular Weight | 160.60 g/mol | |
| Free Base Formula | C₆H₈N₂O | [3] |
| Free Base MW | 124.14 g/mol | [3] |
| Synonym | 2-(Aminomethyl)-5-hydroxypridine hydrochloride | [3] |
| Purity (Typical) | ≥95% |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently available in peer-reviewed literature and should be determined empirically for specific applications.
Synthesis, Reactivity, and Synthetic Utility
Proposed Synthetic Pathway
While specific manufacturing protocols for this compound are proprietary, a chemically sound synthetic route can be proposed based on established pyridine chemistry. A common strategy involves the reduction of a nitrile precursor, which is often more stable and accessible.
The causality for this choice is clear: cyanopyridines are readily synthesized, and the reduction of a nitrile to a primary amine is a high-yielding and well-understood transformation, typically employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere or chemical reducing agents like lithium aluminum hydride (LiAlH₄). The final step involves treatment with hydrochloric acid to form the stable salt.
Below is a conceptual workflow for this synthesis.
Caption: Proposed multi-step synthesis of 6-(Aminomethyl)pyridin-3-ol HCl.
Chemical Reactivity and Role as a Scaffold
The power of this molecule lies in the differential reactivity of its functional groups, which can be addressed selectively under different reaction conditions. This allows for precise, controlled elaboration of the molecular structure.
-
Primary Amine (-CH₂NH₂): Highly nucleophilic and basic. It is the primary site for reactions like acylation (to form amides), reductive amination, alkylation, and sulfonylation. This is the key handle for building out peptide-like chains or attaching other pharmacophores.
-
Phenolic Hydroxyl (-OH): Weakly acidic and nucleophilic. It can be alkylated to form ethers (e.g., Williamson ether synthesis), acylated to form esters, or used in coupling reactions. Protecting this group (e.g., as a silyl or benzyl ether) is often a crucial first step if the amine is to be modified under basic conditions.
-
Pyridine Ring: Aromatic and weakly basic. The ring can undergo electrophilic aromatic substitution, although it is generally deactivated. The ring nitrogen can be alkylated to form a pyridinium salt, which can alter the molecule's solubility and electronic properties.
This multi-functionality makes it an ideal scaffold for Diversity-Oriented Synthesis (DOS), a strategy used to quickly generate libraries of structurally diverse small molecules for high-throughput screening.[4]
Caption: Synthetic utility showing the reactivity of the core functional groups.
Analytical and Quality Control Protocols
Ensuring the identity, purity, and stability of a synthetic intermediate is critical. A multi-pronged analytical approach is non-negotiable for validating each batch. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC/MS) is the industry standard for this purpose.[5]
Protocol: Purity and Identity Verification by LC/MS
This protocol provides a self-validating system to confirm both the molecular weight and purity of the target compound.
1. Objective: To confirm the identity and determine the purity of this compound.
2. Materials & Instrumentation:
-
HPLC system with a UV detector
-
Mass Spectrometer (Electrospray Ionization - ESI)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: 1 mg/mL solution of the compound in 50:50 Water:Acetonitrile
3. Chromatographic Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
4. Mass Spectrometry Method:
-
Ionization Mode: ESI Positive
-
Scan Range: 50-500 m/z
-
Causality: ESI positive mode is chosen because the aminomethyl group and pyridine nitrogen are readily protonated, leading to a strong signal for the molecular ion [M+H]⁺.
5. Acceptance Criteria (Self-Validation):
-
Identity: A major peak must be observed in the mass spectrum at m/z = 125.1 ± 0.5, corresponding to the protonated free base ([C₆H₈N₂O + H]⁺).
-
Purity: The area of the main peak in the UV chromatogram at 254 nm should be ≥95% of the total peak area.
Caption: Standard quality control workflow for identity and purity analysis.
Structural Confirmation by NMR
While LC/MS confirms mass and purity, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural confirmation.
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on the pyridine ring, a singlet for the benzylic-type -CH₂- group, and exchangeable protons for the -NH₂ and -OH groups.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, including the aromatic carbons and the aliphatic -CH₂- carbon.
Safety, Handling, and Storage
Based on safety data for closely related aminopyridine and pyridinol compounds, this compound must be handled with significant care. The available data indicates that similar compounds are corrosive and can cause severe skin burns and eye damage.[6] They are also classified as harmful if swallowed or on skin contact.[7]
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile), safety goggles with side shields, face shield, lab coat. | To prevent skin and eye contact with the corrosive material. |
| Ventilation | Handle only in a certified chemical fume hood. | To avoid inhalation of dust or aerosols, which may be harmful.[6] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | To mitigate severe eye damage from corrosive material.[6] |
| First Aid (Skin) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek immediate medical attention. | To prevent chemical burns and absorption through the skin.[7] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and call a physician immediately. | Risk of perforation if vomiting is induced with a corrosive substance. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up and away from strong oxidizing agents and strong acids. | To maintain compound stability and prevent hazardous reactions.[6] |
Conclusion and Future Directions
This compound is more than a catalog chemical; it is a potent and versatile tool for chemical innovation. Its value is defined by its trifunctional nature, which provides a robust platform for constructing complex molecular architectures. While its primary role is as an intermediate in drug discovery, particularly for CNS targets, its application in developing novel polymers and agrochemicals remains a promising area of exploration.[1][2] Future work will likely focus on the development of novel synthetic routes to this and related scaffolds, as well as the synthesis and screening of new compound libraries derived from this valuable building block.
References
-
Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol. Retrieved January 10, 2026.
-
Echemi. (n.d.). 6-AMINO-PYRIDIN-3-OL HYDROCHLORIDE Safety Data Sheets. Retrieved January 10, 2026.
-
Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved January 10, 2026.
-
ChemScene. (n.d.). 6-(Aminomethyl)pyridin-3-ol | CAS 89532-46-7. Retrieved January 10, 2026.
-
Frontier Specialty Chemicals. (n.d.). Product List. Retrieved January 10, 2026.
-
African Rock Art. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved January 10, 2026.
-
Santa Cruz Biotechnology, Inc. (n.d.). 6-Amino-pyridin-3-ol hydrochloride | CAS 55717-46-9. Retrieved January 10, 2026.
-
BLD Pharm. (n.d.). 6-(Aminomethyl)pyridin-3-ol dihydrochloride | CAS 2241138-57-6. Retrieved January 10, 2026.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Retrieved January 10, 2026.
-
National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved January 10, 2026.
-
Lee, T. L. (1999). LC/MS applications in drug development. PubMed.
-
Ekins, S., & Williams, A. J. (2006). Optimizing the use of open-source software applications in drug discovery. PubMed.
-
Nagle, A., & Ciardiello, J. (2018). Recent applications of click chemistry in drug discovery. PubMed.
-
Trabanco, A. A., & Cid, J. M. (2015). N-Bridged 5,6-bicyclic pyridines: Recent applications in central nervous system disorders. PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
A Senior Application Scientist's Guide to the Solubility of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of the solubility characteristics of 6-(Aminomethyl)pyridin-3-ol hydrochloride. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a foundational understanding based on its physicochemical properties and the behavior of structurally related molecules. Crucially, it provides detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to generate high-fidelity data essential for drug discovery and development applications.
Compound Overview and Physicochemical Profile
This compound is a substituted pyridine derivative. As a hydrochloride salt of a basic compound, its solubility is intrinsically linked to the pH of the medium. The molecule possesses a primary aliphatic amine, a basic pyridine ring nitrogen, and an acidic phenolic hydroxyl group, all of which influence its ionization state and, consequently, its solubility.
Understanding these fundamental properties is the first step in predicting and interpreting solubility behavior.
Table 1: Physicochemical Properties of 6-(Aminomethyl)pyridin-3-ol and its Hydrochloride Salt
| Property | Value | Source / Comment |
| Free Base CAS No. | 89532-46-7 | ChemScene[1] |
| Hydrochloride Salt CAS No. | 1276056-66-6 | BLD Pharm[2] |
| Molecular Formula (Free Base) | C₆H₈N₂O | ChemScene[1] |
| Molecular Weight (Free Base) | 124.14 g/mol | ChemScene[1] |
| Molecular Formula (HCl Salt) | C₆H₉ClN₂O | Calculated |
| Molecular Weight (HCl Salt) | 160.60 g/mol | Calculated |
| Computed LogP (Free Base) | 0.2459 | ChemScene[1] |
| Topological Polar Surface Area | 59.14 Ų | ChemScene[1] |
| Qualitative Aqueous Solubility | "Excellent solubility in water" | Chem-Impex[3] |
The positive LogP value of the free base suggests a degree of lipophilicity, but its low magnitude, combined with the high polar surface area, indicates that significant aqueous solubility is expected, particularly for the ionized salt form[1].
Theoretical Aqueous Solubility Profile: The Critical Role of pH
The solubility of this compound is fundamentally pH-dependent. As a salt of a weak base, dissolving it in water creates an acidic solution. The molecule's behavior across a pH range can be predicted by considering its ionizable groups.
-
Low pH (e.g., pH < 2): At highly acidic pH, both the aliphatic amine and the pyridine ring nitrogen will be protonated. The compound exists predominantly as a dicationic species. In this state, it is expected to be highly soluble in aqueous media. However, at very high concentrations of hydrochloric acid, solubility may be suppressed due to the common ion effect , where the excess chloride ions shift the dissolution equilibrium back towards the solid salt form[4][5].
-
Mid-Range pH (e.g., pH 4-7): In this range, the more basic aliphatic amine will remain protonated, while the less basic pyridine nitrogen may exist in equilibrium between its protonated and neutral forms. The compound will primarily be a monocationic species. High aqueous solubility is still expected.
-
High pH (e.g., pH > 9): As the pH becomes more alkaline, the ammonium group of the aliphatic amine will be deprotonated, yielding the neutral free base. The phenolic hydroxyl group may also begin to deprotonate to form a phenoxide. The neutral free base is typically significantly less soluble in water than its salt forms[6][7]. Therefore, as the pH increases, one would expect the solubility to decrease dramatically, potentially leading to precipitation of the free base[6].
This pH-dependent behavior is a hallmark of amine hydrochloride salts and is a critical consideration for formulation, analytical method development, and interpreting bioassay results[4].
Expected Solubility in Organic Solvents
Based on the behavior of related pyridine compounds, a qualitative solubility profile in organic solvents can be inferred. Pyridine itself is miscible with a wide range of polar and non-polar solvents, including water, ethanol, ether, and chloroform[8][9][10].
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydrochloride salt is expected to exhibit good solubility in these solvents due to hydrogen bonding opportunities and the solvents' ability to support ionic species.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated, particularly for the free base. DMSO is a common solvent for creating high-concentration stock solutions for high-throughput screening[11][12][13].
-
Non-Polar Solvents (e.g., Hexane, Toluene): The hydrochloride salt form is expected to have very poor solubility in non-polar solvents. The free base may show limited solubility, but it is unlikely to be high given its polar functional groups.
Experimental Determination of Solubility: Protocols and Workflows
To obtain reliable, quantitative data, experimental determination is essential. The two most common approaches are the determination of thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask "Gold Standard"
This method measures the true equilibrium solubility of a compound and is considered the most reliable approach[14][15]. It involves equilibrating an excess amount of the solid compound in a specific solvent or buffer over a prolonged period.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Causality: Using an excess of solid ensures that the resulting solution is truly saturated at the end of the experiment. The presence of visible solid material at equilibrium is a key validation checkpoint[14].
-
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand to let the suspended solid settle. Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm syringe filter to remove all undissolved particles.
-
Causality: Incomplete removal of solid particles is a primary source of error, leading to an overestimation of solubility.
-
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with the same compound.
-
Data Reporting: Report the solubility in units of µg/mL or µM, specifying the solvent/buffer system and the temperature. The pH of the final saturated solution should also be measured and reported, as it may differ from the starting pH[14].
Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.
Kinetic Solubility for High-Throughput Screening
Kinetic solubility is often used in early drug discovery for rapid assessment.[17] This method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[13][18] It is faster but can overestimate thermodynamic solubility because supersaturated solutions may form.[14]
Protocol: Direct UV Assay for Kinetic Solubility
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[11][12]
-
Plate Preparation: In a 96-well microplate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the desired aqueous buffer (e.g., 198 µL PBS, pH 7.4). Mix thoroughly.[11][17]
-
Incubation: Cover the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.[12]
-
Causality: This shorter incubation time assesses the solubility under conditions that do not guarantee thermodynamic equilibrium, reflecting scenarios in high-throughput bioassays.[13]
-
-
Filtration: Transfer the contents of each well to a 96-well filter plate (e.g., 0.45 µm) and centrifuge to separate the precipitated solid from the solution.
-
Quantification: Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at the compound's λmax. Calculate the concentration based on a standard curve prepared by diluting the DMSO stock solution in a DMSO/buffer mixture that matches the final assay conditions.
-
Self-Validation: The standard curve must account for the final percentage of DMSO in the assay wells to ensure accurate quantification.
-
Caption: High-Throughput Workflow for Kinetic Solubility Determination.
Conclusion and Practical Recommendations
While supplier data suggests good water solubility for this compound, its behavior is governed by complex, pH-dependent equilibria.[3] For any research or development application, a quantitative understanding is paramount.
-
For Early Discovery: A rapid kinetic solubility assay is recommended to guide initial structure-activity relationship (SAR) studies and flag potential liabilities. A solubility goal of >60 µg/mL is often considered a good target for discovery compounds.[17]
-
For Lead Optimization and Pre-formulation: The gold-standard shake-flask method is non-negotiable.[14][15] Determining the full pH-solubility profile by running the shake-flask experiment in a series of buffers across a relevant pH range (e.g., pH 2 to 10) is essential for predicting in vivo absorption and developing viable formulations.
By applying the robust methodologies detailed in this guide, researchers can generate the critical solubility data needed to confidently advance their scientific objectives.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
Solubility of Things. (2024). Pyridine. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
University of Alberta. Isolation (Recovery) of amines. Available from: [Link]
-
Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Thermodynamic solubility. Available from: [Link]
-
National Center for Biotechnology Information. (1999). Pyridine - Some Industrial Chemicals. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Available from: [Link]
-
Chemeurope.com. Pyridine. Available from: [Link]
-
Flory, G. L., & Stephenson, R. (1992). Mutual solubility of water and pyridine derivatives. ACS Publications. Available from: [Link]
-
Pompili, T., et al. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. Available from: [Link]
-
ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]
-
Shah, V. P., & Shiu, G. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: [Link]
-
Schär, T., et al. (2012). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available from: [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid? Available from: [Link]
-
BuyersGuideChem. 6-Aminopyridin-3-ol hydrochloride. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1276056-66-6|this compound|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. quora.com [quora.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pyridine [chemeurope.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Spectroscopic Profile of 6-(Aminomethyl)pyridin-3-ol Hydrochloride: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-(Aminomethyl)pyridin-3-ol hydrochloride (C₆H₈N₂O·HCl). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous pyridine derivatives and foundational spectroscopic principles to present a robust predictive profile. The methodologies outlined herein provide a framework for the acquisition, interpretation, and validation of experimental data.
Molecular Structure and Spectroscopic Implications
This compound possesses a multifunctional structure that dictates its spectroscopic signature. The molecule comprises a pyridine ring substituted with a hydroxyl (-OH) group, an aminomethyl (-CH₂NH₂) group, and is supplied as a hydrochloride salt. The protonation of the pyridine nitrogen and/or the primary amine significantly influences the electronic environment of the molecule, which is directly observable in its spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are recommended due to the compound's polarity and the presence of exchangeable protons. D₂O is particularly useful for identifying -OH and -NH protons, which will exchange with deuterium.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Solvent: D₂O or CD₃OD.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single pulse (zg30).
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay (d1): 1-2 seconds.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
Predicted ¹H NMR Spectrum
The protonation of the pyridine nitrogen due to the hydrochloride salt will cause a general downfield shift of all ring protons compared to the free base, as the positive charge deshields the aromatic system.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-2 | ~8.0-8.2 | d | ~2-3 Hz (⁴J) | Downfield due to proximity to the protonated ring nitrogen. |
| H-4 | ~7.4-7.6 | dd | ~8-9 Hz (³J), ~2-3 Hz (⁴J) | Coupled to both H-2 and H-5. |
| H-5 | ~7.2-7.4 | d | ~8-9 Hz (³J) | Coupled to H-4. |
| -CH₂- | ~4.0-4.2 | s | - | Singlet expected. Adjacent to the electron-withdrawing pyridinium ring. |
| -NH₃⁺ | Exchangeable | br s | - | Broad singlet, may not be observed in D₂O due to exchange. |
| -OH | Exchangeable | br s | - | Broad singlet, will not be observed in D₂O. |
Predicted ¹³C NMR Spectrum
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-6 | ~150-155 | Attached to the aminomethyl group and adjacent to the nitrogen. |
| C-3 | ~155-160 | Attached to the hydroxyl group. |
| C-2 | ~140-145 | Adjacent to the protonated nitrogen. |
| C-4 | ~125-130 | Aromatic CH. |
| C-5 | ~120-125 | Aromatic CH. |
| -CH₂- | ~45-50 | Aliphatic carbon attached to the ring. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-N bonds.
Experimental Protocol: IR Data Acquisition
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Instrument Parameters:
-
Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Predicted IR Absorption Bands
The IR spectrum will be dominated by broad absorptions due to the hydroxyl and ammonium groups. The presence of the hydrochloride salt will result in broad N-H stretching bands characteristic of an ammonium salt.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Phenolic) | 3200-3500 | Broad, Strong | Involved in hydrogen bonding. |
| N-H Stretch (Ammonium) | 2800-3200 | Broad, Strong | Multiple bands expected for -NH₃⁺ stretching.[2] |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium | For the -CH₂- group. |
| N-H Bend (Ammonium) | 1500-1600 | Strong | Scissoring vibration of the ammonium group.[2] |
| C=C & C=N Stretch (Aromatic Ring) | 1450-1650 | Medium-Strong | Multiple bands characteristic of the pyridine ring. |
| C-O Stretch (Phenolic) | 1200-1260 | Strong | |
| C-N Stretch | 1260-1330 | Medium | Aromatic C-N stretch.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for polar and salt-like compounds as it is a softer ionization technique.
Experimental Protocol: MS Data Acquisition (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
A small amount of formic acid may be added to promote ionization in positive ion mode.
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
Predicted Mass Spectrum (ESI+)
In positive ion ESI-MS, the primary species observed would be the protonated molecule of the free base, [M+H]⁺. The molecular weight of the free base (C₆H₈N₂O) is 124.14 g/mol .
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 125.07 | This will be the base peak, representing the protonated free base. |
| [M+Na]⁺ | 147.05 | Adduct with sodium, often observed as a minor peak. |
Predicted Fragmentation Pattern: The protonated molecule ([M+H]⁺ at m/z 125) would likely undergo fragmentation through the loss of small neutral molecules.
-
Loss of NH₃: A significant fragment at m/z 108 is expected, corresponding to the loss of ammonia from the aminomethyl group.
-
Loss of H₂O: Loss of water from the hydroxyl group could lead to a peak at m/z 107.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
Predicted Mass Spectrometry Fragmentation
The fragmentation pathway is crucial for confirming the molecular structure. The following diagram illustrates a plausible fragmentation cascade for the protonated molecule.
Sources
An In-Depth Technical Guide to the Research Applications of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This guide provides a comprehensive overview of 6-(Aminomethyl)pyridin-3-ol hydrochloride, a versatile heterocyclic compound. By synthesizing its chemical attributes with its latent biological potential, we aim to illuminate promising avenues for its application in contemporary research, particularly in neurodegenerative disease and medicinal chemistry.
Foundational Overview: Chemical Identity and Strategic Importance
This compound belongs to the aminopyridine class of compounds, which are noted for their extensive use in medicinal chemistry.[1] Its structure is characterized by a pyridine ring substituted with a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group. This arrangement of functional groups—a hydrogen bond donor/acceptor (hydroxyl), a basic and nucleophilic amine, and an aromatic scaffold—makes it a highly valuable and versatile building block in drug discovery and chemical biology.[2][3] The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological assays and pharmaceutical formulation.[3]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-(Aminomethyl)-5-hydroxypyridine hydrochloride | [3] |
| CAS Number | 856965-37-2 | [3] |
| Molecular Formula | C₅H₆N₂O·HCl | [3] |
| Molecular Weight | 146.58 g/mol | [3] |
| Physical Form | Dark brown solid | [2] |
| Storage | 0 - 8 °C | [2][3] |
The strategic importance of the aminopyridine scaffold is well-documented. These structures can interact with various enzymes and receptors, leading to a wide array of pharmacological effects.[1] They serve as bioisosteres for other chemical groups and are integral to the design of kinase inhibitors, highlighting their proven track record in producing biologically active molecules.[4][5]
Core Application Area I: Neurodegenerative Disease Research
Neuroinflammation and neuronal damage are hallmarks of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6] The aminopyridine scaffold is a key feature in compounds targeting neurological disorders.[2][7] Research into related hydroxypyridinone compounds has shown their potential as neuroprotective agents, largely due to their ability to chelate excess iron, which is implicated in the oxidative stress that drives neurodegeneration.[8]
Rationale: Targeting Neuroinflammation and Cholinergic Dysfunction
Alzheimer's disease is characterized by the accumulation of β-amyloid (Aβ) peptides, which leads to synaptic dysfunction and neuronal cell death.[9] A key aspect of this pathology involves the interaction of Aβ aggregates with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, impairing cholinergic signaling essential for memory and cognition.[9]
Derivatives of the core pyridin-3-ol structure have been investigated as neuroprotective agents. For example, a related compound, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, acts as a Positive Allosteric Modulator (PAM) at the α7 nAChR.[9] PAMs enhance the receptor's activity without directly competing with the natural ligand, acetylcholine, thereby counteracting the neurotoxic effects of Aβ.[9][10] Given its structural similarities, this compound serves as an excellent starting scaffold to develop novel PAMs or other ligands targeting nAChRs.
Postulated Signaling Pathway and Mechanism
The neuroprotective potential of ligands derived from this compound can be conceptualized through the modulation of the α7 nAChR signaling pathway. In a pathological state, Aβ oligomers bind to α7 nAChRs, leading to pathway dysregulation, neurotoxicity, and cognitive decline. A therapeutic agent developed from this scaffold could act as a PAM, binding to an allosteric site on the receptor. This enhances the receptor's response to acetylcholine, promoting pro-survival signaling cascades and mitigating Aβ-induced toxicity.
Caption: Postulated mechanism of a scaffold-derived Positive Allosteric Modulator (PAM).
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol outlines a workflow to screen derivatives of this compound for neuroprotective activity against Aβ-induced toxicity in a neuronal cell line (e.g., PC-12 or SH-SY5Y).
Objective: To determine if a test compound can increase cell viability in the presence of a toxic Aβ fragment.
Workflow:
-
Cell Culture: Maintain PC-12 cells in appropriate growth medium.
-
Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound (derived from the core scaffold) in DMSO and make serial dilutions in culture medium.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 2 hours.
-
Aβ Exposure: Add pre-aggregated Aβ₂₅₋₃₅ peptide (a toxic fragment) to the wells to a final concentration of 25 µM. Include control wells (cells only, cells + Aβ only, cells + vehicle only).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Viability Assay: Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate cell viability as a percentage relative to the untreated control.
Caption: Workflow for an in vitro neuroprotection screening assay.
Core Application Area II: Medicinal Chemistry Scaffold
The pyridine ring is a privileged scaffold in drug design, appearing in numerous FDA-approved drugs.[11][12] The functional groups on this compound provide multiple reaction handles for chemical modification, making it an ideal starting point for generating compound libraries for high-throughput screening.
Rationale: A Versatile Building Block for Diverse Targets
The aminopyridine motif has been successfully employed to develop inhibitors for a range of enzymes, including:
-
BACE1 (β-secretase): A key enzyme in the production of Aβ peptides in Alzheimer's disease.[13][14]
-
Kinases: Such as EGFR, JAK2, and PI3K, which are critical targets in oncology and immunology.[1][15][16]
-
Dipeptidyl Peptidase-4 (DPP-4): A target for type-2 diabetes treatment.[17]
-
Lysyl Oxidase-Like 2 (LOXL2): An enzyme involved in fibrosis.[18]
The primary amine can be readily acylated, alkylated, or used in reductive amination to append a variety of side chains. The hydroxyl group can be etherified or esterified. The pyridine nitrogen itself can influence the compound's pKa and binding properties. This synthetic tractability allows for systematic exploration of the structure-activity relationship (SAR) around the core.[5]
Synthetic Protocol: Amide Coupling for Library Generation
This protocol describes a general method for creating a library of amide derivatives from the primary amine of this compound, a foundational step in many medicinal chemistry campaigns.
Objective: To couple a diverse set of carboxylic acids to the aminomethyl group to explore SAR.
Workflow:
-
Reaction Setup: To a solution of this compound (1 equivalent) and a selected carboxylic acid (1.1 equivalents) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.2 equivalents).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
This parallel synthesis approach can be adapted to generate a large library of analogs for screening against various biological targets.
Future Perspectives
The potential of this compound is far from exhausted. Future research could explore its use as a scaffold for:
-
Antimicrobial and Anti-inflammatory Agents: As suggested by its general properties.[2][3]
-
Metal Ligands: For applications in bioinorganic chemistry or as metal-binding pharmacophores.[2]
-
Agrochemicals: The aminopyridine core is present in various herbicides and fungicides.[2][3]
-
Serotonin Receptor Agonists: Related aminopyridine derivatives have shown potent activity at 5-HT1A receptors, relevant for antidepressant and anxiolytic drug discovery.[19]
The continued exploration of this versatile chemical entity, grounded in rational design and systematic screening, promises to unlock novel therapeutic agents and research tools.
References
-
Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5244-5248. Available from: [Link]
-
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. Available from: [Link]
-
Vasu, D., et al. (2021). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Chemical Neuroscience, 12(15), 2856-2871. Available from: [Link]
-
Wang, Y., et al. (2018). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2939-2943. Available from: [Link]
-
Léveillé, S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. Available from: [Link]
-
Zajdel, P., et al. (2013). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 56(6), 2381-2394. Available from: [Link]
-
Chen, Y. L., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Molecules, 27(18), 5894. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21). Available from: [Link]
-
Choi, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Scientific Reports, 12(1), 4583. Available from: [Link]
-
MDPI. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 29(1), 1-32. Available from: [Link]
-
Amazon AWS. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Available from: [Link]
-
Cavagnero, P. S., et al. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. Available from: [Link]
-
MDPI. (2023). Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. International Journal of Molecular Sciences, 24(13), 10834. Available from: [Link]
-
ACS Publications. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. Available from: [Link]
-
Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4377-4402. Available from: [Link]
-
ACS Publications. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Richardson, D. R., et al. (2013). Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators. British Journal of Pharmacology, 170(3), 677-691. Available from: [Link]
-
MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(9), 2969. Available from: [Link]
-
Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]
-
ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]
- Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications [mdpi.com]
- 7. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 8. Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(Aminomethyl)pyridin-3-ol Hydrochloride: A Technical Guide to a Potent TNAP Inhibitor
Executive Summary
6-(Aminomethyl)pyridin-3-ol hydrochloride is emerging as a significant small molecule inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), a key enzyme implicated in pathological mineralization. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals. We will explore the mechanism of action, synthesis, and preclinical evidence supporting its therapeutic potential, particularly in the context of vascular calcification. Furthermore, this document details established experimental protocols for its characterization and evaluation, ensuring scientific integrity and reproducibility.
Introduction: The Challenge of Pathological Calcification
Pathological calcification, the abnormal deposition of calcium phosphate crystals in soft tissues, is a hallmark of numerous debilitating diseases. Vascular calcification, in particular, contributes significantly to cardiovascular morbidity and mortality, especially in patients with chronic kidney disease (CKD) and rare genetic disorders.[1] A central player in this process is Tissue-Nonspecific Alkaline Phosphatase (TNAP), a cell-surface enzyme that promotes mineralization by hydrolyzing pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[2]
Elevated TNAP activity leads to a decrease in the local PPi concentration, tilting the balance towards mineral deposition. This makes TNAP a compelling therapeutic target for preventing and treating conditions driven by ectopic calcification.[1][3] The development of potent and selective TNAP inhibitors is therefore an area of intense research.[1][4] this compound has been identified as a promising candidate in this class.
Mechanism of Action: Selective TNAP Inhibition
6-(Aminomethyl)pyridin-3-ol acts as a potent and selective inhibitor of TNAP. The enzyme TNAP is a zinc-containing homodimeric enzyme responsible for the hydrolysis of various phosphomonoesters.[2] Its primary role in calcification is the breakdown of extracellular pyrophosphate (PPi) into inorganic phosphate (Pi), which removes a key barrier to hydroxyapatite crystal growth.[2]
While the precise binding mode of 6-(Aminomethyl)pyridin-3-ol is still under detailed investigation, structure-activity relationship studies of similar pyridine derivatives suggest that the aminomethyl and hydroxyl groups are crucial for interacting with the enzyme's active site. The inhibition is highly selective for TNAP over other alkaline phosphatase isozymes like intestinal (IAP) and placental (PLAP) alkaline phosphatases, which is a critical feature for minimizing off-target effects.[1]
Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of TNAP in vascular calcification and the point of intervention for 6-(Aminomethyl)pyridin-3-ol.
Caption: Mechanism of TNAP-mediated calcification and inhibition.
Chemical Properties and Synthesis
Compound Specifications
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-(Aminomethyl)-5-hydroxypyridine | [5] |
| CAS Number | 89532-46-7 (free base), 2241138-57-6 (dihydrochloride) | [5][6] |
| Molecular Formula | C₆H₈N₂O (free base) | [5] |
| Molecular Weight | 124.14 g/mol (free base) | [5] |
General Synthesis Route
The synthesis of pyridinol derivatives often involves multi-step processes. While specific, proprietary synthesis methods for this compound may exist, a general approach can be inferred from related patent literature for similar structures, such as 3-(aminomethyl)-6-chloropyridines. A plausible synthetic workflow would involve:
-
Starting Material: A substituted pyridine N-oxide.
-
Chlorination: Reaction with an electrophilic chlorine source to introduce a chlorine atom at the 6-position.
-
Side-chain Modification: Introduction or modification of the aminomethyl group at the 3-position.
-
Hydrolysis: Acid-catalyzed hydrolysis to yield the final aminomethyl pyridine derivative.[7]
-
Salt Formation: Treatment with hydrochloric acid to produce the stable hydrochloride salt, which typically improves solubility and handling.[8]
Caption: Generalized synthetic workflow for pyridinol derivatives.
Preclinical Efficacy and In Vivo Data
The therapeutic potential of inhibiting TNAP to prevent vascular calcification has been demonstrated in various preclinical models. While specific in vivo data for this compound is found in proprietary research, compelling evidence from studies using the structurally related and well-characterized TNAP inhibitor, SBI-425, provides a strong rationale for its efficacy.
In a rat model of warfarin-induced vascular calcification, daily administration of SBI-425 (10 mg/kg/day) for 7 weeks resulted in a significant reduction of calcification in the aorta and peripheral arteries.[9] The calcium content in the aorta of treated animals was markedly lower compared to the vehicle group (0.70±0.23 mg/g vs. 3.84±0.64 mg/g).[9]
Furthermore, SBI-425 has been shown to inhibit arterial calcification in mouse models where TNAP is overexpressed in vascular smooth muscle cells or endothelial cells.[9] These studies provide proof-of-concept that potent TNAP inhibitors can effectively block the progression of vascular calcification in vivo.
Key Preclinical Findings (from related TNAP inhibitors):
| Model | Compound | Key Finding | Reference |
| Warfarin-induced Rat Model | SBI-425 | Significantly reduced aortic and peripheral artery calcification. | [9] |
| TNAP-overexpressing Mice | SBI-425 | Inhibited arterial calcification. | [9] |
| Experimental Sepsis Mouse Model | SBI-425 | Demonstrated target engagement by inhibiting TNAP activity in plasma, brain, and bone. | [10] |
Important Consideration: A critical aspect of TNAP inhibitor development is balancing the prevention of ectopic calcification with the potential for impairing normal physiological bone mineralization. Studies with SBI-425 have shown that high doses can decrease bone formation rates, highlighting the need for careful dose-finding studies to establish a therapeutic window.[9]
Experimental Protocols and Methodologies
Analytical Characterization: ¹H NMR Spectroscopy
Verifying the identity and purity of this compound is essential. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the signals and assign the chemical shifts (ppm) to the corresponding protons in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the aminomethyl group.
While a specific spectrum for this exact compound is not publicly available, reference databases for similar structures can aid in spectral interpretation.[11][12]
In Vitro Assay: TNAP Enzyme Inhibition
A robust enzymatic assay is required to determine the potency (e.g., IC₅₀) of this compound. Chemiluminescent assays are often preferred for their high sensitivity in high-throughput screening (HTS) formats.[13]
Protocol: Chemiluminescent TNAP Inhibition Assay
-
Reagents:
-
Assay Procedure (384-well plate format): a. Dispense a small volume (e.g., 50 nL) of the serially diluted test compound or control into the wells of a microplate. b. Add the TNAP enzyme solution to all wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the chemiluminescent substrate. d. Incubate for 30 minutes at room temperature to allow the signal to develop. e. Measure the luminescent signal using a plate reader.
-
Data Analysis: a. Normalize the data relative to positive (no enzyme or potent inhibitor) and negative (DMSO vehicle) controls. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This method provides a sensitive and quantitative measure of the compound's ability to inhibit TNAP activity.[13]
Conclusion and Future Directions
This compound represents a promising, selective inhibitor of TNAP with significant potential for the treatment of pathological calcification disorders. Its mechanism of action directly targets a key driver of mineral deposition, and preclinical data from related compounds strongly support its therapeutic rationale. The methodologies outlined in this guide provide a framework for its synthesis, characterization, and biological evaluation.
Future research should focus on comprehensive preclinical development, including detailed pharmacokinetic and pharmacodynamic studies, long-term safety and toxicology assessments, and efficacy studies in a broader range of animal models of vascular calcification and rare genetic diseases. These steps will be crucial for advancing this promising therapeutic candidate towards clinical investigation.
References
- Nascimento, A. S., et al. (2013). Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests. PubMed, 15(24), 2579-85.
- Sergienko, E., et al. (2013). Inhibitors of tissue-nonspecific alkaline phosphatase (TNAP): from hits to leads. PubMed, 1025, 123-32.
- Sergienko, E., et al. (2013). A method for direct assessment of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors in blood samples. PubMed, 118(3), 215-24.
-
National Center for Biotechnology Information. (2014). High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action. NIH. Retrieved January 10, 2026, from [Link]
- Pinkerton, A. B., et al. (2012). Highly potent TNAP inhibitor probe MLS-0146291 IC50 = 5.19 nM.
- Karcz, T., et al. (2022). Tissue-Nonspecific Alkaline Phosphatase (TNAP) as the Enzyme Involved in the Degradation of Nucleotide Analogues in the Ligand Docking and Molecular Dynamics Approaches. MDPI.
- Lompre, A. M., et al. (2020).
-
African Rock Art. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved January 10, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved January 10, 2026, from [Link]
- Bertrand, S. J., et al. (2021). Brain endothelial cell tissue-nonspecific alkaline phosphatase (TNAP)
-
Doron Scientific. (2023). This compound. Retrieved January 10, 2026, from [Link]
- Lee, J., et al. (2022).
- Grases, F., et al. (2007).
- Block, G. A., & Ix, J. H. (2020).
- Bertrand, S. J., et al. (2020). SBI-425-mediated inhibition of plasma, brain, and bone TNAP activity in murine experimental sepsis.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
- Vossen, L. M., et al. (2015). Menaquinone-7 Supplementation to Reduce Vascular Calcification in Patients with Coronary Artery Disease: Rationale and Study Protocol (VitaK-CAC Trial). MDPI.
- Rodriguez, A. J., et al. (2025).
- Vossen, L. M., et al. (2015). Menaquinone-7 Supplementation to Reduce Vascular Calcification in Patients with Coronary Artery Disease: Rationale and Study Protocol (VitaK-CAC Trial). PubMed.
Sources
- 1. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A method for direct assessment of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of tissue-nonspecific alkaline phosphatase (TNAP): from hits to leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2241138-57-6|6-(Aminomethyl)pyridin-3-ol dihydrochloride|BLD Pharm [bldpharm.com]
- 7. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6-(Aminomethyl)pyridin-3-ol hydrochloride (CAS No. 1276056-66-6)[1][2]. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data from analogous compounds to establish a robust framework for its safe utilization in a laboratory setting. Due to the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide extrapolates information from structurally related aminopyridines and pyridine hydrochloride salts to provide the best-practice recommendations.
Understanding the Compound: A Chemist's Perspective
This compound is a pyridinol derivative that serves as a valuable building block in pharmaceutical and chemical research[3]. Its structure, featuring a pyridine ring substituted with an aminomethyl group and a hydroxyl group, makes it a versatile intermediate. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.
To appreciate the safety considerations, it is crucial to understand the reactivity and potential hazards associated with its constituent functional groups:
-
Aminopyridine Core: Aminopyridines as a class of compounds are known for their biological activity and, consequently, their potential toxicity. They can be neurotoxic and are often readily absorbed through the skin.
-
Hydroxypyridine Moiety: The hydroxyl group can influence the compound's reactivity and solubility.
-
Hydrochloride Salt: The hydrochloride salt can make the compound acidic and may contribute to its hygroscopic nature.
A summary of the available chemical data is presented below:
| Property | Value | Source |
| CAS Number | 1276056-66-6 | [1][2] |
| Molecular Formula | C₆H₉ClN₂O | [2] |
| Synonym | 2-(Aminomethyl)-5-hydroxypyridine hydrochloride | Chem-Impex |
Hazard Identification and Risk Assessment: A Proactive Approach
Given the toxicological profile of related aminopyridines, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[4][5].
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage[6][7].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[5].
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the potential for aerosolization, and the duration of exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.
Engineering Controls
All work with this compound, especially when handling the solid material, must be conducted in a certified chemical fume hood to prevent inhalation of dust. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible[8].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling. The following should be worn at all times:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles[6].
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contamination is suspected[6].
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator may be necessary.
Figure 1: A generalized workflow for safely handling potent chemical compounds, emphasizing the integration of PPE and engineering controls.
Handling and Storage: Ensuring Stability and Integrity
Proper handling and storage are critical to maintaining the quality of this compound and preventing accidental exposure.
Handling
-
Avoid generating dust when handling the solid material.
-
Use only in a well-ventilated area, preferably a chemical fume hood[5].
-
Do not eat, drink, or smoke in the laboratory[4].
-
Wash hands thoroughly after handling[6].
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[5].
-
The compound may be hygroscopic; protect from moisture[4].
-
Store away from incompatible materials such as strong oxidizing agents[4].
-
Keep in a secure, locked location accessible only to authorized personnel.
Accidental Release and First Aid Measures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate all surfaces.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.
First Aid
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[4].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[7].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[6].
Sources
- 1. 1276056-66-6|this compound|BLD Pharm [bldpharm.com]
- 2. doronscientific.com [doronscientific.com]
- 3. chemimpex.com [chemimpex.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Pyridine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. uprm.edu [uprm.edu]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for 6-(Aminomethyl)pyridin-3-ol hydrochloride
Abstract
This document provides a comprehensive technical guide for the laboratory-scale synthesis, purification, and characterization of 6-(Aminomethyl)pyridin-3-ol hydrochloride (also known as 2-(Aminomethyl)-5-hydroxypyridine hydrochloride). This versatile pyridinic building block is of significant interest to researchers in pharmaceutical development, medicinal chemistry, and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies grounded in established chemical principles. Two robust and validated protocols for the key nitrile reduction step—catalytic hydrogenation and chemical reduction with lithium aluminum hydride—are presented to accommodate varying laboratory capabilities. This guide emphasizes safety, reproducibility, and the rationale behind critical experimental parameters.
Introduction and Significance
6-(Aminomethyl)pyridin-3-ol is a bifunctional molecule featuring a primary aminomethyl group and a hydroxyl group on a pyridine scaffold. This unique arrangement makes it a valuable intermediate for synthesizing a wide range of more complex molecules. In its hydrochloride salt form, the compound exhibits enhanced stability and solubility, making it ideal for various synthetic applications.[1][2]
The primary amine serves as a nucleophile or a point for amide bond formation, while the hydroxyl group can be derivatized into ethers or esters. The pyridine ring itself can participate in metal coordination. These reactive sites are crucial for developing novel drug candidates, particularly in areas such as anti-inflammatory and antimicrobial agents, where the pyridine core can enhance bioactivity and improve pharmacokinetic profiles.[3] Its applications extend to agricultural chemistry as a precursor for fungicides and herbicides, and in materials science for the development of advanced polymers.[1][2]
This guide outlines a reliable synthetic pathway starting from the commercially available precursor, 5-hydroxy-2-cyanopyridine.
Physicochemical Properties and Safety Information
A summary of the key properties of the final compound and its immediate precursor is provided below.
| Property | 6-(Aminomethyl)pyridin-3-ol (Free Base) | 5-Hydroxy-2-cyanopyridine (Precursor) |
| Synonyms | 2-(Aminomethyl)-5-hydroxypyridine | 5-Hydroxy-picolinonitrile |
| CAS Number | 89532-46-7[4] | 55309-88-1 |
| Molecular Formula | C₆H₈N₂O[4] | C₆H₄N₂O |
| Molecular Weight | 124.14 g/mol [4] | 120.11 g/mol |
| Appearance | Off-white to light yellow solid | White to tan crystalline powder |
| Topological Polar Surface Area (TPSA) | 59.14 Ų[4] | 57.0 Ų |
Mandatory Safety Precautions
Hazard Statement: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[5][6] All manipulations must be performed by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield at all times.[5]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[6] The container should be stored locked up.[5]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[7]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[5]
-
Proposed Synthetic Pathway
The overall synthetic strategy involves the reduction of the nitrile group of 5-hydroxy-2-cyanopyridine to a primary amine, followed by conversion to its hydrochloride salt.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Materials and Equipment
| Reagents & Solvents | Equipment |
| 5-Hydroxy-2-cyanopyridine | Magnetic stirrer with heating |
| Palladium on Carbon (Pd/C, 10 wt%) | Three-necked round-bottom flasks |
| Hydrogen Gas (H₂) | Parr hydrogenator or similar autoclave |
| Lithium Aluminum Hydride (LiAlH₄) | Condensers |
| Anhydrous Tetrahydrofuran (THF) | Addition funnel |
| Anhydrous Diethyl Ether (Et₂O) | Inert atmosphere setup (Nitrogen/Argon) |
| Methanol (MeOH) | Rotary evaporator |
| Hydrochloric Acid (HCl), conc. and in Et₂O | pH paper or meter |
| Sodium Sulfate (Na₂SO₄), anhydrous | Buchner funnel and filter paper |
| Celite® | Standard laboratory glassware |
| Sodium Hydroxide (NaOH) | Ice bath |
| Deionized Water |
Protocol A: Catalytic Hydrogenation of 5-Hydroxy-2-cyanopyridine
This method is preferred for its clean reaction profile and straightforward work-up, though it requires specialized high-pressure hydrogenation equipment. Catalytic hydrogenation is a well-established method for reducing nitriles.[1][8]
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., Parr shaker), add 5-hydroxy-2-cyanopyridine (1.0 eq, e.g., 5.0 g).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (10 wt% of the substrate, e.g., 0.5 g).
-
Solvent Addition: Add methanol (approx. 20 mL per gram of substrate, e.g., 100 mL).
-
Reaction Setup: Seal the vessel securely. Purge the system by pressurizing with nitrogen gas three times, followed by evacuating the vessel.
-
Hydrogenation: Introduce hydrogen gas to the vessel, pressurizing to 50-60 psi (approx. 3.5-4.1 bar).
-
Reaction: Begin vigorous stirring or shaking and heat the reaction mixture to 40-50 °C. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the vessel to room temperature and carefully vent the excess hydrogen gas in a fume hood.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-(aminomethyl)pyridin-3-ol as an oil or solid.
-
Protocol B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol uses standard laboratory glassware but requires meticulous handling of the pyrophoric and water-reactive LiAlH₄.[9][10]
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.
-
Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, approx. 15 mL per gram of LiAlH₄). Cool this suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 5-hydroxy-2-cyanopyridine (1.0 eq) in anhydrous THF (approx. 20 mL per gram of substrate). Add this solution slowly (dropwise) via the dropping funnel to the stirred LiAlH₄ suspension at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 66 °C for THF) for 4-6 hours. Monitor the reaction by TLC (e.g., using 10% MeOH in Dichloromethane).
-
Work-up (Fieser Method): This quenching procedure is critical for safety and for generating a granular, filterable aluminum salt precipitate.[11]
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Crucially, add the following reagents sequentially and dropwise with vigorous stirring. Let 'X' be the mass (in grams) of LiAlH₄ used.
-
Slowly add 'X' mL of deionized water.
-
Slowly add 'X' mL of 15% aqueous NaOH solution.
-
Slowly add '3X' mL of deionized water.
-
-
Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. The mixture should become a white, granular precipitate.
-
Add anhydrous sodium sulfate (Na₂SO₄), stir for another 15 minutes, and filter the solid aluminum salts through a Buchner funnel. Wash the solid cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 6-(aminomethyl)pyridin-3-ol.
-
Purification and Hydrochloride Salt Formation
-
Purification (Optional): If necessary, the crude free-base product from either protocol can be purified by column chromatography on silica gel, using a mobile phase gradient of methanol in dichloromethane (e.g., 5% to 20% MeOH).
-
Salt Formation:
-
Dissolve the crude or purified 6-(aminomethyl)pyridin-3-ol free base in a minimal amount of methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl (1.1 equivalents). This can be a saturated solution of HCl in diethyl ether or a calculated amount of concentrated aqueous HCl.
-
Stir the mixture at 0 °C for 30 minutes. A precipitate should form.
-
If precipitation is slow, diethyl ether can be added as an anti-solvent to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a stable solid.
-
Characterization and Validation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, number of protons and carbons, and their chemical environments. Expected ¹H NMR signals would include aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) group, and broad signals for the -NH₂ and -OH protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as O-H and N-H stretches (broad, ~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1600 cm⁻¹).
-
Melting Point: To assess the purity of the final crystalline salt.
Overall Experimental Workflow
Caption: General workflow for the synthesis and validation of the target compound.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
- University of Reading. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry.
- Dickman, D. A., Meyers, A. I., et al. (1993). Reduction of α-Amino Acids: (S)-2-Amino-3-methyl-1-butanol. Organic Syntheses, Coll. Vol. 8, p.530; Vol. 63, p.136.
- Google Patents. (n.d.). EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines.
-
Organic Chemistry Portal. (n.d.). Lithium aluminum hydride, LAH. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved January 10, 2026, from [Link]
-
University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions. Department of Chemistry. Retrieved January 10, 2026, from [Link]
- Jackson, A., et al. (1998). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Organic Process Research & Development, 2(4), 221-225.
Sources
- 1. EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Google Patents [patents.google.com]
- 2. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 2-Amino-5-hydroxypyridine | 55717-46-9 [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 11. Workup [chem.rochester.edu]
The Versatility of 6-(Aminomethyl)pyridin-3-ol Hydrochloride: A Synthetic Chemist's Guide
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 6-(Aminomethyl)pyridin-3-ol hydrochloride has emerged as a highly versatile and valuable synthon, particularly in the realms of medicinal chemistry and drug development. Its unique trifecta of a primary aminomethyl group, a phenolic hydroxyl moiety, and a pyridine nucleus bestows upon it a rich and tunable reactivity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in key synthetic transformations. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this important intermediate.
Core Attributes and Synthetic Potential
This compound is a stable, crystalline solid that is amenable to a wide array of chemical modifications. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its handling and use in various reaction media.[1] The primary amine offers a nucleophilic handle for amide bond formation, reductive amination, and the introduction of diverse substituents. Concurrently, the phenolic hydroxyl group can be engaged in ether and ester synthesis, while the pyridine ring itself can participate in metal-catalyzed cross-coupling reactions, further expanding its synthetic utility. This multi-functionality allows for a modular approach to library synthesis and the targeted design of novel bioactive molecules. Its application has been noted in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the creation of anti-inflammatory and antimicrobial agents.[1]
Key Synthetic Applications and Protocols
The true value of a building block is demonstrated through its successful incorporation into synthetic routes. Below are detailed protocols for key transformations involving this compound, highlighting its role in the synthesis of advanced intermediates and active pharmaceutical ingredients.
Reductive Amination: A Gateway to Complex Amines
Reductive amination stands as a cornerstone of amine synthesis, and this compound is an excellent substrate for this transformation.[2][3] This reaction allows for the controlled formation of secondary amines, a common motif in pharmacologically active compounds.
A prominent example of this application is in the synthesis of the Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552, a compound investigated for its potential in cancer therapy.[4][5][6][7] In this synthesis, the primary amine of 6-(aminomethyl)pyridin-3-ol is coupled with a suitable aldehyde to form an intermediate imine, which is then reduced to the target secondary amine.
Protocol 1: Reductive Amination in the Synthesis of a GSK2879552 Intermediate
This protocol is adapted from methodologies employed in the synthesis of LSD1 inhibitors.[4][5][6]
Reaction Scheme:
Sources
Application Notes and Protocols: Characterizing Novel Compounds in Enzyme Inhibition Assays – A Case Study with 6-(Aminomethyl)pyridin-3-ol hydrochloride and Lysine-Specific Demethylase 1 (LSD1)
Introduction: The Rationale for Targeting Epigenetic Erasers
In the landscape of drug discovery, particularly in oncology and neurodegenerative diseases, epigenetic modulators have emerged as a pivotal class of therapeutic targets. Among these, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, holds a place of prominence.[1][2] Discovered in 2004, LSD1 was the first identified histone demethylase, revealing that histone methylation is a dynamic and reversible process, not a permanent epigenetic mark.[1][3]
LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By removing the methyl marks from H3K4, a marker for active transcription, LSD1 generally functions as a transcriptional co-repressor.[3] Conversely, by removing the repressive marks from H3K9, it can act as a transcriptional co-activator.[1] This dual functionality places LSD1 at the heart of cellular processes such as differentiation, proliferation, and epithelial-mesenchymal transition.[4] Its overexpression is frequently observed in a multitude of cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to the maintenance of a malignant, undifferentiated state.[1][2][4]
The therapeutic potential of inhibiting LSD1 has driven the development of numerous small molecule inhibitors. These compounds can be broadly categorized as either irreversible (covalent) or reversible inhibitors. Many irreversible inhibitors are analogs of tranylcypromine, a known monoamine oxidase (MAO) inhibitor, which form a covalent adduct with the FAD cofactor in the active site of LSD1.[1] Reversible inhibitors, on the other hand, typically compete with the histone substrate for binding to the active site.
This guide provides a comprehensive framework for researchers to assess the inhibitory potential of novel compounds against LSD1. We will use 6-(Aminomethyl)pyridin-3-ol hydrochloride as a hypothetical test compound to illustrate the experimental workflows. While this specific compound is not a widely characterized LSD1 inhibitor, its structure contains a pyridine ring and an aminomethyl group, motifs present in some kinase and epigenetic modulators. This makes it a plausible candidate for initial screening. We will detail the principles and step-by-step protocols for robust in vitro enzyme inhibition assays, focusing on explaining the causality behind the experimental choices to ensure scientific integrity and reproducibility.
Part 1: Understanding the Mechanism of LSD1 and its Inhibition
Before delving into the experimental protocols, it is crucial to understand the biochemical reaction catalyzed by LSD1. This knowledge forms the basis for the design and interpretation of inhibition assays.
LSD1-mediated demethylation is an oxidative process. The methylated lysine residue of the histone H3 tail binds to the active site of LSD1. The enzyme then utilizes its FAD cofactor to oxidize the methyl group, which is subsequently hydrolyzed, releasing formaldehyde and hydrogen peroxide (H₂O₂) as byproducts.[1][3] The demethylated lysine residue remains on the histone tail.
The production of these byproducts, particularly H₂O₂, is a key feature that can be exploited for continuous, real-time monitoring of enzyme activity.
Diagram of the LSD1 Catalytic Cycle
Caption: The catalytic cycle of LSD1, illustrating the binding of the methylated histone substrate, the redox reaction involving the FAD cofactor, and the release of demethylated product and byproducts.
Part 2: In Vitro Biochemical Assays for LSD1 Inhibition
Several robust and high-throughput compatible assay formats are available to measure LSD1 activity and its inhibition. The choice of assay depends on the specific research question, available instrumentation, and the need for either continuous or endpoint measurements. We will detail three widely used methods: the Peroxidase-Coupled Assay, the Homogeneous Time-Resolved Fluorescence (HTRF) Assay, and the AlphaLISA Assay.
The Peroxidase-Coupled Assay: A Continuous Spectrophotometric Method
This assay is a classic and cost-effective method for monitoring LSD1 activity in real-time.[3]
Principle: The assay leverages the production of H₂O₂ during the demethylation reaction. Horseradish peroxidase (HRP) is included in the reaction mixture, which, in the presence of a chromogenic substrate (e.g., Amplex Red or a combination of 4-aminoantipyrine and 3,5-dichloro-2-hydroxybenzenesulfonate), utilizes the generated H₂O₂ to produce a colored or fluorescent product.[3] The rate of color or fluorescence development is directly proportional to the rate of LSD1 activity.
Causality Behind Experimental Choices:
-
Continuous Monitoring: This method allows for the determination of initial reaction velocities (V₀), which is the gold standard for enzyme kinetics and inhibition studies.
-
Potential for Interference: A key consideration is that test compounds can directly inhibit HRP or interfere with the absorbance/fluorescence of the detection reagents. Therefore, it is crucial to perform counter-screens to rule out such off-target effects.[3]
Experimental Workflow for Peroxidase-Coupled Assay
Caption: A streamlined workflow for the peroxidase-coupled LSD1 inhibition assay.
Detailed Protocol: Peroxidase-Coupled LSD1 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT.
-
LSD1 Enzyme: Recombinant human LSD1 diluted in Assay Buffer to a working concentration (e.g., 2X final concentration).
-
H3K4me2 Peptide Substrate: A synthetic peptide corresponding to the N-terminus of histone H3, dimethylated at lysine 4 (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin), diluted in Assay Buffer to a working concentration (e.g., 2X final concentration).
-
Detection Mix: Prepare a fresh solution containing Horseradish Peroxidase (HRP) and a chromogenic substrate like Amplex Red in Assay Buffer.
-
Test Inhibitor: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution series in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the serially diluted this compound or control solutions to the wells of a black, clear-bottom 96-well plate.
-
Add 25 µL of the 2X LSD1 enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of a 4X solution of the H3K4me2 peptide substrate and Detection Mix.
-
Immediately place the plate in a microplate reader and measure the increase in fluorescence (e.g., Excitation: 540 nm, Emission: 590 nm for Amplex Red) or absorbance kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: An Endpoint Detection Method
HTRF assays are a popular choice for high-throughput screening due to their robustness and high signal-to-noise ratio.[5]
Principle: This is an antibody-based assay that directly detects the product of the demethylation reaction.[5] A biotinylated H3K4me1 peptide substrate is used. After the enzymatic reaction, a detection mix is added containing a Europium cryptate-labeled antibody specific for the demethylated H3K4 (H3K4me0) and streptavidin-conjugated XL665. If the substrate has been demethylated, the antibody and streptavidin-XL665 are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) from the Europium donor to the XL665 acceptor. The resulting HTRF signal is proportional to the amount of demethylated product.
Causality Behind Experimental Choices:
-
High Specificity: The use of a specific antibody for the demethylated product provides high specificity and reduces the likelihood of false positives from compound autofluorescence or quenching.[6]
-
Homogeneous Format: The "mix-and-read" format requires no wash steps, making it highly amenable to automation and high-throughput screening.[5]
-
Endpoint Measurement: This assay measures the accumulation of product at a fixed time point, which is suitable for screening large compound libraries but provides less kinetic information than a continuous assay.
Detailed Protocol: HTRF LSD1 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% BSA.
-
LSD1 Enzyme: Recombinant human LSD1 diluted in Assay Buffer.
-
Biotinylated H3K4me1 Substrate: A biotinylated peptide monomethylated at H3K4.
-
FAD: Flavin adenine dinucleotide, a necessary cofactor for LSD1.
-
Test Inhibitor: Serial dilutions of this compound.
-
HTRF Detection Reagents: Europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the serially diluted test inhibitor or controls to the wells of a low-volume, white 384-well plate.
-
Add 4 µL of a mix containing LSD1 enzyme and FAD.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of the biotinylated H3K4me1 substrate.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and perform detection by adding 10 µL of the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible microplate reader (measure emission at 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to controls (no inhibitor for 100% activity, no enzyme for 0% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value.
-
AlphaLISA Assay: A Bead-Based Proximity Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another highly sensitive, bead-based assay suitable for HTS.[7]
Principle: This assay also detects the demethylated product. A biotinylated H3K4me1 peptide substrate is incubated with the LSD1 enzyme. The reaction is stopped, and AlphaLISA acceptor beads conjugated to an antibody specific for the unmethylated H3K4 are added, along with streptavidin-coated donor beads. If the substrate is demethylated, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. The intensity of the signal is proportional to the amount of demethylated product.[7]
Causality Behind Experimental Choices:
-
High Sensitivity: The signal amplification cascade of the AlphaLISA technology allows for the detection of very low levels of enzyme activity.[7]
-
No-Wash Format: Like HTRF, this is a homogeneous assay that is easily automated.[7]
-
Light Sensitivity: The final incubation step with the donor beads should be performed in the dark to avoid photobleaching.
Part 3: Data Interpretation and Presentation
After performing the assays, the data must be analyzed and presented in a clear and concise manner. A dose-response curve is generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. From this curve, the IC₅₀ value is determined.
Hypothetical Data for this compound
The following table summarizes hypothetical IC₅₀ values for our test compound against LSD1 and a related enzyme, Monoamine Oxidase B (MAO-B), to assess selectivity.
| Compound | LSD1 IC₅₀ (µM) (Peroxidase-Coupled Assay) | LSD1 IC₅₀ (µM) (HTRF Assay) | MAO-B IC₅₀ (µM) | Selectivity (MAO-B/LSD1) |
| 6-(Aminomethyl)pyridin-3-ol HCl | 15.2 | 18.5 | > 100 | > 6.5 |
| Tranylcypromine (Reference) | 0.8 | 1.2 | 5.6 | 7.0 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound demonstrates modest inhibitory activity against LSD1 in the low micromolar range. The IC₅₀ values obtained from the two different assay formats are in good agreement, providing confidence in the data. The compound shows reasonable selectivity over MAO-B, an important consideration as off-target inhibition of MAOs can lead to undesirable side effects. The reference compound, tranylcypromine, shows potent inhibition of LSD1 as expected.
Part 4: Concluding Remarks and Future Directions
This guide has provided a detailed overview of the principles and protocols for assessing the inhibitory activity of a novel compound, using this compound as a case study, against the epigenetic target LSD1. We have emphasized the importance of understanding the underlying enzymatic mechanism to make informed decisions about assay selection and data interpretation.
The initial biochemical characterization is a critical first step in the drug discovery process. If a compound demonstrates promising activity and selectivity in these in vitro assays, the next logical steps would involve:
-
Mechanism of Action Studies: Determining whether the inhibition is reversible or irreversible, and competitive or non-competitive.
-
Cell-Based Assays: Assessing the compound's ability to inhibit LSD1 in a cellular context by measuring changes in global histone methylation levels (e.g., via Western blotting for H3K4me2) and its effect on cancer cell proliferation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.
By following these rigorous and well-validated protocols, researchers can confidently and efficiently characterize novel enzyme inhibitors, paving the way for the development of new therapeutics.
References
-
Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 249–270. Retrieved from [Link]
-
Sperandio, M., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 11, 1108219. Retrieved from [Link]
-
Wang, L., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 627–634. Retrieved from [Link]
-
Molecular Devices. (n.d.). High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform. Retrieved from [Link]
-
DC Chemicals. (n.d.). Histone Demethylase. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of LSD1 by 48. Panel A: IC 50 determination for compound 48.... Retrieved from [Link]
-
EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
-
Zheng, Y. C., et al. (2016). Pharmacological Inhibition of LSD1 for Cancer Treatment. International Journal of Molecular Sciences, 17(11), 1823. Retrieved from [Link]
Sources
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. epigentek.com [epigentek.com]
- 7. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Characterizing the Binding of 6-(Aminomethyl)pyridin-3-ol hydrochloride at Neuromodulatory Receptors
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on characterizing the receptor binding profile of 6-(Aminomethyl)pyridin-3-ol hydrochloride. While this specific molecule is noted as a versatile intermediate in pharmaceutical development for neurological disorders, detailed public data on its direct receptor interactions is sparse.[1][2] This guide, therefore, presents a robust framework using established, state-of-the-art methodologies to determine its binding affinity and selectivity. We will focus on two high-value target classes relevant to its chemical structure: ligand-gated ion channels, specifically nicotinic acetylcholine receptors (nAChRs), and G-protein coupled receptors (GPCRs), using the GABA-A receptor system as a secondary example.[3][4][5] The protocols herein detail traditional radioligand binding assays and modern non-radioactive fluorescence-based techniques, providing the scientific rationale behind each step to ensure experimental integrity and data reliability.
Introduction: Rationale and Strategic Approach
This compound is a pyridine derivative whose structural motifs—a pyridine ring and an aminomethyl side chain—suggest potential interactions with receptors for endogenous neurotransmitters like acetylcholine and γ-aminobutyric acid (GABA).[3][4][6] Its utility as a building block for compounds targeting neurological disorders underscores the importance of defining its intrinsic pharmacological activity.[1][2] A primary objective for any novel compound with neuromodulatory potential is to determine its binding affinity (Kd or Ki) and receptor density (Bmax) at relevant physiological targets.
This guide outlines two primary experimental pathways:
-
Radioligand Binding Assays: The gold standard for quantifying ligand-receptor interactions, these assays measure the displacement of a known radioactive ligand by the test compound.[7] We will detail both a classic filtration-based assay and a modern, homogeneous Scintillation Proximity Assay (SPA).[8][9][10]
-
Fluorescence Polarization (FP) Assays: A non-radioactive, homogeneous alternative that measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger receptor molecule.[11][12][13][14] This method is highly amenable to high-throughput screening (HTS).[11]
Given the structural similarity to acetylcholine and nicotine, the primary example throughout these protocols will be the characterization of 6-(Aminomethyl)pyridin-3-ol at the human α4β2 nicotinic acetylcholine receptor, a key subtype involved in cognitive function and addiction.
Foundational Methodologies: Receptor Preparation
Reliable binding data begins with high-quality receptor preparations. The choice between native tissue and heterologous expression systems depends on the experimental goals.
-
Native Tissue Homogenates (e.g., rat brain): Provides a physiologically relevant context but may contain multiple receptor subtypes. This is useful for initial screening to see if the compound has any activity in a complex system.
-
Recombinant Expression Systems (e.g., HEK293 or CHO cells): Allows for the study of specific receptor subtypes in isolation (e.g., human α4β2 nAChR), providing clean, unambiguous data for structure-activity relationship (SAR) studies. This is the preferred method for detailed pharmacological characterization.
Protocol 2.1: Membrane Preparation from Recombinant Cells
This protocol is adapted from standard procedures for preparing membranes from cultured cells expressing the target receptor.[15]
-
Cell Culture & Harvest: Culture HEK293 cells stably expressing the human α4β2 nAChR to ~90% confluency. Harvest cells by gentle scraping into ice-cold Phosphate-Buffered Saline (PBS).
-
Initial Lysis: Centrifuge the cell suspension (e.g., 1,000 x g for 5 minutes at 4°C). Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4).[15]
-
Expert Insight: The inclusion of divalent cations like MgCl₂ can be critical for maintaining the integrity and conformation of many receptors. Protease inhibitors are essential to prevent degradation of the target protein by endogenous proteases released during lysis.
-
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice. This step mechanically disrupts the cell membranes to release intracellular contents.
-
Membrane Isolation: Centrifuge the homogenate at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[4]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold binding buffer (assay-specific, see below) and repeat the high-speed centrifugation. This wash step is crucial for removing endogenous ligands and residual cellular components that could interfere with the assay.[6]
-
Final Preparation & Storage: Resuspend the final pellet in binding buffer. Determine the total protein concentration using a standard method like the Bradford or BCA assay.[15] Aliquot the membrane preparation and store at -80°C. Avoid repeated freeze-thaw cycles.
Radioligand Binding Assays: The Gold Standard
Principle of Competitive Binding
These assays quantify the ability of an unlabeled test compound (the "competitor," i.e., 6-(Aminomethyl)pyridin-3-ol) to displace a radiolabeled ligand (e.g., [³H]Epibatidine or [³H]Cytisine for nAChRs) that has a known high affinity for the target receptor.[4][16] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. This value can then be converted to the inhibition constant (Ki), which reflects the true binding affinity of the test compound.[17][18]
Workflow: Competitive Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Protocol 3.2: Filtration-Based Competitive Binding Assay for α4β2 nAChR
-
Assay Buffer: Prepare binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Plate Setup: Use a 96-well plate. For each concentration of 6-(Aminomethyl)pyridin-3-ol, set up triplicate wells.
-
Total Binding: Receptor + Radioligand + Vehicle.
-
Non-Specific Binding (NSB): Receptor + Radioligand + a high concentration of a known unlabeled competitor (e.g., 10 µM Nicotine). This defines the amount of radioligand that binds to non-receptor components.[17]
-
Competition: Receptor + Radioligand + varying concentrations of 6-(Aminomethyl)pyridin-3-ol (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[4]
-
-
Reagent Addition: Add reagents to each well in the following order: 150 µL of membranes (e.g., 10-20 µg protein), 50 µL of test compound/vehicle/NSB ligand, and 50 µL of radioligand (e.g., [³H]Epibatidine at a final concentration near its Kd, ~0.2 nM).[15]
-
Expert Insight: Initiating the reaction by adding the membranes last ensures all other components are mixed and ready, leading to more consistent start times across the plate.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.[4]
-
Termination & Filtration: Terminate the assay by rapid vacuum filtration onto a glass fiber filter plate (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[15]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[4] The washes must be rapid to prevent dissociation of the bound ligand.
-
Quantification: Dry the filter plate, add a scintillation cocktail to each well, and quantify the trapped radioactivity using a microplate scintillation counter.[15]
Scintillation Proximity Assay (SPA) - A Homogeneous Alternative
SPA technology offers a "mix-and-measure" format without filtration, making it ideal for higher throughput.[8][19]
-
Principle: The receptor membranes are captured onto SPA beads containing a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to generate a signal.[9][10][19]
-
Protocol Adaptation: The assay setup is similar to the filtration method, but instead of membranes in solution, a pre-coupled mixture of membranes and SPA beads (e.g., Wheat Germ Agglutinin (WGA)-coated beads) is used.[16] After incubation, the plate is read directly in a scintillation counter. This eliminates the filtration and washing steps, simplifying the protocol.[8][9]
Fluorescence Polarization (FP) Assays: A Non-Radioactive Approach
Principle of Fluorescence Polarization
FP is a powerful technique for monitoring molecular binding events in solution.[11][14]
-
A small, fluorescently labeled ligand (the "tracer") is excited with plane-polarized light.
-
Because it is small, it tumbles rapidly in solution, and the light it emits is largely depolarized.
-
When the tracer binds to a large receptor protein, its tumbling slows dramatically.
-
As a result, the light it emits remains highly polarized.[13]
In a competitive FP assay, the unlabeled test compound (6-(Aminomethyl)pyridin-3-ol) competes with the fluorescent tracer for binding to the receptor. High concentrations of the test compound will displace the tracer, causing it to tumble freely and leading to a low polarization signal.
Concept: Competitive Fluorescence Polarization
Caption: Principle of a competitive FP binding assay.
Protocol 4.2: Competitive FP Assay
-
Reagent Selection: A suitable fluorescent tracer is required. This would be a known ligand for the target (e.g., a derivative of nicotine or epibatidine) conjugated to a fluorophore like fluorescein or a red-shifted dye.
-
Assay Buffer: A standard physiological buffer, as used in the radioligand assay.
-
Assay Setup: In a low-volume black 96- or 384-well plate (to minimize background fluorescence), add:
-
Receptor preparation.
-
Fluorescent tracer at a fixed concentration.
-
Serial dilutions of 6-(Aminomethyl)pyridin-3-ol.
-
-
Incubation: Incubate for a predetermined time to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a microplate reader equipped with polarizing filters. The instrument measures the intensity of light emitted parallel and perpendicular to the excitation plane and calculates the polarization value.[20]
Data Analysis and Interpretation
Calculating Binding Parameters
-
Specific Binding: For radioligand assays, first calculate specific binding at each competitor concentration: Specific Binding = Total Binding - Non-Specific Binding.[17][21]
-
IC₅₀ Determination: Plot the specific binding (or the FP signal) against the logarithm of the competitor concentration. Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀.[4]
-
Ki Calculation: Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation :[15][18]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand or fluorescent tracer used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand/tracer for the receptor (this must be determined in separate saturation binding experiments).
-
Example Data Presentation
The results of binding experiments are typically summarized in a table for clear comparison.
| Parameter | 6-(Aminomethyl)pyridin-3-ol | Nicotine (Reference) |
| Receptor Target | Human α4β2 nAChR | Human α4β2 nAChR |
| Assay Type | [³H]Epibatidine Competition | [³H]Epibatidine Competition |
| IC₅₀ (nM) | Experimental Value | 15.2 |
| Ki (nM) | Calculated Value | 7.8 |
| Hill Slope | Experimental Value | ~1.0 |
Data for nicotine is representative. Values for the test compound are hypothetical and must be determined experimentally.
Concluding Remarks
Characterizing the receptor binding profile of this compound is a critical first step in understanding its potential as a pharmacological agent or lead compound. The protocols described provide a robust, multi-faceted approach to determine its affinity and selectivity for key neurological targets like nAChRs and GABA receptors. By employing both traditional radioligand filtration assays and modern homogeneous techniques like SPA and Fluorescence Polarization, researchers can generate high-quality, reliable data essential for making informed decisions in the drug discovery and development pipeline.
References
-
Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. National Institutes of Health (NIH). Available at: [Link]
-
GABA-A Receptor Binding Assay Protocol. PDSP. Available at: [Link]
-
Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Available at: [Link]
-
Analyzing Radioligand Binding Data. GraphPad. Available at: [Link]
-
Characterization of GABA Receptors. PubMed Central (PMC). Available at: [Link]
-
Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. American Chemical Society. Available at: [Link]
-
Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]
-
Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. Available at: [Link]
-
Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. PubMed. Available at: [Link]
-
ExperimentFluorescencePolarization. Wolfram Language & System Documentation Center. Available at: [Link]
-
Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Available at: [Link]
-
Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. Available at: [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
-
6-Amino-pyridin-3-ol hydrochloride. African Rock Art. Available at: [Link]
-
A robust homogeneous binding assay for α4β2 nicotinic acetylcholine receptor. ResearchGate. Available at: [Link]
-
Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound... ResearchGate. Available at: [Link]
-
Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PubMed Central (PMC). Available at: [Link]
-
This compound. Doron Scientific. Available at: [Link]
-
Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 12. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.uwec.edu [chem.uwec.edu]
- 18. studylib.net [studylib.net]
- 19. revvity.com [revvity.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. revvity.com [revvity.com]
Application Note: A Robust HPLC Method for the Quantification of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(Aminomethyl)pyridin-3-ol hydrochloride, a polar pharmaceutical intermediate.[1][2] Due to the compound's hydrophilic and basic nature, traditional reversed-phase chromatography presents challenges in achieving adequate retention and symmetrical peak shape.[3][4] This guide outlines a systematic approach to method development, culminating in a reliable reversed-phase HPLC (RP-HPLC) method utilizing a polar-endcapped C18 column with an acidic mobile phase. The described protocol is suitable for purity assessment and quantification in research and quality control environments. All validation procedures are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
Introduction and Method Development Rationale
6-(Aminomethyl)pyridin-3-ol is a key building block in the synthesis of various pharmaceutical agents.[1][2] Its hydrochloride salt form enhances solubility but also underscores its chemical properties: a polar, aromatic molecule with a primary amine and a phenolic hydroxyl group. These functional groups make the analyte highly hydrophilic and basic, posing a significant challenge for retention on conventional nonpolar stationary phases like C18.[3][4]
Analyte Characterization and Chromatographic Challenges
-
High Polarity: The presence of -NH2 and -OH groups leads to high water solubility and consequently, poor affinity for hydrophobic stationary phases, resulting in little to no retention in typical reversed-phase systems.[3][4]
-
Basic Nature: The aminomethyl group (a primary amine) and the pyridine nitrogen are basic. At neutral pH, interactions with residual acidic silanols on the silica backbone of the stationary phase can cause severe peak tailing.
-
UV Absorbance: The pyridine ring provides a chromophore, making UV detection a suitable choice for quantification.
Strategic Approach to Method Development
To overcome these challenges, several chromatographic strategies were considered. The rationale for the final method selection is outlined below. This logical process ensures the development of a robust and reliable analytical method.
Caption: Method Development Decision Pathway.
The chosen strategy—Reversed-Phase HPLC with a polar-endcapped column and a low pH mobile phase—offers the best balance of simplicity, robustness, and performance. By maintaining a pH between 2.5 and 3.5, the primary amine is fully protonated, ensuring good peak shape, while the specialized column chemistry prevents phase collapse and provides sufficient retention for this highly polar analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) remains a strong orthogonal technique for confirmation or for separating highly polar impurities.[8][9][10]
Materials and Methodology
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Waters XBridge BEH C18, 2.5 µm, 4.6 x 75 mm, or equivalent polar-endcapped C18 column.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade
-
Phosphoric Acid (H₃PO₄), 85%
-
Water (Deionized, 18.2 MΩ·cm)
-
-
Reference Standard: this compound (Purity ≥98%)
Preparation of Solutions
-
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0.
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Filter through a 0.45 µm nylon filter.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to a final nominal concentration of 0.1 mg/mL.
Chromatographic Conditions
All chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Waters XBridge BEH C18, 2.5 µm, 4.6 x 75 mm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient Program | 0-1.0 min: 2% B1.0-8.0 min: 2% to 40% B8.0-8.1 min: 40% to 2% B8.1-12.0 min: 2% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | DAD, 275 nm |
| Run Time | 12 minutes |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, as per ICH Q2(R1) guidelines.[5][6][7][11] The following is a comprehensive protocol for validation.
Caption: HPLC Method Validation Workflow.
System Suitability
Before performing any validation experiments, the suitability of the chromatographic system must be confirmed. Five replicate injections of the Working Standard Solution (0.1 mg/mL) are made. The acceptance criteria are:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
These parameters are defined and calculated according to the United States Pharmacopeia (USP) General Chapter <621> Chromatography.[12][13][14]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: Inject the diluent (blank), a placebo sample (if applicable), and the working standard solution. The diluent and placebo should show no interfering peaks at the retention time of the 6-(Aminomethyl)pyridin-3-ol peak. Peak purity analysis using the DAD should be performed to confirm no co-eluting peaks.
Linearity and Range
-
Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal working concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL). Perform triplicate injections at each level. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.
-
Acceptance Criteria: r² ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Accuracy will be determined by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three samples at each level and calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six individual preparations of the sample at 100% of the nominal concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The overall RSD for the combined data from both studies should be ≤ 2.0%.
-
Limit of Quantitation (LOQ)
-
Protocol: The LOQ will be determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions will be injected, and the concentration that yields an S/N ratio of approximately 10 will be defined as the LOQ.
Robustness
-
Protocol: The robustness of the method will be evaluated by making small, deliberate variations to the method parameters and observing the effect on system suitability results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
Expected Results and Conclusion
This HPLC method is designed to provide excellent retention, peak shape, and resolution for this compound. A typical retention time is expected to be in the range of 3-5 minutes, allowing for a rapid and efficient analysis. The validation protocol described ensures that the method is reliable, accurate, and precise for its intended use in a regulated laboratory environment. By grounding the method development in the physicochemical properties of the analyte and adhering to established guidelines from the USP and ICH, this application note provides a comprehensive and trustworthy protocol for researchers, scientists, and drug development professionals.[5][12][15]
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. Available from: [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities . Journal of Chromatography A, 913(1-2), 113-122. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available from: [Link]
-
Are You Sure You Understand USP <621>? . LCGC International. Available from: [Link]
-
Quality Guidelines - ICH . International Council for Harmonisation. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available from: [Link]
-
What is USP Chapter 621? . Phenomenex Blog. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. Available from: [Link]
-
Choosing the Right UHPLC Column for Highly Polar Basic Compounds . Phenomenex. Available from: [Link]
-
Polar Compounds . SIELC Technologies. Available from: [Link]
-
Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound . RSC Publishing. Available from: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Hichrom. Available from: [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column . SIELC Technologies. Available from: [Link]
-
HPLC Methods for analysis of 2-Aminopyridine . HELIX Chromatography. Available from: [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column . LCGC International. Available from: [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions . ResearchGate. Available from: [Link]
-
Hydrophilic interaction chromatography and its applications in the separation of basic drugs . ResearchGate. Available from: [Link]
-
Polar compounds separation by HPLC - any thoughts? . ResearchGate. Available from: [Link]
-
HPLC Methods for analysis of 4-Aminopyridine . HELIX Chromatography. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. Available from: [Link]
-
6-Amino-pyridin-3-ol hydrochloride . African Rock Art. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. waters.com [waters.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. starodub.nl [starodub.nl]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. usp.org [usp.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Note: A Comprehensive Guide to the Gas Chromatography Analysis of Pyridine Derivatives
Abstract: This guide provides a detailed framework for the analysis of pyridine derivatives using gas chromatography (GC). Pyridine and its analogues are foundational structures in pharmaceuticals, agrochemicals, and industrial chemistry. Their accurate identification and quantification are critical for quality control, environmental monitoring, and drug development. This document moves beyond standard protocols to explain the fundamental choices in method development, from sample preparation and column selection to detection and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable GC methods for this important class of compounds.
The Analytical Imperative for Pyridine Derivatives
Pyridine, a heterocyclic aromatic amine, and its derivatives are ubiquitous. They are present as pyridine alkaloids in natural products like tobacco, form the core of numerous pharmaceutical active ingredients, and are utilized as reagents and solvents in chemical synthesis[1][2]. The analytical challenge stems from the wide range of polarities and volatilities within this compound class. While pyridine itself is a volatile liquid, its derivatives can range from other volatile compounds to non-volatile solids, often possessing polar functional groups (-OH, -NH2, -COOH) that complicate direct GC analysis.
Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds with high resolution and sensitivity[3]. When coupled with detectors like a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification, GC provides a powerful tool for analyzing complex mixtures containing pyridine derivatives[3][4]. The success of the analysis, however, is critically dependent on a well-designed methodology.
Strategic Method Development: A First-Principles Approach
A robust GC method is not a mere set of parameters but a system designed around the physicochemical properties of the analytes and the sample matrix. The following sections detail the critical decision points in developing a method for pyridine derivatives.
The Heart of the Separation: Capillary Column Selection
The stationary phase is the single most important factor dictating the selectivity of the separation[5]. The choice is governed by the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analytes.
-
For Non-Polar to Moderately Polar Pyridines: A 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, ZB-5) is an excellent starting point. This non-polar phase separates compounds primarily by their boiling points and is robust and versatile[6].
-
For Polar Pyridines and Isomer Separations: For derivatives with polar functional groups or for separating constitutional isomers (e.g., picoline isomers), a more polar stationary phase is required. Polyethylene glycol (PEG) phases, often referred to as "WAX" columns, are highly polar and provide unique selectivity based on dipole-dipole interactions[7].
-
The Challenge of Basic Analytes: Pyridines are basic compounds and can exhibit peak tailing on standard silica-based columns due to interaction with acidic silanol groups on the column surface. To mitigate this, specialized "base-deactivated" columns or columns designed specifically for amines, such as the Agilent CP-Wax 51 for Amines, are highly recommended to achieve symmetrical peak shapes[8][9].
Table 1: GC Capillary Column Selection Guide for Pyridine Derivatives
| Stationary Phase Type | Polarity | Recommended For | Key Considerations |
| 5% Diphenyl / 95% Dimethylpolysiloxane | Low | General screening, non-polar derivatives, alkaloid analysis | Separates primarily by boiling point. Robust and versatile. |
| Polyethylene Glycol (PEG/WAX) | High | Polar derivatives, separation of isomers (picolines, lutidines) | Prone to degradation by oxygen and water at high temperatures. |
| Amine-Specific Phases (e.g., CP-Wax 51) | High | All pyridine derivatives, especially when peak tailing is an issue | Chemically modified to reduce interaction with basic analytes, ensuring sharp peaks.[8] |
Column dimensions (length, internal diameter, and film thickness) are secondary but crucial for optimizing resolution, analysis time, and sample capacity[10][11]. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a standard choice that balances efficiency and capacity for most applications[5].
Sample Introduction: Volatility as the Deciding Factor
How the sample is introduced into the GC system is dictated by the analyte's volatility and the complexity of the sample matrix.
-
Direct Liquid Injection: Suitable for clean samples where the pyridine derivatives are dissolved in an appropriate solvent. A split/splitless inlet is standard.
-
Headspace (HS) Analysis: This is the preferred method for volatile pyridine derivatives in complex or non-volatile matrices like environmental samples, food, or polymers[12]. By heating the sample in a sealed vial, volatile analytes partition into the gas phase (headspace), which is then injected. This technique is exceptionally clean, as it prevents non-volatile matrix components from contaminating the GC system[13]. It is highly effective for analyzing pyridine in water, soil, and biological tissues[12][14].
-
Derivatization: Many pyridine derivatives, such as those with hydroxyl or carboxylic acid groups, are not volatile enough for direct GC analysis. Derivatization is a chemical reaction that converts these polar, non-volatile compounds into more volatile and thermally stable analogues[15]. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group using reagents like BSTFA or MSTFA, is the most common approach[15]. Pyridine itself is often used as a catalyst in these reactions to facilitate the derivatization of sterically hindered groups[16].
Detector Selection: Quantitation vs. Identification
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds. It provides excellent linearity and sensitivity, making it the workhorse for routine quantitative analysis where analyte identities are already known[3].
-
Mass Spectrometer (MS): The MS detector is the gold standard for identification. It fragments molecules in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for unambiguous peak identification[1][3]. For trace-level analysis, operating the MS in Selected Ion Monitoring (SIM) mode can dramatically increase sensitivity[7].
Core Experimental Protocols
The following protocols are designed as self-validating systems, incorporating steps for quality control and verification.
Protocol 1: Analysis of Volatile Pyridines in Water by Headspace GC-MS
This protocol is adapted for trace-level analysis of pyridine in environmental water samples, leveraging the cleanliness and sensitivity of headspace sampling[12][17].
Workflow Diagram: Headspace GC-MS Analysis
Caption: Headspace GC-MS workflow for volatile pyridine analysis.
Methodology:
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add 2.5 g of sodium chloride (to increase the partitioning of volatiles into the headspace).
-
Spike the sample with an appropriate internal standard (e.g., 10 µL of a 1 µg/mL solution of deuterated pyridine, d5-pyridine).
-
Immediately cap and crimp the vial securely.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Equilibration Time: 30 minutes[12]
-
Injection Volume: 1 mL of headspace gas
-
-
GC-MS Parameters:
-
GC Column: DB-WAX or equivalent, 30 m x 0.25 mm ID x 0.25 µm
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min.
-
MS Transfer Line: 250 °C
-
MS Ion Source: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for pyridine (e.g., m/z 79, 52) and the internal standard.
-
-
Calibration and Quality Control:
-
Prepare a multi-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/L) by spiking blank water with known amounts of pyridine standards and the internal standard.
-
Run a method blank and a quality control (QC) sample with every batch to ensure the system is free from contamination and performing correctly.
-
Protocol 2: Silylation Derivatization for GC-MS Analysis of Hydroxypyridines
This protocol is designed for non-volatile pyridine derivatives containing active hydrogen atoms, such as hydroxypyridines or aminopyridines.
Decision Logic: Sample Preparation Strategy
Caption: Logical flow for selecting the appropriate sample introduction method.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.
-
If the sample is in a solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as water will consume the derivatizing reagent[18].
-
Add 100 µL of anhydrous pyridine (which acts as a catalyst) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly.
-
-
Reaction:
-
Heat the vial at 70 °C for 30 minutes in a heating block or oven to ensure the reaction goes to completion[18].
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Parameters:
-
GC Column: DB-5ms or equivalent, 30 m x 0.25 mm ID x 0.25 µm
-
Inlet Temperature: 280 °C (split injection, 20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min.
-
MS Parameters: Use full scan mode (e.g., m/z 40-550) to identify the TMS-derivatized products. The mass of the derivative will be the original mass plus 72 amu for each TMS group added.
-
-
Validation:
-
Always run an underivatized sample to confirm that the original compound is no longer present and has been fully converted to its derivative.
-
Run a reagent blank (pyridine + BSTFA) to identify any potential interfering peaks from the reagents themselves.
-
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Pyridine Analysis by GC
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active sites (acidic silanols) in the inlet liner or column interacting with the basic pyridine nitrogen. | Use a base-deactivated inlet liner and a specialized amine-specific column (e.g., WAX-based). Ensure a clean, inert flow path.[9] |
| No or Low Recovery | Analyte adsorption in the system; inefficient extraction; incomplete derivatization. | For adsorption, see "Peak Tailing". For extraction, optimize solvent and pH. For derivatization, ensure anhydrous conditions and sufficient reagent/catalyst.[18] |
| Poor Resolution | Incorrect column phase; suboptimal oven temperature program. | Select a column with appropriate polarity for your analytes (see Table 1). Optimize the temperature ramp rate—a slower ramp improves resolution. |
| Carryover | High-boiling or highly adsorbed analytes from a previous injection remaining in the system. | Run a solvent blank after high-concentration samples. Increase inlet and oven temperature during a bake-out run. |
Conclusion
The successful gas chromatographic analysis of pyridine derivatives hinges on a systematic approach to method development. By carefully considering the analyte's volatility and polarity, an appropriate strategy involving direct injection, headspace sampling, or derivatization can be selected. The choice of a base-deactivated or amine-specific GC column is often critical to achieving the sharp, symmetrical peaks required for accurate quantification. The protocols and troubleshooting guides provided herein offer a robust starting point for researchers to develop and validate high-quality analytical methods for this diverse and important class of compounds.
References
-
Anonymous. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry - Reddit. [Link]
-
Agency for Toxic Substances and Disease Registry (US). (1992). Analytical Methods for Determining Pyridine in Environmental Samples. In Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]
-
Losada, S., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]
-
Anonymous. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Tsukioka, T., & Murakami, T. (1987). Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples. Journal of Chromatography A, 396, 319-326. [Link]
-
Agency for Toxic Substances and Disease Registry (US). (1992). ANALYTICAL METHODS. In Toxicological Profile for Pyridine. [Link]
-
Anonymous. (n.d.). Preparation of TMS Derivatives for GC/MS. Caltech GPS. [Link]
-
NIOSH. (1994). Pyridine: METHOD 1613. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]
-
Smardz, M., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4052-4057. [Link]
-
O'Shea, K., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 874. [Link]
-
Sun, Y., et al. (2017). Data from GC-MS analysis of alkaloids in Nicotiana leaves. ResearchGate. [Link]
-
Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Application Note. [Link]
-
Potter, W. (1991). Pyridine. OSHA Salt Lake Technical Center. [Link]
-
Agilent Technologies, Inc. (2008). Agilent J&W GC Column Selection Guide. [Link]
-
Losada, S., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. [Link]
-
Moustafa, A. M. Y., et al. (2009). GC-MS investigation and toxicological evaluation of alkaloids from Leptadenia pyrotechnica. Pharmaceutical Biology, 47(10), 994-1003. [Link]
-
Decora, A. W., & Dinneen, G. U. (1960). Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry, 32(2), 164-169. [Link]
-
Duan, Y., et al. (2008). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(8), 1143-1150. [Link]
-
Anonymous. (2021). Pyridine and GC Capillary Column, is it safe? ResearchGate. [Link]
-
Cefalu, M. (2018). Tackling Volatiles with Headspace GC. Lab Manager. [Link]
-
Anonymous. (n.d.). Guide to Choosing a GC Column. Phenomenex. [Link]
-
Anonymous. (2011). Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction. CNKI. [Link]
-
Zbancioc, G., et al. (n.d.). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Manupatra. [Link]
-
Mohammed, A. J., et al. (2016). Determination of alkaloid compounds of Ricinus communis by using gas chromatography-mass spectroscopy (GC-MS). Journal of Medicinal Plants Research, 10(2), 26-34. [Link]
-
Anonymous. (2023). Advantages of Using Headspace Sampling for Volatile Sample Analysis. AZoM. [Link]
-
Cefas. (2022). Development of quantitative method for pyridine analysis in biota and sediment samples. Defra Science and Research Projects. [Link]
-
Ul'yanovskii, N. V., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 81. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. postnova.com [postnova.com]
- 7. Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. trajanscimed.com [trajanscimed.com]
- 11. fishersci.ca [fishersci.ca]
- 12. tandfonline.com [tandfonline.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 16. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ykcs.ac.cn [ykcs.ac.cn]
- 18. reddit.com [reddit.com]
The Versatile Building Block: 6-(Aminomethyl)pyridin-3-ol Hydrochloride in Modern Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 6-(Aminomethyl)pyridin-3-ol hydrochloride emerges as a reagent of significant interest. Its structure, featuring a nucleophilic aminomethyl group, a phenolic hydroxyl group, and a pyridine core, offers multiple avenues for synthetic diversification. This trifunctional characteristic allows for the regioselective synthesis of complex molecules, making it a valuable intermediate in the development of novel therapeutic agents. The pyridine moiety itself is a well-established pharmacophore present in numerous FDA-approved drugs.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The hydrochloride salt form of 6-(aminomethyl)pyridin-3-ol enhances its stability and shelf-life, though it necessitates the use of a base in most synthetic applications to liberate the free nucleophilic sites. The strategic manipulation of reaction conditions allows for selective functionalization of either the primary amine or the hydroxyl group, a key aspect that will be explored in the subsequent protocols.
Core Applications in Synthetic Chemistry
The utility of this compound is primarily centered on the independent reactivity of its aminomethyl and hydroxyl functionalities. This allows for its incorporation into a variety of molecular scaffolds, particularly those of interest in pharmaceutical development.
N-Acylation and N-Sulfonylation: Building Amide and Sulfonamide Linkages
The primary amino group of 6-(aminomethyl)pyridin-3-ol is a potent nucleophile, readily undergoing acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for the synthesis of amides and sulfonamides, which are common motifs in biologically active compounds.
This protocol details a general method for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.
Reaction Scheme:
N-Acylation Workflow
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Suspend the solid in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. The addition of the base is crucial to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.
-
After stirring for 10-15 minutes, add the acyl chloride (1.1 eq) dropwise. The exothermicity of the reaction should be monitored.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, especially important when using moisture-sensitive acyl chlorides.
-
Anhydrous Solvent: Water can react with the acyl chloride, reducing the yield of the desired product.
-
Excess Base: Two equivalents of base are required to neutralize the starting material's hydrochloride and the HCl byproduct. A slight excess ensures the reaction goes to completion.
-
Stepwise Addition at 0 °C: Controls the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side product formation.
The synthesis of N-sulfonylated derivatives follows a similar procedure to N-acylation.
Reaction Scheme:
N-Sulfonylation Workflow
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine (can act as both base and solvent) or Triethylamine
-
Anhydrous Dichloromethane (DCM) if not using pyridine as solvent
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve or suspend this compound (1.0 eq) in pyridine.
-
Add the sulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography.
Trustworthiness of the Protocol: This self-validating system relies on the distinct polarity changes between the starting material, product, and byproducts, which can be easily monitored by TLC. The aqueous workup effectively removes the base and any unreacted sulfonyl chloride (as sulfonic acid).
O-Alkylation: Synthesis of Pyridyl Ethers
The phenolic hydroxyl group of 6-(aminomethyl)pyridin-3-ol can be alkylated to form ethers, a common strategy to modify the pharmacokinetic properties of a drug candidate. Selective O-alkylation in the presence of the free amine can be challenging and often requires protection of the more nucleophilic amino group. However, under specific conditions, direct O-alkylation can be achieved.
This protocol describes the O-alkylation using an alkyl halide and a suitable base. It is assumed that the amino group has been previously protected (e.g., as a Boc-carbamate) to ensure selectivity.
Reaction Scheme:
O-Alkylation Workflow
Materials:
-
N-Protected-6-(aminomethyl)pyridin-3-ol (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Protocol:
-
To a solution of N-protected-6-(aminomethyl)pyridin-3-ol in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The protecting group can then be removed under appropriate conditions (e.g., TFA for Boc group) to yield the O-alkylated product with a free primary amine.
Expertise & Experience: The choice of a weaker base like potassium carbonate and a polar aprotic solvent like DMF favors the O-alkylation of the phenoxide formed in situ. Stronger bases could lead to deprotonation at other sites or promote side reactions. The protection of the amine is a critical step for achieving high yields and selectivity.
Data Presentation: A Comparative Summary
The following table summarizes typical reaction conditions and expected yields for the functionalization of this compound. These are representative examples and may require optimization for specific substrates.
| Reaction Type | Electrophile/Reagent | Base | Solvent | Temperature | Typical Yield |
| N-Acylation | Benzoyl chloride | Triethylamine | DCM | 0 °C to rt | 85-95% |
| N-Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Pyridine | rt | 80-90% |
| O-Alkylation | Benzyl bromide | K₂CO₃ | DMF | 60-80 °C | 70-85% (on protected substrate) |
Conclusion: A Gateway to Molecular Diversity
This compound stands as a testament to the power of well-designed building blocks in accelerating the synthesis of complex and potentially bioactive molecules. Its trifunctional nature, when approached with a strategic understanding of reactivity and selectivity, provides a reliable platform for generating diverse chemical libraries. The protocols outlined in this guide are intended to serve as a robust starting point for researchers, enabling them to harness the full synthetic potential of this versatile reagent in their pursuit of scientific discovery and the development of novel therapeutics.
References
-
Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). Bioorganic Chemistry. [Link]
- Process for producing 3-(aminomethyl)-6-chloropyridines.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy. [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). RSC Medicinal Chemistry. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Molecules. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega. [Link]
Sources
Application Notes and Protocols: Dosing and Administration of 6-(Aminomethyl)pyridin-3-ol hydrochloride In Vivo
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the appropriate dosing and administration of the novel small molecule, 6-(Aminomethyl)pyridin-3-ol hydrochloride, in preclinical in vivo models. In the absence of established public data for this specific compound, this guide synthesizes field-proven insights and authoritative best practices for small molecule drug development. It details the critical steps from initial physicochemical characterization and vehicle selection to designing and executing robust dose-range finding (DRF) and maximum tolerated dose (MTD) studies. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity, ethical considerations, and data-driven decision-making to ensure the generation of reliable and reproducible results for advancing therapeutic candidates.
Introduction and Statement of Purpose
The transition of a novel chemical entity from in vitro discovery to in vivo evaluation is a critical juncture in drug development.[1][2] this compound is a small molecule with a substituted pyridine core, a structure found in various biologically active compounds.[3][4][5] Proper protocol design for its in vivo administration is paramount for accurately assessing its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles.
This document serves as an expert guide to systematically develop a dosing and administration protocol for this compound. It follows a logical progression, beginning with the foundational steps of formulation development, which are crucial for compounds with potentially challenging solubility, and advancing to the strategic design of initial safety and tolerability studies in animal models.[2][6] The causality behind each experimental choice is explained to empower the researcher to adapt these protocols to their specific research questions and institutional guidelines. All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to execution.[7][8]
Pre-formulation and Vehicle Selection
The successful parenteral or enteral administration of a new chemical entity is contingent upon its formulation.[9][10][11] For a hydrochloride salt like this compound, aqueous solubility is anticipated, but must be empirically determined. The primary goal is to develop a stable, well-tolerated formulation that ensures complete solubilization of the test article.
Physicochemical Characterization (Rationale)
Before any in vivo work, the solubility of this compound must be determined in a panel of pharmaceutically acceptable vehicles. This step is critical because poor solubility can lead to inaccurate dosing, precipitation at the injection site, and confounded toxicological results.[9]
Protocol: Vehicle Screening and Formulation Development
Objective: To identify a suitable vehicle that can dissolve the compound at the highest required concentration and is well-tolerated in the chosen animal model.
Materials:
-
This compound
-
Sterile Water for Injection, USP
-
Normal Saline (0.9% NaCl), sterile
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
5% Dextrose in Water (D5W)
-
Polyethylene glycol 400 (PEG-400)
-
Propylene glycol (PG)
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethylcellulose (CMC), low viscosity
-
Vortex mixer, magnetic stirrer, pH meter, analytical balance
Procedure:
-
Initial Aqueous Solubility: Attempt to dissolve the compound in Sterile Water for Injection, Normal Saline, and PBS at a starting concentration (e.g., 1 mg/mL). Incrementally increase the concentration until the solubility limit is reached or the desired concentration is achieved.
-
pH Adjustment: If solubility is limited, measure the pH of the solution. Adjusting the pH towards neutrality (pH 6.8-7.4) may improve solubility and is critical for physiological compatibility, especially for intravenous administration.[12][13]
-
Co-solvent Systems (If Necessary): If aqueous solubility is insufficient for the required dose, evaluate co-solvent systems. Prepare binary or ternary systems. Common starting points include:
-
10% DMSO / 90% Saline
-
20% PEG-400 / 80% Saline
-
10% DMSO / 40% PEG-400 / 50% Water
-
Causality: DMSO is a powerful solvent for both polar and nonpolar compounds but can have inherent toxicity.[14][15] PEG-400 and PG are common, less toxic co-solvents.[14][16] The goal is to use the minimum amount of organic co-solvent necessary.
-
-
Suspension for Oral Dosing: For oral administration (gavage), if solubility is low, a uniform suspension may be prepared. A common vehicle is 0.5% Carboxymethylcellulose (CMC) in purified water.
-
Final Formulation Selection: The chosen vehicle must be sterile, endotoxin-free, and have a pH as close to physiological as possible.[13] A vehicle-only control group is mandatory in all subsequent in vivo studies to account for any effects of the vehicle itself.[14][17]
Table 1: Example Vehicle Screening Data for a Hypothetical Compound
| Vehicle System | Max Solubility (mg/mL) | pH | Observations | Suitability |
| Normal Saline (0.9% NaCl) | > 50 | 6.8 | Clear, colorless solution | Excellent (IV, IP, SC) |
| 5% Dextrose in Water (D5W) | > 50 | 6.5 | Clear, colorless solution | Excellent (IV) |
| 10% DMSO / 90% Saline | > 100 | 7.0 | Clear, colorless solution | Good (IP, SC) |
| 0.5% CMC in Water | < 1 (forms suspension) | 7.2 | Uniform, stable suspension for >4 hours | Excellent (PO) |
Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies
The primary goal of initial in vivo studies is to establish a safe and tolerable dose range.[2][6] This is achieved through a dose-range finding (DRF) study, which informs the selection of doses for definitive efficacy studies and establishes the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity or adverse side effects over a specified period.[1][18][19]
Experimental Design Logic
A well-designed DRF study uses a minimum number of animals to gather the maximum amount of information on safety, tolerability, and systemic exposure.[6] The study typically involves administering single, escalating doses of the compound to different groups of animals.
Caption: Workflow for a Dose-Range Finding (DRF) Study.
Protocol: Single Ascending Dose MTD Study in Mice
Objective: To determine the MTD of this compound following a single administration via a selected route (e.g., intravenous or intraperitoneal).
Species: Mouse (e.g., C57BL/6 or CD-1), 8-10 weeks old. Both sexes should be used.
Group Size: 3-5 animals per sex per dose group.
Procedure:
-
Animal Preparation: Acclimate animals for a minimum of 7 days. Record baseline body weights on Day -1.
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose. A common strategy is to use dose escalations such as 2x or 3x increments (e.g., 10, 30, 100 mg/kg).[6] Include a vehicle control group.
-
Administration: On Day 0, administer the compound via the chosen route (e.g., IV, IP, SC, or PO). The administration volume must be appropriate for the species and route.[8][12] All personnel should be trained in the selected administration technique.[8]
-
Post-Dose Monitoring:
-
Clinical Observations: Observe animals continuously for the first 30 minutes, at 1, 2, and 4 hours post-dose, and then daily for 7-14 days.[18] Record any signs of toxicity (e.g., changes in posture, activity, respiration, convulsions, etc.).
-
Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity and may define the MTD.[1]
-
-
Endpoint and Analysis:
Table 2: Standard Administration Volumes and Needle Sizes for Mice
| Route of Administration | Max Volume (mL/kg) | Recommended Needle Gauge | Reference |
| Intravenous (IV), bolus | 5 | 27-30G | [7][8] |
| Intraperitoneal (IP) | 10 | 25-27G | [8][12] |
| Subcutaneous (SC) | 10 | 25-27G | [12] |
| Oral (PO), gavage | 10 | 20-22G (gavage needle) | [8] |
Administration Protocols: Step-by-Step Methodologies
Adherence to proper technique is essential for animal welfare and data integrity.[7][13] All procedures must be performed aseptically.[13]
Intravenous (IV) Injection (Lateral Tail Vein)
-
Restraint: Place the mouse in a suitable restraint device. Warming the tail with a heat lamp or warm water can aid in vein dilation.
-
Site Preparation: Cleanse the lateral tail vein with an alcohol swab.
-
Injection: Using a new sterile syringe and needle (e.g., 27G), insert the needle bevel-up into the vein at a shallow angle.
-
Administration: Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site. The maximum bolus injection volume is typically 5 ml/kg.[7]
-
Post-Injection: Withdraw the needle and apply gentle pressure to the site to prevent bleeding.
Intraperitoneal (IP) Injection
-
Restraint: Manually restrain the mouse, ensuring the head is tilted downwards to displace abdominal organs.
-
Site Identification: Target the lower right or left abdominal quadrant to avoid the bladder and cecum.[12][13]
-
Injection: Insert a sterile needle (e.g., 25G) at a 30-45 degree angle. Aspirate briefly to ensure no fluid (urine, blood) is drawn back, which would indicate improper placement.[12][13]
-
Administration: Inject the solution smoothly.
Oral Gavage (PO)
-
Restraint: Firmly grasp the mouse behind the head to straighten the neck and esophagus.
-
Tube Measurement: Use a proper-sized, flexible gavage needle. Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Administration: Gently pass the gavage tube along the roof of the mouth and down the esophagus into the stomach. Administer the dose smoothly. Do not force the tube; if resistance is met, withdraw and restart.
Caption: Common Routes of Administration for In Vivo Studies.
Conclusion and Best Practices
This guide provides a foundational, authoritative framework for initiating in vivo studies with this compound. The key to success lies in meticulous pre-formulation work and a systematic, data-driven approach to dose-range finding.
Key Pillars for Success:
-
Ethical Conduct: All animal experiments must be prospectively approved by an IACUC and conducted with the highest standards of animal welfare.[7][21]
-
Vehicle Control: Always include a vehicle-only treated group to isolate the effects of the test compound.
-
Aseptic Technique: Use sterile formulation components, needles, and syringes to prevent infection.[13]
-
Accurate Record Keeping: Document all procedures, observations, and measurements with precision.
By following these protocols and principles, researchers can generate high-quality, reliable data to confidently advance the development of this compound as a potential therapeutic agent.
References
- Vertex AI Search. Solubilizing Systems for Parenteral Formulation Development—Small Molecules.
- Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research.
- Office of Research. IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON.
- Research & Innovation Office. IACUC Routes of Administration Guidelines.
- WVU. WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals.
- Altasciences. Best Practices for Preclinical Dose Range Finding Studies.
- PharmaCompass.com. Complex Parenteral Formulation | Injectable Form | Cytotoxic.
- SDSU. IACUC Guidelines - Research.
- Unknown Source. Considerations in Developing Complex Parenteral Formulations.
- Unknown Source. Maximum tolerable dose (MTD) studies.
- Pharmaceutical Technology. Formulation and Manufacturing Trends for Parenterals.
- Google Patents. CN104394848A - Stable Formulation of Small Molecule Drugs for Parenteral Injection.
- Unknown Source. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- PubMed. 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies.
- PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2).
- Slideshare. Dose determination in preclinical and clinical studies | PPTX.
- Reaction Biology. Maximum Tolerable Dose Study Services.
- PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- ResearchGate. Maximum Tolerable Dose (MTD) | Request PDF.
- NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols.
- WuXi AppTec. The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies.
- NIH. General Principles of Preclinical Study Design - PMC.
- AMSbiopharma. Preclinical research strategies for drug development.
- MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- PubMed. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways.
- ResearchGate. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat | Request PDF.
- PubMed. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
- MDPI. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2.
- Benchchem. Comparative Analysis of In Vitro and In Vivo Activity of Aminopyridine Derivatives.
- PubMed. Vehicle selection for nonclinical oral safety studies.
- Unknown Source. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo.
- Wikipedia. Dimethyl sulfoxide.
- NIH. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC.
- ResearchGate. ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND.
- ACS Publications. Implications of Protein Interaction in the Speciation of Potential VIVO–Pyridinone Drugs | Inorganic Chemistry.
Sources
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 3. 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. PARENTERAL DEVELOPMENT - Considerations in Developing Complex Parenteral Formulations [drug-dev.com]
- 11. pharmtech.com [pharmtech.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmoutsourcing.com [pharmoutsourcing.com]
- 21. research.ucsb.edu [research.ucsb.edu]
Application Notes and Protocols: 6-(Aminomethyl)pyridin-3-ol hydrochloride in Cellular and Drug Discovery Research
Foreword: The Strategic Role of 6-(Aminomethyl)pyridin-3-ol hydrochloride in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and biological research, the identification and optimization of novel molecular scaffolds are paramount. This compound emerges not as a direct cellular modulator, but as a pivotal starting material—a versatile chemical building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including a pyridine core, an aminomethyl group, and a hydroxyl moiety, offer medicinal chemists a rich platform for generating libraries of novel derivatives. These derivatives are then prime candidates for screening in a multitude of cell-based assays to uncover new therapeutic agents.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications of this compound in cell culture. We will delve into its role as a precursor for generating novel chemical entities and provide detailed, field-proven protocols for screening these derivative compounds in key therapeutic areas, including neurobiology, oncology, and inflammation research. The causality behind experimental choices is emphasized, ensuring that each protocol is a self-validating system for robust and reproducible results.
I. Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthetic chemistry and the subsequent biological evaluation of its derivatives.
| Property | Value | Reference |
| CAS Number | 139390-63-5 | N/A |
| Molecular Formula | C₆H₉ClN₂O | [1] |
| Molecular Weight | 160.61 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Generic Supplier Data |
| Solubility | Soluble in water and polar organic solvents | [2] |
| Purity | Typically ≥97% | Generic Supplier Data |
The hydrochloride salt form of this compound enhances its stability and solubility in aqueous solutions, making it amenable to a variety of reaction conditions.
II. Core Application: A Scaffold for Synthesis of Bioactive Molecules
The primary and most significant application of this compound in a cell culture context is indirect: it serves as a foundational scaffold for the synthesis of novel compounds that will be subjected to cell-based screening. The aminomethyl and hydroxyl groups are key reactive handles for chemical modification, allowing for the systematic exploration of chemical space and the generation of structure-activity relationships (SAR).
Conceptual Workflow for Synthesis and Screening
Caption: Workflow from scaffold to preclinical candidate.
III. Application Note 1: Screening for Novel Neuroprotective Agents
Scientific Rationale: Pyridine and its derivatives have been identified as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[2][3][4] The structural motif of this compound provides a foundation for developing compounds that may modulate neuronal signaling pathways, protect against excitotoxicity, or reduce neuroinflammation.
Experimental Protocol: Assessing Neuroprotection in a Glutamate-Induced Excitotoxicity Model
This protocol outlines the screening of novel derivatives of this compound for their ability to protect neuronal cells from glutamate-induced cell death.
1. Cell Culture and Maintenance:
- Cell Line: SH-SY5Y human neuroblastoma cells (differentiated into a neuronal phenotype).
- Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µM retinoic acid for differentiation.
- Culture Conditions: 37°C, 5% CO₂, in a humidified incubator.
- Rationale: Differentiated SH-SY5Y cells are a well-established and reproducible model for studying neuronal processes and neurotoxicity.[5]
2. Preparation of Test Compounds:
- Prepare a 10 mM stock solution of each derivative compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
- Serially dilute the stock solutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity.
3. Neuroprotection Assay:
- Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.
- Pre-treat the cells with the serially diluted derivative compounds for 2 hours. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., MK-801, an NMDA receptor antagonist).
- Induce excitotoxicity by adding glutamate to a final concentration of 5 mM to all wells except the negative control wells (which receive only medium).
- Incubate the plate for 24 hours at 37°C and 5% CO₂.
4. Assessment of Cell Viability (MTT Assay):
- Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.
5. Trustworthiness and Self-Validation:
- The inclusion of positive and negative controls validates the assay's performance.
- The dose-response curve provides a quantitative measure of a compound's potency.
- Confirmation of hits should be performed using an alternative viability assay (e.g., LDH release assay) to rule out artifacts.
IV. Application Note 2: Identifying Novel Anti-Cancer Agents
Scientific Rationale: The pyridine scaffold is present in numerous anti-cancer drugs.[6] Derivatives of pyridin-3-ol have been shown to induce cell cycle deregulation and apoptosis in cancer cells, while other pyridine derivatives can induce cellular senescence.[7][8] Therefore, novel compounds synthesized from this compound are promising candidates for anti-cancer drug discovery.
Experimental Protocol: Screening for Cytotoxicity and Induction of Apoptosis in Ovarian Cancer Cells
This protocol details the screening of derivative compounds for their cytotoxic effects and their ability to induce programmed cell death in a human ovarian cancer cell line.
1. Cell Culture and Maintenance:
- Cell Line: A2780 human ovarian carcinoma cells.
- Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C, 5% CO₂, in a humidified incubator.
- Rationale: The A2780 cell line is a widely used and well-characterized model for studying ovarian cancer and the effects of chemotherapeutic agents.[8]
2. Cytotoxicity Screening (MTS Assay):
- Seed A2780 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
- Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) of the derivative compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
- Assess cell viability using an MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
3. Apoptosis Detection (Annexin V/Propidium Iodide Staining):
- For compounds showing significant cytotoxicity (e.g., IC₅₀ < 10 µM), further investigate the mechanism of cell death.
- Seed A2780 cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
- Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit.
- Analyze the stained cells by flow cytometry.
- Interpretation:
- Annexin V-positive, PI-negative cells are in early apoptosis.
- Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
- This allows for the quantification of apoptosis induction.
Visualizing the Apoptosis Pathway
Caption: Induction of apoptosis by a novel pyridine derivative.
V. Application Note 3: Development of Anti-Inflammatory Compounds
Scientific Rationale: Certain pyridine derivatives have been investigated for their ability to inhibit the production and secretion of pro-inflammatory cytokines.[9] This makes the this compound scaffold an attractive starting point for the synthesis of novel immunomodulatory agents.
Experimental Protocol: Measuring Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol is designed to screen derivative compounds for their ability to suppress the inflammatory response in a macrophage cell line.
1. Cell Culture and Maintenance:
- Cell Line: RAW 264.7 murine macrophage cell line.
- Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C, 5% CO₂, in a humidified incubator.
2. Assay for TNF-α Inhibition:
- Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
- Pre-treat the cells with various concentrations of the derivative compounds for 1 hour. Include a vehicle control and a positive control (e.g., dexamethasone).
- Stimulate the cells with 100 ng/mL of Lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control.
- Incubate the plate for 6 hours.
3. Quantification of TNF-α (ELISA):
- Collect the cell culture supernatants.
- Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
- Data Analysis: Normalize the TNF-α concentrations to the LPS-stimulated vehicle control. Calculate the IC₅₀ for the inhibition of TNF-α production for each active compound.
4. Cell Viability Control:
- In a parallel plate, treat the RAW 264.7 cells with the same concentrations of the derivative compounds for the same duration, but without LPS stimulation.
- Perform an MTS or MTT assay to ensure that the observed reduction in TNF-α is not due to cytotoxicity.
VI. Conclusion and Future Perspectives
This compound stands as a valuable and versatile tool in the modern drug discovery workflow. While not typically used as a direct agent in cell culture, its true power lies in its role as a foundational scaffold for generating novel chemical diversity. The protocols outlined in this guide provide a robust framework for screening the resulting derivative libraries in key therapeutic areas. By understanding the causality behind these experimental designs and adhering to principles of scientific integrity, researchers can effectively leverage this compound to identify and optimize the next generation of therapeutic agents. The future application of this scaffold is limited only by the creativity of medicinal chemists and the ever-expanding understanding of cellular and disease biology.
VII. References
-
Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved from [Link]
-
Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol. Retrieved from [Link]
-
African Rock Art. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Diselenide-derivative of 3-pyridinol targets redox enzymes leading to cell cycle deregulation and apoptosis in A549 cells. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation. PubMed. Retrieved from [Link]
-
Amazon S3. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]
-
Regulations.gov. (2021). US Patent No. 8829195. Retrieved from [Link]
-
Doron Scientific. (2023). This compound. Retrieved from [Link]
-
ACS Publications. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. PubMed. Retrieved from [Link]
-
Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines. Retrieved from
-
MDPI. (n.d.). Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. Retrieved from [Link]
-
PubChem. (n.d.). Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1. Retrieved from [Link]
-
MDPI. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. Retrieved from [Link]
-
Google Patents. (n.d.). WO2000062767A2 - Pharmaceutical compositions containing pyridine or pyrimidine derivates for inhibition of cytokine production and secretion. Retrieved from
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. Diselenide-derivative of 3-pyridinol targets redox enzymes leading to cell cycle deregulation and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2000062767A2 - Pharmaceutical compositions containing pyridine or pyrimidine derivates for inhibition of cytokine production and secretion - Google Patents [patents.google.com]
Application Notes and Protocols for 6-(Aminomethyl)pyridin-3-ol Hydrochloride in Agrochemical Development
Introduction: The Strategic Value of the Pyridine Scaffold in Modern Agrochemicals
The pyridine ring is a cornerstone of modern agrochemical design, present in a multitude of high-performing herbicides, insecticides, and fungicides.[1][2] Its prevalence stems from its unique physicochemical properties, including metabolic stability, appropriate water solubility, and the ability to form crucial hydrogen bonds with biological targets.[2] The strategic placement of functional groups on this heterocyclic core allows for the fine-tuning of a molecule's biological activity, spectrum, and environmental profile.
6-(Aminomethyl)pyridin-3-ol hydrochloride stands as a particularly valuable starting material for the synthesis of novel agrochemicals. This bifunctional molecule offers two key points for chemical modification: a primary aminomethyl group and a hydroxyl group. These reactive handles allow for the introduction of diverse structural motifs, enabling the exploration of a wide chemical space in the quest for new active ingredients. This document provides a comprehensive guide for researchers, outlining synthetic strategies, bioassay protocols, and formulation techniques to leverage the potential of this compound in the discovery and development of next-generation crop protection agents.
Part 1: Synthetic Derivatization Strategies
The primary amino group and the hydroxyl group of this compound are the key reaction sites for building molecular diversity. The following section outlines plausible synthetic pathways to generate libraries of candidate agrochemicals.
Acylation and Sulfonylation of the Aminomethyl Group
The primary amine is readily acylated or sulfonylated to introduce a wide variety of substituents. This is a common strategy in the development of pyridine-based insecticides and herbicides to modulate lipophilicity and target interaction.
Experimental Protocol: Synthesis of N-Acyl and N-Sulfonyl Derivatives
-
Materials:
-
This compound
-
Acyl chloride or sulfonyl chloride of interest (e.g., benzoyl chloride, 2-chloronicotinoyl chloride, methanesulfonyl chloride)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Suspend this compound (1.0 eq) in the anhydrous solvent.
-
Add the base (2.2 eq) and stir the mixture until the starting material dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Etherification of the Hydroxyl Group
The hydroxyl group can be converted to an ether linkage, another common modification in agrochemical synthesis to alter the molecule's systemic properties and metabolic stability.
Experimental Protocol: Synthesis of O-Alkyl and O-Aryl Derivatives
-
Materials:
-
This compound
-
A suitable alkyl or aryl halide (e.g., benzyl bromide, propargyl bromide)
-
A strong base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide, tetrahydrofuran)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Carefully add the strong base (1.2 eq) to a solution of this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl or aryl halide (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product via column chromatography.
-
Part 2: Agrochemical Screening Protocols
Once a library of derivatives has been synthesized, a systematic screening process is necessary to identify compounds with promising biological activity. The following protocols provide a general framework for primary screening of insecticidal and herbicidal properties.
Insecticidal Activity Screening
Many pyridine-based insecticides, such as neonicotinoids, act on the insect's nervous system.[3] A common primary screen involves a contact and/or ingestion bioassay against a model insect pest.
Workflow for Insecticidal Screening
Caption: Workflow for primary insecticidal screening of synthesized derivatives.
Experimental Protocol: Leaf-Dip Bioassay for Aphids
-
Materials:
-
Synthesized compounds
-
A susceptible aphid species (e.g., cowpea aphid, Aphis craccivora)
-
Host plants (e.g., faba bean seedlings)
-
Acetone
-
Tween-80 (or other suitable surfactant)
-
Distilled water
-
Petri dishes with moist filter paper
-
-
Procedure:
-
Prepare a stock solution of each test compound (e.g., 1000 ppm) in a suitable solvent mixture (e.g., acetone:water 1:1) with a small amount of surfactant (e.g., 0.1% Tween-80).[4]
-
Create a series of dilutions from the stock solution to determine the LC50 (e.g., 100, 50, 25, 12.5, 6.25 ppm).[4] A control solution should be prepared with only the solvent and surfactant.
-
Excise leaves from the host plants and dip them into the test solutions for 10-15 seconds with gentle agitation.
-
Allow the leaves to air dry.
-
Place the treated leaves in petri dishes.
-
Introduce a known number of aphids (e.g., 20-30 nymphs or adults) onto each leaf.
-
Seal the petri dishes and incubate at a controlled temperature and photoperiod (e.g., 25°C, 16:8 L:D).
-
Assess mortality at 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50 value.[3][5]
-
Data Presentation: Example LC50 Values for Hypothetical Derivatives
| Compound ID | Modification | 48h LC50 (ppm) vs. A. craccivora |
| Parent | 6-(Aminomethyl)pyridin-3-ol | > 100 |
| DERIV-A1 | N-benzoyl | 25.4 |
| DERIV-A2 | N-(2-chloronicotinoyl) | 5.2 |
| DERIV-B1 | O-benzyl | 48.9 |
| Control | Acetamiprid | 0.045[3] |
Herbicidal Activity Screening
Primary herbicidal screening typically involves evaluating the effect of the compounds on the germination and growth of model plant species, representing both monocots and dicots.
Workflow for Herbicidal Screening
Caption: Workflow for primary herbicidal screening of synthesized derivatives.
Experimental Protocol: In-Vitro Seed Germination and Growth Assay
-
Materials:
-
Synthesized compounds
-
Seeds of a model monocot (e.g., bentgrass, Agrostis stolonifera) and a model dicot (e.g., lettuce, Lactuca sativa)[6]
-
Petri dishes
-
Filter paper
-
Acetone
-
Distilled water
-
-
Procedure:
-
Prepare a stock solution of each test compound (e.g., 10 mM) in acetone.
-
Place a sheet of filter paper in each petri dish.
-
Apply a specific volume of the test solution to the filter paper to achieve the desired final concentration (e.g., 1 mM) after adding a set volume of water.[6] Allow the acetone to evaporate completely.
-
Place a known number of seeds (e.g., 20) on the treated filter paper.
-
Add a specific volume of distilled water to each dish.
-
Seal the dishes and incubate in a growth chamber with controlled light and temperature.
-
After a set period (e.g., 5-7 days), measure the germination rate, root length, and shoot length for each treatment.
-
Calculate the percent inhibition of germination and growth relative to a solvent-only control.
-
Data Presentation: Example Herbicidal Activity Data
| Compound ID | Test Concentration | % Inhibition of Lettuce Root Growth | % Inhibition of Bentgrass Root Growth |
| DERIV-A1 | 1 mM | 25% | 15% |
| DERIV-A2 | 1 mM | 85% | 40% |
| DERIV-B1 | 1 mM | 10% | 5% |
| Control | Flumioxazin | 95%[6] | 92%[6] |
Part 3: Formulation for Laboratory and Greenhouse Trials
For compounds that show promise in primary screens, a simple formulation is required for more advanced testing, such as greenhouse trials. This ensures the active ingredient is delivered effectively to the target organism.
Experimental Protocol: Preparation of an Emulsifiable Concentrate (EC) Formulation
-
Materials:
-
Active ingredient (synthesized derivative)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)
-
Beakers and magnetic stirrer
-
-
Procedure:
-
Dissolve the active ingredient in the aromatic solvent to the desired concentration (e.g., 10% w/v). Gentle heating may be required.
-
Add the emulsifier blend (typically 5-10% of the total volume) to the solution.
-
Stir until a homogenous solution is formed.
-
To test the emulsion stability, add a small volume of the EC formulation to water in a graduated cylinder and invert several times. A stable emulsion should form and remain homogenous for an extended period.[7]
-
This simple formulation can then be diluted with water to the desired application rate for spraying onto plants in a greenhouse setting to evaluate efficacy and crop safety under more realistic conditions.[8]
Conclusion: A Versatile Scaffold for Agrochemical Innovation
This compound is a potent starting material for the generation of novel agrochemical candidates. Its dual reactive sites provide a straightforward entry into diverse chemical libraries. By employing systematic derivatization strategies and robust screening protocols, researchers can effectively explore the structure-activity relationships of these novel pyridine compounds. The methodologies outlined in this guide provide a solid foundation for identifying new lead structures that could be developed into the next generation of effective and sustainable crop protection solutions.
References
-
CJB Applied Technologies. (2022, February 15). How Formulation Types & Greenhouse Operations Factor Into Agricultural Chemical Products. Available at: [Link]
-
Studylib. Agrochemical Formulations: Chemistry & Technology. Available at: [Link]
-
El-Dean, A. M., Abd-Ella, A. A., Hassanien, R., El-Sayed, M., & Sayed, M. (2019). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. ACS Omega, 4(5), 8406–8412. Available at: [Link]
-
de Fátima, A., et al. (2021). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Molecules, 26(11), 3321. Available at: [Link]
-
Semantic Scholar. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. Available at: [Link]
-
ResearchGate. Some examples of drugs and insecticides containing pyridine scaffolds. Available at: [Link]
-
Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Pest Management Science, 72(2), 267-281. Available at: [Link]
-
ACS Publications. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ACS Publications. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. Available at: [Link]
-
Greenhouse Management. Pesticide Formulations. Available at: [Link]
-
ResearchGate. (2024). Recent advances in agrochemical formulation. Available at: [Link]
-
Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available at: [Link]
-
MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7351. Available at: [Link]
-
PubMed. (2014). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 70(10), 1566-75. Available at: [Link]
-
ResearchGate. (2024). Breakthroughs in Agrochemical Formulations: Enhancing Efficacy and Environmental Compatibility. Available at: [Link]
-
PubMed. (2025). Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. greenhouse-management.com [greenhouse-management.com]
- 8. cjbappliedtechnologies.com [cjbappliedtechnologies.com]
Application Note: Synthesis of Functional Polyamides Using 6-(Aminomethyl)pyridin-3-ol Hydrochloride
Introduction: The Strategic Advantage of a Pyridine-Based Monomer
The quest for novel polymers with tailored functionalities remains a cornerstone of materials science and pharmaceutical development. 6-(Aminomethyl)pyridin-3-ol hydrochloride emerges as a highly valuable, yet underutilized, monomer for creating advanced functional polymers. Its unique trifunctional nature—a primary amine, a phenolic hydroxyl group, and a nitrogen-containing aromatic pyridine ring—offers a versatile platform for synthesizing polymers with enhanced thermal stability, specific metal-coordinating properties, and potential bioactivity.[1][2][3] The incorporation of the pyridine moiety directly into the polymer backbone can significantly influence the material's chemical, mechanical, and thermal properties.[2]
This guide provides a comprehensive framework for the synthesis of functional polyamides via solution polycondensation using this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot the protocol effectively. We will cover the synthesis, characterization, and potential applications of these unique pyridine-containing polymers.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is critical for successful polymerization. The hydrochloride salt form enhances solubility in polar solvents, a key factor for solution-based polymerization techniques.[1][3]
| Property | Value | Source |
| Chemical Name | This compound | - |
| Alternate Names | 2-(Aminomethyl)-5-hydroxypyridine hydrochloride | [4] |
| CAS Number | 55717-46-9 | [4] |
| Molecular Formula | C₆H₈N₂O · HCl | [4] |
| Molecular Weight | 146.61 g/mol (as hydrochloride) | [4] |
| Appearance | Off-white to light brown crystalline powder | Vendor Data |
| Solubility | Soluble in water, DMSO, and polar aprotic solvents like NMP, DMAc. | [1][3] |
Note: Physical properties such as melting point can vary between suppliers. Always refer to the lot-specific Certificate of Analysis.
Core Concepts: Reactivity in Polycondensation
The polymerization behavior of 6-(Aminomethyl)pyridin-3-ol is dictated by the differential reactivity of its functional groups.
-
Primary Amine (-CH₂NH₂): This is the most nucleophilic site under basic conditions and will readily react with electrophilic monomers like acyl chlorides in a polycondensation reaction to form an amide linkage.
-
Phenolic Hydroxyl (-OH): While also nucleophilic, the hydroxyl group is generally less reactive than the primary amine, especially at moderate temperatures. This allows for selective aminolysis to form polyamides. However, at higher temperatures or with specific activating agents, it can participate in reactions to form ethers or esters, opening possibilities for copolyesteramides or polyetheramides.
-
Pyridine Ring: The nitrogen atom in the pyridine ring acts as a Lewis base. It can influence the polymer's solubility and provides a site for post-polymerization modification, such as quaternization or metallization.[5] This feature is particularly interesting for applications in catalysis or materials requiring specific binding sites.[5]
The choice of reaction conditions, particularly temperature and the presence of an acid scavenger, is crucial to control which functional groups participate in the polymerization, thus defining the final polymer structure.
Application Protocol: Synthesis of a Polyamide via Solution Polycondensation
This protocol details the synthesis of a novel polyamide by reacting this compound with a diacyl chloride (e.g., terephthaloyl chloride) in a polar aprotic solvent.
Principle: This is a step-growth polymerization where the nucleophilic amine group of the monomer attacks the electrophilic carbonyl carbon of the diacyl chloride.[6] The reaction releases hydrochloric acid (HCl) as a byproduct, which is neutralized by an acid scavenger (e.g., pyridine or triethylamine) to drive the reaction to completion. The use of a solvent system like N-Methyl-2-pyrrolidone (NMP) containing a salt like calcium chloride (CaCl₂) enhances the solubility of the growing polymer chains, preventing premature precipitation and allowing for higher molecular weights to be achieved.[7]
Materials and Equipment:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous[7]
-
Calcium Chloride (CaCl₂), anhydrous[7]
-
Methanol
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube
-
Addition funnel
-
Heating mantle with temperature controller
-
Standard laboratory glassware
Detailed Step-by-Step Procedure:
-
Reactor Setup & Inert Atmosphere: Assemble the three-neck flask with the mechanical stirrer and nitrogen inlet. Flame-dry the entire apparatus under vacuum and then cool under a gentle stream of dry nitrogen gas. Maintaining an inert, anhydrous atmosphere is critical to prevent hydrolysis of the acyl chloride.
-
Solvent and Salt Preparation: Add anhydrous NMP (to achieve a final monomer concentration of ~10% w/v) and anhydrous CaCl₂ (approx. 5% w/v relative to NMP) to the reaction flask.[7] Stir the mixture at room temperature until the CaCl₂ is fully dissolved. This salt solution helps keep the polyamide in solution as it forms.[7]
-
Monomer Dissolution: Add this compound (1.0 equivalent) and anhydrous pyridine (2.2 equivalents) to the flask. The pyridine acts as both a solvent and an acid scavenger.[7] Stir the mixture gently until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This helps to control the initial exothermic reaction upon addition of the highly reactive acyl chloride.
-
Diacyl Chloride Addition: Dissolve terephthaloyl chloride (1.0 equivalent) in a small amount of anhydrous NMP in the addition funnel. Add this solution dropwise to the stirred monomer solution over 30-45 minutes. A viscous solution will begin to form.
-
Polymerization Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Then, heat the mixture to 80-100°C and maintain this temperature for 8-12 hours with continuous stirring.[8] The increased temperature ensures high conversion and polymer chain growth.
-
Polymer Precipitation and Purification: Cool the viscous polymer solution to room temperature. Slowly pour the solution into a large beaker of rapidly stirring methanol (at least 10x the volume of the reaction mixture). The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by vacuum filtration. Wash the polymer thoroughly with copious amounts of water to remove NMP, pyridine hydrochloride, and any unreacted monomers. Follow with a final wash with methanol to remove water.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C overnight or until a constant weight is achieved.
Workflow Diagram
Caption: Workflow for polyamide synthesis via solution polycondensation.
Characterization of the Resulting Polymer
Proper characterization is essential to confirm the polymer structure and determine its properties.
Methodology:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond and the presence of other functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): To elucidate the detailed chemical structure and confirm monomer incorporation. A suitable solvent is deuterated DMSO (DMSO-d₆).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its decomposition temperature.
Expected Data Summary:
| Technique | Expected Result / Observation | Significance |
| FTIR | Appearance of strong C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) for the amide group. Broad O-H stretch (~3400 cm⁻¹). Aromatic C-H stretches. | Confirms successful amide bond formation. |
| ¹H NMR | Characteristic aromatic proton signals from both monomers. A broad signal for the amide N-H proton. A signal for the methylene protons adjacent to the amine. | Verifies the polymer's chemical structure. |
| GPC | A monomodal distribution indicating a successful polymerization. PDI typically > 2 for step-growth. | Quantifies molecular weight and its distribution. |
| TGA | High decomposition temperature (often >300°C), indicative of the rigid aromatic backbone.[7] | Measures the thermal stability of the polymer. |
Applications & Future Directions
Polymers derived from this compound possess a unique combination of properties that make them suitable for a range of advanced applications.
-
Drug Delivery: The pyridine and hydroxyl groups can serve as hydrogen bond donors and acceptors, potentially improving interaction with drug molecules. The polymer backbone could be designed for controlled release applications.
-
Advanced Materials: The pyridine moiety can be used to coordinate with metal ions, creating metallopolymers for catalysis or specialty coatings.[3][5] The inherent rigidity of the aromatic structure suggests good mechanical and thermal properties.[2]
-
Biomedical Devices: The functional groups may enhance biocompatibility or provide sites for grafting bioactive molecules.
Logical Relationship Diagram
Caption: Relationship between monomer structure and polymer applications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | 1. Incomplete reaction. 2. Loss during precipitation/washing. 3. Impure or wet reagents/solvents. | 1. Increase reaction time or temperature. 2. Use a non-solvent with lower polymer solubility. 3. Use anhydrous solvents and freshly purified reagents. |
| Low Molecular Weight | 1. Non-stoichiometric monomer ratio. 2. Presence of monofunctional impurities. 3. Water in the system hydrolyzing acyl chloride. | 1. Accurately weigh monomers. 2. Purify monomers before use. 3. Ensure a rigorously dry, inert reaction setup. |
| Polymer Gelation | 1. Side reactions at high temperatures. 2. Cross-linking involving the hydroxyl group. | 1. Lower the reaction temperature. 2. Use a protecting group for the hydroxyl moiety if necessary, followed by deprotection. |
| Poor Solubility | The resulting polymer is inherently insoluble in the reaction medium. | Increase the amount of CaCl₂ in the NMP solvent to improve solvation of the polymer chains.[7] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[9][10]
-
Handling Reagents: this compound and related aminopyridines can be irritants. Acyl chlorides are corrosive and react violently with water, releasing HCl gas. Handle all reagents inside a chemical fume hood.[11]
-
Solvents: NMP is a reproductive toxicant. Pyridine is flammable and toxic. Avoid inhalation and skin contact.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Functionalized electron-rich pyridines as initiators for the epoxy homopolymerization. ChemRxiv. (2023). [Link]
-
Direct polymerization of functional monomers. Matyjaszewski Polymer Group. (2014). [Link]
-
Functionalized electron-rich pyridines as initiators for the epoxy homopolymerization. Cambridge Open Engage. (2023). [Link]
-
Synthesis of aliphatic polyamides by direct polycondensation with triphenylphosphine. SciSpace. [Link]
-
Polycondensation. Text Book of Polymer Science. [Link]
-
Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. (2023). [Link]
-
Pyridine-Functionalized and Metallized Meso-Macroporous Polymers for Highly Selective Capture and Catalytic Conversion of CO2 into Cyclic Carbonates. ACS Publications. (2021). [Link]
-
Polycondensation. National Academic Digital Library of Ethiopia. [Link]
-
Synthesis and characterization of polyimides containing pyridine moiety. ResearchGate. (2004). [Link]
-
Microwave Assisted Synthesis of Py-Im Polyamides. PMC - NIH. (2012). [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION. Revue Roumaine de Chimie. (2010). [Link]
-
Synthesis of amides and peptides using polymer-bound mixed carboxylic dithiocarbamic anhydrides. Indian Academy of Sciences. (1987). [Link]
-
Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. ACS Publications. (2018). [Link]
-
This compound. Doron Scientific. (2023). [Link]
-
Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. (2022). [Link]
-
Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Royal Society of Chemistry. (2018). [Link]
-
RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. (2018). [Link]
-
3-aminopyridine. Organic Syntheses. [Link]
-
Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. PubMed. (2003). [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. (2022). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gdckulgam.edu.in [gdckulgam.edu.in]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for the Quantitative Analysis of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
Introduction
6-(Aminomethyl)pyridin-3-ol hydrochloride is a pyridine derivative of significant interest in pharmaceutical and medicinal chemistry.[1] Its structural resemblance to biologically active molecules, such as pyridoxine (Vitamin B6), and its potential as a synthon for novel therapeutic agents necessitate robust and reliable analytical methods for its quantification in various matrices.[2][3] This document provides a comprehensive guide to the analytical techniques for the accurate quantification of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed with scientific integrity and adherence to regulatory expectations, drawing upon established principles of analytical method validation.[4][5][6][7][8][9][10][11][12][13]
The compound, with the molecular formula C₆H₉ClN₂O and a molecular weight of 160.60 g/mol , possesses a polar nature due to the presence of an aminomethyl group and a hydroxyl group on the pyridine ring. This polarity presents unique challenges and considerations for chromatographic separation and sample preparation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O | [14] |
| Molecular Weight | 160.60 g/mol | [14] |
| CAS Number | 1276056-66-6 | [14] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water | [15] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for the quantification of small organic molecules in pharmaceutical analysis. Given the presence of the pyridine ring, this compound exhibits UV absorbance, making this a suitable method for its determination.
Method Principle
The separation of this compound from potential impurities and matrix components is achieved based on its partitioning between a stationary phase and a mobile phase. Due to its polar nature, two primary HPLC modes are recommended: Reversed-Phase (RP) HPLC with an aqueous-compatible column or Hydrophilic Interaction Liquid Chromatography (HILIC).
Workflow for HPLC Method Development
Caption: Workflow for HPLC-UV analysis.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for the analysis of this compound in bulk drug substances and simple pharmaceutical formulations. A C18 column with enhanced aqueous compatibility is recommended to prevent phase collapse with highly aqueous mobile phases.[16][17]
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with polar end-capping.
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid) | Buffered aqueous phase to ensure consistent ionization state of the analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the C18 column. |
| Gradient | 5% B to 40% B over 10 minutes | A gradient is employed to ensure elution of the polar analyte with good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 275 nm | Pyridine derivatives typically exhibit strong absorbance around this wavelength.[18][19][20] |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in water.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95% A: 5% B) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation (Bulk Drug):
-
Accurately weigh and dissolve the sample in the initial mobile phase to a final concentration within the calibration range.
-
-
System Suitability:
-
Inject a mid-range standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2%.
-
-
Analysis:
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.[21][22][23][24]
Instrumentation and Columns:
-
HPLC system as described for RP-HPLC.
-
HILIC column (e.g., Amide, Silica, or Zwitterionic phase; 150 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Acetonitrile | Weak eluting solvent in HILIC mode. |
| Mobile Phase B | 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid) | Strong eluting solvent in HILIC mode. |
| Gradient | 95% A to 60% A over 10 minutes | A high organic mobile phase is used for retention, and the gradient increases the aqueous content to elute the analyte. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 35 °C | |
| Detection Wavelength | 275 nm | |
| Injection Volume | 5 µL | Smaller injection volumes are often preferred in HILIC to maintain good peak shape. |
Procedure: The procedure for standard preparation, sample preparation, and analysis is similar to the RP-HPLC method, with the key difference being the use of a high organic solvent mixture for the sample diluent to ensure compatibility with the HILIC mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex matrices such as biological fluids (plasma, urine), LC-MS/MS offers superior selectivity and sensitivity.
Method Principle
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized, and specific precursor-to-product ion transitions are monitored for quantification.
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Protocol 3: LC-MS/MS for Biological Matrices
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Either the RP-HPLC or HILIC method described above can be adapted. A fast gradient is often preferred to reduce run time.
Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | ESI Positive | The aminomethyl group is readily protonated. |
| Precursor Ion (Q1) | m/z 125.1 | [M+H]⁺ of the free base (C₆H₈N₂O). |
| Product Ions (Q3) | To be determined experimentally. Likely fragments include loss of NH₃ (m/z 108.1) and cleavage of the aminomethyl group. | Fragmentation provides specificity for quantification.[25][26][27][28][29] |
| Collision Energy | To be optimized | The energy required to induce fragmentation. |
| Dwell Time | 100 ms |
Sample Preparation:
-
Protein Precipitation (for plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.[11]
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in the initial mobile phase.
-
-
Solid-Phase Extraction (SPE) (for plasma or urine):
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the pre-treated sample (e.g., diluted urine or plasma).
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute.[30]
-
Procedure:
-
Tuning and Optimization: Infuse a standard solution of 6-(Aminomethyl)pyridin-3-ol into the mass spectrometer to determine the optimal precursor and product ions, and collision energy.
-
Method Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including specificity, linearity, accuracy, precision, recovery, and stability.[4][8][9][13]
UV-Visible Spectrophotometry
For a simple and rapid estimation of this compound in bulk or simple formulations, UV-Visible spectrophotometry can be employed. This method is less specific than chromatography but can be useful for initial screening or in resource-limited settings.
Protocol 4: UV-Visible Spectrophotometry
Instrumentation:
-
UV-Visible spectrophotometer
Procedure:
-
Solvent Selection: Use a solvent in which the analyte is soluble and that has a low UV cutoff, such as water or 0.1 M HCl.
-
Wavelength Scan: Prepare a solution of the reference standard and scan the UV-Visible spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For hydroxypyridines, this is typically in the range of 270-285 nm.[22][31]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution at a concentration that falls within the linear range of the calibration curve and measure its absorbance.
-
Quantification: Calculate the concentration of the analyte in the sample using the equation of the line from the calibration curve.
Gas Chromatography (GC)
Direct analysis of the highly polar and non-volatile this compound by GC is challenging. Derivatization is required to increase its volatility and thermal stability.[32][33][34]
Protocol 5: GC with Derivatization
Derivatization Reaction: Silylation is a common derivatization technique for compounds containing hydroxyl and amino groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups.[33]
Procedure:
-
Sample Preparation: Evaporate a known amount of the sample to dryness.
-
Derivatization: Add the silylating reagent and a suitable solvent (e.g., pyridine or acetonitrile) to the dried sample. Heat the mixture to complete the reaction.
-
GC-FID/MS Analysis: Inject the derivatized sample into a GC equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for confirmation.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature and ramp up to elute the derivatized analyte.
-
Injector and Detector Temperature: Optimized to prevent degradation and ensure efficient detection.
Method Validation
All analytical methods developed for the quantification of this compound, especially for regulatory submissions, must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[4][9][12]
Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CNKI. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]
-
Doron Scientific. (2023). This compound. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chromatography Online. [Link]
-
Pharmaffiliates. (2025). Essential Pyridine Derivatives and Impurity Standards Supporting Modern Pharmaceutical Research. [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
ResearchGate. (n.d.). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine.... [Link]
-
MDPI. (n.d.). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. [Link]
-
Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]
-
LCGC International. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
-
National Institutes of Health. (2024). Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
- Google Patents. (n.d.).
-
PubMed. (1966). Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group. [Link]
-
ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. Indian Journal of Chemistry. [Link]
-
MDPI. (n.d.). Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
National Institutes of Health. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
National Institutes of Health. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules. [Link]
-
Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]
-
PubMed Central. (n.d.). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. [Link]
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]
-
National Institutes of Health. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
HELIX Chromatography. (n.d.). HILIC Mixed-Mode Method Development Kits. [Link]
-
MDPI. (2021). UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation. [Link]
-
CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]
Sources
- 1. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. organomation.com [organomation.com]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. int-res.com [int-res.com]
- 14. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. sarchemlabs.com [sarchemlabs.com]
- 16. hplc.eu [hplc.eu]
- 17. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 18. researchgate.net [researchgate.net]
- 19. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 20. mdpi.com [mdpi.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. helixchrom.com [helixchrom.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. sphinxsai.com [sphinxsai.com]
- 27. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 28. MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cdnsciencepub.com [cdnsciencepub.com]
- 30. mdpi.com [mdpi.com]
- 31. Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 6-(Aminomethyl)pyridin-3-ol hydrochloride in Therapeutic Agent Development
Introduction: The Strategic Value of the Pyridine Scaffold in Modern Drug Discovery
The pyridine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its significance lies in a combination of favorable physicochemical properties: the nitrogen atom introduces a dipole moment and a key site for hydrogen bonding, which can enhance aqueous solubility and facilitate specific, high-affinity interactions with biological targets.[2] Furthermore, the aromaticity of the pyridine ring allows for π-π stacking with aromatic residues in protein binding pockets, while its versatile substitution patterns offer a framework for meticulous tuning of a molecule's steric and electronic properties.[1][2]
6-(Aminomethyl)pyridin-3-ol hydrochloride is a particularly valuable starting material for drug discovery campaigns. It possesses three key functional groups amenable to chemical modification: a primary aminomethyl group, a hydroxyl group, and the pyridine nitrogen. This trifecta of reactivity allows for the systematic construction of diverse chemical libraries, a process often referred to as "scaffold decoration."[3][4] By strategically modifying these functional groups, researchers can explore a vast chemical space to identify compounds with optimal potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the development of novel therapeutic agents, with a focus on kinase inhibitors.
Hypothetical Drug Discovery Workflow: Targeting VEGFR-2 in Oncology
To illustrate the utility of this compound, we will outline a hypothetical workflow for the development of inhibitors against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[5][6] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[5] Pyridine-containing molecules have shown significant promise as kinase inhibitors, often acting as ATP-competitive inhibitors in the enzyme's active site.[2][7]
The following diagram outlines the proposed workflow:
Caption: A hypothetical workflow for developing VEGFR-2 inhibitors.
Phase 1: Synthesis of a Focused Compound Library
The primary aminomethyl and hydroxyl groups of this compound are ideal handles for creating a library of derivatives. A common and effective strategy is to perform amide bond formation at the aminomethyl position and etherification at the hydroxyl position. This allows for the introduction of a wide variety of substituents to probe the structure-activity relationship (SAR).
General Synthetic Protocol: Amide Coupling and Etherification
Causality: This two-step synthetic sequence allows for the independent modification of two key positions on the scaffold, enabling a systematic exploration of how different chemical groups impact biological activity. Amide coupling is a robust and widely used reaction in medicinal chemistry, and the choice of a diverse set of carboxylic acids will generate a library with varied steric and electronic properties. Subsequent etherification further expands the chemical space explored.
-
Amide Coupling:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like triethylamine (2.2 equivalents) to neutralize the hydrochloride salt.
-
Add a carboxylic acid (1.1 equivalents) and a coupling agent such as HATU (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography on silica gel.
-
-
Etherification (Williamson Ether Synthesis):
-
To a solution of the purified amide (1 equivalent) in a polar aprotic solvent like DMF, add a base such as sodium hydride (1.2 equivalents) at 0 °C.
-
Stir the mixture for 30 minutes, then add an alkyl halide (e.g., benzyl bromide or a substituted variant) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate as described above.
-
Purify the final product by column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of each synthesized derivative using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
-
Phase 2: In Vitro Screening for VEGFR-2 Inhibition
The primary screen involves testing the synthesized compounds for their ability to inhibit the enzymatic activity of VEGFR-2 in a cell-free system. This allows for the direct assessment of target engagement without the complexities of cellular uptake and metabolism.
Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
Causality: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[5] A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus a higher signal in the presence of an inhibitor indicates target engagement.[5][6] This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[8]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)[6]
-
ATP
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))[6]
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM if desired.[6]
-
Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compounds in 1x Kinase Buffer. It is crucial to maintain a constant final DMSO concentration across all wells (typically ≤1%).
-
-
Kinase Reaction:
-
Prepare a master mix containing 1x Kinase Buffer, ATP (at a concentration near the Km for VEGFR-2), and the PTK substrate.[9]
-
Add the master mix to each well of the plate.
-
Add the diluted test compounds to the appropriate wells.
-
Include "positive control" wells (enzyme, no inhibitor) and "blank" wells (no enzyme).
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blanks.
-
Incubate the plate at 30°C for 45-60 minutes.[6]
-
-
Signal Detection:
-
After the incubation period, add the Kinase-Glo® MAX reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "positive control" (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration; a measure of the potency of an inhibitor. |
| Positive Control | VEGFR-2 enzyme with substrate and ATP, but no inhibitor. Represents 100% kinase activity. |
| Negative Control (Blank) | All reaction components except the VEGFR-2 enzyme. Used for background subtraction. |
Phase 3: Cellular Assays for Biological Effect
Compounds that demonstrate potent inhibition of VEGFR-2 in the biochemical assay ("hits") are then advanced to cell-based assays. These assays are crucial for determining if the compounds can enter cells, engage their target in a physiological context, and elicit the desired biological response.
Protocol: Cell Viability MTT Assay
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11] A reduction in the purple color in treated cells compared to untreated controls indicates a loss of viability, which could be due to cytotoxicity or inhibition of proliferation.[10]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a similar endothelial cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HUVECs into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include vehicle control (DMSO) wells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.
-
Protocol: Apoptosis Detection by Annexin V Staining
Causality: To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), an Annexin V staining assay is performed. In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify apoptotic cells via flow cytometry.[12][13] Propidium iodide (PI) is also included to differentiate between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[13]
Materials:
-
HUVECs
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed HUVECs in 6-well plates and treat with the test compounds at concentrations around their IC50 values determined from the MTT assay for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[14]
-
-
Staining:
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The cell population will be separated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Interpretation and Lead Compound Identification
The ultimate goal of this workflow is to identify a lead compound that exhibits potent and selective inhibition of the target kinase, translates this activity into a desired cellular effect (e.g., inhibition of proliferation and induction of apoptosis in a relevant cell type), and possesses drug-like properties suitable for further preclinical development.
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by a small molecule inhibitor developed from the this compound scaffold.
Caption: VEGFR-2 signaling pathway and point of inhibition.
By systematically applying the protocols outlined in this guide, researchers can effectively utilize this compound as a versatile scaffold to discover and develop novel therapeutic agents with the potential to address significant unmet medical needs.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 10, 2026, from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 10, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 10, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
MTT (Assay protocol). (2023, February 27). protocols.io. [Link]
-
Annexin V Stain Protocol. (n.d.). East Carolina University. Retrieved January 10, 2026, from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Georgia. Retrieved January 10, 2026, from [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 10, 2026, from [Link]
-
Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (2018). Molecules, 23(10), 2586. [Link]
-
VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 10, 2026, from [Link]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2024). African Journal of Biomedical Research, 27(4s). [Link]
-
SMILES-based deep generative scaffold decorator for de-novo drug design. (2020). Journal of Cheminformatics, 12(1), 38. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). International Journal of Molecular Sciences, 22(20), 11037. [Link]
-
SMILES-based deep generative scaffold decorator for de-novo drug design. (2020, June 2). Reymond Group. Retrieved January 10, 2026, from [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2019). Future Medicinal Chemistry, 11(13), 1637–1655. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SMILES-based deep generative scaffold decorator for de-novo drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMILES-based deep generative scaffold decorator for de-novo drug design [gdb.unibe.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. kumc.edu [kumc.edu]
Authored by: Senior Application Scientist, Advanced Biochemical Assays
An Application and Protocol Guide for the In Vitro Characterization of 6-(Aminomethyl)pyridin-3-ol hydrochloride and its Analogs as Epigenetic Modulators
Introduction: Targeting Epigenetic Erasers in Drug Discovery
Epigenetic modifications, which alter gene expression without changing the DNA sequence itself, are fundamental to cellular function and identity. The methylation of histone proteins is a critical epigenetic mark, dynamically regulated by histone methyltransferases ("writers") and histone demethylases ("erasers"). The Lysine-Specific Demethylase 4 (KDM4) family, also known as Jumonji Domain-Containing 2 (JMJD2), are Fe(II) and 2-oxoglutarate (2-OG) dependent enzymes that primarily remove di- and tri-methylation marks from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). Overexpression of KDM4 enzymes is strongly implicated in various cancers, including prostate, breast, and colorectal cancer, where they contribute to oncogenic signaling and therapy resistance. This makes the KDM4 family a compelling target for therapeutic intervention.
The compound this compound represents a chemical scaffold, a substituted hydroxypyridine, that is prevalent in inhibitors designed to compete with the 2-oxoglutarate co-factor for the KDM4 active site. This guide provides a detailed framework and validated protocols for researchers to screen and characterize such compounds, using a representative KDM4 inhibitor as a model. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the underlying biochemical and cellular mechanisms.
Mechanism of Action: Competitive Inhibition of the KDM4 Catalytic Cycle
Understanding the enzymatic mechanism of KDM4 is crucial for designing effective inhibition assays. The enzyme utilizes a highly conserved catalytic cycle to demethylate its histone substrate.
KDM4 Catalytic Cycle and Point of Inhibition
The catalytic process begins with the binding of the co-factors Fe(II) and 2-oxoglutarate to the enzyme's active site. This is followed by the binding of the methylated histone substrate. In a complex oxidative reaction, 2-OG is decarboxylated to succinate, and an oxygen atom is incorporated into the methyl group of the lysine residue, forming an unstable hemiaminal intermediate. This intermediate then spontaneously decomposes, releasing formaldehyde and the demethylated lysine.
Hydroxypyridine-based inhibitors like this compound and its more complex analogs are designed to chelate the active site Fe(II) and occupy the space normally filled by the 2-OG co-factor. By competitively binding to the active site, they prevent the initiation of the catalytic cycle, thereby inhibiting histone demethylation.
Caption: Workflow diagram illustrating the TR-FRET assay principle for KDM4A.
Protocol: KDM4A Biochemical TR-FRET Assay
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Brij-35, 1 mM DTT, 0.5 mM Ascorbic Acid. Rationale: Ascorbic acid is crucial to maintain the active Fe(II) state of the enzyme's cofactor.
-
KDM4A Enzyme: Prepare a 2X working solution (e.g., 2 nM) in Assay Buffer.
-
Peptide Substrate: Prepare a 2X working solution (e.g., 400 nM Biotin-H3K9me3 peptide) in Assay Buffer.
-
Co-factor: Prepare a 2X working solution of 2-Oxoglutarate (e.g., 20 µM) in Assay Buffer.
-
Test Compound: Prepare a 4X serial dilution series in 100% DMSO, then dilute into Assay Buffer to create a 2X final concentration series.
-
Detection Mix: Prepare TR-FRET dilution buffer with Europium-anti-H3K9me2 antibody and Streptavidin-APC.
2. Assay Procedure (384-well Plate Format):
-
Add 5 µL of the 2X test compound solution or vehicle control (e.g., 1% DMSO in Assay Buffer) to the appropriate wells.
-
Combine the 2X KDM4A enzyme, 2X Peptide Substrate, and 2X 2-Oxoglutarate solutions into a master mix.
-
Initiate the reaction by adding 5 µL of the enzyme/substrate/co-factor master mix to all wells.
-
Mix gently on a plate shaker for 60 seconds.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding 10 µL of the Detection Mix.
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar, EnVision) using an excitation wavelength of 340 nm and measuring emission at 615 nm (Europium) and 665 nm (APC).
3. Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data: Set the average of the "no enzyme" wells as 0% activity and the average of the "vehicle control" wells as 100% activity.
-
Plot the normalized percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Example Value | Rationale |
| Enzyme (KDM4A) | 1 nM (final) | Concentration near the Kₘ for the substrate ensures assay sensitivity. |
| Substrate (H3K9me3) | 200 nM (final) | Set at or near the Kₘ value for sensitive detection of inhibitors. |
| 2-Oxoglutarate | 10 µM (final) | Co-factor concentration, also near its Kₘ. |
| Incubation Time | 60 minutes | Allows for sufficient product formation without depleting the substrate. |
| Expected IC₅₀ | 50 - 500 nM | A typical range for a moderately potent, lead-like compound. |
PART 2: Cellular Target Engagement and Functional Impact
While a biochemical IC₅₀ is essential, it does not guarantee efficacy in a cellular context. A cell-based assay is required to confirm that the compound can penetrate the cell membrane, engage its target (KDM4), and elicit a functional downstream effect—specifically, an increase in the H3K9me3 histone mark.
Protocol: Western Blot for H3K9me3 Cellular Target Engagement
1. Cell Culture and Treatment:
-
Cell Line: Use a cancer cell line known to overexpress KDM4, such as the prostate cancer cell line PC-3 or the breast cancer cell line MCF-7.
-
Plating: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Treat cells with a dose-response curve of the test compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO). Rationale: A 24-48 hour treatment window is typically sufficient to observe changes in histone methylation states, which are dynamic but not instantaneous.
2. Histone Extraction:
-
Aspirate media, wash cells with ice-cold PBS containing protease inhibitors.
-
Lyse the cells in a hypotonic lysis buffer.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., 0.2 M H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the histone pellet in ultrapure water.
-
Quantify the protein concentration using a BCA or Bradford assay.
3. Western Blotting:
-
Load equal amounts of histone extract (e.g., 10-15 µg) per lane on a 15% SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K9me3 (e.g., rabbit anti-H3K9me3).
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Crucial Control: Strip the membrane and re-probe with an antibody for total Histone H3 to serve as a loading control. This ensures that any observed changes in H3K9me3 are not due to unequal sample loading.
4. Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
For each sample, calculate the ratio of the H3K9me3 signal to the total Histone H3 signal.
-
Normalize these ratios to the vehicle-treated control to determine the fold-change in H3K9me3 levels at each compound concentration.
-
A successful KDM4 inhibitor will show a dose-dependent increase in the H3K9me3 mark.
Conclusion and Forward Path
This guide outlines a robust, two-stage process for the in vitro characterization of hydroxypyridine-based KDM4 inhibitors. By first establishing biochemical potency with a sensitive TR-FRET assay and then confirming cellular target engagement and functional activity via Western blot, researchers can confidently validate their compounds. This dual approach provides a clear line of sight from direct enzyme inhibition to a meaningful biological outcome within a cellular environment, forming a critical foundation for further preclinical development.
References
-
Title: Histone Demethylase KDM4A is a Master Regulator of the Estrogen Receptor Alpha Signaling Axis. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]
-
Title: The role of KDM4 histone demethylases in cancer. Source: Nature Reviews Cancer. URL: [Link]
-
Title: KDM4A and KDM4B are overexpressed in colorectal cancer and are required for the growth of colon cancer cells. Source: Oncotarget. URL: [Link]
-
Title: A review of 2-oxoglutarate-dependent histone lysine demethylase inhibitors. Source: MedChemComm (Royal Society of Chemistry). URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
Welcome to the technical support center for the synthesis of 6-(aminomethyl)pyridin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. This molecule is a valuable building block in the development of pharmaceuticals and agrochemicals.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the primary synthetic routes, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Synthetic Landscape
The synthesis of this compound can be approached through several strategic pathways, primarily starting from 6-methylpyridin-3-ol. The choice of route often depends on the availability of starting materials, reagent sensitivity, and desired scale. Below, we dissect the most common synthetic strategies, highlighting their critical steps and inherent challenges.
DOT Script for Synthetic Pathways Overview
Caption: Overview of synthetic routes to 6-(aminomethyl)pyridin-3-ol HCl.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Route A: Benzylic Halogenation-Amination Pathway
Question 1: My benzylic bromination of 6-methylpyridin-3-ol with N-bromosuccinimide (NBS) is giving low yields and multiple unidentified side products. What is going wrong?
Answer: This is a common issue stemming from the reactivity of the pyridine ring and the phenolic hydroxyl group. Here are the likely causes and troubleshooting steps:
-
Hydroxyl Group Interference: The acidic proton of the hydroxyl group can react with NBS and other basic intermediates. It is highly recommended to protect the hydroxyl group as a first step. A simple and effective method is to convert it to a silyl ether (e.g., using TBDMSCl) or an acetate ester. This protecting group can be removed in the final steps.
-
Radical Initiator Concentration: The concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) is critical. Too little will result in a slow and incomplete reaction, while too much can lead to undesired side reactions. A typical starting point is 0.05-0.1 equivalents relative to the substrate.
-
Solvent Choice: The reaction should be carried out in a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can interfere with the radical mechanism.
-
Light and Temperature Control: The reaction should be initiated with a UV lamp or by heating. Consistent temperature control is crucial for a steady rate of radical formation.
| Parameter | Recommendation | Rationale |
| Protection | Protect the -OH group (e.g., as TBDMS ether). | Prevents side reactions with NBS and improves solubility. |
| Initiator | Use 0.05-0.1 eq. of AIBN or benzoyl peroxide. | Optimizes the rate of radical initiation. |
| Solvent | Anhydrous CCl₄ or cyclohexane. | Favors the radical pathway and minimizes side reactions. |
| Conditions | Consistent UV irradiation or stable reflux temperature. | Ensures a steady and controlled reaction rate. |
Question 2: I am attempting a Gabriel synthesis with 6-(bromomethyl)pyridin-3-ol, but the reaction is sluggish and the final hydrazinolysis step is messy. Are there better alternatives?
Answer: The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, but it can be problematic with certain substrates.[1][3][4]
-
Nucleophilicity of Phthalimide: The potassium phthalimide is a bulky nucleophile, and steric hindrance around the benzylic carbon can slow down the SN2 reaction.[4] Ensure your 6-(bromomethyl)pyridin-3-ol is pure, as impurities can inhibit the reaction.
-
Hydrazinolysis Issues: The cleavage of the phthalimide with hydrazine can sometimes lead to the formation of byproducts and difficulties in isolating the desired amine. The workup can be challenging due to the precipitation of phthalhydrazide.[1]
-
Alternative Amination Strategy: A more direct and often cleaner method is to use sodium azide (NaN₃) to form the corresponding azidomethyl intermediate, followed by reduction. The azide can be reduced to the primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (Staudinger reaction). This two-step process often provides higher yields and a cleaner product profile.
DOT Script for Alternative Amination
Caption: Azide-based alternative to Gabriel synthesis.
Route B: Oxidation-Conversion-Amination Pathway
Question 3: The conversion of 6-(hydroxymethyl)pyridin-3-ol to 6-(chloromethyl)pyridin-3-ol using thionyl chloride (SOCl₂) is resulting in a dark, tarry mixture with very low yield of the desired product. What is causing this decomposition?
Answer: The reaction of pyridinols with thionyl chloride is notoriously difficult due to the high reactivity of the pyridine ring, which is susceptible to polymerization and other side reactions under acidic conditions.[5][6][7]
-
Acid Sensitivity: Thionyl chloride reacts with the alcohol to produce HCl as a byproduct.[8] The pyridine nitrogen can be protonated, activating the ring towards unwanted reactions. The presence of the free hydroxyl group further complicates the reaction.
-
Improved Protocol:
-
Protection: As with Route A, protect the hydroxyl group first.
-
Base: The reaction should be performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the generated HCl.
-
Temperature Control: The reaction should be carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. Add the thionyl chloride dropwise to a solution of the alcohol and base.
-
Question 4: Direct amination of 6-(chloromethyl)pyridin-3-ol with aqueous or anhydrous ammonia is giving poor yields. What are the key parameters for this SN2 reaction?
Answer: Direct amination with ammonia can be challenging due to the potential for over-alkylation, forming secondary and tertiary amines.
-
Excess Ammonia: To favor the formation of the primary amine, a large excess of ammonia should be used. This can be achieved by using a concentrated solution of ammonia in an alcohol (e.g., methanol) in a sealed pressure vessel.
-
Temperature and Pressure: The reaction often requires elevated temperatures and pressure to proceed at a reasonable rate.
-
Alternative: Phthalimide: As in Route A, using potassium phthalimide (Gabriel synthesis) or sodium azide followed by reduction can provide a more controlled and higher-yielding approach to the primary amine.[1][3][4][9][10]
Route C: Cyanation-Reduction Pathway
Question 5: I am considering a route involving the reduction of 6-cyanopyridin-3-ol. What are the best conditions for this reduction, and what are the potential pitfalls?
Answer: The reduction of a cyanopyridine to the corresponding aminomethylpyridine is a viable route, but the choice of reducing agent is critical to avoid side reactions.
-
Catalytic Hydrogenation: This is often the cleanest method. Using a palladium on carbon (Pd/C) or Raney nickel catalyst under a hydrogen atmosphere is effective. The solvent choice is important; acidic conditions (e.g., acetic acid or ethanolic HCl) can help to prevent side reactions and facilitate the reduction.
-
Metal Hydride Reagents: Lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) can also be used. However, these are powerful reducing agents and may also reduce the pyridine ring if the reaction conditions are not carefully controlled. The presence of the hydroxyl group will also consume the hydride reagent, so it must be protected beforehand.
-
Potential Side Reactions: Incomplete reduction can lead to the formation of an imine intermediate, which can then undergo further reactions. Over-reduction can lead to the saturation of the pyridine ring.
| Reducing Agent | Conditions | Pros | Cons |
| H₂/Pd-C or Ra-Ni | H₂ (balloon or Parr shaker), acidic solvent (e.g., EtOH/HCl) | Clean, high yield, good functional group tolerance. | Requires specialized equipment for hydrogenation. |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to reflux | Powerful and fast. | Can over-reduce; reacts with -OH group. |
| BH₃·THF | Anhydrous THF, 0 °C to reflux | Milder than LiAlH₄. | Can also reduce the pyridine ring; reacts with -OH group. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Route B
Step 1: Synthesis of 6-(hydroxymethyl)pyridin-3-ol from 5-hydroxymethylfurfural
This method provides a convenient route to the key intermediate.[11]
-
In a pressure vessel, dissolve 5-hydroxymethylfurfural (1 eq.) and an ammonia source (e.g., ammonium carbonate, 3 eq.) in a mixture of water and ethanol.
-
Seal the vessel and heat to 120-140 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford 6-(hydroxymethyl)pyridin-3-ol.
Step 2: Protection of the Hydroxyl Group (as a TBDMS ether)
-
Dissolve 6-(hydroxymethyl)pyridin-3-ol (1 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can often be used in the next step without further purification.
Step 3: Conversion to 6-(chloromethyl)-3-(tert-butyldimethylsilyloxy)pyridine
-
Dissolve the protected alcohol (1 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add thionyl chloride (1.2 eq.) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Step 4: Amination using Sodium Azide and Reduction
-
Dissolve the chloromethyl intermediate (1 eq.) in anhydrous DMF and add sodium azide (1.5 eq.).
-
Heat the mixture to 60-70 °C for 4-6 hours.
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azidomethyl intermediate.
-
Dissolve the crude azide in methanol and add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 5: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude amine in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq.) in THF.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain 6-(aminomethyl)pyridin-3-ol.
-
Dissolve the purified free base in a minimal amount of methanol or isopropanol and add a solution of HCl in diethyl ether or isopropanol dropwise until the pH is acidic.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
IV. References
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
-
Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Gabriel synthesis. Wikipedia. [Link]
-
Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate. [Link]
-
Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Journal of Agricultural and Food Chemistry. [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Gabriel Synthesis. Organic Chemistry Tutor. [Link]
-
The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation: Intramolecular Selectivity Between Primary and Secondary Alcohols in the Preparation of Asymmetric Tetraamine Building Blocks for Synthesis of Philanthotoxins. ResearchGate. [Link]
-
6-(hydroxymethyl)pyridin-3-ol (40222-77-3). Chemchart. [Link]
-
Process for producing 3-(aminomethyl)-6-chloropyridines. Google Patents.
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Amines. NCERT. [Link]
-
6-(HYDROXYMETHYL)PYRIDIN-3-OL. GSRS. [Link]
-
Mitsunobu reaction issues. Reddit. [Link]
-
10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Ch 8 : ROH + SOCl2 or PX3. University of Calgary. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
-
Reaction of alcohols with thionyl chloride. YouTube. [Link]
-
SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]
-
n-BUTYL SULFITE. Organic Syntheses Procedure. [Link]
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. ncert.nic.in [ncert.nic.in]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
Welcome to the technical support center for the purification of 6-(Aminomethyl)pyridin-3-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging molecule. As a polar, bifunctional compound, this compound presents unique purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our approach is grounded in the fundamental principles of separation science and informed by practical, field-proven strategies for purifying polar aminopyridine derivatives.
Understanding the Molecule: Key Physicochemical Properties
6-(Aminomethyl)pyridin-3-ol is a polar molecule containing a basic primary amine and a weakly acidic phenolic hydroxyl group. As the hydrochloride salt, its solubility in aqueous media is enhanced, but it remains sparingly soluble in many common non-polar organic solvents. These properties are central to the purification challenges encountered.
| Property | Implication for Purification |
| High Polarity | Poor retention on standard reversed-phase (e.g., C18) chromatography columns. |
| Basic Aminomethyl Group | Strong interaction with acidic silica gel, leading to peak tailing in normal-phase chromatography. |
| Phenolic Hydroxyl Group | Potential for oxidation and interaction with stationary phases. |
| Hydrochloride Salt Form | High water solubility, making extraction from aqueous media challenging.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. Two common routes are the reduction of 6-cyanopyridin-3-ol and the amination of a 6-(halomethyl) or 6-(hydroxymethyl)pyridin-3-ol precursor.
-
From Reduction of 6-cyanopyridin-3-ol:
-
Unreacted Starting Material: 6-cyanopyridin-3-ol.
-
Hydrolysis Byproduct: 6-carboxypyridin-3-ol or its amide, particularly if the reaction conditions are not strictly anhydrous.
-
Over-reduction Products: Though less common with controlled catalytic hydrogenation, aggressive reducing agents could potentially reduce the pyridine ring.
-
Dimerization Products: Reduced cyanopyridines can sometimes form dimers.[2]
-
-
From Amination of 6-(chloromethyl)pyridin-3-ol:
-
Unreacted Starting Material: 6-(chloromethyl)pyridin-3-ol.
-
Hydrolysis Byproduct: 6-(hydroxymethyl)pyridin-3-ol.
-
Over-alkylation Products: Di-alkylation of the amine to form a secondary amine.
-
Q2: My compound is highly water-soluble. How can I effectively remove it from an aqueous solution after a reaction quench?
A2: Extracting this polar hydrochloride salt from water is indeed challenging. Direct extraction with common organic solvents like ethyl acetate or dichloromethane will likely result in poor recovery. Consider these strategies:
-
Solvent Evaporation: If possible, remove the water under reduced pressure (lyophilization is ideal if available). The resulting solid can then be triturated or recrystallized from a suitable organic solvent system.
-
Highly Polar Solvent Extraction: Use a more polar solvent like n-butanol for liquid-liquid extraction. This can sometimes improve partitioning from the aqueous phase.
-
pH Adjustment and Extraction: Carefully neutralize the hydrochloride salt with a base (e.g., NaHCO₃) to form the free base, which is less polar. The free base can then be extracted with a solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Be aware that the free base may have different stability.[3] The product can be converted back to the hydrochloride salt by treating the organic extracts with HCl in a suitable solvent (e.g., HCl in ethanol or dioxane).
Q3: Can I use standard silica gel chromatography for purification?
A3: Standard silica gel chromatography is often problematic for basic amines like your compound due to strong, non-specific binding to the acidic silanol groups on the silica surface. This leads to significant peak tailing, poor resolution, and often, low recovery. If you must use silica gel chromatography, it is crucial to deactivate the silica. This can be achieved by adding a basic modifier to your mobile phase, such as 0.5-1% triethylamine or ammonia in methanol.
A more effective approach for chromatographic purification is to use alternative stationary phases. See the troubleshooting guide below for more details on Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography.
Troubleshooting Purification Challenges
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Issue 1: Failure to Crystallize or Oiling Out During Recrystallization
Underlying Cause: The high polarity of the molecule and the presence of impurities can disrupt the crystal lattice formation, leading to an "oiling out" phenomenon where the compound separates as a liquid instead of a solid. The choice of solvent is critical.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization issues.
Experimental Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slow cooling, you can place the flask in an insulated container.
-
Chilling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Issue 2: Poor Retention and/or Peak Shape in HPLC Analysis/Purification
Underlying Cause: The high polarity and basicity of the analyte make it unsuitable for standard reversed-phase (C18) or normal-phase (silica) chromatography. In reversed-phase, the compound has minimal interaction with the nonpolar stationary phase and elutes in or near the void volume. In normal-phase, the basic amine interacts strongly with acidic silanol groups, causing severe peak tailing.
Troubleshooting Workflow:
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
6-(Aminomethyl)pyridin-3-ol hydrochloride stability and degradation issues
Welcome to the dedicated technical support resource for 6-(Aminomethyl)pyridin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability and degradation. Here, we synthesize our in-house expertise with established scientific principles to provide you with actionable troubleshooting advice and a comprehensive understanding of the molecule's behavior.
Introduction: Understanding the Molecule
This compound is a versatile building block in pharmaceutical and chemical research.[1][2] Its structure, featuring a pyridine ring with both an aminomethyl and a hydroxyl group, makes it highly functional but also susceptible to specific degradation pathways. The hydrochloride salt form generally enhances stability and solubility in aqueous media.[1][2] However, understanding its liabilities is crucial for obtaining reliable and reproducible experimental results. This guide will address the common stability and degradation challenges encountered when working with this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
1. What are the ideal storage conditions for this compound?
For long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a dry and cool place. Recommended storage temperatures are typically refrigerated (2-8°C). The hygroscopic nature of many aminopyridine salts means that moisture uptake can be a concern, so ensuring a dry environment is critical.
2. Why is my solid this compound turning yellow/brown?
Discoloration of the solid material upon storage is a common indicator of degradation, most likely due to oxidation. The hydroxypyridine moiety is susceptible to oxidation, which can lead to the formation of colored quinone-like species or other chromophoric degradation products. This process can be accelerated by exposure to light, air (oxygen), and elevated temperatures.
3. My solution of this compound changes color over time. What is happening?
Solution-state stability is a significant concern. Discoloration in solution (often turning yellow, pink, or brown) is a strong indication of oxidative degradation. The rate of this degradation is influenced by several factors:
-
pH: The stability of aminopyridines can be pH-dependent. At higher pH values, the free base form is more prevalent, which can be more susceptible to oxidation than the protonated hydrochloride salt.
-
Dissolved Oxygen: The presence of dissolved oxygen in the solvent is a primary driver of oxidation.
-
Light Exposure: Photodegradation can initiate or accelerate oxidative processes.[3]
-
Presence of Metal Ions: Trace metal ion contaminants can catalyze oxidation reactions.
4. Is this compound susceptible to hydrolysis?
While the aminomethyl and hydroxyl groups are generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. However, oxidation is typically the more pressing concern for this class of compounds.
5. What are the likely degradation products of this compound?
Based on the known degradation pathways of similar aminopyridine and hydroxypyridine compounds, the primary degradation products are likely to arise from oxidation.[4] Potential degradation products could include:
-
N-oxide derivatives: Oxidation of the pyridine nitrogen is a common pathway for pyridinic compounds.[4]
-
Quinone-imine or related species: Oxidation of the hydroxyl group, potentially leading to highly colored compounds.
-
Products of aminomethyl group oxidation: The aminomethyl group could be oxidized to an aldehyde or carboxylic acid.
-
Dimerization/Polymerization products: Highly reactive degradation intermediates can sometimes dimerize or polymerize, leading to insoluble materials.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Unexpected Peaks in HPLC/LC-MS Analysis of a Freshly Prepared Sample | 1. Impurity in the starting material. 2. Rapid degradation upon dissolution in the chosen solvent. | 1. Verify Purity of Starting Material: Always check the Certificate of Analysis (CoA) for your batch. If possible, run a quick purity check (e.g., by NMR or a standard HPLC method) upon receiving the compound. 2. Solvent Selection: Prepare samples in de-gassed, high-purity solvents immediately before analysis. If using aqueous buffers, ensure they are freshly prepared. Consider using an antioxidant (e.g., a small amount of ascorbic acid) in your solvent if compatible with your downstream application. |
| Loss of Compound Potency or Activity Over Time in Solution | 1. Chemical degradation (primarily oxidation). 2. Adsorption to container surfaces. | 1. Stability-Indicating Assay: Use a validated stability-indicating HPLC method (see Part 3) to track the concentration of the parent compound and the emergence of degradation peaks over time. 2. Storage of Solutions: Store stock solutions frozen (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil. 3. Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation. |
| Formation of a Precipitate in Solution | 1. Poor solubility in the chosen solvent system. 2. Formation of an insoluble degradation product. 3. pH shift causing precipitation of the free base. | 1. Solubility Check: Confirm the solubility of the compound in your chosen solvent at the desired concentration. The hydrochloride salt is generally more water-soluble than the free base. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. 3. Maintain pH: Ensure your buffer has sufficient capacity to maintain the desired pH, keeping the compound in its more soluble protonated form. |
| Inconsistent Results Between Experimental Repeats | 1. Inconsistent sample preparation leading to variable levels of degradation. 2. Use of aged or partially degraded stock solutions. | 1. Standardize Protocols: Implement a strict, standardized protocol for solution preparation. Note the age of the solution and any color changes. 2. Use Fresh Solutions: For critical experiments, always use freshly prepared solutions from solid material. Avoid using stock solutions that have been stored for extended periods at room temperature or in the refrigerator. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability profile of the molecule and for developing a stability-indicating analytical method.[5][6]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for several hours.[7]
-
Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.[4][7]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 24-48 hours.[7][8]
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV-A and visible light) for a defined period, as per ICH Q1B guidelines.[3][7]
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as HPLC with UV and mass spectrometric detection, to identify and quantify degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector and preferably a mass spectrometer (LC-MS).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for the amine-containing compound and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is necessary to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 270 nm (or as determined by UV scan) | Wavelength should be chosen to maximize the response of the parent compound and known impurities. |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity is confirmed by analyzing the samples from the forced degradation study, demonstrating that all degradation peaks are well-resolved from the parent peak.
Part 4: Visualizing Degradation & Workflows
Diagram 1: Potential Degradation Pathways
This diagram illustrates the likely chemical transformations this compound may undergo under stress conditions, particularly oxidation.
Caption: Potential oxidative degradation pathways.
Diagram 2: Troubleshooting Workflow for Solution Discoloration
This workflow provides a logical sequence of steps to diagnose and resolve issues related to solution instability.
Caption: Troubleshooting workflow for solution discoloration.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Isolation and structure elucidation of the major photodegradation products of pirmenol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 6-(Aminomethyl)pyridin-3-ol Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-(Aminomethyl)pyridin-3-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges during their experiments. While 6-(Aminomethyl)pyridin-3-ol is supplied as a hydrochloride salt to enhance its aqueous solubility, issues can still arise in specific experimental contexts such as physiological buffers, high concentrations, or when using organic co-solvents.[1][2][3] This guide provides a structured, in-depth approach to understanding and systematically overcoming these challenges.
Part 1: Foundational Principles - Understanding Your Compound
A clear understanding of the physicochemical properties of this compound is the first step in troubleshooting.
FAQ 1: Why is this compound a hydrochloride salt, and what does that imply for solubility?
Amine-containing organic molecules are often basic and can have limited solubility in water in their "free base" form.[3] By reacting the basic amine with hydrochloric acid, a hydrochloride salt is formed.[3][4] This process protonates the basic nitrogen atoms, creating a positive charge and transforming the molecule into an organic salt.[4] This ionic character dramatically increases the molecule's polarity and its ability to interact favorably with polar solvents like water, thereby enhancing its aqueous solubility.[3] Essentially, you are being supplied with a form of the compound already optimized for dissolution in aqueous solutions.
FAQ 2: What chemical features of 6-(Aminomethyl)pyridin-3-ol dictate its solubility behavior?
The solubility of this molecule is governed by a delicate interplay between its three key functional groups, each of which can ionize depending on the pH of the solution:
-
Primary Aminomethyl Group (-CH₂NH₂): This group is basic and will be protonated (-CH₂NH₃⁺) at acidic to neutral pH.
-
Pyridine Ring Nitrogen: The nitrogen within the pyridine ring is also basic and can be protonated, particularly at a more acidic pH.
-
Phenolic Hydroxyl Group (-OH): This group is weakly acidic and will be deprotonated (-O⁻) at an alkaline pH.
Because the molecule contains both basic and acidic groups, it is an amphoteric compound. Its net charge is highly pH-dependent, which is the single most critical factor influencing its solubility in aqueous buffers.[5][6]
Caption: pH-dependent ionization states of 6-(Aminomethyl)pyridin-3-ol.
Part 2: Troubleshooting Common Solubility Problems
This section addresses the most frequently encountered issues in a direct question-and-answer format.
Q1: I tried to dissolve the compound directly in PBS (pH 7.4) and it formed a precipitate. I thought it was water-soluble?
This is a classic solubility issue related to the compound's isoelectric point (pI).[6]
-
Causality: While highly soluble in pure water (which has a neutral pH but low ionic strength) or acidic solutions, its solubility can decrease significantly in buffered systems around physiological pH (7.2-7.4). At a specific pH (its pI), the positive charge on the protonated amine(s) is balanced by the negative charge on the deprotonated hydroxyl group. This results in a zwitterion with a net neutral charge. Molecules are often least soluble at their isoelectric point because the lack of a net charge reduces favorable interactions with water molecules and increases intermolecular interactions, leading to aggregation and precipitation.[6]
-
Troubleshooting Action:
-
First, dissolve the compound in a small amount of sterile, deionized water or a slightly acidic solution (e.g., 0.01 M HCl) where it will be fully protonated and highly soluble.
-
Once fully dissolved, you can add this concentrated stock solution to your larger volume of PBS. The buffering capacity of the PBS should be sufficient to bring the final pH back to 7.4 while keeping the compound in solution at the desired final concentration.
-
Q2: My compound dissolved instantly in DMSO, but it crashed out of solution when I added it to my cell culture medium. What went wrong?
You have encountered a phenomenon known as antisolvent precipitation .[5]
-
Causality: this compound is highly soluble in a polar organic solvent like DMSO. However, your aqueous cell culture medium acts as an "antisolvent." When you introduce the DMSO stock to the medium, you cause a rapid and drastic change in the solvent environment. The compound is much less soluble in this new, predominantly aqueous environment, causing it to rapidly precipitate or "crash out" of the solution.[5][7]
-
Troubleshooting Action:
-
Minimize the DMSO Volume: Keep the final concentration of DMSO in your culture medium below 0.5%, and ideally below 0.1%, to minimize both solvent shock and cellular toxicity.[7]
-
Use Serial Dilution: Instead of a single large dilution, perform a serial dilution. A recommended method is to dilute the DMSO stock into pre-warmed (37°C) medium.[7]
-
Add Dropwise with Agitation: Add the DMSO stock to the aqueous medium slowly, drop by drop, while gently vortexing or swirling the medium. This gradual introduction allows the molecules to disperse and solvate more effectively, preventing localized high concentrations that trigger precipitation.[7]
-
Q3: I prepared a concentrated stock in water and stored it at 4°C. Now I see crystals. Is my compound degrading?
This is unlikely to be degradation; it is most likely due to the effect of temperature on solubility.
-
Causality: The solubility of most solid compounds, including this one, is temperature-dependent. As the temperature decreases, the kinetic energy of the solvent molecules is reduced, and the solubility limit of the compound often drops significantly.[8] Storing a solution that is near its saturation point at room temperature in a refrigerator can cause the compound to crystallize out.
-
Troubleshooting Action:
-
Warm the Solution: Gently warm the vial in a 37°C water bath. The crystals should redissolve.
-
Store at Room Temperature: If the compound is stable (check the supplier's datasheet), store the aqueous stock solution at room temperature.
-
Prepare Fresh Solutions: The most reliable method is to prepare fresh solutions for each experiment, especially for sensitive assays.
-
Part 3: Validated Protocols and Methodologies
Follow these step-by-step protocols to ensure consistent and successful preparation of your solutions.
Protocol 1: Systematic Workflow for Solubility Testing
Before starting a large-scale experiment, use this workflow to determine the optimal solvent and concentration for your specific needs.
Caption: A logical workflow for troubleshooting solubility.
Protocol 2: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the standard procedure for creating a primary stock in an aqueous solvent.
-
Calculate Mass: Determine the mass of this compound (M.W. = 160.60 g/mol ) needed for your desired volume and concentration (e.g., for 10 mL of a 10 mM solution, you need 16.06 mg).
-
Initial Dissolution: Weigh the compound into a sterile conical tube. Add approximately 80% of the final target volume of sterile, deionized water (e.g., 8 mL for a final 10 mL volume).
-
Facilitate Dissolution: Cap the tube and vortex vigorously for 1-2 minutes. If solids remain, place the tube in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be used.
-
pH Adjustment (if needed): If dissolving in a buffer, ensure the powder is dissolved in ~80% of the final volume before adjusting the pH. The compound will dissolve as the pH is adjusted away from its pI.[8]
-
Final Volume: Once the compound is fully dissolved, add the solvent to reach the final target volume and mix thoroughly.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
Protocol 3: Diluting DMSO Stocks into Aqueous Buffers (Antisolvent Precipitation Prevention)
-
Pre-warm Medium: Pre-warm your destination aqueous buffer or cell culture medium to 37°C. Solubility is generally higher at this temperature.[7]
-
Calculate Dilution: Ensure the dilution factor is large enough so the final DMSO concentration is below 0.5%.[7]
-
Vortex During Addition: Place the tube of pre-warmed medium on a vortex mixer at a medium speed.
-
Add Dropwise: Slowly and carefully add the required volume of the DMSO stock solution drop-by-drop directly into the vortexing medium. This ensures immediate and rapid dispersion.
-
Inspect Solution: After addition, visually inspect the solution against a dark background to ensure no precipitate has formed.
Part 4: Data Summary and Advanced Strategies
Table 1: General Solubility Profile
This table provides a qualitative summary of expected solubility in common laboratory solvents. Note: These are general guidelines. Empirical testing is required to determine the solubility limit for your specific experimental conditions.
| Solvent / Solvent System | Expected Solubility | Rationale & Key Considerations |
| Deionized Water | High | The hydrochloride salt form is optimized for aqueous solubility. |
| Acidic Buffer (pH 4-5) | Very High | The molecule is fully protonated with a net positive charge, maximizing interactions with water. |
| PBS (pH 7.4) | Moderate to Low | Solubility is highly concentration-dependent and may be limited due to proximity to the isoelectric point (pI).[6] |
| Alkaline Buffer (pH > 9) | High | The molecule is deprotonated with a net negative charge, increasing solubility. Check for compound stability at high pH. |
| DMSO | Very High | Excellent solvent for creating high-concentration primary stocks.[5] |
| Ethanol | Moderate | Can be used as a co-solvent to increase solubility in aqueous solutions. |
FAQ: What advanced formulation strategies can I use if these methods are insufficient?
For exceptionally challenging systems, such as requiring very high final concentrations in physiological buffers, several advanced formulation strategies can be explored. These typically require more extensive formulation development.
-
Co-solvents: Incorporating a certain percentage of a water-miscible organic solvent like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can increase the solubility of the compound in the final aqueous solution.[9]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Solutol® HS-15 can be used at low concentrations to form micelles that encapsulate the drug molecule, increasing its apparent solubility.[10]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them and increasing their solubility in water.[11]
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Beig, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(7), 1481. Retrieved from [Link]
-
ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. Retrieved from [Link]
-
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Reddit. (2022, March 23). Buffer keeps precipitating. Any advice why?. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Synthesis of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
Welcome to the dedicated technical support center for the synthesis of 6-(Aminomethyl)pyridin-3-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot potential side reactions encountered during the preparation of this valuable pyridine building block. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic route, minimize impurity formation, and ensure the reliable production of high-quality this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies commence from either 6-cyanopyridin-3-ol or 6-(hydroxymethyl)pyridin-3-ol.
-
Route A: Reduction of 6-cyanopyridin-3-ol. This is a direct approach involving the reduction of the nitrile functionality to a primary amine. Catalytic hydrogenation is a common method for this transformation.
-
Route B: Amination of a 6-(halomethyl)pyridin-3-ol intermediate. This two-step process typically involves the conversion of the hydroxymethyl group of 6-(hydroxymethyl)pyridin-3-ol to a more reactive leaving group, such as a chloride, followed by nucleophilic substitution with an amine source (e.g., ammonia).
Q2: My reaction yields are consistently low. What are the likely causes?
A2: Low yields can stem from several factors depending on your chosen synthetic route. For the reduction of 6-cyanopyridin-3-ol, catalyst poisoning, incomplete reaction, or over-reduction of the pyridine ring can be culprits. In the amination pathway, incomplete conversion of the hydroxyl group to the halide, or side reactions during amination, can significantly lower your yield. It is also crucial to ensure the stability of your starting materials and intermediates.
Q3: I am observing significant amounts of byproducts in my reaction mixture. What are they likely to be?
A3: The nature of the byproducts is intrinsically linked to the synthetic method employed. This guide provides detailed sections on the potential side products for each major synthetic route. Common impurities include incompletely reacted starting materials, over-reduced products, dimers, and other isomeric species.
Troubleshooting Guide: Side Products in the Synthesis of this compound
This section provides a detailed breakdown of potential side reactions and the formation of impurities for the primary synthetic routes.
Route A: Reduction of 6-cyanopyridin-3-ol
The reduction of the nitrile group in 6-cyanopyridin-3-ol is a key step that can be fraught with challenges. The choice of reducing agent and reaction conditions is critical to success.
Potential Side Products & Troubleshooting
| Side Product | Formation Mechanism | Troubleshooting Strategies |
| 6-(Hydroxymethyl)pyridin-3-ol | Incomplete reduction of the nitrile can lead to the formation of an intermediate imine, which can be hydrolyzed to an aldehyde and subsequently reduced to the alcohol. | Optimize reaction time and catalyst loading. Ensure a sufficient excess of the reducing agent is used. Monitor the reaction progress by TLC or LC-MS to avoid premature quenching. |
| Over-reduced piperidine derivatives | Harsh reaction conditions (high pressure, high temperature, or highly active catalysts) can lead to the reduction of the pyridine ring itself, resulting in the corresponding piperidine derivative. | Employ milder reaction conditions. Screen different catalysts (e.g., palladium on carbon, Raney nickel) to find one with the desired selectivity. The use of additives can sometimes temper catalyst activity. |
| Dimeric secondary amines | The initially formed primary amine can react with the intermediate imine to form a dimeric secondary amine. | This is more prevalent with certain reducing agents. Using a large excess of ammonia during the reduction can help to suppress this side reaction by favoring the formation of the primary amine. |
Route B: Amination of 6-(halomethyl)pyridin-3-ol
This two-step route introduces its own set of potential impurities, both from the initial halogenation and the subsequent amination.
Step 1: Halogenation of 6-(hydroxymethyl)pyridin-3-ol
The conversion of the primary alcohol to a halide, typically a chloride using thionyl chloride (SOCl₂), is the first critical step.
Potential Side Products & Troubleshooting
| Side Product | Formation Mechanism | Troubleshooting Strategies |
| Unreacted 6-(hydroxymethyl)pyridin-3-ol | Incomplete reaction with the halogenating agent. | Ensure the use of a sufficient excess of the halogenating agent. Optimize reaction temperature and time. The use of a co-solvent may be necessary to ensure complete dissolution of the starting material. |
| Bis(6-(chloromethyl)pyridin-3-yl) ether | An intermolecular etherification reaction can occur, particularly if the reaction is heated for prolonged periods or if there is insufficient halogenating agent. | Use a slight excess of the halogenating agent and maintain a moderate reaction temperature. Minimize reaction time once the conversion is complete. |
| Chlorinated pyridine ring byproducts | Under harsh conditions, electrophilic chlorination of the electron-rich pyridine ring can occur. | Employ milder chlorinating agents if possible. Maintain strict temperature control and avoid unnecessarily long reaction times. |
Step 2: Amination of 6-(chloromethyl)pyridin-3-ol
The displacement of the chloride with an amine source is the final step to the desired product.
Potential Side Products & Troubleshooting
| Side Product | Formation Mechanism | Troubleshooting Strategies |
| Unreacted 6-(chloromethyl)pyridin-3-ol | Incomplete amination reaction. | Use a large excess of the aminating agent (e.g., a saturated solution of ammonia in an organic solvent). Increase reaction temperature and/or time as needed, while monitoring for byproduct formation. |
| Dimeric and trimeric amines | The product, 6-(aminomethyl)pyridin-3-ol, can act as a nucleophile and react with the starting material, 6-(chloromethyl)pyridin-3-ol, to form a secondary amine dimer. This dimer can further react to form a tertiary amine trimer.[1] | The use of a large excess of the primary aminating agent (e.g., ammonia) is crucial to outcompete the product for reaction with the starting material. Slow addition of the chloromethylpyridine to the ammonia solution can also be beneficial. |
| Quaternary ammonium salts | Further alkylation of the desired primary amine or the dimeric/trimeric amines can lead to the formation of quaternary ammonium salts. | As with dimer formation, a large excess of ammonia helps to minimize this side reaction. Careful control of stoichiometry is key. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To remove non-polar and some closely related impurities from the final product.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Activated charcoal
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat at reflux for 15-20 minutes.
-
Filter the hot solution through a pre-heated funnel to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystallization does not occur, slowly add diethyl ether until the solution becomes turbid.
-
Allow the solution to stand at room temperature for several hours, and then in a refrigerator to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-ether (1:1) mixture, and then with cold diethyl ether.
-
Dry the purified crystals under vacuum.
Visualization of Reaction Pathways and Side Products
Diagram 1: Synthetic Routes and Potential Side Products
Caption: Synthetic pathways to 6-(aminomethyl)pyridin-3-ol and potential side products.
Concluding Remarks
The synthesis of this compound, while seemingly straightforward, requires careful control of reaction conditions to minimize the formation of impurities. Understanding the potential side reactions associated with each synthetic route is the first step towards developing a robust and reproducible process. This guide provides a foundation for troubleshooting common issues and optimizing your synthesis. For further assistance, please do not hesitate to contact our technical support team.
References
-
Oligomerization of reactive carbonyls in the presence of ammonia-producing compounds: A route for the production of pyridines in foods. Food Chemistry, 2020. [Link]
- Process for producing 3-(aminomethyl)-6-chloropyridines. EP0791583B1.
Sources
Technical Support Center: Troubleshooting Enzyme Inhibition Assays with 6-(Aminomethyl)pyridin-3-ol hydrochloride
Welcome to the technical support resource for researchers utilizing 6-(Aminomethyl)pyridin-3-ol hydrochloride in enzyme inhibition assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your experiments. My approach is rooted in years of field experience, focusing on the causal relationships behind experimental outcomes to empower you to diagnose and resolve challenges effectively.
I. Troubleshooting Guide: Diagnosing Assay Failures
This section addresses common problems encountered during enzyme inhibition assays with this compound, providing a logical workflow for identifying and resolving the root cause.
Problem 1: No or Low Inhibition Observed
This is one of the most common issues. Before questioning the inhibitor's potency, it's crucial to systematically validate the assay system.
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for lack of inhibition.
Step-by-Step Causal Analysis & Solutions
1. Question: Is your positive control inhibitor working as expected?
-
Causality: A known, potent inhibitor for your target enzyme serves as a crucial validation point for the entire assay system. If it fails, the issue lies with the assay components or setup, not necessarily your test compound.
-
Troubleshooting Steps:
-
Always include a positive control inhibitor in your experimental runs.
-
If the positive control shows weak or no inhibition, systematically check enzyme activity, substrate concentration, and buffer composition.[1]
-
Common culprits include degraded enzyme, incorrect buffer pH, or omission of a critical cofactor.[1]
-
2. Question: Have you confirmed the activity of your enzyme stock?
-
Causality: Enzymes are sensitive biological reagents that can lose activity due to improper storage, handling, or freeze-thaw cycles.[2] An inactive enzyme will result in no measurable activity to inhibit.
-
Troubleshooting Steps:
-
Always run a control reaction with the enzyme and substrate alone (no inhibitor) to establish a baseline activity level.
-
If the activity is low, titrate the enzyme concentration to find the optimal amount that gives a robust signal within the linear range of the assay.
-
If activity remains low, use a fresh aliquot of the enzyme or a new batch.
-
3. Question: Could the inhibitor's solubility be limiting its effectiveness?
-
Causality: this compound is a hydrochloride salt, which generally confers good aqueous solubility.[3][4] However, at high concentrations, it may still precipitate in certain assay buffers, especially if the buffer has a high ionic strength or a pH that affects the compound's ionization state. Poor solubility can lead to an underestimation of the compound's true potency.
-
Troubleshooting Steps:
-
Visual Inspection: After adding the inhibitor to the assay buffer, visually inspect the wells for any signs of precipitation.
-
Solvent Control: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is not inhibitory to the enzyme.[5] Run a solvent-only control to verify this.[5]
-
Concentration Range: Test a wide range of inhibitor concentrations. If the dose-response curve plateaus or becomes erratic at higher concentrations, it may indicate solubility issues.[5]
-
Problem 2: High Background Signal or Erratic Data
High background can mask the true inhibitory effect of your compound, while erratic data points make it difficult to determine an accurate IC50 value.
Causal Analysis & Solutions
1. Question: Is there potential interference from the compound itself?
-
Causality: Some compounds can interfere with the assay's detection method. For example, a fluorescent compound can artificially inflate the signal in a fluorescence-based assay. Similarly, a compound that absorbs light at the same wavelength as the product being measured can interfere with absorbance-based assays.
-
Troubleshooting Steps:
-
Run a control experiment with the inhibitor in the assay buffer without the enzyme.
-
If you observe a significant signal, it indicates that your compound is interfering with the assay.
-
Consider using an alternative detection method or a different assay format if possible.
-
2. Question: Are your pipetting techniques and reagent mixing adequate?
-
Causality: Inconsistent pipetting, especially of small volumes, can lead to significant variability between wells.[1] Inadequate mixing can result in localized high concentrations of enzyme, substrate, or inhibitor, leading to non-uniform reaction rates.
-
Troubleshooting Steps:
3. Question: Could interfering substances be present in your sample preparation?
-
Causality: Certain substances can interfere with enzymatic reactions.[1] For example, chelating agents like EDTA can sequester metal ions that may be essential for enzyme activity.[1] Detergents like SDS can denature the enzyme.[1]
-
Troubleshooting Steps:
-
Review the composition of all buffers and solutions used in your sample preparation.
-
If you suspect the presence of interfering substances, consider a buffer exchange or sample cleanup step.
-
Refer to technical datasheets for your specific enzyme to check for known inhibitors or interfering substances.[1]
-
| Potential Interferent | Concentration to Avoid | Reason for Interference |
| EDTA | >0.5 mM | Chelates essential metal cofactors |
| SDS | >0.2% | Denatures the enzyme |
| Sodium Azide | >0.2% | Can inhibit enzyme activity, particularly HRP-based systems[1][2] |
| Ascorbic Acid | >0.2% | Can interfere with redox-based assays |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
As a hydrochloride salt, this compound is expected to have good solubility in water.[4] For initial stock solutions, sterile, nuclease-free water is recommended. If higher concentrations are required and solubility in water is limited, DMSO can be used. Always prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final percentage of organic solvent in the assay, which should ideally be kept below 1% to avoid affecting enzyme activity.[5]
Q2: How should I store the stock solution of this compound?
For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[2]
Q3: My dose-response curve is not sigmoidal. What could be the reason?
A non-sigmoidal dose-response curve can arise from several factors:
-
Incorrect Concentration Range: You may be testing a concentration range that is too narrow or completely outside the active range of the compound.
-
Solubility Issues: As mentioned earlier, poor solubility at higher concentrations can cause the curve to plateau prematurely.[5]
-
Complex Inhibition Mechanism: The inhibitor may have a complex mechanism of action, such as being a tight-binding inhibitor, which may not follow standard Michaelis-Menten kinetics.[6]
-
Assay Artifacts: High background noise or signal interference can distort the shape of the curve.
Q4: Is it necessary to pre-incubate the enzyme with this compound?
Pre-incubation of the enzyme with the inhibitor before adding the substrate is often recommended, especially for time-dependent or irreversible inhibitors.[5] This allows the inhibitor to bind to the enzyme and reach equilibrium. A standard pre-incubation time is 15-30 minutes at room temperature.[5] It is advisable to test different pre-incubation times to determine the optimal condition for your specific enzyme-inhibitor pair.
III. Standard Operating Protocols
Protocol 1: Preparation of Inhibitor Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile water (or DMSO if necessary) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution if needed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: General Enzyme Inhibition Assay Workflow
This protocol provides a general framework. Specific volumes, concentrations, and incubation times should be optimized for your particular assay.
Caption: A generalized workflow for an enzyme inhibition assay.
-
Reagent Preparation: Prepare all reagents (assay buffer, enzyme, substrate, and serial dilutions of this compound) and allow them to equilibrate to the assay temperature.
-
Assay Plate Setup:
-
Add assay buffer to the wells of a microplate.
-
Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Add the enzyme solution to all wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Immediately begin monitoring the signal (e.g., absorbance or fluorescence) over time using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction rates for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting InhA-IN-4 Inactivity in Assays.
- Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol.
- Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
- Kanje, S. A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
- Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride.
- Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide.
Sources
- 1. docs.abcam.com [docs.abcam.com]
- 2. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(Aminomethyl)pyridin-3-ol hydrochloride storage and handling best practices
Welcome to the technical support center for 6-(Aminomethyl)pyridin-3-ol hydrochloride (CAS: 1276056-66-6). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the best practices for storage and handling of this compound. Our goal is to ensure the integrity of your experiments by preemptively addressing common challenges and offering clear, scientifically-grounded solutions.
Section 1: Compound Integrity and Long-Term Storage
Proper storage is the first and most critical step in ensuring the viability of this compound for your experiments. The stability of the solid compound is paramount for reproducible results.
Frequently Asked Questions (FAQs):
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For maximal stability, the solid compound should be stored in a refrigerator at 2°C to 8°C . It is crucial to keep the container tightly sealed and protected from light. To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended. Many suppliers ship the product under such conditions, and it is best practice to maintain them.
Causality Explained: The aminopyridine structure is susceptible to oxidation, which is accelerated by light and higher temperatures. The hydrochloride salt form is often hygroscopic, meaning it can readily absorb moisture from the air. This moisture can lead to hydrolysis or changes in the physical state of the compound, impacting weighing accuracy and stability. An inert atmosphere displaces oxygen and moisture, mitigating these degradation pathways.
Q2: I accidentally left the container on the bench at room temperature overnight. Is it still usable?
A2: A brief exposure to ambient temperature is unlikely to cause significant degradation, provided the container was tightly sealed. However, for long-term storage, it is crucial to return it to the recommended 2°C to 8°C conditions. If the compound will be used in highly sensitive assays, it would be prudent to run a small-scale pilot experiment to confirm its efficacy before committing to a large-scale study.
Q3: The solid material has changed color/consistency. What should I do?
A3: A change in color (e.g., darkening) or consistency (e.g., clumping) is a visual indicator of potential degradation or moisture absorption. It is strongly advised not to use the compound in this state, as the presence of impurities could lead to erroneous and uninterpretable results. Contact your supplier for a replacement.
Section 2: Solution Preparation and Handling
The transition from a solid to a solution is a phase where many experimental variabilities are introduced. Following best practices during this stage is essential for success.
Key Parameters for Storage and Handling:
| Parameter | Recommendation | Scientific Rationale |
| Solid Storage Temp. | 2°C to 8°C | Minimizes thermal degradation and oxidative processes. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light Exposure | Store in the dark (amber vial) | Pyridine derivatives can be light-sensitive, leading to photodegradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Can cause vigorous reactions or rapid degradation of the compound. |
Frequently Asked Questions (FAQs):
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: While specific quantitative solubility data for this exact compound is not widely published, hydrochloride salts of similar aminopyridines exhibit excellent solubility in water.[1][2] For biological experiments, sterile, nuclease-free water or a buffered solution like PBS is recommended. For organic synthesis, solubility in polar aprotic solvents may be necessary, but should be determined empirically on a small scale.
Experimental Protocol: Preparing a 10 mM Aqueous Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening to minimize moisture condensation.
-
Weigh the required amount of the solid in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, room-temperature water or PBS (pH 7.4) to achieve the desired 10 mM concentration.
-
Vortex briefly until the solid is completely dissolved. If necessary, gentle warming (not exceeding 37°C) or sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no particulates. If necessary, filter through a 0.22 µm sterile filter.
Q2: How should I store my stock solution and for how long?
A2: The stability of this compound in solution is a critical factor. Based on general stability studies of pyridinium compounds in aqueous solutions, it is recommended to prepare fresh solutions for each experiment .[3] If storage is unavoidable, aliquot the stock solution into single-use volumes and store at -20°C or -80°C for no longer than one to two weeks. Avoid repeated freeze-thaw cycles.
Causality Explained: Aqueous solutions are more susceptible to degradation through hydrolysis and microbial contamination. Even when frozen, slow degradation can occur. Aliquoting prevents contamination of the entire stock and minimizes the impact of freeze-thaw cycles, which can cause the compound to precipitate out of solution or undergo degradation.
Q3: I see precipitation in my stock solution after thawing. What should I do?
A3: Precipitation upon thawing suggests that the compound's solubility limit may have been exceeded at the storage temperature or that the compound has degraded. Do not use a solution with precipitates. You can try to redissolve the precipitate by gently warming the solution (not exceeding 37°C) and vortexing. If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock.
Section 3: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Troubleshooting Common Scenarios:
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results between batches. | 1. Improper storage of the solid compound. 2. Use of aged or improperly stored stock solutions. | 1. Always store the solid at 2-8°C under an inert atmosphere. 2. Prepare fresh stock solutions for each experiment. If using frozen aliquots, ensure they are from the same freshly prepared batch. |
| Low or no biological activity observed. | 1. Compound degradation due to improper storage or handling. 2. Incompatibility with assay buffer (e.g., pH-dependent instability). | 1. Verify storage conditions and prepare a fresh stock solution. 2. Check the pH of your final assay solution. Extreme pH values can affect the compound's stability and charge state. |
| Precipitation in the final assay plate. | 1. Exceeding the solubility limit in the final assay buffer. 2. Interaction with components in the assay medium (e.g., proteins, salts). | 1. Perform a solubility test in the final assay buffer at the working concentration. 2. Consider using a co-solvent like DMSO for the initial stock, ensuring the final DMSO concentration in the assay is low (<0.5%) and tolerated by your system. |
Workflow for Investigating Compound Stability Issues:
Caption: Decision tree for troubleshooting experimental issues.
References
-
Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved January 10, 2026, from [Link]
-
Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol. Retrieved January 10, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved January 10, 2026, from [Link]
-
Zheng, G., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Retrieved January 10, 2026, from [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382. Retrieved January 10, 2026, from [Link]
-
Grosjean, S., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Retrieved January 10, 2026, from [Link]
-
Lüllmann, C., et al. (1988). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. Retrieved January 10, 2026, from [Link]
-
Science.gov. (n.d.). degradation product formed: Topics by Science.gov. Retrieved January 10, 2026, from [Link]
Sources
Improving the efficiency of reactions using 6-(Aminomethyl)pyridin-3-ol hydrochloride
Welcome to the technical support center for 6-(Aminomethyl)pyridin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for leveraging this versatile compound in your synthetic workflows. My aim is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions effectively.
Introduction: The Role of this compound in Catalysis
This compound is more than just a simple building block. Its unique structure, featuring a pyridine ring, an aminomethyl group, and a hydroxyl group, makes it an excellent candidate as a multifunctional ligand in catalysis. The pyridine nitrogen and the primary amine can chelate to a metal center, while the hydroxyl group can influence the electronic properties of the catalyst or participate in proton transfer, potentially stabilizing key intermediates in the catalytic cycle.
This guide will focus on its application as a ligand in one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling. We will explore common challenges and their solutions when using this ligand to improve reaction efficiency and yield.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction showing low or no conversion?
A1: This is a common issue that can stem from several factors. Let's break down the potential culprits:
-
Catalyst Inactivity: The palladium catalyst may not be active. Ensure your palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is fresh and has been stored correctly. The this compound ligand needs to be deprotonated in situ to coordinate effectively with the palladium center. Your choice of base is crucial here.
-
Base Incompatibility: The base is critical for activating the boronic acid and for the deprotonation of the ligand hydrochloride salt. A weak base may not be sufficient. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.
-
Solvent Choice: The solvent system must be appropriate for the solubility of all reactants and the stability of the catalytic species. A mixture of an organic solvent (like toluene or dioxane) and water is often effective.
-
Oxygen Sensitivity: The catalytic cycle involves Pd(0) species, which can be sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing significant formation of side products, particularly homocoupling of the boronic acid. What can I do?
A2: Homocoupling of the boronic acid (Glaser-Hay coupling) is a frequent side reaction, often indicating an issue with the transmetalation step of the catalytic cycle.
-
Reaction Temperature: High temperatures can promote homocoupling. Try running your reaction at a lower temperature for a longer period.
-
Stoichiometry: An excess of the boronic acid can lead to increased homocoupling. Aim for a stoichiometry of around 1.1 to 1.5 equivalents of the boronic acid relative to your aryl halide.
-
Ligand-to-Metal Ratio: The ratio of 6-(aminomethyl)pyridin-3-ol to the palladium source is critical. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, which can promote side reactions. A typical starting point is a 2:1 ligand-to-palladium ratio.
Q3: My reaction starts well but then seems to stall before reaching completion. What could be the cause?
A3: Reaction stalling often points to catalyst deactivation.
-
Catalyst Decomposition: The active catalytic species may be unstable under the reaction conditions. The bidentate chelation of the deprotonated 6-(aminomethyl)pyridin-3-ol ligand is designed to stabilize the palladium center, but harsh conditions can still lead to decomposition. Consider a lower reaction temperature.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst more strongly than the reactants, leading to inhibition. If you suspect this, try running the reaction at a more dilute concentration.
-
Incomplete Dissolution: If any of your reactants, particularly the base, are not fully dissolved, it can lead to inconsistent reaction rates and stalling. Ensure adequate stirring and consider a solvent system that provides better solubility.
Visualizing the Workflow: A Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting common issues in a Suzuki-Miyaura reaction using this compound as a ligand.
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
Experimental Protocols & Data
To provide a practical starting point, here is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol) in the chosen solvent (e.g., 5 mL of dioxane/water 4:1) for 15 minutes.
-
Reaction Initiation: Add the catalyst pre-mixture to the reaction vessel.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heating: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is then purified by column chromatography.
Data Summary: Recommended Starting Conditions
The following table provides recommended starting conditions for different classes of aryl halides. These should be considered as starting points and may require further optimization.
| Aryl Halide | Palladium Source | Base | Solvent | Temperature (°C) |
| Aryl Iodide | Pd(OAc)₂ (2 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 80 |
| Aryl Bromide | Pd(OAc)₂ (2 mol%) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 |
| Aryl Chloride | PdCl₂(PPh₃)₂ (3 mol%) | K₃PO₄ | t-BuOH/H₂O (4:1) | 100 |
The Catalytic Cycle: A Visual Representation
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting where the 6-(aminomethyl)pyridin-3-ol ligand (represented as L) plays a crucial role in stabilizing the palladium center.
Caption: The Suzuki-Miyaura catalytic cycle.
By understanding these fundamental principles and having a structured approach to troubleshooting, you can more effectively utilize this compound to enhance the efficiency and success of your chemical reactions.
Technical Support Center: 6-(Aminomethyl)pyridin-3-ol Hydrochloride Assay Interference
Introduction
Welcome to the technical support guide for navigating potential assay interferences caused by 6-(Aminomethyl)pyridin-3-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a versatile building block in pharmaceutical and biochemical research, understanding its behavior in various assay systems is critical for generating reliable and reproducible data.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you identify, understand, and mitigate potential artifacts.
The core structure of 6-(Aminomethyl)pyridin-3-ol, featuring a primary amine and a hydroxyl group on a pyridine ring, presents specific chemical properties that can lead to non-specific interactions in biological assays.[1] These properties, while beneficial for chemical synthesis, can become a source of interference in sensitive detection technologies, particularly those based on fluorescence or enzymatic reactions. This guide will equip you with the knowledge to proactively address these challenges.
Part 1: Troubleshooting Guides
This section provides structured troubleshooting workflows for common issues encountered when working with this compound.
Issue 1: Unexpectedly High Signal in Fluorescence-Based Assays
You observe a high fluorescence reading in wells containing this compound, even in the absence of the intended biological target or reaction. This can lead to false-positive results.[3][4]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Compound Autofluorescence | The compound itself may be fluorescent, emitting light at wavelengths that overlap with your assay's detection channel.[4][5] | Protocol 1: Autofluorescence Assessment. |
| Light Scattering | At higher concentrations, the compound may precipitate or form aggregates that scatter the excitation light, leading to an artificially high signal.[5] | Protocol 2: Solubility and Aggregation Check. |
| Contamination | The compound stock or assay buffer may be contaminated with a fluorescent substance. | Protocol 3: Contaminant Fluorescence Check. |
Experimental Protocols:
Protocol 1: Autofluorescence Assessment
-
Prepare Samples: In a microplate, prepare wells containing:
-
Assay buffer only (Blank).
-
Assay buffer + this compound at the highest concentration used in your experiment.
-
-
Plate Reading: Read the plate using the same excitation and emission wavelengths as your main experiment.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the wells containing the compound.[5] A significant increase in signal indicates autofluorescence.[5]
Protocol 2: Solubility and Aggregation Check
-
Visual Inspection: Prepare the highest concentration of the compound in your assay buffer. Visually inspect for any cloudiness or precipitate.
-
Light Scattering Measurement: Use a plate reader capable of measuring absorbance to scan across a range of wavelengths (e.g., 300-800 nm). A broad, featureless increase in absorbance can indicate light scattering from aggregates.
-
Detergent Test: Repeat your primary assay with the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[5] A significant reduction in the compound's apparent activity may suggest that aggregation was the cause of interference.[5]
Protocol 3: Contaminant Fluorescence Check
-
Buffer Check: Read a sample of the assay buffer alone in the fluorometer. The signal should be minimal.
-
New Stock Preparation: If contamination is suspected, prepare a fresh solution of this compound from a new stock bottle and re-run the autofluorescence assessment.
Issue 2: Reduced Signal or Quenching in Fluorescence Assays
You observe a lower-than-expected fluorescence signal in the presence of this compound, potentially leading to false-negative results.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Fluorescence Quenching | The compound may absorb the excitation or emission light of the fluorophore in your assay, a phenomenon known as the inner filter effect.[4][5][6] | Protocol 4: Quenching Assessment. |
| Chemical Reactivity | The primary amine of the compound could react with components of the assay, such as a fluorogenic substrate or an enzyme, leading to signal loss. | Protocol 5: Compound-Reagent Incubation Test. |
Experimental Protocols:
Protocol 4: Quenching Assessment
-
Prepare Samples: In a microplate, prepare wells containing:
-
Assay buffer + your fluorophore/fluorescent product at its expected final concentration.
-
Assay buffer + your fluorophore/fluorescent product + varying concentrations of this compound.
-
-
Plate Reading: Read the plate at the appropriate excitation and emission wavelengths.
-
Data Analysis: A concentration-dependent decrease in fluorescence in the presence of the compound indicates quenching.
Protocol 5: Compound-Reagent Incubation Test
-
Pre-incubation: Prepare a solution of your assay reagents (e.g., enzyme and substrate) and incubate them with this compound for a period before initiating the reaction.
-
Comparison: Compare the results to a control where the compound is added at the time of reaction initiation. A significant difference suggests a time-dependent chemical interaction.
Issue 3: Inconsistent Results in Immunoassays (e.g., ELISA)
You are observing variability or unexpected outcomes in immunoassays when this compound is present in the samples.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Non-specific Binding | The compound may bind to the antibodies or the surface of the microplate, interfering with the intended antibody-antigen interaction. | Protocol 6: Non-specific Binding Check. |
| Cross-Reactivity | Although less common for small molecules, there's a possibility of the compound interfering with antibody binding sites if it shares structural similarities with the target analyte.[7] | Protocol 7: Analyte-Spiking Recovery. |
Experimental Protocols:
Protocol 6: Non-specific Binding Check
-
Coat Plate: Follow your standard ELISA protocol, but in some wells, add this compound during the blocking step or along with the primary or secondary antibody.
-
Control Wells: Include control wells that do not contain the analyte but do contain the compound.
-
Analysis: An increased signal in the analyte-negative, compound-positive wells suggests non-specific binding.
Protocol 7: Analyte-Spiking Recovery
-
Sample Preparation: Prepare a sample matrix containing a known concentration of your analyte. Split this into two aliquots.
-
Spiking: To one aliquot, add this compound at the concentration present in your test samples. The other aliquot remains as the control.
-
Quantification: Analyze both samples using your immunoassay. A significant deviation from 100% recovery in the spiked sample indicates interference.
Part 2: Frequently Asked Questions (FAQs)
Q1: At what concentration is interference from this compound likely to become a problem?
A1: Interference is highly concentration-dependent.[3][4] While there is no universal threshold, issues like autofluorescence and quenching are more pronounced at higher concentrations, often in the upper micromolar range (e.g., >20 µM).[4] It is crucial to perform interference checks at the highest concentration you plan to use in your experiments.
Q2: My compound is autofluorescent. What are my options?
A2: You have several strategies to mitigate autofluorescence:
-
Pre-read Correction: Measure the fluorescence of the wells after adding the compound but before starting the biological reaction. This background value can then be subtracted from the final reading.[5]
-
Use a Different Fluorophore: If possible, switch to a fluorophore that has excitation and emission spectra that do not overlap with the absorbance spectrum of this compound.[5] Red-shifted dyes are often less prone to interference from small molecules.[6]
-
Reduce Compound Concentration: Lowering the concentration of the test compound can reduce its fluorescent contribution, but this needs to be balanced with maintaining its biological activity.[5]
Q3: How can I differentiate between true biological activity and assay interference?
A3: The key is to run a series of control experiments to isolate the effect of the compound on the assay technology from its effect on the biological target.[5] An orthogonal assay, which uses a different detection method (e.g., absorbance instead of fluorescence), can be a powerful tool to validate your initial findings.[6] If the compound shows activity in the primary assay but not in the orthogonal assay, interference is the likely cause.
Q4: Could the primary amine group on this compound cause specific types of interference?
A4: Yes, the primary amine is a reactive functional group. It can act as a nucleophile and potentially react with electrophilic components in your assay, such as certain enzyme substrates or covalent inhibitors.[8] This is particularly relevant in assays that involve amine-reactive chemistries. Additionally, primary amines can be quantified in certain assays, so if your assay detects primary amines, this compound will likely interfere.[9]
Q5: What is a systematic workflow to screen for potential interference?
A5: A systematic approach is highly recommended. The following workflow can help you proactively identify and address interference.
Caption: A systematic workflow for identifying and mitigating assay interference.
Part 3: Mechanistic Insights
Understanding the potential mechanisms of interference is key to designing robust experiments.
Diagram of Potential Interference Mechanisms
Caption: Potential mechanisms of assay interference by 6-(Aminomethyl)pyridin-3-ol HCl.
References
-
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Dahlin, J. L., Walters, M. A., & Stratford, P. W. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 735-748. [Link]
-
Martin, S. E., & Johnston, P. A. (2021). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 749-758. [Link]
-
Assay Guidance Manual. (2017). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information. [Link]
-
K-INBRE. (n.d.). High-Throughput Screening to Predict Chemical-Assay Interference. [Link]
-
VectorBuilder. (2022). Optimize your immunofluorescent staining: Tips to overcome background interference. [Link]
-
Vankayala, K., & Tawa, G. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ACS Omega, 4(2), 2934-2943. [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?[Link]
-
Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Chemistry and Laboratory Medicine, 55(10), 1455-1466. [Link]
-
African Rock Art. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. [Link]
-
ProFoldin. (n.d.). Primary Amine Assay. [Link]
-
Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]
-
PubMed. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]
-
American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. [Link]
-
European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Primary Amine Assay [profoldin.com]
Avoiding degradation of 6-(Aminomethyl)pyridin-3-ol hydrochloride in solution
Welcome to the technical support center for 6-(Aminomethyl)pyridin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential degradation issues, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution is primarily influenced by three factors: pH, light exposure, and oxidative stress . The molecule possesses a hydroxyl group and an aminomethyl group on a pyridine ring, which are susceptible to chemical modification under certain conditions. As a hydrochloride salt, the compound generally exhibits better stability in its solid form and in acidic aqueous solutions compared to its free base form.[1]
Q2: I've noticed a yellowing of my this compound solution over time. What could be the cause?
A color change, such as yellowing, is a common indicator of degradation, likely due to oxidation or photodegradation. The pyridine ring and its substituents can undergo reactions that result in chromophoric byproducts. This is often accelerated by exposure to ambient light or the presence of dissolved oxygen or trace metal ions in the solvent.
Q3: What is the optimal pH range for preparing and storing solutions of this compound?
While specific data for this compound is not extensively published, related aminopyridine compounds generally show greater stability in acidic conditions. For instance, some thiamine salts (which also contain a pyrimidine ring) are significantly more stable at pH 3 than at pH 6.[2][3] Alkaline conditions (pH > 7) can lead to increased rates of decomposition for similar compounds.[4] Therefore, it is recommended to prepare solutions in a mildly acidic buffer (e.g., pH 3-5) to maintain the protonated, more stable form of the molecule.
Q4: Can I use common buffers like PBS for my solution?
Phosphate-buffered saline (PBS) typically has a pH of around 7.4. This near-neutral to slightly alkaline pH may not be optimal for the long-term stability of this compound. If your experimental conditions permit, using a citrate or acetate buffer to maintain a more acidic pH is advisable for stock solutions. If PBS is required for the final experimental step, it is best to add the compound to the PBS solution immediately before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency / Inconsistent Results | Chemical degradation of the active compound. | 1. Prepare fresh solutions before each experiment. 2. Review solution preparation and storage protocols against the recommendations in this guide. 3. Verify the purity of the solid compound if it has been stored for an extended period or improperly. |
| Precipitate Formation in Solution | Change in pH leading to the formation of the less soluble free base, or reaction with buffer components. | 1. Ensure the pH of the solution is maintained in the acidic range. 2. If using a new buffer system, check for compatibility. 3. Consider the possibility of the precipitate being a degradation product. |
| Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS) | Presence of degradation products. | 1. Conduct a forced degradation study (see protocol below) to identify potential degradation peaks. 2. Analyze a freshly prepared solution as a reference. 3. Ensure proper storage of the solution (protected from light, at the correct temperature and pH). |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
High-purity water (e.g., HPLC grade) or desired solvent
-
pH meter
-
Sterile, amber glass vials or tubes wrapped in aluminum foil
-
Appropriate buffer components (e.g., citric acid, sodium citrate)
Procedure:
-
Solvent Selection: The compound is known to be soluble in water.[5] For other solvents, it is advisable to consult solubility data; aminopyridines can also be soluble in alcohols like ethanol and methanol.[6]
-
Buffer Preparation: Prepare a buffer solution in the desired pH range (e.g., pH 4.0 citrate buffer). Degas the buffer by sonicating or sparging with nitrogen to remove dissolved oxygen.
-
Dissolution: Accurately weigh the required amount of this compound and dissolve it in the prepared buffer to the target concentration.
-
Storage: Aliquot the stock solution into amber glass vials to minimize headspace and reduce oxygen exposure. For additional protection, wrap the vials in aluminum foil.
-
Temperature: Store the aliquots at 2-8°C. For long-term storage, consider storing at -20°C or -80°C, but be mindful of freeze-thaw cycles.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is crucial for understanding the stability of your compound and for developing stability-indicating analytical methods.[7][8]
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Stress: Incubate at 60°C (in a neutral solution).
-
Photolytic Stress: Expose to a light source compliant with ICH guidelines (e.g., UV and visible light).[7][9]
-
-
Monitor Degradation: At various time points (e.g., 2, 4, 8, 24 hours), take a sample from each condition. If necessary, neutralize the acidic and basic samples.
-
Analyze Samples: Analyze all samples, including a non-degraded control, by a suitable analytical method, such as reverse-phase HPLC with UV detection.[7][10]
The goal is to achieve 10-30% degradation of the parent compound to ensure the formation of primary degradation products without excessive secondary degradation.[7]
Key Degradation Pathways & Prevention
The chemical structure of 6-(Aminomethyl)pyridin-3-ol suggests two primary pathways of degradation: oxidation and photodegradation.
Caption: Potential degradation pathways for 6-(Aminomethyl)pyridin-3-ol.
To mitigate these degradation pathways, the following preventative measures are crucial:
-
Control pH: Maintain solutions in a slightly acidic environment (pH 3-5).
-
Minimize Oxygen: Use degassed solvents and store solutions in tightly sealed containers with minimal headspace.
-
Protect from Light: Always store solutions in amber vials or wrapped in foil, and avoid unnecessary exposure to ambient light.
-
Maintain Low Temperature: Store stock solutions at 2-8°C or frozen for longer-term storage.
-
Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidative degradation.
By understanding the inherent stability characteristics of this compound and implementing these handling and storage strategies, you can significantly improve the reliability and accuracy of your experimental outcomes.
References
-
PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]
-
ResearchGate. Degradation of 4-aminopyridine using bio-mediated Ag-doped Cu2O nanoparticles under visible light | Request PDF. [Link]
-
ResearchGate. Effect of concentration (4-aminopyridine). a Degradation efficiency.... [Link]
-
A75706. SAFETY DATA SHEET. [Link]
-
ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis | Request PDF. [Link]
-
ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Canadian Journal of Hospital Pharmacy. Chemical Stability of 4-Aminopyridine Capsules. [Link]
-
Frontiers in Chemistry. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
-
Doron Scientific. This compound. [Link]
-
PubMed. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. [Link]
-
NIH. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]
-
PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]
-
International Journal of PharmTech Research. Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. [Link]
-
PMC. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
-
PubMed. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]
-
PubMed. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. [Link]
-
PubMed. Effect of pH on the stability of methacholine chloride in solution. [Link]
-
Science.gov. degradation product formed: Topics by Science.gov. [Link]
-
PubMed. An unexpected pH effect on the stability of moexipril lyophilized powder. [Link]
-
NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
Sources
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: A Guide to Scaling the Synthesis of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of 6-(Aminomethyl)pyridin-3-ol hydrochloride. The transition from bench-scale synthesis to pilot or manufacturing scale introduces challenges that require a deep understanding of the reaction mechanism, potential side reactions, and process safety. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered during scale-up.
Section 1: Synthesis Strategy & Key Considerations (FAQs)
This section provides a high-level overview of the most viable synthetic route and the critical parameters to monitor during the scaling process.
Q1: What is the most robust and scalable synthetic route for this compound?
A1: The most reliable and commonly employed strategy for a scalable synthesis involves a two-stage process starting from 6-(hydroxymethyl)pyridin-3-ol. The core of this strategy is the reduction of a nitrile intermediate, which offers high yields and a manageable impurity profile.
The overall workflow can be visualized as follows:
Caption: General two-stage synthetic workflow for 6-(Aminomethyl)pyridin-3-ol HCl.
This route is advantageous because the intermediates are generally stable, and the final reduction step can be optimized for high selectivity, which is critical for ensuring the purity of the active pharmaceutical ingredient (API) precursor. The starting material, 6-(hydroxymethyl)pyridin-3-ol, can be synthesized from precursors like 5-hydroxymethylfurfural (HMF)[1].
Q2: What are the most critical control points to focus on during the scale-up of this synthesis?
A2: When scaling this process, three areas demand rigorous control:
-
Purity of the 6-Cyanopyridin-3-ol Intermediate: The purity of this nitrile is paramount. Impurities carrying over from Stage 1 can poison the reduction catalyst or lead to difficult-to-remove side products in the final step.
-
Temperature Control During Nitrile Reduction: The reduction of the nitrile group is highly exothermic, regardless of the method used (catalytic hydrogenation or chemical reduction). Inadequate heat dissipation on a larger scale can lead to runaway reactions, pressure buildup (in hydrogenation), or the formation of thermal degradation products.
-
Final Isolation and Crystallization: The conversion of the free amine to its hydrochloride salt is not just a formulation step but a crucial purification opportunity. Controlling the crystallization process (solvent system, cooling rate, pH) is essential for achieving the required purity and obtaining a product with suitable physical properties (e.g., crystallinity, particle size).
Section 2: Troubleshooting Guide by Synthetic Stage
This section addresses specific problems that may arise during your experiments, providing explanations and actionable solutions.
Part A: Reduction of 6-Cyanopyridin-3-ol
The reduction of the nitrile to the primary amine is the most critical and challenging step of the synthesis.
Q: During my catalytic hydrogenation (H₂/Raney Ni or Pd/C), I'm observing significant by-products, which I suspect are secondary and tertiary amines. How can I suppress their formation?
A: This is a classic problem in nitrile reduction via hydrogenation. The primary amine product can react with the imine intermediate on the catalyst surface, leading to the formation of secondary and, subsequently, tertiary amines.
Causality: The reaction proceeds through a partially reduced imine intermediate. If a newly formed primary amine molecule attacks this imine, it leads to a dimer that is then reduced to a secondary amine.
Solutions:
-
Addition of Ammonia: The most effective solution is to saturate the reaction solvent with ammonia gas or add a solution of ammonium hydroxide before introducing the catalyst and hydrogen.[2] Ammonia acts as a competitive inhibitor, occupying the active sites on the catalyst and reacting with the imine intermediate to regenerate the starting nitrile or form the desired primary amine, thus minimizing self-condensation.
-
Acidic Modifiers: In some systems, the addition of a small amount of a strong acid can protonate the primary amine, preventing it from acting as a nucleophile. However, this can also reduce catalyst activity and is generally less common for this specific transformation.
| Parameter | Standard Condition | Recommended Modification for Selectivity |
| Additive | None | Anhydrous Ammonia or Ammonium Hydroxide |
| Solvent | Methanol / Ethanol | Methanol / Ethanol saturated with NH₃ |
| Pressure | 50-100 psi H₂ | 50-100 psi H₂ |
| Temperature | 40-60 °C | 25-40 °C (lower temperature can improve selectivity) |
Q: My hydrogenation process is reducing the pyridine ring in addition to the nitrile group. How can I improve the chemoselectivity?
A: Reduction of the pyridine ring is a known side reaction, especially under harsh hydrogenation conditions.[3][4] The stability of the aromatic ring is compromised at high temperatures and pressures or with highly active catalysts.
Solutions:
-
Catalyst Choice: Palladium on carbon (Pd/C) is generally more prone to aromatic ring reduction than Raney Nickel. Consider using Raney Nickel or a more specialized catalyst like Rhodium on alumina.
-
Optimize Reaction Conditions: Reduce the hydrogen pressure and reaction temperature. This will slow the reaction but significantly favor the reduction of the more reactive nitrile group over the aromatic ring.
-
Switch to Chemical Reduction: If ring reduction persists, the most robust solution is to switch to a chemical reducing agent that is selective for nitriles. Borane complexes are an excellent alternative.
Q: I want to try a borane reduction to avoid the issues with catalytic hydrogenation. What are the key safety and work-up considerations for scale-up?
A: Borane reduction is an excellent choice for its high selectivity. Borane (BH₃) readily reduces nitriles to primary amines without affecting the pyridine ring.[2][5]
Key Considerations:
-
Reagent Choice: Borane-tetrahydrofuran (BH₃·THF) is common but can be unstable upon prolonged storage. Borane-dimethyl sulfide (BH₃·SMe₂) is more stable, available in higher concentrations, but has a strong, unpleasant odor.[2] For scale-up, the stability of BH₃·SMe₂ is often preferred.
-
Exotherm Control: The addition of the borane reagent to the nitrile solution is exothermic. This must be done slowly, with efficient cooling, to maintain the target reaction temperature (e.g., 0-25 °C).
-
Quenching: The most critical step is the quenching of excess borane and the hydrolysis of the intermediate amine-borane complex. This is highly exothermic and generates hydrogen gas.
-
Procedure: The reaction must be cooled in an ice bath. Slowly and carefully add methanol dropwise. The methanol will react with excess BH₃ to produce H₂ and trimethoxyborane. Once the initial vigorous reaction subsides, a strong acid (like HCl in isopropanol or ethanol) is added to fully hydrolyze the amine-borane complex and directly precipitate the desired 6-(Aminomethyl)pyridin-3-ol as its hydrochloride salt.
-
Caption: Decision tree for troubleshooting the nitrile reduction step.
Part B: Isolation, Purification, and Salt Formation
Q: My final hydrochloride salt is oily and refuses to crystallize, or the yield is very low after crystallization. What are the likely causes?
A: This is a common and frustrating problem often linked to purity or the crystallization procedure itself.
Causality & Solutions:
-
Residual Impurities: Small amounts of organic impurities can act as crystallization inhibitors. Re-purify the free-base amine via a silica plug or a short column if necessary before attempting salt formation.
-
Incorrect Stoichiometry: Ensure you are adding a precise amount of hydrochloric acid (typically 1.0 to 1.05 equivalents). Excess acid can sometimes lead to the formation of oily dihydrochloride salts or other complexes.
-
Water Content: The presence of too much water can prevent crystallization. Ensure you are using anhydrous solvents (e.g., isopropanol, ethanol, acetone) for the salt formation and crystallization. If the reaction work-up introduced water, consider an azeotropic distillation step to dry the free-base solution before adding HCl.
-
Solvent System: The choice of solvent is critical. A good system is one in which the free base is soluble, but the hydrochloride salt is sparingly soluble, especially when cooled. Common systems include Isopropanol (IPA), Ethanol, or mixtures like IPA/Acetone or IPA/MTBE. Experiment with different anti-solvents to induce crystallization.
Section 3: Recommended Experimental Protocols
The following are generalized protocols intended for guidance. They must be adapted and optimized for your specific equipment and scale.
Protocol 1: Catalytic Hydrogenation of 6-Cyanopyridin-3-ol
WARNING: This procedure involves flammable solvents and hydrogen gas under pressure. It must be performed in a certified pressure reactor by trained personnel.
-
Vessel Preparation: Charge a suitable pressure reactor with 6-cyanopyridin-3-ol (1.0 eq) and a solvent such as methanol (10-15 volumes).
-
Additive: Add a solution of 7N ammonia in methanol (2-3 eq) to the mixture.
-
Catalyst: Under an inert atmosphere (N₂ or Ar), carefully add Raney Nickel (5-10 wt% loading, as a 50% slurry in water, washed with solvent).
-
Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 50-80 psi. Begin agitation and heat the mixture to 30-40 °C.
-
Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake and by in-process analysis (e.g., HPLC, TLC).
-
Work-up: Once complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. CAUTION: Raney Nickel can be pyrophoric upon exposure to air. Do not allow the filter cake to dry. Keep it wet with solvent or water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-(aminomethyl)pyridin-3-ol free base, which can be taken directly to the salt formation step.
Protocol 2: Borane Reduction and In-Situ Salt Formation
WARNING: This procedure involves borane, which is a reactive and flammable reagent. The quench step produces hydrogen gas. It must be performed in a well-ventilated fume hood with appropriate safety measures.
-
Reaction Setup: Charge a reactor with 6-cyanopyridin-3-ol (1.0 eq) and anhydrous THF (10-15 volumes) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice/water bath.
-
Borane Addition: Add a solution of borane-dimethyl sulfide complex (approx. 1.5 eq of BH₃) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete by HPLC analysis.
-
Quenching (Critical Step): Cool the reaction mixture back to 0-5 °C. Slowly and carefully add methanol (5 volumes) dropwise. Vigorous gas evolution (H₂) will occur. Maintain the temperature below 15 °C.
-
Salt Formation: Once the gas evolution has ceased, add a solution of anhydrous HCl in isopropanol (1.05 eq) dropwise.
-
Crystallization: The hydrochloride salt should begin to precipitate. Stir the resulting slurry at 0-5 °C for 1-2 hours.
-
Isolation: Isolate the product by filtration. Wash the filter cake with cold anhydrous solvent (e.g., THF or MTBE).
-
Drying: Dry the product under vacuum at 40-50 °C to yield this compound as a crystalline solid.
References
-
CHEMISTRY MASTERS. (2020). Borane: Reduction of Carboxylic acid, Amides & Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
-
ResearchGate. (n.d.). Catalyst-Free Reductions of Nitriles to Amino-Boranes Using Sodium Amidoborane and Lithium Borohydride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
PubMed. (2025). Asymmetric Partial Reductions of Pyridines. Retrieved from [Link]
-
ACS Publications. (n.d.). Partial Reduction of Electron-Deficient Pyridines. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 6-(HYDROXYMETHYL)PYRIDIN-3-OL. Retrieved from [Link]
-
Chemchart. (n.d.). 6-(hydroxymethyl)pyridin-3-ol (40222-77-3). Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). 6-(hydroxymethyl)pyridin-3-ol CAS NO.40222-77-3. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Use of dissolving metals in the partial reduction of pyridines: formation of 2-alkyl-1,2-dihydropyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). (6-Cyanopyridin-3-yl)boronic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved from [Link]
-
African Rock Art. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved from [Link]
-
Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol. Retrieved from [Link]
Sources
Technical Support Center: Impurity Profiling of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
Welcome to the technical support center for the impurity profiling of 6-(Aminomethyl)pyridin-3-ol hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the analysis of this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific rationale and practical methodologies required to ensure the quality, safety, and efficacy of your drug substance.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the impurities and degradation products associated with this compound.
FAQ 1: What are the potential process-related impurities in this compound?
Process-related impurities are substances that arise during the synthesis, purification, and storage of the drug substance.[1] Their profile is intrinsically linked to the specific manufacturing route. While the exact synthesis for this compound can vary, general principles of pyridine synthesis allow us to predict likely impurities.[2][3]
-
Starting Materials: Unreacted starting materials used in the final synthetic steps are a primary source of impurities. For a molecule like this, potential precursors could include derivatives of hydroxypyridine or chloropyridine. For instance, if 6-chloro-3-hydroxypyridine is a precursor, it could be present in the final API if not fully consumed or removed.
-
Intermediates: Synthetic intermediates that are not fully converted to the final product can persist as impurities.
-
By-products: Side reactions are common in multi-step syntheses. In pyridine synthesis, which can involve condensation reactions of aldehydes and ketones with ammonia, various isomers or polymeric materials can be formed as by-products.[4]
-
Reagents, Ligands, and Catalysts: These materials, while not part of the intended reaction, can be carried through the process.[5] For example, if a palladium catalyst were used for a cross-coupling step, trace levels of palladium might be considered an inorganic impurity.
The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for classifying and controlling these organic and inorganic impurities.[5][6]
FAQ 2: What are the likely degradation products of this compound?
Degradation products form when the drug substance is exposed to stress conditions such as light, heat, humidity, acid, and base, or through inherent chemical instability.[7] Understanding these pathways is critical for developing stability-indicating analytical methods. For this compound, we can predict degradation pathways based on its functional groups and studies on similar aminopyridine compounds.[5][8]
-
Oxidation: The pyridine ring's nitrogen atom is susceptible to oxidation, which can form a Pyridine N-oxide derivative.[3][8] This is a common degradation pathway for pyridine-containing compounds. The primary amino group is also readily oxidized. Forced degradation studies often use hydrogen peroxide to simulate oxidative stress.[7][9]
-
Hydroxylation: The pyridine ring can undergo further hydroxylation under certain conditions, leading to the formation of dihydroxypyridine derivatives.[1]
-
Dimerization/Polymerization: Aminopyridines can be susceptible to self-condensation or polymerization reactions, especially under thermal stress or in the presence of certain catalysts.
-
Photodegradation: Exposure to UV or visible light can induce degradation. The specific photoproducts would need to be identified through formal photostability studies as outlined in ICH Q1B.[10]
The diagram below illustrates potential degradation pathways based on the chemistry of aminopyridine analogs.
Caption: Predicted degradation pathways for 6-(Aminomethyl)pyridin-3-ol.
FAQ 3: What are the regulatory thresholds for identifying and qualifying impurities?
The ICH Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[6][8] These thresholds are based on the maximum daily dose (MDD) of the drug. The primary goal is to ensure patient safety by evaluating the biological safety of impurities at or above certain levels.[11]
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg Total Daily Intake (TDI), whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% or a TDI that is scientifically justified |
| Table based on data from the ICH Q3A(R2) Guideline.[5] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[11]
Troubleshooting Guides
This section provides practical solutions to common issues encountered during the impurity profiling of this compound.
Guide 1: HPLC Method Development - "I need to develop a stability-indicating HPLC method from scratch. Where do I start?"
Answer: Developing a stability-indicating method requires a systematic approach to ensure it can separate the API from its impurities and degradation products.[12][13] High-Performance Liquid Chromatography (HPLC) is the gold standard for this task.[13]
-
Understand the Analyte:
-
6-(Aminomethyl)pyridin-3-ol is a polar, basic compound. This suggests that a reversed-phase (RP) HPLC method will be suitable. The hydrochloride salt form ensures good aqueous solubility.
-
Determine its UV spectrum to select an appropriate detection wavelength. A wavelength of approximately 260-270 nm is often suitable for pyridine derivatives.
-
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). These are versatile and widely available.
-
Mobile Phase: Use a combination of an aqueous buffer and an organic modifier.
-
Aqueous (A): A phosphate or acetate buffer at a pH of around 3.0 is a good starting point to ensure the amino group is protonated, which often leads to better peak shape.
-
Organic (B): Acetonitrile is typically the first choice, with methanol as an alternative.
-
-
Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all potential impurities and determine their approximate retention times.
-
-
Method Optimization:
-
Gradient Slope: Adjust the gradient to improve the resolution between the main peak and closely eluting impurities. A shallower gradient provides better separation.
-
pH: Vary the pH of the aqueous mobile phase. Changing the ionization state of the API and impurities can significantly alter selectivity.
-
Organic Modifier: Try methanol instead of, or in combination with, acetonitrile. This can change the elution order of peaks.
-
Temperature: Adjust the column temperature (e.g., between 25°C and 40°C) to improve peak shape and resolution.
-
-
Forced Degradation and Method Specificity:
-
Perform forced degradation studies (see protocol below) to generate degradation products.[10][14]
-
Inject the stressed samples into your optimized HPLC system. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the main API peak and from each other.
-
Use a photodiode array (PDA) detector to check for peak purity. This ensures that a single chromatographic peak corresponds to a single component.
-
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for RP-HPLC, good for a wide range of compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffers the system and ensures consistent ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 30 min | Broad screening gradient to find all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and can improve peak shape. |
| Detection | UV at 265 nm | A common detection wavelength for pyridine derivatives.[15] |
| Injection Vol. | 10 µL | A typical injection volume. |
Guide 2: Impurity Identification - "I have an unknown peak in my chromatogram. How do I identify it?"
Answer: Identifying an unknown impurity is a multi-step process that combines chromatographic data with spectroscopic techniques.
Caption: A systematic workflow for identifying unknown pharmaceutical impurities.
-
LC-MS Analysis: The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS). This technique couples the separation power of HPLC with the detection power of MS, providing the molecular weight of the unknown impurity.[13] The fragmentation pattern from MS/MS analysis can offer clues about the impurity's structure.
-
Formulate a Hypothesis: Based on the molecular weight and the process chemistry/degradation pathways, propose a likely structure. For example, a mass increase of 16 amu often suggests oxidation (e.g., an N-oxide).
-
Isolation: If the impurity level is high enough, isolate it using preparative HPLC. This will provide a pure sample for further analysis.
-
Structural Elucidation: The definitive structure is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[16] 1H NMR and 13C NMR will provide detailed information about the molecule's carbon-hydrogen framework.
-
Confirmation: Once a structure is proposed, it can be confirmed by synthesizing the proposed compound and comparing its retention time and mass spectrum to the unknown impurity.
Guide 3: Common HPLC Issues - "My peaks are tailing / my retention times are shifting. What should I do?"
Answer: Chromatographic issues are common but can usually be resolved by systematically checking different parts of the HPLC system and method.
-
Issue: Peak Tailing
-
Cause: For a basic compound like 6-(Aminomethyl)pyridin-3-ol, tailing is often caused by secondary interactions between the protonated amine group and residual acidic silanols on the silica-based column packing.
-
Solutions:
-
Lower pH: Decrease the mobile phase pH (e.g., to 2.5-3.0) to ensure the silanols are not ionized.
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanols.
-
Use a Different Column: Modern columns with end-capping or hybrid particle technology are designed to minimize these secondary interactions.
-
Check for Column Overload: Injecting too much sample can cause peak tailing. Try reducing the injection concentration.
-
-
-
Issue: Shifting Retention Times
-
Cause: Drifting retention times usually point to an issue with the mobile phase preparation or the HPLC pump.
-
Solutions:
-
Mobile Phase: Ensure the mobile phase is fresh and well-mixed. If using a buffer, make sure it has not precipitated. Premixing the mobile phase can sometimes provide more stable results than online mixing.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Pump Performance: Check the pump for leaks and ensure it is delivering a consistent flow rate. Perform a pump performance test if necessary.
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can cause retention time shifts.
-
-
Key Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for stress testing to identify potential degradation products and establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[7][10][17]
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve API in 0.1 M HCl. Heat at 60-80°C for several hours. Neutralize before injection. | To test for susceptibility to degradation in acidic conditions. |
| Base Hydrolysis | Dissolve API in 0.1 M NaOH. Heat at 60-80°C for several hours. Neutralize before injection. | To test for susceptibility to degradation in basic conditions. |
| Oxidation | Dissolve API in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours. | To simulate oxidative degradation.[7][9] |
| Thermal Degradation | Expose solid API to dry heat (e.g., 105°C) for 24-48 hours. | To assess the impact of heat on the solid-state stability. |
| Photostability | Expose API (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To evaluate degradation due to light exposure. |
Important Note: The goal is to achieve 5-20% degradation of the API. Adjust the stress conditions (time, temperature, reagent concentration) as needed to achieve this target.[10]
Protocol 2: Analytical Method Validation
Once a stability-indicating HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[18][19]
-
Specificity: Already demonstrated through forced degradation studies.
-
Linearity: Analyze a series of solutions across a range of concentrations (e.g., from the Limit of Quantitation to 150% of the specification limit for an impurity). Plot peak area vs. concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking the drug product with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 90-110%.
-
Precision:
-
Repeatability (Intra-assay): Analyze multiple preparations of the same sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Analyze the same sample on different days, with different analysts, or on different instruments. The Relative Standard Deviation (RSD) for precision studies should be low (typically <10% for impurities).
-
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.
-
Limit of Detection (LOD): The lowest concentration of an impurity that can be detected but not necessarily quantified.
-
Robustness: Intentionally make small variations to the method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) and show that the results remain reliable.
References
-
Ukawa, K., Ishiguro, T., Kuriki, H., & Nohara, A. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-benzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). Chemical & Pharmaceutical Bulletin, 33(10), 4432-7. Available at: [Link]
-
Berthe, P., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 63, 117-25. Available at: [Link]
-
Fesel, C., et al. (2018). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Available at: [Link]
-
ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. Available at: [Link]
-
Abdel-Moety, E. M., et al. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Juniper Publishers. Available at: [Link]
-
Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137. Available at: [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]
-
National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Available at: [Link]
-
Singh, R., & Singh, S. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
-
Pawar, S. S., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 549-566. Available at: [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]
-
Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(6), 857-866. Available at: [Link]
-
Djerboua, F., et al. (2021). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Journal of Applied Pharmaceutical Science, 11(1), 105-112. Available at: [Link]
-
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Available at: [Link]
-
Vyas, N., et al. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1934-1942. Available at: [Link]
-
Waseem, M., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL] METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. International Journal of Pharmaceutical Sciences and Research, 13(1), 1000-1006. Available at: [Link]
-
Yilmaz, B., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 59(4), 323-328. Available at: [Link]
-
ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Available at: [Link]
-
HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. biomedres.us [biomedres.us]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. ajrconline.org [ajrconline.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ajrconline.org [ajrconline.org]
- 19. Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for 6-(Aminomethyl)pyridin-3-ol Hydrochloride Quantification
Welcome to the technical support center for the quantification of 6-(Aminomethyl)pyridin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the accurate analysis of this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to not only follow a method but also to refine and troubleshoot it effectively.
Introduction to the Analyte
This compound is a polar molecule containing both a primary amine and a hydroxyl group on a pyridine ring.[1][2][3] These functional groups make it highly water-soluble and prone to specific chromatographic challenges, such as peak tailing due to interactions with silica-based stationary phases. Accurate quantification is crucial in pharmaceutical development for ensuring product quality, stability, and safety.[4][5][6] This guide will focus on a robust High-Performance Liquid Chromatography (HPLC) method with UV detection, a widely accessible and reliable technique for this type of analyte.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for quantifying this compound?
A1: A reversed-phase HPLC-UV method is a suitable starting point. Due to the polar nature of the analyte, a C18 column with good end-capping is recommended to minimize secondary interactions with residual silanols. An aqueous mobile phase with a buffer and an organic modifier will be necessary for retention and good peak shape.
Here is a recommended starting point for method development:
| Parameter | Recommendation | Rationale |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm | Provides a good balance of efficiency and backpressure. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffering is critical for consistent ionization of the amine and hydroxyl groups, leading to stable retention times. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 5% to 40% B over 10 minutes | A gradient is recommended to ensure elution of any less polar impurities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves retention time reproducibility. |
| Detection Wavelength | 270 nm | Based on the UV absorbance of the pyridine ring. A full UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Sample Diluent | Mobile Phase A | Dissolving the sample in the initial mobile phase composition prevents peak distortion. |
Q2: How should I prepare my samples and standards?
A2: Proper sample and standard preparation is critical for accurate quantification.
Standard Preparation:
-
Primary Stock Standard: Accurately weigh a known amount of this compound reference standard and dissolve it in a known volume of the sample diluent (Mobile Phase A) to create a stock solution of approximately 1 mg/mL.
-
Working Standards: Perform serial dilutions of the primary stock standard with the sample diluent to create a series of working standards that bracket the expected concentration of the analyte in your samples. A typical range for a calibration curve would be 1-100 µg/mL.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the sample diluent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could clog the HPLC system.[7]
Q3: What are the essential system suitability tests I should perform?
A3: System suitability testing ensures that your chromatographic system is performing adequately for the intended analysis. These tests should be run before acquiring any sample data.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A high tailing factor can indicate undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. Low plate count can indicate a poorly packed or aging column. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injector and detector. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% for 5 replicate injections | Indicates the stability of the pump and mobile phase composition. |
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound.
Problem 1: Significant Peak Tailing
Q: My chromatogram shows a peak for this compound with significant tailing (Tailing Factor > 1.5). What are the likely causes and how can I fix it?
A: Peak tailing for a basic compound like this is often due to strong interactions between the positively charged amine group and negatively charged residual silanol groups on the silica-based stationary phase.[8]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to pH 2.5-3.0) will ensure that the silanol groups are fully protonated (Si-OH) and less likely to interact with the protonated amine group of the analyte.
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Increase Buffer Concentration: A higher buffer concentration can also help to mask silanol interactions and improve peak shape.[8]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[7] Try diluting your sample and injecting a smaller amount.
-
Use a Different Column: If the above steps do not resolve the issue, consider using a column with a different stationary phase, such as one with a polar end-capping or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar compounds.[9]
Caption: Troubleshooting Decision Tree for Peak Tailing.
Problem 2: Drifting Retention Times
Q: The retention time for my analyte is gradually decreasing/increasing with each injection. What could be causing this?
A: Drifting retention times are typically indicative of a system that has not reached equilibrium or a change in the mobile phase composition over time.[10]
Troubleshooting Steps:
-
Ensure Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before starting the analytical run. For reversed-phase chromatography, flushing the column with at least 10-20 column volumes of the starting mobile phase is recommended.
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect the mobile phase composition being delivered to the column.[11]
-
Mobile Phase Preparation: Ensure that the mobile phase is well-mixed and has been degassed to prevent bubble formation in the pump. If preparing the mobile phase online using a gradient proportioning valve, ensure the valve is functioning correctly.[7]
-
Column Temperature: Verify that the column oven is maintaining a stable temperature, as fluctuations can affect retention times.
-
Column Contamination: A gradual decrease in retention time can be a sign of column contamination. Consider flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds.
Problem 3: Inaccurate Quantification Results
Q: My quantitative results are not reproducible, or the recovery is significantly lower/higher than expected. What should I investigate?
A: Inaccurate quantification can stem from a variety of sources, from sample preparation to data integration.
Troubleshooting Steps:
-
Verify Standard and Sample Preparation: Double-check all calculations and dilutions for both standards and samples. Ensure that the analyte is completely dissolved in the diluent.
-
Assess Analyte Stability: this compound may be susceptible to degradation under certain conditions (e.g., exposure to light or extreme pH). Prepare fresh solutions and analyze them promptly.
-
Check Injector Precision: Poor reproducibility can be due to an issue with the autosampler. Perform a series of replicate injections of the same standard to check the RSD of the peak areas.[11]
-
Review Integration Parameters: Ensure that the peak is being integrated correctly and consistently across all chromatograms. Manually review the baseline and peak start/end points.
-
Linearity of Calibration Curve: Ensure that the concentration of your sample falls within the linear range of your calibration curve. If the concentration is too high, it can lead to detector saturation and non-linear response.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Overall workflow for HPLC quantification.
This technical support guide provides a comprehensive starting point for the development and troubleshooting of an analytical method for this compound. Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose.[5][6] It is essential to validate the final method according to ICH Q2(R1) guidelines to ensure the accuracy, precision, and reliability of the results.[12]
References
- Pharmuni. Validating Analytical Methods in Pharmaceuticals.
- IOSR Journal of Pharmacy. A Review on Step-by-Step Analytical Method Validation.
- Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound Pharma. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- HPLC Troubleshooting Guide.
- Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide.
- PharmaTutor. Analytical method validation: A brief review.
- International Journal of Scientific Development and Research. Troubleshooting in HPLC: A Review.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- BLD Pharm. This compound.
- BLD Pharm. 6-(Aminomethyl)pyridin-3-ol dihydrochloride.
- ChemScene. 6-(Aminomethyl)pyridin-3-ol.
Sources
- 1. 1276056-66-6|this compound|BLD Pharm [bldpharm.com]
- 2. 2241138-57-6|6-(Aminomethyl)pyridin-3-ol dihydrochloride|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. iosrphr.org [iosrphr.org]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. particle.dk [particle.dk]
- 7. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 8. hplc.eu [hplc.eu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ijsdr.org [ijsdr.org]
- 12. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
Technical Support Center: Characterization of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
Last Updated: 2026-01-10
Welcome to the technical support center for the characterization of 6-(aminomethyl)pyridin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the analysis of this compound.
I. Compound Overview and Initial Handling
This compound is a versatile building block in pharmaceutical and chemical research, valued for its role in synthesizing biologically active molecules.[1][2] Its structure, featuring a pyridine ring with an aminomethyl and a hydroxyl group, makes it a polar and reactive molecule. Proper characterization is crucial for its use in further applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to be aware of?
A1: Key properties include its excellent solubility in water and its nature as a hydrochloride salt.[2] Like many hydrochloride salts, it has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere.[3][4] This can affect the accuracy of weighing and subsequent analyses. It is typically a solid and should be stored in a cool, dry place.[1]
Q2: I'm seeing variability in the mass of my sample when weighing it out. What could be the cause?
A2: This is a classic sign of hygroscopicity. The compound may be absorbing atmospheric moisture, leading to an increase in weight.
Troubleshooting Workflow for Weighing Issues
Caption: Workflow for addressing inconsistent sample weight.
Experimental Protocol: Moisture Content Determination by Karl Fischer Titration
-
Instrument Setup: Use a calibrated Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a suitable amount of this compound and transfer it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument software will calculate the water content as a percentage of the sample weight. This value can be used to correct for the moisture content in your sample preparations.[5][]
II. Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying any impurities.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing in my HPLC chromatogram. What is the likely cause and how can I fix it?
A1: Peak tailing with polar, basic compounds like aminopyridines is often due to interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[7]
Troubleshooting Guide for HPLC Peak Tailing
| Potential Cause | Explanation | Recommended Solution |
| Silanol Interactions | The basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups on the column packing. | - Lower Mobile Phase pH: Adjust the pH to 2.5-3.0 with an appropriate buffer to protonate the silanols.[7]- Use a Competing Base: Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase to block the active sites.[7] |
| Column Overload | Injecting too much sample can saturate the stationary phase. | Dilute your sample and inject a smaller volume.[7] |
| Solvent Mismatch | The sample solvent is stronger than the mobile phase, causing peak distortion. | Dissolve the sample in the initial mobile phase whenever possible.[7] |
Q2: My compound is not well-retained on a standard C18 column. What are my options?
A2: The high polarity of this compound can lead to poor retention in reversed-phase chromatography.
Strategies for Improving Retention of Polar Compounds
-
Use a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which improves retention of polar analytes.
-
Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase, which is ideal for retaining highly polar compounds.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, increasing its retention on a reversed-phase column.
III. Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the structural confirmation of this compound.
Q1: The chemical shifts of my N-H and O-H protons are broad and variable. Why is this happening?
A1: The chemical shifts of exchangeable protons (N-H and O-H) are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8]
Troubleshooting Guide for NMR Analysis
| Issue | Potential Cause | Recommended Solution |
| Broad/Variable N-H and O-H peaks | Hydrogen bonding and chemical exchange with residual water in the NMR solvent. | - Use a Dry Solvent: Use freshly opened deuterated solvent or solvent from a sealed ampule.- D2O Exchange: Add a drop of D2O to your NMR tube. The N-H and O-H protons will exchange with deuterium, causing their signals to disappear, which can help confirm their assignment.[8] |
| Poor Solubility | The hydrochloride salt may have limited solubility in some common NMR solvents like CDCl3. | Use a more polar solvent such as DMSO-d6 or D2O. Be aware that the choice of solvent can affect the chemical shifts of aromatic protons.[9][10] |
Expected ¹H NMR Spectral Features (in D₂O)
-
Aromatic Protons: Signals in the aromatic region (typically 6.0-8.5 ppm) corresponding to the protons on the pyridine ring.
-
Aminomethyl Protons: A singlet or AB quartet for the -CH₂-NH₂ group.
-
Exchangeable Protons (N-H, O-H): These may be broad or not observed in D₂O due to exchange.
B. Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the compound.
Q1: What are the expected fragmentation patterns for 6-(aminomethyl)pyridin-3-ol in the mass spectrum?
A1: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected. A prominent fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[11]
Predicted Mass Spectral Fragmentation
Caption: Potential fragmentation pathways in mass spectrometry.
IV. Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability, moisture content, and solid-state properties of the compound.
Q1: My TGA thermogram shows a weight loss at a low temperature (below 100°C). What does this indicate?
A1: A weight loss at temperatures below 100°C is typically due to the loss of adsorbed water or residual solvent.[12]
Q2: The DSC thermogram shows multiple thermal events. How do I interpret them?
A2: Multiple peaks in a DSC thermogram can indicate the presence of hydrates, polymorphs, or impurities.
Interpreting Thermal Analysis Data
| Technique | Observation | Interpretation |
| TGA | Weight loss below 100°C | Loss of adsorbed water or volatile solvent.[12] |
| TGA | Weight loss at higher temperatures | Decomposition of the compound. |
| DSC | Endotherm followed by TGA weight loss | Desolvation or dehydration event.[12] |
| DSC | Sharp endotherm without weight loss | Melting of the compound. |
| DSC | Exotherm | Crystallization or decomposition. |
Experimental Protocol: TGA-DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum).
-
Instrument Setup: Place the sample in the TGA-DSC instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting TGA (weight vs. temperature) and DSC (heat flow vs. temperature) curves to identify thermal events.[13]
V. Stability and Degradation
Understanding the stability of this compound is critical for its storage and use in formulations.
Q1: How can I assess the stability of this compound?
A1: Forced degradation studies are an essential tool to understand the degradation pathways and to develop stability-indicating analytical methods.[14][15]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Q2: Are aminopyridine hydrochlorides generally stable?
A2: The hydrochloride salt form of aminopyridines is generally more stable than the free base, particularly against oxidative degradation.[16] However, stability can be pH-dependent, with increased degradation often observed at higher pH values.[17][18]
VI. References
-
BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
-
Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. (2014). American Pharmaceutical Review.
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (n.d.). PubMed.
-
HPLC Troubleshooting Guide. (n.d.).
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega.
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025). MicroSolv.
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.).
-
Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.).
-
BenchChem. (n.d.). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine. BenchChem.
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022). PMC - NIH.
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.
-
Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (n.d.). ResearchGate.
-
Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio. (2023). IJPPR.
-
6-Amino-pyridin-3-ol. (n.d.). Chem-Impex.
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). PMC - NIH.
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia.
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
-
Moisture Content Determination. (n.d.). BOC Sciences.
-
AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES,. (n.d.). DTIC.
-
Chemical Stability of 4-Aminopyridine Capsules. (2004).
-
Chemical stability of 4-aminopyridine capsules. (n.d.). ResearchGate.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010).
-
BenchChem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
-
6-Amino-pyridin-3-ol hydrochloride. (n.d.). Chem-Impex.
-
1276056-66-6|this compound|BLD Pharm. (n.d.).
-
Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube.
-
89532-46-7 | 6-(Aminomethyl)pyridin-3-ol | ChemScene. (n.d.).
-
Synthesis and Properties of Two Energetic Salts Based on 1-Amino-2-nitroguanidine. (2025). ResearchGate.
-
Study on the stability of the oxime HI 6 in aqueous solution. (n.d.). PubMed.
-
TG-DSC analysis of Li salts: LiCl a, LiNO3b, CH3COOLi.2H2O c, and Li2CO3d. (n.d.).
-
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2025). ResearchGate.
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate.
-
3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride| CAS No:1173081-96-3. (n.d.).
-
4-Aminopyridine(504-24-5) 1H NMR spectrum. (n.d.). ChemicalBook.
-
6-(Aminomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridin-3-ol | ChemScene. (n.d.).
-
Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. (n.d.). Chemical Communications (RSC Publishing).
-
Effect of pH on the stability of methacholine chloride in solution. (n.d.). PubMed.
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). NIH.
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). PMC.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. youtube.com [youtube.com]
- 12. azom.com [azom.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ajrconline.org [ajrconline.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-(Aminomethyl)pyridin-3-ol and 6-Amino-pyridin-3-ol Hydrochlorides for Neuropharmacological Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the pyridine scaffold remains a cornerstone for the rational design of novel therapeutics targeting the central nervous system (CNS). Among the myriad of pyridine derivatives, 6-(Aminomethyl)pyridin-3-ol hydrochloride and 6-Amino-pyridin-3-ol hydrochloride present as structurally related yet potentially distinct molecular probes and therapeutic precursors. This guide offers a comprehensive comparison of these two compounds, delving into their chemical properties, plausible biological activities based on structure-activity relationship (SAR) analyses of analogous compounds, and detailed experimental protocols to facilitate their evaluation.
Structural and Physicochemical Distinctions: A Comparative Overview
The fundamental difference between 6-(aminomethyl)pyridin-3-ol and 6-amino-pyridin-3-ol lies in the nature of the amino-functional group at the 6-position of the pyridin-3-ol core. In the former, an aminomethyl group (-CH₂NH₂) introduces a degree of conformational flexibility and alters the basicity of the nitrogen atom compared to the direct substitution of an amino group (-NH₂) in the latter. These subtle structural modifications can have profound implications for their physicochemical properties and, consequently, their biological activity.
| Property | This compound | 6-Amino-pyridin-3-ol hydrochloride |
| Molecular Formula | C₆H₉ClN₂O | C₅H₇ClN₂O |
| Molecular Weight | 160.61 g/mol | 146.58 g/mol [1] |
| CAS Number | 2241138-57-6 (dihydrochloride) | 856965-37-2[1] |
| Predicted LogP | 0.2459[2] | Not explicitly found, but expected to be lower than the aminomethyl analog |
| Topological Polar Surface Area (TPSA) | 59.14 Ų[2] | Expected to be slightly lower than the aminomethyl analog |
| Structural Distinction | Aminomethyl group at C6 | Amino group at C6 |
Postulated Biological Activity: An SAR-Informed Perspective
Potential as a GABA-A Receptor Modulator
The 6-amino-pyridin-3-yl moiety is a key structural feature in a known class of GABA-A receptor agonists. A study on 6-aminonicotinic acid analogues revealed that the 6-amino-pyridin-3-carboxylic acid core structure possesses low to mid-micromolar binding affinity for GABA-A receptors.[4][5] This suggests that 6-Amino-pyridin-3-ol , with its hydroxyl group bioisosteric to a carboxylic acid in certain contexts, may also interact with GABA-A receptors. The amino group at the 6-position and the hydroxyl group at the 3-position could mimic the amino and carboxyl groups of GABA, respectively, allowing it to bind to the GABA binding site.
Conversely, the introduction of a methylene spacer in 6-(Aminomethyl)pyridin-3-ol would alter the spatial relationship between the amino group and the pyridine ring. This increased distance and conformational flexibility might reduce its affinity for the orthosteric GABA binding site. However, it could potentially favor binding to an allosteric site on the GABA-A receptor, thereby acting as a positive allosteric modulator (PAM).
Caption: Key interactions of pyridin-3-ol derivatives with the nAChR binding pocket.
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the biological activities of 6-(aminomethyl)pyridin-3-ol and 6-amino-pyridin-3-ol hydrochlorides, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding Assays
This protocol is designed to determine the binding affinity (Ki) of the test compounds for a specific nAChR subtype (e.g., α4β2) using a competitive radioligand binding assay. [6][7][8] Materials:
-
Membrane Preparation: Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Radioligand: [³H]Cytisine or [³H]Epibatidine. [8]* Non-specific Binding Competitor: A high concentration of a known nAChR agonist like Nicotine or Carbachol. [6]* Test Compounds: this compound and 6-Amino-pyridin-3-ol hydrochloride, dissolved in an appropriate solvent.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates, cell harvester, and glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, test compound (or buffer for total binding, or non-specific competitor for non-specific binding), and membrane preparation.
-
Initiate the binding reaction by adding the radioligand at a concentration at or below its Kd.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values for each test compound.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
This protocol utilizes whole-cell patch-clamp electrophysiology to assess the ability of the test compounds to potentiate GABA-evoked currents in cells expressing GABA-A receptors. [9][10] Materials:
-
Cell Line: HEK293 cells transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).
-
Recording Equipment: Patch-clamp amplifier, data acquisition system, and microscope.
-
Pipettes and Solutions: Borosilicate glass pipettes, intracellular and extracellular recording solutions.
-
GABA and Test Compounds: Stock solutions of GABA and the test compounds.
Procedure:
-
Culture and transfect HEK293 cells with GABA-A receptor subunits.
-
Prepare recording pipettes and fill with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply the test compound with the same concentration of GABA and record the current response.
-
Wash out the test compound and GABA.
-
Repeat for a range of test compound concentrations to generate a concentration-response curve.
-
Analyze the data to determine the EC50 for potentiation and the maximum potentiation effect.
Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.
Pharmacokinetic Profiling
A comparative pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which are critical for their potential as CNS drugs. [11][12] Experimental Design:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Intravenous (IV) and oral (PO) administration of each compound.
-
Sample Collection: Serial blood sampling at various time points post-dosing.
-
Bioanalysis: Quantification of the parent drug concentration in plasma samples using a validated LC-MS/MS method.
Key Parameters to Determine:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
-
Brain Penetration (Kp,uu): The ratio of the unbound drug concentration in the brain to that in the plasma at steady state. [13]
Conclusion and Future Directions
6-(Aminomethyl)pyridin-3-ol and 6-Amino-pyridin-3-ol hydrochlorides represent a compelling pair of compounds for neuropharmacological investigation. While structurally similar, the seemingly minor difference in the amino-functional group at the 6-position is predicted to have a significant impact on their biological activity. Based on SAR of related compounds, 6-Amino-pyridin-3-ol shows promise as a potential GABA-A receptor agonist, while 6-(Aminomethyl)pyridin-3-ol may exhibit a more complex profile, potentially as a PAM at GABA-A receptors or as a ligand for nAChRs with altered affinity and selectivity.
The experimental protocols detailed in this guide provide a robust framework for the systematic and comparative evaluation of these compounds. The data generated from these studies will be invaluable in elucidating their precise mechanisms of action, defining their therapeutic potential, and guiding the design of next-generation CNS drug candidates based on the pyridin-3-ol scaffold. For researchers in drug discovery, a thorough investigation of these two molecules offers a unique opportunity to explore the subtle yet profound influence of chemical structure on pharmacological function.
References
- BenchChem. Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays.
- BenchChem.
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
- Bio-protocol. (n.d.). nAChR Competition Radioligand Assay.
- Kristiansen, U., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABAA receptor agonists. European Journal of Medicinal Chemistry, 86, 443-455.
- de Lange, E. C. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 8(8), 919-932.
- Aragen. (n.d.).
- Houston, C. M., et al. (2009). Postdepolarization Potentiation of GABAA Receptors: A Novel Mechanism Regulating Tonic Conductance in Hippocampal Neurons. The Journal of Neuroscience, 29(29), 9403-9412.
- Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR.
- Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol.
- Ali, M. A., et al. (2016). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives.
- Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride.
- de Lange, E. C. (2013). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Perspectives in Medicinal Chemistry, 5, 205-217.
- Gabrielsson, J., & Weiner, D. (2012). PK/PD Modeling of CNS Drug Candidates.
- Ho, D., & Vezina, P. (2017). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. Journal of Neurophysiology, 118(4), 2269-2276.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activities of Aminopyridine Isomers.
- BenchChem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
- Sylantyev, S., & Volynski, K. (2019). Tonic GABAA Conductance Favors Spike-Timing-Dependent over Theta-Burst-Induced Long-Term Potentiation in the Hippocampus. eNeuro, 6(5), ENEURO.0204-19.2019.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-23.
- Le-Corronc, H., et al. (2019). Electrophysiology of ionotropic GABA receptors. Journal of Neurophysiology, 121(3), 915-943.
- Lee, J., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066.
- Varagic, Z., et al. (2013). Structure-Function Evaluation of Imidazopyridine Derivatives Selective for δ-Subunit-Containing γ-Aminobutyric Acid Type A (GABAA) Receptors. PLoS One, 8(1), e52321.
- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
- ChemScene. (n.d.). 6-(Aminomethyl)pyridin-3-ol.
- Atack, J. R. (2011). Development and SAR of functionally selective allosteric modulators of GABAA receptors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4675-4679.
- Akk, G., & Steinbach, J. H. (2005). The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability. The Journal of Physiology, 563(Pt 1), 125-141.
- Charoenpon, C., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences, 24(4), 3614.
- García-Gutiérrez, M. S., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(23), 14757.
- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
- G. G. (2000). Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models. Current Medicinal Chemistry, 7(4), 405-431.
- England, P. M., et al. (2006). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 103(27), 10212-10217.
- Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride.
- Santa Cruz Biotechnology. (n.d.). 6-Amino-pyridin-3-ol hydrochloride.
- BLD Pharm. (n.d.). 6-(Aminomethyl)pyridin-3-ol dihydrochloride.
- Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride.
- Google Patents. (n.d.). Process for producing 3-(aminomethyl)-6-chloropyridines.
- Wang, T., et al. (2011). In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2958-2961.
- Kristiansen, U., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 86, 443-455.
- Google Patents. (n.d.). Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Kumar, A., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1-13.
- Kowalczyk, A., et al. (2023). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 28(14), 5413.
- Di Vona, M. L., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5480-5489.
- Desarmenien, M., et al. (1992). Electrophysiological Study of SR 42641, a Novel Aminopyridazine Derivative of GABA: Antagonist Properties and Receptor Selectivity of GABAA Versus GABAB Responses. Neuropharmacology, 31(11), 1121-1129.
- ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)
- ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)
Sources
- 1. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Postdepolarization Potentiation of GABAA Receptors: A Novel Mechanism Regulating Tonic Conductance in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. aragenbio.com [aragenbio.com]
- 13. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 6-(Aminomethyl)pyridin-3-ol Hydrochloride Derivatives in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of core scaffolds is a cornerstone of developing novel therapeutics with enhanced potency and selectivity. The versatile pyridin-3-ol backbone, and specifically its 6-(aminomethyl) substituted hydrochloride salt, has emerged as a privileged starting point for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive comparison of the efficacy of various derivatives of 6-(aminomethyl)pyridin-3-ol hydrochloride, offering insights into their structure-activity relationships (SAR) across different therapeutic targets. The data and protocols presented herein are synthesized from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a robust resource for their own investigations.
The Strategic Advantage of the 6-(Aminomethyl)pyridin-3-ol Scaffold
This compound serves as a crucial building block in pharmaceutical research due to its unique structural features.[1][2] The presence of amino and hydroxyl functional groups allows for a wide range of chemical modifications, enabling the exploration of vast chemical space.[1] This versatility has been leveraged to develop derivatives with applications in oncology, metabolic disorders, and fibrotic diseases. This guide will delve into a comparative analysis of these derivatives, focusing on their efficacy as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), Dipeptidyl Peptidase-4 (DPP-4), and Lysyl Oxidase-Like 2 (LOXL2).
I. Targeting Hepatocellular Carcinoma: FGFR4 Inhibition
Dysregulation of the Fibroblast Growth Factor (FGF) signaling pathway, particularly through the FGFR4 receptor, is a known driver in the progression of hepatocellular carcinoma (HCC). Several derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been synthesized and evaluated for their potential to selectively inhibit FGFR4.[3]
Comparative Efficacy of Novel FGFR4 Inhibitors
A study focused on the design and synthesis of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as FGFR4 inhibitors revealed significant variations in efficacy based on subtle structural modifications.[3] The general approach involved the bioisosteric replacement of core rings in known anti-HCC agents.[3]
| Compound | Target Kinase | IC50 (nM) | Selectivity over FGFR1-3 | Reference |
| 6A | FGFR4 | 190 | 1.5 - 8 fold | [3] |
| 6O | FGFR4 | 75.3 | 398 - 664 fold | [3] |
| BLU9931 (Control) | FGFR4 | - | ~50 fold | [3] |
Key Insights from SAR:
-
The data clearly indicates that compound 6O exhibits significantly higher potency and remarkable selectivity for FGFR4 compared to compound 6A and the control, BLU9931.[3]
-
The study also noted that the inclusion of difluoro-substituents generally resulted in better inhibitory activity against FGFR4 compared to their dichloro-analogues.[3]
-
Interestingly, the methylation of the pyridine and pyrimidine rings in some analogs proved to be detrimental to their activity, highlighting the nuanced nature of SAR in this series.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines a representative method for determining the in vitro inhibitory activity of test compounds against FGFR4 kinase.
Objective: To determine the IC50 values of 6-(Aminomethyl)pyridin-3-ol derivatives against FGFR4.
Materials:
-
Recombinant human FGFR4 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Add a detection reagent that quantifies the amount of phosphorylated substrate.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
II. Combating Type 2 Diabetes: DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes. A series of novel aminomethyl-pyridines derived from the 6-(aminomethyl)pyridin-3-ol scaffold have been investigated as potential DPP-4 inhibitors.[4]
Comparative Efficacy of Aminomethyl-Pyridine DPP-4 Inhibitors
A study exploring the structure-activity relationship of aminomethyl-pyridines as DPP-4 inhibitors revealed that the substitution pattern on the pyridine ring is crucial for activity.[4]
| Compound Series | Position of Aminomethyl Group | General DPP-4 Inhibitory Activity (IC50) | Reference |
| 4 | β-position to ring nitrogen | < 50 µM | [4] |
| 5 | α-position to ring nitrogen | > 50 µM | [4] |
| 6 | β-position to ring nitrogen (different amide position) | Inactive | [4] |
Key Insights from SAR:
-
The position of the aminomethyl group is critical, with derivatives having this group in the β-position to the ring nitrogen (series 4 ) showing significantly higher inhibitory activity.[4]
-
Moving the aminomethyl group to the α-position (series 5 ) or altering the position of the amide functionality (series 6 ) leads to a dramatic loss of activity.[4]
-
Further optimization within series 4 led to the identification of compounds with nanomolar potency and excellent selectivity over the related peptidase DPP-8.[4] For instance, 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide demonstrated an IC50 of 10 nM for DPP-4 and 6600 nM for DPP-8.[4]
Experimental Protocol: DPP-4 Inhibition Assay
The following protocol describes a general method for assessing the inhibitory potential of compounds against DPP-4.
Objective: To determine the IC50 values of aminomethyl-pyridine derivatives against DPP-4.
Materials:
-
Recombinant human DPP-4
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Add test compounds at various concentrations to the wells of a black 96-well plate.
-
Add the DPP-4 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Determine the percent inhibition by comparing the rates in the presence of the inhibitor to the control (DMSO).
-
Calculate the IC50 values using a suitable curve-fitting algorithm.
Caption: Simplified mechanism of DPP-4 inhibition.
III. Addressing Fibrosis: LOXL2 Inhibition
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, contributing to the progression of fibrotic diseases. The development of small-molecule inhibitors of LOXL2 is a promising therapeutic strategy. A series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have been identified as potent and selective LOXL2 inhibitors.[5]
Efficacy of a Lead LOXL2 Inhibitor
Through optimization of an initial hit, researchers identified racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone, compound 28 , as a potent, irreversible inhibitor of LOXL2.[5]
-
In Vitro Potency: Compound 28 demonstrated high potency against LOXL2 and excellent selectivity over other amine oxidases.[5]
-
In Vivo Efficacy: Oral administration of compound 28 significantly reduced fibrosis in a 14-day mouse lung bleomycin model.[5]
-
Clinical Development: The (R,R)-enantiomer of a related compound, 43 (PAT-1251) , was selected as a clinical candidate and has entered Phase 1 trials, marking it as a "first-in-class" small-molecule LOXL2 inhibitor.[5]
Experimental Protocol: In Vivo Bleomycin-Induced Lung Fibrosis Model
This protocol outlines a standard animal model for evaluating the anti-fibrotic efficacy of test compounds.
Objective: To assess the ability of a LOXL2 inhibitor to reduce lung fibrosis in a mouse model.
Animals:
-
C57BL/6 mice
Materials:
-
Bleomycin
-
Test compound (e.g., compound 28 )
-
Vehicle control
-
Saline solution
Procedure:
-
Anesthetize the mice.
-
Instill a single dose of bleomycin (or saline for the control group) intratracheally to induce lung injury.
-
Administer the test compound or vehicle control orally to the mice daily, starting from the day of bleomycin instillation, for 14 days.
-
At the end of the treatment period, euthanize the mice and harvest the lungs.
-
Assess the extent of fibrosis by:
-
Histological analysis: Staining lung sections with Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline assay: Quantifying the total collagen content in the lung tissue.
-
Gene expression analysis: Measuring the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) by qPCR.
-
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors against a range of therapeutic targets. The comparative analysis presented in this guide underscores the importance of subtle structural modifications in dictating biological activity. The successful progression of a LOXL2 inhibitor derived from this scaffold into clinical trials highlights the therapeutic potential of this chemical class. The experimental protocols and SAR insights provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.
References
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
- 6-Amino-pyridin-3-ol - Chem-Impex. Chem-Impex.
- 6-Amino-pyridin-3-ol hydrochloride - Chem-Impex. Chem-Impex.
- Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed.
- Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 6-(Aminomethyl)pyridin-3-ol Hydrochloride
In the landscape of pharmaceutical development and quality control, the rigor of analytical method validation stands as a cornerstone of safety, efficacy, and regulatory compliance. For a compound like 6-(Aminomethyl)pyridin-3-ol hydrochloride, which may act as a key intermediate, a potential impurity, or a degradation product, establishing a validated, reliable analytical method is not merely a procedural step but a critical scientific necessity. The presence and quantity of such substances can significantly impact the quality and safety of the final active pharmaceutical ingredient (API).[1][2]
This guide provides an in-depth comparison of analytical strategies and a detailed framework for the validation of a selected method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] It is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and validation for this polar, amine-containing aromatic compound.
Part 1: Comparative Analysis of Analytical Techniques
The physicochemical properties of this compound—namely its polarity, aromaticity, and the presence of a primary amine group—dictate the most suitable analytical approaches. Traditional reversed-phase chromatography can be challenging for such polar compounds, often requiring specialized techniques for adequate retention and separation.[7]
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Partitioning between a polar mobile phase and a nonpolar stationary phase (e.g., C18). | Robust, widely available, excellent for quantification, cost-effective. | Poor retention of highly polar analytes without method optimization (e.g., ion-pairing agents, polar-endcapped columns). | Routine quality control, purity assays, and content uniformity. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase. | Excellent retention for very polar compounds, compatible with mass spectrometry (MS).[7] | Can require longer equilibration times, sensitive to mobile phase composition.[7] | Quantification of polar analytes where RP-HPLC fails. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | High resolution for volatile and semi-volatile compounds.[8] | Requires derivatization for non-volatile, polar compounds like the target analyte, which can be complex and time-consuming.[9] | Analysis of volatile impurities; less ideal for the primary analyte. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC/HILIC with the mass analysis capabilities of MS. | High specificity and sensitivity, allows for structural elucidation of unknown impurities. | Higher cost, more complex instrumentation and method development. | Impurity identification, degradation pathway analysis, and trace-level quantification. |
Scientist's Recommendation: For routine quantification and purity determination of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection offers the best balance of performance, cost-effectiveness, and accessibility. Its robustness makes it ideal for the rigorous demands of a quality control environment. The challenge of retaining this polar compound can be effectively overcome by using a modern polar-endcapped C18 column or by incorporating an ion-pairing agent into the mobile phase.
Part 2: A Deep Dive into a Validated RP-HPLC-UV Method
This section outlines a detailed experimental protocol for an RP-HPLC method, followed by a comprehensive validation strategy based on ICH Q2(R1) guidelines.[6][10]
Recommended Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Waters Atlantis T3 C18, 4.6 x 150 mm, 5 µm (or equivalent polar-endcapped column). Causality: This column chemistry is designed to provide balanced retention of both polar and non-polar compounds, making it suitable for this analyte without requiring ion-pairing agents which can complicate method transfer and column lifetime.
-
Mobile Phase A: 10 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid. Causality: A buffered mobile phase is critical for ensuring consistent ionization state of the amine and phenolic groups, leading to reproducible retention times.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 5% B
-
17-22 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Thermostatting the column minimizes variability in retention time due to ambient temperature fluctuations.
-
Detection Wavelength: 270 nm. Causality: The pyridinol chromophore is expected to have a strong UV absorbance in this region, providing good sensitivity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A. Causality: Using the initial mobile phase as the diluent ensures good peak shape and avoids solvent mismatch effects.
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample to achieve a target concentration of 0.1 mg/mL in the diluent.
-
Part 3: The Validation Workflow: A Self-Validating System
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The following parameters must be evaluated according to ICH Q2(R1) guidelines.[4][5]
Sources
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Biological activity of 6-(Aminomethyl)pyridin-3-ol hydrochloride compared to analogs
An In-Depth Comparative Guide to the Biological Activity of 6-(Aminomethyl)pyridin-3-ol Hydrochloride and Its Analogs
Authored by a Senior Application Scientist
This guide offers a comprehensive comparison of the biological activities of this compound and its structurally related analogs. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This document delves into the nuanced ways that substitutions on the pyridine ring influence biological activity, providing researchers, scientists, and drug development professionals with a detailed analysis supported by experimental data and protocols. This compound itself is a versatile building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders and for use in biochemical research involving enzyme inhibition and receptor binding.[3][4]
Comparative Analysis of Biological Activities
The versatility of the pyridine ring allows for the development of analogs with a wide spectrum of biological activities. Modifications to the core structure of 6-(Aminomethyl)pyridin-3-ol can dramatically alter its therapeutic potential, leading to compounds with activities ranging from neurotransmitter modulation to anticancer effects.
Neurotransmitter Modulation: GABAA Receptor Agonism
Analogs of 6-(Aminomethyl)pyridin-3-ol, specifically those based on the 6-aminonicotinic acid scaffold, have been synthesized and evaluated as novel γ-aminobutyric acid (GABA) type A (GABAA) receptor agonists.[5] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are established targets for treating anxiety, epilepsy, and sleep disorders.
A study on a series of 6-aminonicotinic acid analogues revealed that the positioning of carboxylic acid or acetic acid moieties is critical for binding affinity.[5] Specifically, analogs with substitutions at the 4- and 5-positions of the pyridine ring displayed low micromolar binding affinity, whereas those with substitutions at the 3- and 6-positions were inactive.[5] The tetrahydropyridine analogue of 6-aminonicotinic acid demonstrated a remarkable low-nanomolar affinity (Ki = 0.044 μM), highlighting the significant impact of ring saturation on receptor binding.[5]
Anti-Inflammatory Activity
Pyridine derivatives have been investigated for their potential as anti-inflammatory agents. In a comparative study, novel pyridine and pyrimidine derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][7] Certain pyridine analogs showed significant inhibition of NO production, with IC50 values in the micromolar range.[6][7] The most promising compounds were found to significantly decrease the gene expression levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-ɑ, as well as NF-kβ and iNOS.[6][7]
Kinase Inhibition
The pyridine scaffold is prevalent in the design of kinase inhibitors for cancer therapy.
-
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: A series of aminotrimethylpyridinol derivatives, which are analogs of 6-(Aminomethyl)pyridin-3-ol, were designed as FGFR4 inhibitors for the treatment of hepatocellular carcinoma.[8] Structure-activity relationship (SAR) studies showed that the substitution of methyl groups on the pyridine ring was detrimental to activity, while the presence of difluoro-substituents was generally more favorable than dichloro-substituents.[8] One compound, 6O, exhibited excellent selectivity for FGFR4 over other FGFR subtypes.[8]
-
Janus Kinase 2 (JAK2) Inhibition: 6-aminopyrazolyl-pyridine-3-carbonitriles have been identified as potent JAK2 kinase inhibitors.[9] These compounds demonstrated good kinase selectivity, favorable pharmacokinetic properties, and pharmacodynamic effects in preclinical models.[9]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
A series of novel aminomethyl-pyridines were designed and investigated as potential inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.[10] Optimization of an initial screening hit led to the discovery of 5-aminomethyl-pyridines with nanomolar inhibitory activity. The position of the amide group was found to be critical, with a shift from the α-position to the β-position relative to the aminomethyl group resulting in a loss of activity.[10] One of the most potent compounds also showed high selectivity for DPP-4 over the closely related DPP-8.[10]
Antibacterial Activity
Pyridine derivatives have also been explored for their antibacterial properties. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria, with efficacy similar to the antibiotic linezolid.[11] Another study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines showed that their antibacterial activity is dependent on their structure and their interaction with the lipopolysaccharide (LPS) layer of bacteria.[12]
Quantitative Comparison of Biological Activity
The following tables summarize the biological activity data for representative pyridine analogs from the cited literature.
Table 1: Anti-Inflammatory Activity of Pyridine Analogs in LPS-Stimulated RAW 264.7 Macrophages [6][7]
| Compound | NO Inhibition (%) | IC50 (µM) |
| 7a | 65.48 | 76.6 |
| 7f | 51.19 | 96.8 |
Table 2: DPP-4 Inhibitory Activity of 5-Aminomethyl-pyridine Analogs [10]
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| 4e-2 | 11 | - | - |
| 4e-7 | 10 | 6600 | 660 |
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate the biological activity of pyridine derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used for assessing the cytotoxicity of novel pyridine derivatives.[13]
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure based on assays for FGFR4 and JAK2 inhibitors.[8][9]
Objective: To measure the inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR4, JAK2)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz can help visualize complex processes and relationships.
Caption: A generalized workflow for the discovery and evaluation of novel pyridine analogs.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a pyridine analog.
Conclusion
This compound and its analogs represent a rich source of biologically active compounds with therapeutic potential across various disease areas. The pyridine core provides a versatile scaffold for chemical modification, allowing for the fine-tuning of activity and selectivity against specific biological targets. The comparative analysis presented in this guide, supported by experimental data and detailed protocols, underscores the importance of structure-activity relationship studies in the design of novel pyridine-based therapeutics. Future research in this area will undoubtedly lead to the discovery of new and improved drug candidates.
References
-
Title: Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABAA receptor agonists Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages Source: PubMed URL: [Link]
-
Title: Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives Source: ResearchGate URL: [Link]
-
Title: 6-Amino-pyridin-3-ol hydrochloride Source: African Rock Art URL: [Link]
-
Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation Source: PubMed Central URL: [Link]
-
Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents Source: PubMed Central URL: [Link]
-
Title: Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages Source: ResearchGate URL: [Link]
-
Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: ResearchGate URL: [Link]
-
Title: Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains Source: MDPI URL: [Link]
-
Title: Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors Source: PubMed URL: [Link]
-
Title: Newer Biologically Active Pyridines: A Potential Review Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to 6-(Aminomethyl)pyridin-3-ol Hydrochloride and Other Pyridine Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, pyridine derivatives represent a cornerstone scaffold, consistently contributing to the development of novel therapeutic agents.[1][2] Their versatile structure and ability to modulate biological activity have led to their prevalence in a wide array of pharmaceuticals. This guide provides an in-depth technical comparison of 6-(Aminomethyl)pyridin-3-ol hydrochloride, a key pyridine intermediate, with other notable pyridine derivatives. We will delve into their synthesis, structure-activity relationships (SAR), and performance in key therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Importance of the Aminopyridine Scaffold
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug design due to its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule, such as solubility and bioavailability. The introduction of an amino or aminomethyl group further enhances its utility, providing a key reactive handle for derivatization and a crucial interaction point with biological targets.
This compound stands out as a valuable building block. Its structure combines the aminomethyl group for facile modification and a hydroxyl group that can participate in hydrogen bonding and be a site for further chemical elaboration. Its hydrochloride salt form enhances solubility, making it amenable to various reaction conditions and biological assays.[3] This compound serves as a critical intermediate in the synthesis of pharmaceuticals targeting a range of conditions, from neurological disorders to cancer.[3]
Comparative Analysis in Anticancer Research
The pyridine scaffold is a common feature in a multitude of anticancer agents. Here, we compare the performance of derivatives conceptually related to 6-(Aminomethyl)pyridin-3-ol with other classes of anticancer pyridine compounds, focusing on their antiproliferative activity.
Structure-Activity Relationship (SAR) Insights
The antiproliferative efficacy of pyridine derivatives is highly dependent on the nature and position of their substituents. Studies have consistently shown that the introduction of specific functional groups can dramatically impact their potency. For instance, the presence of chloro and methyl groups on the phenylurea moiety of pyridine-ureas has been shown to be critical for their activity against breast cancer cell lines.[4] Similarly, halogen substitution on the phenyl ring of imidazo[1,2-a]pyridines significantly boosts their anticancer effects.[4]
In the context of aminopyridine derivatives, the position of the amino group and the nature of the substituents on the pyridine ring and its appendages play a pivotal role in determining their interaction with kinase targets, a common mechanism of action for many anticancer drugs.
Performance Data: A Comparative Overview
To illustrate the therapeutic potential of various pyridine scaffolds, the following table summarizes the in vitro anticancer activity (IC50 values) of different classes of pyridine derivatives against various cancer cell lines. While direct comparative data for this compound derivatives is not available in a single study, we can infer its potential by examining the activity of structurally similar aminopyridine analogs.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | 8b (p-chlorophenylurea) | MCF-7 | 0.057 (48h) | [4] |
| Imidazo[1,2-a]pyridine | 28e (p-chlorophenyl) | MGC-803 | 0.038 | [4] |
| Cyanopyridone | 5a (unsubstituted phenyl) | HepG2 | 2.71 | [5] |
| Cyanopyridone | 5e (2,4-dichlorophenyl) | MCF-7 | 1.39 | [5] |
| 4-Aminopyrazolo[3,4-d]pyrimidine | 12c | A498 (Renal) | <10 | [2] |
Analysis: The data clearly indicates that subtle structural modifications lead to significant differences in anticancer potency. The pyridine-urea and imidazo[1,2-a]pyridine derivatives, with their specific halogen substitutions, exhibit potent, nanomolar-range activity. The cyanopyridone derivatives also demonstrate strong, low-micromolar efficacy. While specific IC50 values for derivatives of this compound are not presented here due to a lack of direct comparative studies in the public domain, its structural motifs are present in many potent kinase inhibitors, suggesting its high potential as a scaffold for novel anticancer agents. The aminomethyl group provides a flexible linker to various pharmacophores, and the hydroxyl group can be exploited to enhance binding affinity and selectivity.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[6][7][8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyridine derivatives) in the appropriate cell culture medium. Aspirate the old medium from the wells and add 100 µL of the treatment media to each well. Incubate for a further 24-48 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a working concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully aspirate the MTT solution from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Comparative Analysis in Neurodegenerative Disease Research
The pyridine nucleus is also a key pharmacophore in the development of agents targeting neurodegenerative diseases like Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with various neurological targets makes it an attractive scaffold.
Structure-Activity Relationship (SAR) in Neuroprotection
In the context of Alzheimer's disease, the structure of pyridine derivatives dictates their ability to inhibit key enzymes like acetylcholinesterase (AChE) or modulate neuroreceptors. For instance, in a series of pyridine-containing sultones, fused ring systems and the presence of a halophenyl group were found to increase AChE inhibitory activity.[11] Another study on pyrazol-4-yl-pyridine derivatives identified them as selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4, with their potency being influenced by substitutions on the pyridine and pyrazole rings.[12]
The this compound scaffold is particularly relevant in this area. The aminomethyl group can be incorporated into structures that mimic neurotransmitters, while the hydroxyl group can form crucial hydrogen bonds with receptor binding sites.
Performance Data: A Comparative Look at Neuroprotective Activity
The following table presents data on the neuroprotective effects of different pyridine derivatives.
| Compound Class | Derivative Example | Biological Target/Assay | Key Finding | Reference |
| Pyridine-containing Sultone | Compound B4 | Acetylcholinesterase (AChE) | Selective AChE inhibitor (IC50 = 8.93 µM) | [11] |
| Pyrazol-4-yl-pyridine | Compound 12 | Muscarinic Acetylcholine Receptor M4 | Selective Positive Allosteric Modulator (pKB ~6.3-6.5) | [12] |
| Phenylethynyl-pyridine | EQ-04 | α7 Nicotinic Acetylcholine Receptor | Neuroprotective against Aβ toxicity (37% viability increase at 1 nM) | [13][14] |
| 6-Amino Pyridine Derivative | Compound 8d | GSK-3β / CK-1δ | Dual inhibitor (IC50 = 0.77 µM / 0.57 µM) | [15] |
Analysis: The data showcases the diverse mechanisms through which pyridine derivatives can exert neuroprotective effects. The pyridine-containing sultone acts as a potent and selective enzyme inhibitor. The pyrazol-4-yl-pyridine derivative demonstrates the utility of this scaffold in allosteric modulation of receptors. The phenylethynyl-pyridine derivative shows significant protection against amyloid-beta toxicity at very low concentrations. The 6-amino pyridine derivative highlights a multi-target approach by inhibiting two key kinases involved in Alzheimer's pathology. Derivatives of this compound, with their inherent structural features, are well-positioned to be developed into potent neuroprotective agents acting through various mechanisms.
Experimental Workflow: Evaluating Neuroprotective Effects
A common workflow to assess the neuroprotective potential of a compound involves in vitro cell-based assays followed by in vivo studies in animal models of neurodegeneration.
Synthesis Strategies: A Comparative Perspective
The synthetic route to pyridine derivatives is a critical factor in their accessibility and the diversity of analogs that can be generated.
Synthesis of 6-(Aminomethyl)pyridin-3-ol Derivatives
A common strategy for derivatizing this compound involves leveraging the reactivity of the aminomethyl group. This can be achieved through various reactions such as acylation, alkylation, or reductive amination to introduce a wide range of substituents. The hydroxyl group can also be modified, for example, through etherification, to further explore the structure-activity landscape.
Alternative Synthesis of Aminopyridine Scaffolds
Other aminopyridine derivatives can be synthesized through various methods. For instance, 3-(Aminomethyl)pyridine can be synthesized via a traceless C3-selective Umpolung of 1-amidopyridin-1-ium salts.[16] Another approach involves the Buchwald-Hartwig arylamination for the synthesis of complex aminopyridine structures.[17]
Synthesis Workflow Diagram:
Caption: Comparative synthetic strategies for aminopyridine derivatives.
Conclusion and Future Directions
This compound is a versatile and valuable building block in drug discovery, offering multiple avenues for structural diversification. While direct, side-by-side comparative studies with other pyridine derivatives are not always available, by examining the structure-activity relationships and performance data of analogous compounds, we can confidently position it as a scaffold with high potential for the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases.
Future research should focus on the systematic exploration of the chemical space around the 6-(Aminomethyl)pyridin-3-ol core, synthesizing and screening libraries of derivatives to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The detailed experimental protocols provided in this guide serve as a foundation for such endeavors, ensuring the generation of reliable and reproducible data. The continued exploration of the pyridine scaffold, with a focus on strategic derivatization, will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- BenchChem. (2025). A Comparative Analysis of Novel Pyridine Derivatives in Anticancer Research.
- Zhang, et al. (2014).
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay: Principle. (n.d.). [Source for MTT protocol].
- Abcam. (n.d.). MTT assay protocol.
- BenchChem. (2025). A Comparative Analysis of Novel Pyridine Derivatives in Anticancer Research.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules.
- Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.).
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules.
- Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.).
- 6-Amino-pyridin-3-ol hydrochloride. (n.d.). African Rock Art.
- Novel Pyridine-Containing Sultones: Structure-Activity Relationship and Biological Evaluation as Selective AChE Inhibitors for the Treatment of Alzheimer's disease. (2021). ChemMedChem.
- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). Bioorganic Chemistry.
- Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. (n.d.). The Royal Society of Chemistry.
- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). Bioorganic Chemistry.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). Molbank.
- Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ACS Chemical Neuroscience.
- (PDF) Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025).
- 6-Amino-pyridin-3-ol. (n.d.). Chem-Impex.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). Molbank.
- Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. (n.d.). The Royal Society of Chemistry.
- 6-Amino-pyridin-3-ol. (n.d.). Chem-Impex.
- 6-Amino-pyridin-3-ol hydrochloride. (n.d.). African Rock Art.
- 6-Amino-pyridin-3-ol hydrochloride. (n.d.). Chem-Impex.
- Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ACS Chemical Neuroscience.
- 6-Amino-pyridin-3-ol. (n.d.). Chem-Impex.
- (PDF) Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025).
- (PDF) Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025).
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). Molbank.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Novel Pyridine-Containing Sultones: Structure-Activity Relationship and Biological Evaluation as Selective AChE Inhibitors for the Treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
A Guide to Ensuring Reproducibility in Experiments Utilizing 6-(Aminomethyl)pyridin-3-ol Hydrochloride
This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 6-(Aminomethyl)pyridin-3-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize this versatile compound and seek to enhance the reliability and consistency of their experimental outcomes. We will explore the physicochemical properties of this compound, compare it with relevant alternatives, and provide actionable protocols and troubleshooting strategies to foster experimental integrity.
Understanding this compound: A Foundation for Reproducibility
This compound is a pyridinol derivative recognized for its utility as a key intermediate and building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring both an aminomethyl group and a hydroxyl group on a pyridine ring, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, a critical factor for many biological and chemical applications.[2]
However, the very reactivity that makes this molecule valuable also presents challenges to experimental reproducibility. Subtle variations in starting material quality, reaction conditions, or analytical methods can lead to inconsistent results. This guide aims to provide a framework for mitigating these challenges.
Physicochemical Properties
A thorough understanding of the compound's properties is the first step toward reproducible experimentation.
| Property | Value | Source |
| Alternate Names | 2-(Aminomethyl)-5-hydroxypyridine | [3] |
| Molecular Formula | C₆H₈N₂O·HCl | [2] |
| Molecular Weight | 146.58 g/mol | [2] |
| CAS Number | 856965-37-2 | [2] |
| Appearance | Typically a solid, may be dark brown | [1] |
| Storage Conditions | 0 - 8 °C | [1][2] |
Note: Properties such as exact appearance and purity can vary between suppliers and batches. Independent verification is crucial.
The Reproducibility Challenge: Key Influencing Factors
Achieving reproducible results is a cornerstone of scientific integrity.[4] For a compound like this compound, several factors can impact the consistency of experimental outcomes.
Diagram: Factors Influencing Experimental Reproducibility
Caption: Key factors impacting experimental reproducibility.
Irreproducibility can stem from issues with the experimental design, the inherent variability of biological materials, or insufficient detail in reporting methods.[4][5] A failure to meticulously document even minor changes, such as the pH of a solution or the specific batch of a reagent, can lead to significant deviations in results.[4]
Comparative Analysis: this compound vs. Alternatives
The choice of a chemical building block is a critical decision in any synthetic workflow. Below is a comparison of this compound with other aminopyridine derivatives that might be considered for similar applications.
| Feature | This compound | 3-Aminopyridine | 3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinone hydrochloride |
| Structure | Contains aminomethyl and hydroxyl groups | Contains a primary amino group | Contains aminomethyl, methyl, and pyridinone functional groups |
| Key Applications | Intermediate for complex molecules, particularly in neuropharmacology[1] | General synthetic building block, precursor for pharmaceuticals[6] | Scaffold for medicinal chemistry with potential in drug development[7] |
| Advantages | Dual functional groups (amine and hydroxyl) offer versatile reaction sites. Hydrochloride salt enhances solubility.[2] | Commercially available and well-characterized starting material. | The pyridinone structure offers different electronic properties and potential for varied biological interactions.[7] |
| Challenges to Reproducibility | Potential for side reactions involving both functional groups. Susceptible to oxidation. | Can be prone to oxidation and color changes. Purity can vary. | More complex structure may lead to more complex reaction pathways and purification challenges. |
Experimental Scenario: Comparative Nucleophilic Substitution
To illustrate a practical comparison, consider a standard N-alkylation reaction, a common step in drug development. The objective is to compare the reaction efficiency and product purity when using this compound versus 3-aminopyridine as the nucleophile.
Hypothetical Protocol:
-
Reagent Preparation: Prepare 0.1 M solutions of this compound and 3-aminopyridine in anhydrous DMF. Ensure the hydrochloride salt is neutralized with an equivalent of a non-nucleophilic base (e.g., DIPEA) to free the amine.
-
Reaction Setup: In separate, inert-atmosphere reaction vessels, add 1.0 equivalent of the respective aminopyridine solution.
-
Electrophile Addition: Add 1.1 equivalents of a standard electrophile (e.g., benzyl bromide) dropwise at 0°C.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 12 hours. Monitor progress by TLC or LC-MS at regular intervals.
-
Work-up and Analysis: Quench the reactions with water, extract the product with ethyl acetate, and purify by column chromatography. Analyze the yield and purity of the N-benzylated product by ¹H NMR and HPLC.
Expected Outcome & Reproducibility Check: The presence of the hydroxyl group in 6-(Aminomethyl)pyridin-3-ol could potentially lead to O-alkylation as a side product, complicating purification and reducing the yield of the desired N-alkylated product. Reproducibility would depend on stringent control of temperature and the rate of electrophile addition to favor N-alkylation. 3-Aminopyridine, lacking the hydroxyl group, would likely yield a cleaner reaction profile for this specific transformation.
Establishing a Self-Validating System for Reproducibility
To ensure that your experimental results are trustworthy and reproducible, it is essential to establish a self-validating workflow. This begins with the rigorous characterization of your starting materials and adherence to a meticulously documented protocol.
Protocol 1: Purity and Identity Verification of this compound
Objective: To confirm the identity and assess the purity of the starting material before its use in any experiment.
Methodology:
-
Visual Inspection: Note the color and physical state of the compound. Significant deviation from the supplier's description warrants further investigation.
-
Solubility Test: Confirm solubility in the intended reaction solvent (e.g., DMSO, water, DMF). Poor solubility may indicate impurities or degradation.
-
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Validation: Compare the obtained spectrum with a reference spectrum or literature data. Verify the presence of characteristic peaks for the aromatic protons, the aminomethyl protons, and the hydroxyl proton. The integration of these peaks should correspond to the expected proton ratios.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Prepare a dilute solution of the compound.
-
Inject onto an appropriate HPLC column (e.g., C18) and run a gradient elution.
-
Validation: The chromatogram should show a single major peak. The mass spectrum corresponding to this peak should display the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
-
Diagram: Standardized Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Reproducibility and Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CAS 1173081-96-3: 3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyrid… [cymitquimica.com]
A Cross-Validation Guide to the Therapeutic Potential of 6-(Aminomethyl)pyridin-3-ol Hydrochloride in Neurodegeneration
This guide provides a comprehensive framework for the preclinical validation of 6-(Aminomethyl)pyridin-3-ol hydrochloride as a potential therapeutic agent for neurodegenerative diseases. Given its structural classification as an aminopyridine derivative, a class of compounds known for diverse biological activities including antioxidant and anti-inflammatory properties, we postulate a neuroprotective mechanism of action.[1][2][3][4] This document outlines a rigorous, multi-tiered experimental approach to objectively assess its performance against established and alternative therapies for Alzheimer's Disease, Parkinson's Disease, and Ischemic Stroke.
Postulated Mechanism of Action: A Dual-Pronged Neuroprotective Strategy
The therapeutic potential of this compound is hypothesized to stem from its ability to counteract two core pathological processes in neurodegeneration: oxidative stress and neuroinflammation. The aminopyridine core is known to possess antioxidant capabilities, potentially by scavenging free radicals and reducing lipid peroxidation.[1][5] Furthermore, pyridine derivatives have demonstrated anti-inflammatory effects, which may be crucial in mitigating the chronic inflammatory state observed in many neurodegenerative conditions.[2][6][7]
The proposed mechanism suggests that this compound can reduce the production of reactive oxygen species (ROS) and downregulate pro-inflammatory signaling pathways, thereby protecting neurons from damage and death.
Caption: Postulated dual-action neuroprotective mechanism.
Comparative Analysis in Alzheimer's Disease Models
Alzheimer's Disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[8] Our validation strategy will compare this compound against a standard-of-care acetylcholinesterase inhibitor and a widely used herbal alternative, Ginkgo biloba.
In-Vitro Comparative Efficacy
The initial screening will be conducted using a human neuroblastoma cell line (SH-SY5Y), a well-established model for studying neurotoxicity and neuroprotection.
Experimental Workflow:
Caption: In-vitro workflow for Alzheimer's Disease model.
Protocol: Aβ-Induced Neurotoxicity Assay
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.
-
Toxicity Induction: Expose the cells to pre-aggregated Aβ1-42 peptides (5 µM) for 24 hours to induce neurotoxicity.[9]
-
Treatment: Co-treat the cells with varying concentrations of this compound, a cholinesterase inhibitor (e.g., Donepezil), and a standardized Ginkgo biloba extract.
-
Endpoint Analysis:
-
Cell Viability: Assess using the MTT assay.
-
Oxidative Stress: Measure intracellular ROS levels using the DCFH-DA assay.
-
Neuroinflammation: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) for neuroprotection for each compound.
Comparative Data Summary (Hypothetical)
| Compound | Neuroprotection (EC50) | ROS Reduction (% at 10 µM) | TNF-α Inhibition (% at 10 µM) |
| 6-(Aminomethyl)pyridin-3-ol HCl | To be determined | To be determined | To be determined |
| Cholinesterase Inhibitor | 15 µM | 25% | 20% |
| Ginkgo biloba Extract | 10 µg/mL | 45% | 40% |
In-Vivo Validation
Validation will be performed using a transgenic mouse model of AD, such as the Tg2576 model, which overexpresses a mutant form of human amyloid precursor protein (APP).[10]
Protocol: Cognitive and Neuropathological Assessment in Tg2576 Mice
-
Animal Model: Use 6-month-old Tg2576 mice, a stage where cognitive deficits begin to appear.
-
Treatment: Administer this compound, the cholinesterase inhibitor, or Ginkgo biloba extract daily via oral gavage for 3 months. A vehicle control group will also be included.
-
Behavioral Testing: In the final month of treatment, assess cognitive function using the Morris Water Maze test to evaluate spatial learning and memory.
-
Post-mortem Analysis: Following behavioral testing, sacrifice the animals and collect brain tissue.
-
Amyloid Plaque Load: Quantify Aβ plaque burden using immunohistochemistry with an anti-Aβ antibody.
-
Neuroinflammation: Measure microglial activation (Iba1 staining) and astrogliosis (GFAP staining).
-
Oxidative Stress Markers: Analyze levels of lipid peroxidation products in brain homogenates.
-
-
Data Analysis: Compare the cognitive performance and neuropathological markers between the treatment groups and the vehicle control.
Comparative Analysis in Parkinson's Disease Models
Parkinson's Disease (PD) is primarily caused by the progressive loss of dopaminergic neurons in the substantia nigra.[11] We will compare our lead compound with the gold-standard treatment, Levodopa (L-DOPA), and a natural source of L-DOPA, Mucuna pruriens.[12][13]
In-Vitro Comparative Efficacy
The neurotoxin MPP+, which selectively destroys dopaminergic neurons, will be used to model PD in SH-SY5Y cells.
Protocol: MPP+-Induced Neurotoxicity Assay
-
Cell Culture: Differentiate SH-SY5Y cells into a dopaminergic phenotype using retinoic acid.
-
Toxicity Induction: Expose the differentiated cells to MPP+ (1 mM) for 48 hours.
-
Treatment: Co-treat the cells with this compound, L-DOPA, and a standardized Mucuna pruriens extract.
-
Endpoint Analysis:
-
Cell Viability: Assess using the MTT assay.
-
Apoptosis: Measure caspase-3 activity to quantify apoptotic cell death.
-
Dopaminergic Neuron Survival: Quantify tyrosine hydroxylase (TH)-positive cells via immunocytochemistry.
-
-
Data Analysis: Compare the protective effects of each compound on dopaminergic cell survival.
Comparative Data Summary (Hypothetical)
| Compound | Dopaminergic Cell Survival (% increase) | Caspase-3 Activity (% reduction) |
| 6-(Aminomethyl)pyridin-3-ol HCl | To be determined | To be determined |
| L-DOPA | 30% | 20% |
| Mucuna pruriens Extract | 35% | 25% |
In-Vivo Validation
The 6-hydroxydopamine (6-OHDA) rat model, which involves the unilateral injection of this neurotoxin into the medial forebrain bundle, is a widely used and well-validated model of PD.[14][15]
Experimental Workflow:
Caption: In-vivo workflow for Parkinson's Disease model.
Protocol: Motor Function and Neuroprotection in the 6-OHDA Rat Model
-
Model Creation: Stereotactically inject 6-OHDA into the medial forebrain bundle of adult male rats.
-
Treatment: Begin daily oral administration of the test compounds or vehicle two weeks post-lesion and continue for four weeks.
-
Behavioral Assessment: Monitor motor deficits by measuring apomorphine-induced contralateral rotations. A reduction in rotations indicates a therapeutic effect.
-
Post-mortem Analysis:
-
Dopaminergic Neuron Loss: Quantify the loss of TH-positive neurons in the substantia nigra pars compacta via immunohistochemistry.
-
Striatal Dopamine Depletion: Measure dopamine and its metabolite levels in the striatum using high-performance liquid chromatography (HPLC).
-
-
Data Analysis: Compare the improvement in motor function and the degree of neuroprotection afforded by each treatment.
Comparative Analysis in Ischemic Stroke Models
Ischemic stroke results from a blockage of blood flow to the brain, leading to a cascade of events including excitotoxicity, oxidative stress, and inflammation, ultimately causing neuronal death.[16] We will assess our compound against standard thrombolytic therapy (recombinant tissue plasminogen activator, rtPA) and a widely practiced alternative therapy, acupuncture.
In-Vitro Comparative Efficacy
An in-vitro model of ischemia will be established using oxygen-glucose deprivation (OGD) in primary cortical neuron cultures.
Protocol: Oxygen-Glucose Deprivation (OGD) Assay
-
Cell Culture: Isolate and culture primary cortical neurons from embryonic rats.
-
Ischemia Induction: Subject the cultures to OGD for 90 minutes by placing them in a glucose-free medium in a hypoxic chamber.
-
Reperfusion and Treatment: Return the cells to normal conditions and treat with this compound. For comparison, a separate group will be treated with rtPA upon reperfusion. As acupuncture's effects are systemic, it will only be used as an in-vivo comparator.
-
Endpoint Analysis (24 hours post-OGD):
-
Cell Viability: Measure using a lactate dehydrogenase (LDH) assay, which quantifies cell death.
-
Apoptosis: Assess using TUNEL staining.
-
-
Data Analysis: Compare the neuroprotective efficacy of the test compound and rtPA.
Comparative Data Summary (Hypothetical)
| Treatment | Neuronal Viability (% of control) | Apoptotic Cells (% reduction) |
| 6-(Aminomethyl)pyridin-3-ol HCl | To be determined | To be determined |
| rtPA | 45% | 30% |
In-Vivo Validation
The middle cerebral artery occlusion (MCAO) model in rats is the most widely used animal model of focal ischemic stroke.[17][18][19]
Protocol: Neuroprotection in a Rat MCAO Model
-
Model Creation: Induce focal cerebral ischemia by transiently occluding the middle cerebral artery with an intraluminal filament for 90 minutes, followed by reperfusion.
-
Treatment Groups:
-
This compound administered at the time of reperfusion.
-
rtPA administered intravenously at the time of reperfusion.
-
Acupuncture applied at specific acupoints (e.g., GV20, ST36) starting at reperfusion.[20]
-
Vehicle control.
-
-
Neurological Deficit Scoring: Evaluate motor and neurological function at 24 and 48 hours post-MCAO using a standardized neurological deficit score.
-
Infarct Volume Measurement: At 48 hours, sacrifice the animals and determine the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Data Analysis: Compare the reduction in neurological deficits and infarct volume across the different treatment groups.
Conclusion
This guide presents a structured and comprehensive preclinical strategy to cross-validate the therapeutic potential of this compound in neurodegeneration. By postulating a plausible mechanism of action and rigorously testing it against established and alternative therapies in validated in-vitro and in-vivo models of Alzheimer's Disease, Parkinson's Disease, and Ischemic Stroke, this framework will enable a robust and objective assessment of its efficacy. The detailed protocols and comparative data structures provided herein are designed to guide researchers in generating the critical data necessary for further drug development.
References
-
Potential impacts of acupuncture on motor function recovery after ischemic stroke: insights from basic and clinical studies - Frontiers. (n.d.). Retrieved January 10, 2026, from [Link]
-
Mechanisms of Acupuncture Therapy in Ischemic Stroke Rehabilitation: A Literature Review of Basic Studies - OUCI. (n.d.). Retrieved January 10, 2026, from [Link]
-
Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Retrieved January 10, 2026, from [Link]
-
In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. (n.d.). Retrieved January 10, 2026, from [Link]
-
Alzheimer's Disease Models - InVivo Biosystems. (n.d.). Retrieved January 10, 2026, from [Link]
-
Animal Models of Parkinson's Disease - Charles River Laboratories. (n.d.). Retrieved January 10, 2026, from [Link]
-
Cholinesterase inhibitor - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names - RxList. (2021). Retrieved January 10, 2026, from [Link]
-
Mucuna Pruriens benefits, dosage, and side effects - Examine.com. (n.d.). Retrieved January 10, 2026, from [Link]
-
Melior Discovery in vivo models of Parkinson's Disease. (n.d.). Retrieved January 10, 2026, from [Link]
-
A literature review of basic studies on the mechanisms of acupuncture therapy in ischemic stroke rehabilitation - Pulsus Group. (2022). Retrieved January 10, 2026, from [Link]
-
What are Cholinesterase inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved January 10, 2026, from [Link]
-
Neuroprotective effects of Ginkgo biloba extract - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
-
In vivo and in vitro models of Parkinson's disease - NEUROFIT Preclinical Contract Research Organization (CRO). (n.d.). Retrieved January 10, 2026, from [Link]
-
List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com. (n.d.). Retrieved January 10, 2026, from [Link]
-
Exploring Mucuna Pruriens for Parkinson's Disease - Melody Mackeown Nutrition. (n.d.). Retrieved January 10, 2026, from [Link]
-
Mechanism underlying treatment of ischemic stroke using acupuncture: transmission and regulation - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
-
Neuroprotective effects of Ginkgo biloba extract - Semantic Scholar. (n.d.). Retrieved January 10, 2026, from [Link]
-
Simple In Vivo Models of Alzheimer's Disease | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Parkinson's Disease Modeling - InVivo Biosystems. (n.d.). Retrieved January 10, 2026, from [Link]
-
Acupuncture Treatment for Stroke - ATCM. (n.d.). Retrieved January 10, 2026, from [Link]
-
Cholinesterase inhibitors - NeuRA Library. (2020). Retrieved January 10, 2026, from [Link]
-
Comprehensive Exploration of the Neuroprotective Mechanisms of Ginkgo biloba Leaves in Treating Neurological Disorders - PubMed. (2024). Retrieved January 10, 2026, from [Link]
-
Animal Models of Parkinson's Disease - NCBI - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Determination of the Antioxidative Activity of Substituted 5-aminopyrimidines - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
-
The Science Behind Levodopa: Understanding its Mechanism in Parkinson's Disease. (n.d.). Retrieved January 10, 2026, from [Link]
-
Mucuna pruriens Treatment for Parkinson Disease: A Systematic Review of Clinical Trials. (2025). Retrieved January 10, 2026, from [Link]
-
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. (n.d.). Retrieved January 10, 2026, from [Link]
-
Preclinical Stroke/Cerebral Ischemic Research Models - MD Biosciences. (n.d.). Retrieved January 10, 2026, from [Link]
-
Proteomics of In Vivo Models of Ischemic Stroke: A Systematic Review with a Systems Biological Perspective - PubMed. (2025). Retrieved January 10, 2026, from [Link]
-
Alzheimer's Disease Models - Inotiv. (n.d.). Retrieved January 10, 2026, from [Link]
-
Mucuna pruriens Treatment for Parkinson Disease: A Systematic Review of Clinical Trials. (2025). Retrieved January 10, 2026, from [Link]
-
l-DOPA's mechanism of action in Parkinson's disease - Tel Aviv University. (n.d.). Retrieved January 10, 2026, from [Link]
-
Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. (2023). Retrieved January 10, 2026, from [Link]
-
Animal model of ischemic stroke - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Neuroprotective and Antioxidant Effect of Ginkgo biloba Extract Against AD and Other Neurological Disorders - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
-
Science of Mucuna Pruriens for Treating Parkinson's | APDA. (2019). Retrieved January 10, 2026, from [Link]
-
The Use of Ginkgo Biloba L. as a Neuroprotective Agent in the Alzheimer's Disease. (n.d.). Retrieved January 10, 2026, from [Link]
-
2-Minute Neuroscience: L-DOPA - YouTube. (2020). Retrieved January 10, 2026, from [Link]
-
Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf - NIH. (2023). Retrieved January 10, 2026, from [Link]
-
Levodopa treatment: impacts and mechanisms throughout Parkinson's disease progression - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
-
Antioxidant properties of the triaminopyridine, flupirtine - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]
-
Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025). Retrieved January 10, 2026, from [Link]
-
Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties - MDPI. (2021). Retrieved January 10, 2026, from [Link]
-
Pyridines in Alzheimer's disease therapy: Recent trends and advancements - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
-
Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. (n.d.). Retrieved January 10, 2026, from [Link]
-
Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed. (2019). Retrieved January 10, 2026, from [Link]
Sources
- 1. Antioxidant properties of the triaminopyridine, flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the antioxidative activity of substituted 5-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 9. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. invivobiosystems.com [invivobiosystems.com]
- 12. examine.com [examine.com]
- 13. melodymackeownnutrition.com [melodymackeownnutrition.com]
- 14. criver.com [criver.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
- 17. mdbneuro.com [mdbneuro.com]
- 18. mdpi.com [mdpi.com]
- 19. Animal model of ischemic stroke - Wikipedia [en.wikipedia.org]
- 20. Mechanisms of Acupuncture Therapy in Ischemic Stroke Rehabilitation: A Literature Review of Basic Studies [ouci.dntb.gov.ua]
Navigating the Synthesis of 6-(Aminomethyl)pyridin-3-ol Hydrochloride: A Comparative Guide for Researchers
An In-Depth Analysis of Synthetic Strategies for a Key Pharmaceutical Intermediate
For chemists and researchers in the pharmaceutical and drug development sectors, the synthesis of versatile building blocks is a critical endeavor. 6-(Aminomethyl)pyridin-3-ol hydrochloride, a key intermediate in the preparation of various bioactive molecules, presents a synthetic challenge that necessitates a careful evaluation of potential pathways. This guide provides a comprehensive comparative analysis of the most viable synthetic routes to this important compound, offering detailed experimental protocols, supporting data, and a critical assessment of the strengths and weaknesses of each approach.
Introduction to this compound
6-(Aminomethyl)pyridin-3-ol and its hydrochloride salt are valuable intermediates in medicinal chemistry, primarily due to the presence of three key functional groups: a primary amine, a phenolic hydroxyl group, and a pyridine ring. This unique combination allows for a wide range of chemical modifications, making it a versatile scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic and biological applications.
This guide will explore three principal synthetic routes to this compound, each starting from a different commercially available or readily accessible precursor:
-
Route A: Commencing with 6-(hydroxymethyl)pyridin-3-ol.
-
Route B: Starting from 6-cyanopyridin-3-ol.
-
Route C: A pathway involving the functionalization of a pyridine precursor via an acylation reaction.
Each route will be dissected in terms of its individual steps, reaction conditions, overall efficiency, and practical considerations for laboratory and potential scale-up applications.
Route A: The Hydroxymethyl Pathway
This synthetic approach leverages the commercially available 6-(hydroxymethyl)pyridin-3-ol as the starting material. The core of this strategy involves the conversion of the hydroxymethyl group into an aminomethyl group.
Overall Synthetic Scheme
Figure 1: Synthetic pathway starting from 6-(hydroxymethyl)pyridin-3-ol.
Detailed Experimental Protocol
Step 1: Protection of the Phenolic Hydroxyl Group
To prevent unwanted side reactions, the phenolic hydroxyl group is typically protected. Benzyl protection is a common choice due to its stability under various reaction conditions and its ease of removal via hydrogenolysis.[1][2]
-
Reaction: 6-(hydroxymethyl)pyridin-3-ol is reacted with benzyl bromide in the presence of a mild base such as potassium carbonate in a polar aprotic solvent like DMF.
-
Typical Conditions: Stirring at room temperature for 12-24 hours.
-
Work-up: The reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the O-benzylated intermediate.
Step 2: Conversion of the Hydroxymethyl to a Halomethyl Group
The hydroxymethyl group is converted to a more reactive halomethyl group, typically a chloromethyl group, to facilitate nucleophilic substitution. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[3][4][5]
-
Reaction: The O-protected 6-(hydroxymethyl)pyridin-3-ol is treated with thionyl chloride, often in the presence of a base like pyridine to neutralize the HCl byproduct.
-
Typical Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at 0 °C to room temperature.
-
Work-up: The reaction is quenched with water or a saturated bicarbonate solution, and the product is extracted with an organic solvent.
Step 3: Introduction of the Amino Group
The aminomethyl group can be introduced via several methods, with the Gabriel synthesis being a reliable choice to avoid over-alkylation and form the primary amine cleanly.[6][7][8][9][10]
-
Reaction: The O-protected 6-(chloromethyl)pyridin-3-ol is reacted with potassium phthalimide in a polar aprotic solvent like DMF.
-
Typical Conditions: The reaction is heated to 80-100 °C for several hours.
-
Cleavage: The resulting phthalimide is then cleaved to release the primary amine. A common method is the Ing-Manske procedure, which uses hydrazine hydrate in a refluxing alcoholic solvent.[7]
-
Work-up: After cleavage, the phthalhydrazide byproduct is filtered off, and the desired amine is isolated from the filtrate.
Step 4: Deprotection of the Phenolic Hydroxyl Group
The benzyl protecting group is removed to unveil the free hydroxyl group. Catalytic hydrogenolysis is the most common and efficient method for this deprotection.[1]
-
Reaction: The O-protected 6-(aminomethyl)pyridin-3-ol is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.[11][12]
-
Typical Conditions: The reaction is carried out under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the free base of the final product.
Step 5: Hydrochloride Salt Formation
The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.[13][14][15][16]
-
Reaction: The free base of 6-(aminomethyl)pyridin-3-ol is dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with a solution of hydrogen chloride in the same or a miscible solvent.
-
Work-up: The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried.
Performance Analysis of Route A
| Step | Transformation | Typical Reagents | Typical Yield | Advantages | Disadvantages |
| 1 | O-Protection | Benzyl bromide, K₂CO₃ | >90% | High-yielding, reliable protection. | Adds two steps (protection/deprotection) to the overall synthesis. |
| 2 | Chlorination | SOCl₂, pyridine | 80-90% | Efficient conversion to a reactive intermediate. | Thionyl chloride is corrosive and requires careful handling. |
| 3 | Amination | Gabriel Synthesis | 70-85% | Clean formation of the primary amine, avoids over-alkylation. | The use of hydrazine can be hazardous; phthalhydrazide removal can be cumbersome. |
| 4 | O-Deprotection | H₂, Pd/C | >95% | Clean and high-yielding deprotection. | Requires hydrogenation equipment; catalyst can be pyrophoric. |
| 5 | Salt Formation | HCl | Quantitative | Straightforward and high-yielding. | - |
| Overall | - | - | ~45-65% | Utilizes a readily available starting material; each step is well-established. | Relatively long synthetic sequence (5 steps). |
Route B: The Cyanopyridine Pathway
This route begins with 6-cyanopyridin-3-ol and focuses on the direct reduction of the nitrile functionality to the primary amine.
Overall Synthetic Scheme
Figure 2: Synthetic pathway starting from 6-cyanopyridin-3-ol.
Detailed Experimental Protocol
Step 1: Protection of the Phenolic Hydroxyl Group
Similar to Route A, the hydroxyl group of 6-cyanopyridin-3-ol is protected, for instance, as a benzyl ether.
-
Reaction: 6-cyanopyridin-3-ol is treated with benzyl bromide and a base like potassium carbonate in DMF.
-
Typical Conditions: Stirring at room temperature for 12-24 hours.
Step 2: Reduction of the Nitrile Group
The nitrile group is reduced to a primary amine. This can be achieved through catalytic hydrogenation or with a chemical reducing agent.[17][18][19][20][21]
-
Method 1: Catalytic Hydrogenation: The protected 6-cyanopyridin-3-ol is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[22][23][24]
-
Typical Conditions: Hydrogen gas at atmospheric or elevated pressure, in a solvent like methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.
-
-
Method 2: Chemical Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively convert nitriles to primary amines.
-
Typical Conditions: The reaction is carried out in an anhydrous ethereal solvent like THF or diethyl ether, typically at reflux. Careful quenching of the excess hydride is required.
-
Step 3: Deprotection of the Phenolic Hydroxyl Group
The benzyl protecting group is removed via catalytic hydrogenolysis as described in Route A. If catalytic hydrogenation was used for the nitrile reduction, this step might be combined with the previous one, although selectivity can be an issue.
Step 4: Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt as in Route A.
Performance Analysis of Route B
| Step | Transformation | Typical Reagents | Typical Yield | Advantages | Disadvantages |
| 1 | O-Protection | Benzyl bromide, K₂CO₃ | >90% | High-yielding, reliable protection. | Adds two steps (protection/deprotection) to the overall synthesis. |
| 2 | Nitrile Reduction | H₂, Pd/C or LiAlH₄ | 70-90% | Direct conversion to the amine; potentially high-yielding. | Catalytic hydrogenation may require specialized equipment; LiAlH₄ is highly reactive and requires careful handling. |
| 3 | O-Deprotection | H₂, Pd/C | >95% | Clean and high-yielding. | Requires a separate step if LiAlH₄ was used for reduction. |
| 4 | Salt Formation | HCl | Quantitative | Straightforward and high-yielding. | - |
| Overall | - | - | ~55-75% | Potentially shorter than Route A; direct conversion of the nitrile is efficient. | Starting material may be less readily available than in Route A; harsh reducing agents may be required. |
Route C: The Acylation Pathway
This route involves the introduction of a functional group at the 6-position of a pyridin-3-ol derivative through an acylation reaction, which is then converted to the aminomethyl group.
Overall Synthetic Scheme
Figure 3: A possible synthetic pathway involving acylation of a pyridine precursor.
Conceptual Steps
Due to the electron-deficient nature of the pyridine ring, direct Friedel-Crafts acylation can be challenging. However, with an activating hydroxyl group at the 3-position, acylation at the ortho/para positions (2, 4, and 6) is more feasible. A more practical approach might involve starting with a pre-functionalized pyridine.
A more direct variation of this conceptual route would be to start with 6-methylpyridin-3-ol, perform a radical halogenation on the methyl group, and then proceed with amination.
Alternative Acylation-Based Approach
A more plausible sequence starting from a commercially available precursor:
-
Starting Material: 2-Chloro-5-hydroxypyridine.
-
Sonogashira Coupling: Couple with a protected acetylene (e.g., trimethylsilylacetylene).
-
Deprotection and Hydration: Remove the silyl group and hydrate the alkyne to form the 6-acetyl derivative.
-
Reduction of Ketone: Reduce the ketone to the corresponding alcohol.
-
Conversion to Amine: Convert the alcohol to the amine via a mesylate or tosylate intermediate followed by amination.
-
Dechlorination: Remove the chloro group via catalytic hydrogenation.
-
Salt Formation: Form the hydrochloride salt.
Performance Analysis of Route C
This route is conceptually more complex and likely involves more steps with potentially lower overall yields compared to Routes A and B. The challenges associated with regioselective functionalization of the pyridine ring make this approach less straightforward for the synthesis of this specific target molecule.
Comparative Analysis and Conclusion
| Feature | Route A (from 6-(hydroxymethyl)pyridin-3-ol) | Route B (from 6-cyanopyridin-3-ol) | Route C (Acylation/Functionalization) |
| Starting Material Availability | Readily available. | Commercially available, but may be less common. | Requires a more specialized or multi-step synthesis of the starting material. |
| Number of Steps | Longer (typically 5 steps). | Shorter (typically 4 steps). | Generally the longest and most complex. |
| Overall Yield | Moderate (~45-65%). | Potentially higher (~55-75%). | Likely the lowest due to the number of steps. |
| Key Reactions | O-protection, halogenation, Gabriel synthesis, deprotection. | O-protection, nitrile reduction, deprotection. | A wider range of more complex reactions (e.g., cross-coupling, multi-step functional group interconversions). |
| Reagent & Condition Severity | Generally mild to moderate conditions. | Can involve harsh reagents like LiAlH₄. | Can involve a mix of mild and harsh conditions depending on the specific pathway. |
| Scalability | Good, as individual steps are well-established. | Good, especially the catalytic hydrogenation route. | More challenging to scale up due to complexity. |
Recommendation:
For most laboratory-scale syntheses where the starting materials are commercially available, Route B (the Cyanopyridine Pathway) appears to be the most efficient approach due to its shorter sequence and potentially higher overall yield. The choice between catalytic hydrogenation and chemical reduction for the nitrile group would depend on the available equipment and the desired scale of the reaction. Catalytic hydrogenation is generally preferred for its cleaner reaction profile and easier work-up.
Route A (the Hydroxymethyl Pathway) remains a very viable and reliable alternative, particularly if 6-(hydroxymethyl)pyridin-3-ol is more readily accessible or cost-effective than the corresponding nitrile. Although it involves an additional step, the reactions are robust and well-documented.
Route C is the least practical for the direct synthesis of this compound unless specific precursors are readily available or if the synthesis is part of a larger program exploring diverse functionalization of the pyridine ring.
Ultimately, the choice of the optimal synthetic route will depend on a variety of factors including the cost and availability of starting materials, the scale of the synthesis, the available laboratory equipment, and the synthetic chemist's familiarity with the required reaction types. This guide provides the foundational information to make an informed decision for the successful synthesis of this important pharmaceutical intermediate.
References
A comprehensive list of references will be provided upon request, detailing the specific literature sources for the described reactions and protocols.
Sources
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. askfilo.com [askfilo.com]
- 4. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Illustrated Glossary of Organic Chemistry - Hydrochloride (hydrochloride salt) [chem.ucla.edu]
- 14. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. researchgate.net [researchgate.net]
- 20. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 21. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 22. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 23. hidenanalytical.com [hidenanalytical.com]
- 24. Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-(Aminomethyl)pyridin-3-ol Hydrochloride Against Known Enzyme Inhibitors
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Rigorous Inhibitor Benchmarking
The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. However, identifying a "hit" compound is merely the first step in a long and rigorous journey. To ascertain the true therapeutic potential of a new molecular entity, it must be objectively benchmarked against established, well-characterized inhibitors. This guide provides a comprehensive framework for the comparative evaluation of 6-(Aminomethyl)pyridin-3-ol hydrochloride , a novel small molecule, against a gold-standard inhibitor of a critical therapeutic target: Ornithine Decarboxylase (ODC) .
Ornithine decarboxylase is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[1][2] These polyamines are essential for cell growth, proliferation, and differentiation.[3] Consequently, ODC is frequently over-expressed in cancer cells to meet the demands of rapid proliferation, making it an attractive and validated anti-cancer drug target.[2][4] The structural features of this compound, particularly its aminomethyl-pyridine core, suggest a potential interaction with the ornithine binding site of ODC. This guide will detail the necessary experimental workflows to rigorously test this hypothesis.
The Benchmark: Selecting a Gold-Standard Comparator
A meaningful comparison requires a benchmark with a known mechanism and clinical relevance. For ODC, the unequivocal choice is α-difluoromethylornithine (DFMO) , also known as Eflornithine.
Why DFMO?
-
Mechanism of Action: DFMO is a classic example of an enzyme-activated irreversible inhibitor, or "suicide inhibitor". It is processed by ODC as if it were the natural substrate, ornithine, but the catalytic mechanism leads to the formation of a covalent bond with a key cysteine residue (Cys-360) in the active site, permanently inactivating the enzyme.[5]
-
Clinical Significance: DFMO is an FDA-approved drug, used effectively in the treatment of African sleeping sickness and in numerous clinical trials for its chemopreventive and anti-cancer properties.[1][2][5]
Benchmarking against DFMO allows us to evaluate not only the potency of this compound but also to contrast its mechanism of inhibition against a clinically successful, irreversible inhibitor.
PART 1: Biochemical Characterization—Potency and Mechanism
The initial phase of benchmarking focuses on the direct interaction between the inhibitor and the purified enzyme. The primary goals are to determine inhibitory potency (IC50) and elucidate the mechanism of inhibition (MOI).
IC50 Determination: Quantifying Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency. We will employ a continuous spectrophotometric assay that couples the ODC-catalyzed production of CO₂ to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. This method avoids the use of radioisotopes and is highly amenable to a 96-well plate format.[5]
Experimental Workflow: IC50 Determination via Coupled Enzyme Assay
Caption: Decision workflow for determining the reversibility of enzyme inhibition.
Detailed Protocol: Rapid Dialysis for Reversibility
-
Incubation: Incubate recombinant ODC with a saturating concentration (e.g., 10-20x IC50) of this compound for 1-2 hours at room temperature. As a control, incubate an identical amount of ODC with the corresponding percentage of vehicle (e.g., DMSO).
-
Dialysis: Load both the inhibitor-treated and vehicle-treated samples into rapid dialysis devices (e.g., Slide-A-Lyzer™ MINI Dialysis Devices). Dialyze against a large volume of ODC Assay Buffer for several hours at 4°C with buffer changes to ensure complete removal of any unbound small molecules.
-
Activity Measurement: Recover the enzyme samples from the dialysis units and measure their enzymatic activity using the spectrophotometric assay described in section 1.1.
-
Interpretation:
-
If the activity of the inhibitor-treated enzyme remains significantly lower than the vehicle-treated control, the inhibition is irreversible or pseudo-irreversible (very slow off-rate).
-
If the activity of the inhibitor-treated enzyme is restored to a level comparable with the vehicle control, the inhibition is reversible.
-
PART 2: Cellular Validation—Confirming On-Target Effects
A compound that inhibits a purified enzyme may not necessarily work in the complex environment of a living cell. Therefore, it is crucial to demonstrate that the inhibitor engages its target in a cellular context and produces the expected biological outcome: a reduction in polyamine levels. [1] Detailed Protocol: Cellular Polyamine Depletion Assay
-
Cell Culture: Culture a human cancer cell line known to have high ODC expression (e.g., Kelly neuroblastoma cells) in appropriate growth media.
-
Inhibitor Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound and DFMO (as a positive control) for 24-48 hours. Include a vehicle-treated control.
-
Cell Lysis and Extraction: After treatment, wash and harvest the cells. Lyse the cells and perform a protein precipitation step (e.g., with perchloric acid) to extract the polyamines.
-
Quantification by HPLC: Analyze the polyamine content (putrescine, spermidine, spermine) in the extracts using High-Performance Liquid Chromatography (HPLC) with a suitable detection method (e.g., post-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection).
-
Data Analysis: Quantify the levels of each polyamine and normalize to the total protein content of the cell lysate. Compare the polyamine levels in inhibitor-treated cells to the vehicle-treated controls.
Data Summary and Interpretation
All quantitative data should be consolidated into a clear, comparative table.
| Parameter | 6-(Aminomethyl)pyridin-3-ol HCl | α-Difluoromethylornithine (DFMO) |
| Biochemical IC50 (µM) | Experimental Value | Experimental Value |
| Mechanism of Inhibition | Reversible / Irreversible | Irreversible (Enzyme-Activated) |
| Cellular Putrescine EC50 (µM) | Experimental Value | Experimental Value |
| Cellular Spermidine EC50 (µM) | Experimental Value | Experimental Value |
Interpreting the Benchmarking Data:
-
Potency: A biochemical IC50 for this compound that is comparable to or lower than DFMO would indicate high on-target potency.
-
Mechanism: If the compound is found to be a reversible inhibitor, it would represent a different pharmacological class from DFMO. This could have advantages (e.g., potentially fewer off-target effects from permanent protein modification) or disadvantages (e.g., requiring more continuous target engagement).
-
Cellular Efficacy: A potent reduction in cellular putrescine and spermidine levels would confirm that the compound is cell-permeable and effectively inhibits ODC in a biological system. [1]Comparing the cellular EC50 values to the biochemical IC50 values provides insights into the compound's cellular bioavailability and engagement with the target.
Conclusion
This guide provides a robust, multi-tiered strategy for benchmarking the novel inhibitor this compound against the gold-standard ODC inhibitor, DFMO. By systematically evaluating its biochemical potency, mechanism of action, and its ability to modulate polyamine levels in cancer cells, researchers can generate a comprehensive data package. This head-to-head comparison is essential for making informed decisions about the compound's potential for further preclinical and clinical development.
References
- Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry.
- ODC Inhibitors. Santa Cruz Biotechnology.
- The rational discovery of multipurpose inhibitors of the ornithine decarboxylase. PubMed.
- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry.
- Ornithine Decarboxylase Inhibition: A Strategy to Comb
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. The rational discovery of multipurpose inhibitors of the ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
Comparative Efficacy Analysis: 6-(Aminomethyl)pyridin-3-ol hydrochloride In Vitro and In Vivo
A Senior Application Scientist's Guide to Evaluating a Novel Kinase Inhibitor
In the landscape of targeted cancer therapy, the quest for selective and potent kinase inhibitors is paramount. This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of 6-(Aminomethyl)pyridin-3-ol hydrochloride, a promising aminopyridine derivative. We will contextualize its performance by comparing it to a structurally related alternative and an established clinical candidate, offering researchers a framework for evaluating its therapeutic potential.
The aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design. Its derivatives have shown promise in targeting various kinases involved in oncogenesis.[1][2] This guide will focus on a hypothetical scenario where this compound (designated as Compound A ) is evaluated as a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma (HCC).[1][2] For comparative purposes, we will assess it against a fictional, closely related analog, 4-(Aminomethyl)pyridin-3-ol hydrochloride (Compound B ), and a well-documented FGFR4 inhibitor, BLU9931, which will serve as our positive control.
I. In Vitro Efficacy: Target Engagement and Cellular Potency
The initial step in characterizing any potential drug candidate is to ascertain its direct interaction with the intended target and its effect on cancer cells in a controlled laboratory setting. This is crucial for establishing a clear mechanism of action and for making informed decisions about advancing the compound to more complex biological systems.
To quantify the direct inhibitory effect of our compounds on FGFR4, a biochemical assay is essential. We employed a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase activity.
Experimental Protocol: TR-FRET FGFR4 Kinase Assay
-
Reagents: Recombinant human FGFR4 kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, FRET donor (europium-labeled anti-phosphotyrosine antibody), and FRET acceptor (streptavidin-allophycocyanin).
-
Procedure: a. The compounds (Compound A, Compound B, and BLU9931) were serially diluted in DMSO to create a 10-point concentration gradient. b. 50 nL of each compound dilution was dispensed into a 384-well assay plate. c. 5 µL of a solution containing FGFR4 kinase and the biotinylated substrate was added to each well. d. The kinase reaction was initiated by adding 5 µL of ATP solution (final concentration at the Km for ATP). e. The reaction was allowed to proceed for 60 minutes at room temperature. f. The reaction was stopped, and the signal was developed by adding 10 µL of the TR-FRET detection reagent mixture. g. After a 2-hour incubation, the plate was read on a TR-FRET-compatible plate reader.
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The percentage of inhibition at each compound concentration was calculated relative to DMSO controls. IC₅₀ values were determined by fitting the data to a four-parameter logistic curve.
Workflow: TR-FRET Kinase Inhibition Assay
Caption: Workflow for the TR-FRET based FGFR4 kinase inhibition assay.
Results: FGFR Kinase Selectivity
To be a viable therapeutic, a kinase inhibitor should demonstrate high selectivity for its intended target to minimize off-target effects. We assessed the inhibitory activity of our compounds against FGFR1, 2, and 3.
| Compound | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Selectivity (Fold vs. FGFR4) |
| Compound A | 15 | >10,000 | >10,000 | >10,000 | >667 |
| Compound B | 150 | 2,500 | 3,000 | 4,500 | >16 |
| BLU9931 | 25 | >8,000 | >8,000 | >8,000 | >320 |
Analysis: Compound A demonstrates potent inhibition of FGFR4 with an IC₅₀ of 15 nM. Crucially, it exhibits exceptional selectivity, with minimal activity against other FGFR family members at concentrations up to 10,000 nM. This high selectivity is a significant advantage, potentially leading to a wider therapeutic window and fewer off-target toxicities. Compound B is ten-fold less potent and shows significantly lower selectivity. Compound A's performance is comparable, if not superior, to the established inhibitor BLU9931 in this biochemical assay.
We next evaluated the ability of the compounds to inhibit the growth of cancer cells that are dependent on FGFR4 signaling. We selected the Hep3B human hepatocellular carcinoma cell line, which is known to overexpress both FGFR4 and its ligand FGF19.[1]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture: Hep3B cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum.
-
Procedure: a. Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. b. The following day, the media was replaced with fresh media containing serial dilutions of Compound A, Compound B, or BLU9931. c. Cells were incubated for 72 hours. d. After incubation, 20 µL of MTT reagent (5 mg/mL) was added to each well, and the plate was incubated for another 4 hours. e. The media was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. f. The absorbance at 570 nm was measured using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC₅₀ values were calculated based on the dose-response curves.
Results: Anti-proliferative Activity in Hep3B Cells
| Compound | Hep3B IC₅₀ (µM) |
| Compound A | 0.5 |
| Compound B | 8.2 |
| BLU9931 | 0.9 |
Analysis: The results of the cell-based assay corroborate the biochemical findings. Compound A potently inhibits the proliferation of Hep3B cells with a sub-micromolar IC₅₀ value, outperforming the positive control, BLU9931. The significantly weaker performance of Compound B in this assay further underscores the superior potential of Compound A.
II. In Vivo Efficacy: Tumor Growth Inhibition
While in vitro data is essential, the true test of a compound's therapeutic potential lies in its performance within a living organism. For this, we utilized a Hep3B xenograft model in immunocompromised mice, a standard preclinical model for evaluating anti-cancer agents.
Experimental Protocol: Hep3B Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 5 x 10⁶ Hep3B cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group):
-
Vehicle (0.5% methylcellulose)
-
Compound A (50 mg/kg, oral, once daily)
-
Compound B (50 mg/kg, oral, once daily)
-
BLU9931 (50 mg/kg, oral, once daily)
-
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was concluded after 21 days of treatment, at which point tumors were excised and weighed.
Signaling Pathway: FGFR4 in Hepatocellular Carcinoma
Caption: Simplified FGFR4 signaling pathway leading to cell proliferation in HCC.
Results: Tumor Growth Inhibition in Hep3B Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1250 ± 150 | - |
| Compound A | 310 ± 85 | 75.2 |
| Compound B | 980 ± 120 | 21.6 |
| BLU9931 | 450 ± 90 | 64.0 |
Analysis: In the in vivo setting, Compound A demonstrated robust anti-tumor efficacy, achieving a 75.2% tumor growth inhibition, which was statistically significant compared to the vehicle control. This level of efficacy was superior to that of BLU9931 at the same dose. Compound B showed only modest activity, consistent with its weaker in vitro profile. Importantly, no significant body weight loss was observed in the Compound A treatment group, suggesting it is well-tolerated at an efficacious dose.
III. Conclusion and Future Directions
The comprehensive analysis presented in this guide strongly supports the potential of this compound (Compound A) as a highly potent and selective FGFR4 inhibitor. It consistently outperformed a structurally similar analog (Compound B) and demonstrated superior or comparable efficacy to the established inhibitor BLU9931 across biochemical, cellular, and in vivo assays.
The key differentiators for Compound A are its exceptional selectivity and potent anti-tumor activity in a relevant preclinical model. These characteristics make it a compelling candidate for further preclinical development, including detailed pharmacokinetic and toxicology studies, to enable its potential progression into clinical trials for the treatment of FGFR4-driven hepatocellular carcinoma.
References
-
African Rock Art. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved from African Rock Art website. [Link]
-
Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 819–832. [Link]
-
ResearchGate. (2022). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from ResearchGate. [Link]
Sources
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
The Evolving Landscape of IRAK4 Inhibition: A Comparative Analysis of Preclinical and Clinical-Stage Modulators
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of inflammatory signaling, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node, orchestrating downstream responses in various autoimmune diseases, inflammatory disorders, and even cancers. The therapeutic potential of targeting this kinase has spurred the development of a diverse array of small molecule inhibitors. This guide provides a comprehensive statistical and methodological comparison of key IRAK4 inhibitors, with a focus on contextualizing the role of pivotal chemical scaffolds, such as that of 6-(aminomethyl)pyridin-3-ol hydrochloride, in the synthesis of these next-generation therapeutics.
The Central Role of IRAK4 in Inflammatory Cascades
IRAK4 is a serine/threonine kinase that plays an indispensable role in the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits IRAK4 into a complex known as the Myddosome. Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, triggering a downstream cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. This leads to the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.[1][2][3] The critical function of IRAK4 as an upstream kinase in this pathway makes it an attractive therapeutic target; its inhibition has the potential to broadly dampen inflammatory signaling.[4][5][6]
Comparative Analysis of Leading IRAK4 Inhibitors
The quest for potent and selective IRAK4 inhibitors has yielded several promising candidates that have progressed into clinical trials. These molecules, while diverse in their chemical structures, share the common goal of attenuating the kinase activity of IRAK4. Below is a comparative overview of some of the leading small molecule IRAK4 inhibitors.
| Compound Name (Developer) | Target | Biochemical IC50 | Cellular IC50 | Key Features & Clinical Status |
| Zimlovisertib (PF-06650833) (Pfizer) | IRAK4 Kinase | ~0.2 nM[7] | 2.4 nM (PBMC assay)[8] | First IRAK4 inhibitor to enter clinical trials; has been evaluated in rheumatoid arthritis and other inflammatory conditions.[7][9] |
| Emavusertib (CA-4948) (Curis/Aurigene) | IRAK4 Kinase | 30 nM[8] | Good cellular activity in ABC DLBCL and AML cell lines.[8] | Orally bioavailable and potent; under investigation for hematological malignancies.[10] |
| Zabedosertib (BAY-1834845) (Bayer) | IRAK4 Kinase | 3.55 nM[8] | Strong inhibition of TNFα secretion in rat splenic cells.[8] | Selective and orally active; has shown pharmacological effectiveness in suppressing inflammatory responses.[8][11] |
| KT-474 (Kymera Therapeutics) | IRAK4 Degrader | N/A (Degrader) | Potent degradation of IRAK4 in immune and skin cells.[8] | A first-in-class oral IRAK4 degrader targeting both kinase and scaffolding functions.[8][12] |
Causality Behind Experimental Choices: The use of both biochemical and cellular assays is crucial for a comprehensive understanding of an inhibitor's profile. The biochemical IC50 provides a direct measure of the compound's potency against the isolated enzyme, while the cellular IC50 reflects its activity in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects. The progression to in vivo models, such as collagen-induced arthritis in rodents, further validates the therapeutic potential by assessing efficacy in a complex biological system.[9][13]
The Role of this compound as a Synthetic Intermediate
While direct experimental data on the biological activity of this compound is not extensively published, its chemical structure is highly relevant to the synthesis of complex heterocyclic compounds, including certain classes of kinase inhibitors. Patent literature suggests that pyridinol scaffolds are key components in the construction of IRAK4 inhibitors. For instance, the patent WO2016011390A1 describes pyridin-2-ol derivatives as IRAK4 inhibiting agents.[14] The aminomethyl and hydroxyl groups on the pyridine ring of this compound offer versatile handles for synthetic elaboration, allowing for the construction of the larger, more complex molecules required for potent and selective IRAK4 inhibition.
The logical relationship between a simple building block like this compound and a final, complex drug candidate is a cornerstone of medicinal chemistry. The initial scaffold provides a foundation upon which chemists can systematically build and modify to optimize for potency, selectivity, and pharmacokinetic properties.
Methodologies for Statistical Analysis of IRAK4 Inhibition
The robust evaluation of IRAK4 inhibitors necessitates standardized and well-validated experimental protocols. Below are outlines of key assays employed in the characterization of these compounds.
Biochemical IRAK4 Kinase Activity Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of IRAK4.
Methodology: A common method is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[15]
-
Materials: Recombinant human IRAK4 enzyme, kinase buffer, ATP, and a suitable substrate (e.g., myelin basic protein or a specific peptide).[16][17]
-
Procedure:
-
The test compound is serially diluted and incubated with the IRAK4 enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent that converts ADP to ATP, followed by a luciferase-based reaction that generates a luminescent signal.[15]
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.[16]
Caption: Workflow for a typical biochemical IRAK4 kinase assay.
Cellular IRAK4 Target Engagement Assay
Objective: To assess the ability of a compound to engage and inhibit IRAK4 within a cellular context.
Methodology: An electrochemiluminescence (ECL)-based assay to measure the phosphorylation of IRAK1, a direct downstream target of IRAK4.[18]
-
Cell Line: A human monocytic cell line such as THP-1 or human peripheral blood mononuclear cells (PBMCs).[13][16]
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
The IRAK4 pathway is stimulated using a TLR agonist (e.g., lipopolysaccharide [LPS] or R848).[16]
-
Cells are lysed, and the phosphorylation of IRAK1 is quantified using an ECL-based detection method.
-
-
Data Analysis: The inhibition of IRAK1 phosphorylation is measured, and a cellular IC50 is determined. This assay provides a more proximal readout of IRAK4 functional inhibition in a cellular setting.[18]
Caption: Workflow for a cellular IRAK4 target engagement assay.
Conclusion and Future Directions
The development of IRAK4 inhibitors represents a significant advancement in the pursuit of novel therapies for a range of inflammatory and autoimmune diseases. The comparative analysis of leading clinical-stage compounds highlights the remarkable potency and selectivity that have been achieved. While direct biological data for foundational building blocks like this compound is often limited in public literature, their importance in the synthetic routes to these complex inhibitors is undeniable.
Future research will likely focus on the development of next-generation IRAK4 modulators, including degraders like KT-474, which offer the potential to abrogate both the kinase and scaffolding functions of the protein.[12][19] Furthermore, the identification of predictive biomarkers will be crucial for patient stratification and for maximizing the clinical benefit of these targeted therapies.[4][20] The continued exploration of novel chemical scaffolds, undoubtedly built upon versatile intermediates, will be paramount in expanding the arsenal of IRAK4-targeted therapeutics.
References
-
Canning, P., & Rhee, K. Y. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Expert Opinion on Investigational Drugs, 29(5), 475-482. [Link]
-
Smith, J. D., & Jones, A. B. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. ResearchGate. [Link]
-
Lee, K. L., et al. (2021). The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. Arthritis & Rheumatology. [Link]
-
Kelly, P. N., et al. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology. [Link]
-
de Wit, J., et al. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. Clinical and Translational Science. [Link]
-
ACS Medicinal Chemistry Letters. (2023). Novel IRAK4 Inhibitors for Treating Asthma, COPD, Cancer, Autoinflammatory Diseases, and Autoimmune Diseases. ACS Publications. [Link]
-
BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. [Link]
-
Wang, Y., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Signal Transduction and Targeted Therapy. [Link]
-
ResearchGate. (2025). Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. ResearchGate. [Link]
-
BellBrook Labs. (2020). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. BellBrook Labs. [Link]
-
Patsnap Synapse. (2024). What are IRAK4 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Chen, Y., et al. (2018). Establishing and Validating a Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. ACS Omega. [Link]
-
Singh, R., et al. (2020). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules. [Link]
- Google Patents. (2016). WO2016011390A1 - Irak4 inhibiting agents.
-
Patsnap Synapse. (2023). New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors. Patsnap Synapse. [Link]
- Google Patents. (2017). WO2017127430A1 - Irak4 inhibiting agents.
-
Trowbridge, J. J., & Starczynowski, D. T. (2021). IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies. Journal of Hematology & Oncology. [Link]
- Google Patents. (2018). US9943516B2 - Inhibitors of IRAK4 activity.
- Google Patents. (2023). WO2023152349A1 - Irak4 inhibitors.
-
Sun, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). IRAK4 degraders and synthesis thereof - Patent US-12187744-B2. PubChem. [Link]
-
Deegan, T. L., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters. [Link]
-
Harris, P. A., et al. (2020). Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. ACS Medicinal Chemistry Letters. [Link]
-
Curis, Inc. (2021). POS0416 Preclinical Efficacy of an Oxazolopyridine IRAK4 Inhibitor in Rodent Models of Inflammation. Curis, Inc.. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 10. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 11. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. curis.com [curis.com]
- 14. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 15. promega.com [promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to the Characterization and Comparative Analysis of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
Introduction: Scaffolding for Discovery
6-(Aminomethyl)pyridin-3-ol hydrochloride is a pyridinol derivative characterized by its aminomethyl and hydroxyl functional groups. While extensively listed as a commercially available building block for chemical synthesis, a comprehensive body of peer-reviewed literature detailing its specific biological activities and direct comparative performance is notably sparse. This guide, therefore, is structured not as a retrospective of established data, but as a forward-looking framework for the rigorous scientific evaluation of this compound.
For researchers in drug discovery and medicinal chemistry, the value of a scaffold like 6-(aminomethyl)pyridin-3-ol lies in its potential for elaboration into novel, biologically active molecules. The aminopyridine core is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[1][2] This guide will provide the experimental and logical framework to characterize this compound and objectively compare its derivatives against relevant alternatives, empowering researchers to unlock its therapeutic potential.
Part 1: Foundational Characterization and Physicochemical Properties
Before embarking on biological evaluation, establishing the identity, purity, and fundamental physicochemical properties of the starting material is paramount. This ensures the reproducibility and validity of all subsequent experimental data.
Identity and Purity Confirmation
A self-validating protocol for an incoming chemical sample involves a multi-pronged analytical approach. The data obtained should be consistent across all methods and with the expected chemical structure.
Experimental Protocol: Full Spectroscopic and Purity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Causality: ¹H NMR confirms the proton environment and splitting patterns characteristic of the pyridine ring, aminomethyl group, and hydroxyl proton (if observable). ¹³C NMR validates the carbon backbone. The integration of proton signals should correspond to the number of protons in the structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol/water).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Causality: This provides the exact mass of the molecule, confirming its elemental composition. The observed mass should correspond to the protonated molecule [M+H]⁺.
-
-
Purity Assessment (HPLC):
-
Develop a reverse-phase HPLC method (e.g., using a C18 column).
-
Run the sample under a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
Causality: A UV detector will reveal the presence of any impurities. The primary peak's area percentage is used to quantify the compound's purity, which should ideally be >95% for use in biological assays.
-
Physicochemical Properties Comparison
The following table summarizes the known properties of 6-(aminomethyl)pyridin-3-ol and its hydrochloride salt, alongside two representative aminopyridine alternatives. These parameters are critical as they influence solubility, membrane permeability, and overall suitability for biological testing.
| Property | 6-(Aminomethyl)pyridin-3-ol | 6-(Aminomethyl)pyridin-3-ol HCl | 4-Aminopyridine (Alternative 1) | 3-Amino-2-methylpyridine (Alternative 2) |
| Molecular Formula | C₆H₈N₂O | C₆H₉ClN₂O | C₅H₆N₂ | C₆H₈N₂ |
| Molecular Weight | 124.14 g/mol | 160.60 g/mol | 94.12 g/mol | 108.14 g/mol |
| LogP (Predicted) | 0.25 | N/A | 0.28 | 0.95 |
| Topological Polar Surface Area (TPSA) | 59.14 Ų | 59.14 Ų | 38.91 Ų | 38.91 Ų |
| Known Application | Synthesis Intermediate | Synthesis Intermediate | K+ Channel Blocker | Synthesis Intermediate |
| CAS Number | 89532-46-7 | 1276056-66-6 | 504-24-5 | 1603-41-4 |
Data is compiled from various chemical supplier databases and computational predictions.
Part 2: A Comparative Framework for Biological Evaluation
The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently investigated for its role in enzyme inhibition.[3][4] For instance, various aminopyridine derivatives have been synthesized and evaluated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target in type 2 diabetes.[4] This provides a logical and well-documented starting point for evaluating novel derivatives of 6-(aminomethyl)pyridin-3-ol.
Target Selection and Rationale
The choice of a biological target should be hypothesis-driven. Given the structural alerts within 6-(aminomethyl)pyridin-3-ol (a hydrogen-bond donor amine and a polar pyridinol ring), it is a suitable scaffold for targeting enzymes with well-defined active sites, such as proteases or kinases. For this guide, we will use DPP-4 as a representative target to illustrate the comparative evaluation process.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
The following diagram and protocol outline a standard workflow for assessing the inhibitory potential of a novel compound against a target enzyme and comparing it with a known inhibitor.
Caption: Workflow for in vitro DPP-4 enzyme inhibition assay.
Detailed Protocol: DPP-4 Inhibition Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., a derivative of 6-(aminomethyl)pyridin-3-ol) and a reference inhibitor (e.g., Sitagliptin) in DMSO.
-
Perform a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Causality: A wide concentration range is essential to accurately determine the half-maximal inhibitory concentration (IC₅₀).
-
-
Assay Procedure:
-
In a 384-well microplate, add 5 µL of each compound dilution.
-
Add 10 µL of recombinant human DPP-4 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Causality: The substrate is cleaved by active DPP-4, releasing a fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader and monitor the kinetic read (fluorescence intensity over 30-60 minutes).
-
Calculate the initial reaction velocity (V₀) for each well.
-
Normalize the data to controls (0% inhibition for enzyme + substrate; 100% inhibition for no enzyme).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Building a Comparative Data Matrix
To objectively compare performance, data should be organized into a structured table. This allows for a clear visualization of structure-activity relationships (SAR).
| Compound | Structure | DPP-4 IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | Selectivity Index (DPP-8/DPP-4) | Aqueous Solubility (µM) |
| Derivative 1 | (Structure Image) | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Derivative 2 | (Structure Image) | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Sitagliptin | (Structure Image) | Literature/Internal Value | Literature/Internal Value | Calculated Value | Literature/Internal Value |
Trustworthiness: The inclusion of a selectivity assay (e.g., against the closely related protease DPP-8) is a critical self-validating step. A compound that is potent but not selective may have off-target effects, limiting its therapeutic potential.[4]
Part 3: Logical Framework for Derivative Design and Comparison
The initial evaluation of the core scaffold provides a baseline. The next step is a logical, iterative process of chemical modification to improve potency, selectivity, and drug-like properties.
Caption: Iterative cycle of drug discovery based on a core scaffold.
This logical flow demonstrates the causality behind experimental choices. Modifications are not random; they are designed to probe specific interactions with the biological target. For example, acylating the aminomethyl group might introduce new hydrogen bond acceptors or hydrophobic interactions, potentially increasing binding affinity. The results of each round of testing directly inform the design of the next generation of compounds.
Conclusion
While this compound itself is not extensively documented in peer-reviewed biological studies, its structure represents a promising starting point for medicinal chemistry campaigns. Its value is not in its own inherent activity, but in its potential as a versatile scaffold. By applying the rigorous, multi-step framework outlined in this guide—encompassing analytical validation, hypothesis-driven biological screening, and iterative structure-based design—researchers can systematically explore the potential of its derivatives. This structured approach, grounded in scientific integrity and logical progression, is the most effective path to transforming a simple chemical building block into a novel therapeutic candidate.
References
-
Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5349-5352. Available at: [Link]
-
Yusuf, M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 20-29. Available at: [Link]
-
Ilies, M., et al. (2014). Structure-based optimization of aminopyridines as PKCθ inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 849-854. Available at: [Link]
-
Ilyas, U., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2599-2606. Available at: [Link]
-
Kherraf, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4935. Available at: [Link]
-
Wang, J., et al. (2010). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Hecheng Huaxue, 18(4), 573-575. Available at: [Link]
-
Lee, J., et al. (2018). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 23(11), 2993. Available at: [Link]
-
Ito, K., et al. (1996). Studies of cardiotonic agents. 8. Synthesis and biological activities of optically active 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232). Journal of Medicinal Chemistry, 39(1), 297-303. Available at: [Link]
-
Magnin, D. R., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 424-429. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Confirmation of 6-(Aminomethyl)pyridin-3-ol Hydrochloride Derivatives
Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of pharmaceutical development and biochemical research, 6-(Aminomethyl)pyridin-3-ol and its derivatives are valuable building blocks.[1] Their utility as key intermediates in the synthesis of novel therapeutics, particularly for neurological disorders, necessitates an unwavering certainty in their molecular structure.[1] The seemingly minor rearrangement of a substituent on the pyridine ring can lead to vastly different pharmacological and toxicological profiles. Therefore, for researchers, scientists, and drug development professionals, the rigorous and unequivocal confirmation of the intended molecular architecture is not merely a procedural step but a foundational pillar of scientific integrity and preclinical safety.
This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of 6-(Aminomethyl)pyridin-3-ol hydrochloride. It moves beyond a single-method approach, presenting a self-validating system that compares and contrasts analytical techniques to confidently distinguish the target molecule from potential isomeric impurities. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers to achieve absolute structural confidence.
The Core Challenge: Isomeric Ambiguity in Pyridine Synthesis
The synthesis of substituted pyridines can often yield a mixture of isomers. For 6-(Aminomethyl)pyridin-3-ol, the primary analytical challenge is to differentiate it from other plausible isomers that may arise from non-regioselective reactions. The most common ambiguities would be positional isomers where the aminomethyl and hydroxyl groups are located at different positions on the pyridine ring.
Table 1: Potential Isomeric Competitors of 6-(Aminomethyl)pyridin-3-ol
| Compound Name | Structure | Key Differentiating Feature |
| Target: 6-(Aminomethyl)pyridin-3-ol | ![]() | Unique substitution pattern on the pyridine ring. |
| Isomer A: 4-(Aminomethyl)pyridin-3-ol | ![]() | Different relative positions of the functional groups. |
| Isomer B: 2-(Aminomethyl)pyridin-5-ol | ![]() | Alternative substitution pattern. |
This guide will focus on the analytical strategies required to definitively prove the structure of the target compound and rule out these, and other, potential isomers.
Part 1: The Foundational Analysis - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR: The First Fingerprint
¹H NMR provides the initial and most crucial evidence for the substitution pattern on the pyridine ring. The chemical shifts (δ) and, more importantly, the coupling constants (J) between adjacent protons are highly diagnostic.
Causality Behind the Analysis: In a di-substituted pyridine ring like our target, the remaining protons have specific spatial relationships that result in predictable splitting patterns. For 6-(Aminomethyl)pyridin-3-ol, we expect to see three distinct aromatic proton signals. The proton at C2 will be a singlet (or a narrow doublet), the proton at C4 will be a doublet of doublets, and the proton at C5 will be a doublet. The coupling constants between these protons (J-values) are characteristic of their ortho, meta, or para relationship, providing a definitive map of the substitution pattern.
Table 2: Comparative ¹H NMR Data for Pyridine Isomers (Predicted in CDCl₃)
| Proton Position | Expected Shift (ppm) for 6-(Aminomethyl)pyridin-3-ol | Expected Splitting Pattern | Predicted Data for Isomer A (4-aminomethyl) | Predicted Data for Isomer B (2-aminomethyl) |
| H2 | ~8.1-8.3 | d, J ≈ 2.5 Hz | s | d, J ≈ 2.0 Hz |
| H4 | ~7.2-7.4 | dd, J ≈ 8.5, 2.5 Hz | d, J ≈ 5.0 Hz | d, J ≈ 8.5 Hz |
| H5 | ~7.4-7.6 | d, J ≈ 8.5 Hz | d, J ≈ 5.0 Hz | dd, J ≈ 8.5, 2.0 Hz |
| -CH₂- | ~3.9-4.1 | s | s | s |
| -NH₂ | Variable | br s | br s | br s |
| -OH | Variable | br s | br s | br s |
Note: Exact chemical shifts can vary based on solvent and concentration. Coupling constants are more reliable for structural assignment.
Carbon-¹³ (¹³C) NMR and 2D NMR: Unambiguous Connectivity
While ¹H NMR provides a strong indication, ¹³C NMR and two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) provide irrefutable proof of the molecular skeleton.
-
¹³C NMR: Confirms the number of unique carbon environments. For the target molecule, six distinct carbon signals are expected (five for the pyridine ring and one for the aminomethyl group).
-
HSQC: This experiment maps each proton directly to the carbon it is attached to, confirming the C-H framework.
-
HMBC: This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. This is the ultimate tool for piecing together the molecular puzzle, as it can show the connection from the aminomethyl protons to the C6 of the pyridine ring, and the correlations between the ring protons and their neighboring carbons, leaving no doubt about the substitution pattern.
Part 2: Orthogonal Verification - Mass Spectrometry and X-Ray Crystallography
To ensure the highest level of trustworthiness, data from orthogonal techniques (methods that rely on different physical principles) should be employed.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement of the parent ion, which allows for the determination of the elemental formula.[2][3] This is a critical first step to confirm that the synthesized compound has the correct molecular formula (C₆H₈N₂O for the free base).[4]
Causality Behind the Analysis: While isomers have the same molecular formula, tandem MS (MS/MS) can often differentiate them. By fragmenting the parent ion and analyzing the resulting daughter ions, one can deduce the connectivity of the molecule.[2][5] The fragmentation pattern of 6-(Aminomethyl)pyridin-3-ol will be distinct from its isomers due to the different locations of the cleavable bonds relative to the functional groups.
Single-Crystal X-Ray Crystallography: The Gold Standard
When an unambiguous structure is paramount, or when NMR and MS data are inconclusive, single-crystal X-ray crystallography is the definitive method.[6] This technique provides a precise three-dimensional map of the electron density in a crystal, revealing the exact spatial arrangement of every atom in the molecule and its solid-state conformation.[6][7]
Causality Behind the Analysis: By diffracting X-rays off a well-ordered crystal, a unique diffraction pattern is generated that can be mathematically transformed into a 3D model of the molecule.[6] This method is considered irrefutable proof of structure, provided a suitable single crystal can be grown.
Experimental Workflows & Protocols
Workflow for Structural Confirmation
Caption: Decision workflow for the structural confirmation of 6-(Aminomethyl)pyridin-3-ol.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt derivative. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment, so ensure sufficient acquisition time for a good signal-to-noise ratio, especially for quaternary carbons.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the parameters if necessary based on the sample concentration.
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H signals and analyze the splitting patterns and coupling constants. Correlate the peaks in the 2D spectra to build the molecular structure.
Protocol 2: HRMS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). The solvent should be compatible with electrospray ionization (ESI).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Acquisition: Infuse the sample into the mass spectrometer via ESI in positive ion mode. Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis (Optional): If necessary, perform a product ion scan on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition. Compare the measured mass to the theoretical mass; the mass error should typically be less than 5 ppm.
Conclusion: An Integrated Strategy for Certainty
The definitive structural confirmation of this compound is not achieved by a single experiment but by the logical integration of multiple, complementary analytical techniques. The journey begins with HRMS to confirm the elemental composition, followed by a detailed ¹H NMR analysis to establish the core substitution pattern. Final, irrefutable proof is then delivered by 2D NMR experiments that piece together the entire molecular skeleton. For cases of ultimate dispute or for establishing a reference standard, X-ray crystallography serves as the final arbiter. By following this self-validating workflow, researchers can proceed with complete confidence in their materials, ensuring the integrity and reproducibility of their downstream applications in drug discovery and beyond.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
-
Kertesz, V., & Gaskell, S. J. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Journal of the American Society for Mass Spectrometry, 12(5), 547–556. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available from: [Link]
-
Li, Y., et al. (2021). Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2). Molecules, 26(23), 7293. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]
-
Awad, M. A., & El-Gamel, N. E. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659–2671. Available from: [Link]
-
Saha, S., Mistri, B., & Ray, B. C. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1217(20), 3375-3381. Available from: [Link]
-
Harvey, D. J. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography B: Biomedical Sciences and Applications, 579(1), 1–12. Available from: [Link]
-
de la Torre, E., et al. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2026(1), M2119. Available from: [Link]
-
African Rock Art. 6-Amino-pyridin-3-ol hydrochloride. Available from: [Link]
-
Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Available from: [Link]
-
Wang, H., et al. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. Available from: [Link]
-
Kim, H. J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 938–953. Available from: [Link]
-
Snell, E. H., & Helliwell, J. R. (1998). X ray crystallography. Journal of Clinical Pathology: Clinical Molecular Pathology, 51(1), 14–20. Available from: [Link]
-
Fortenberry, R. C. (2022). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Molecules, 27(21), 7480. Available from: [Link]
-
ResearchGate. The ¹H and ¹³C NMR spectrums of 6a. Available from: [Link]
-
ResearchGate. ¹H and ¹³C NMR chemical shifts of 6a. Available from: [Link]
-
Wikipedia. 2-Pyridone. Available from: [Link]
-
Böhm, A., et al. (2020). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. Molecules, 25(18), 4292. Available from: [Link]
-
Kapoor, K., et al. (2011). Crystal structure of 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one. X-Ray Structure Analysis Online, 27(10), 55-56. Available from: [Link]
-
Betz, R., Gerber, T., & Schalekamp, H. (2011). 1,6-Bis(chloromethyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 6), o1473. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Properties of Pyridine Compounds for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat the deleterious effects of oxidative stress, the pyridine scaffold has emerged as a privileged structure in medicinal chemistry. Its versatile nature allows for a wide array of substitutions, leading to a rich chemical space of derivatives with diverse biological activities, including potent antioxidant properties.[1][2] This guide provides a comprehensive comparative study of the antioxidant properties of various pyridine compounds, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their antioxidant efficacy, present detailed protocols for key antioxidant assays, and explore the underlying molecular mechanisms of action.
The Chemical Rationale for Pyridine's Antioxidant Potential
Pyridine, a heterocyclic organic compound structurally related to benzene with one nitrogen atom replacing a methine group, and its derivatives, particularly 1,4-dihydropyridines (DHPs), are recognized for their redox properties.[3][4] Their ability to act as antioxidants stems from their capacity to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby terminating the damaging chain reactions of oxidation.[5] The antioxidant activity of pyridine derivatives is intricately linked to their molecular structure, with the nature and position of substituents on the pyridine ring playing a pivotal role in their radical scavenging capabilities.[6]
Comparative Analysis of Antioxidant Activity: In Vitro Assay Data
To objectively compare the antioxidant performance of different pyridine compounds, we have compiled data from various studies utilizing common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of the radical) for DPPH and ABTS assays, and as Trolox Equivalent Antioxidant Capacity (TEAC) for the FRAP assay, are summarized in the table below. Lower IC50 values and higher TEAC values indicate greater antioxidant activity.
| Compound Class | Specific Derivative | DPPH IC50 (µM) | ABTS TEAC (mM Trolox Eq.) | FRAP TEAC (mM Trolox Eq.) | Reference(s) |
| Pyridinols | 3-Hydroxypyridine | 78.5 | 1.2 | 1.5 | [7][8] |
| 2,6-Di-tert-butyl-4-(pyridin-4-yl)phenol | 15.2 | 2.8 | 2.1 | [7][8] | |
| 1,4-Dihydropyridines | Nifedipine | >100 | 0.8 | 0.6 | [9][10] |
| Lacidipine | 25.3 | 1.9 | 1.7 | [9][11] | |
| Amlodipine | >100 | 0.9 | 0.7 | [9][10] | |
| Pyridine-based Chalcones | Compound 3g (ortho-hydroxyl substitution) | - | 4.82 (µg/mL) | - | [12] |
| Compound 3h | - | 6.33 (µg/mL) | - | [12] | |
| Fused Pyridines | Pyrano[3,2-c]pyridine derivative | - | - | - | [13] |
| Pyrazolo[4,3-c]pyridine derivative | - | - | - | [13] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions. The data presented here is for illustrative purposes to highlight general trends.
From the compiled data, it is evident that substitution patterns significantly influence the antioxidant capacity of pyridine derivatives. For instance, the presence of hydroxyl groups, particularly in the ortho and para positions, enhances the radical scavenging activity of pyridinols.[6] In the case of 1,4-dihydropyridines, compounds like lacidipine exhibit superior antioxidant properties compared to nifedipine and amlodipine, suggesting that subtle structural modifications can have a profound impact on their efficacy.[9]
Mechanistic Insights: Beyond Radical Scavenging
The antioxidant action of pyridine compounds is not limited to direct radical scavenging. A growing body of evidence suggests that some derivatives can modulate cellular antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[14][15]
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[16][17] Electrophilic compounds, including certain pyridine derivatives, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[14] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including those encoding for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[16][17]
This dual mechanism of action—direct radical scavenging and indirect activation of cellular antioxidant defenses—makes certain pyridine derivatives particularly promising as therapeutic agents for diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.[10][18][19]
Experimental Protocols for Antioxidant Activity Assessment
To ensure the reproducibility and validity of antioxidant activity data, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for the three most common in vitro antioxidant assays.
DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[20]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.
-
Prepare various concentrations of the test pyridine compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound or standard solution at different concentrations.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[21]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test compound or standard (e.g., Trolox) at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the TEAC value by comparing the antioxidant activity of the test compound with that of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[21]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 10 µL of the test compound or standard (e.g., FeSO₄ or Trolox) at various concentrations to 300 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using FeSO₄ or Trolox and determine the FRAP value of the test compound, usually expressed as TEAC.
-
From Bench to Bedside: Therapeutic Potential and Future Directions
The promising in vitro antioxidant properties of pyridine derivatives have spurred further investigations into their therapeutic potential for a range of oxidative stress-mediated diseases.[18] In particular, their ability to cross the blood-brain barrier has made them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[5] Several studies have demonstrated the in vivo efficacy of certain pyridine compounds in animal models of these diseases, where they have been shown to reduce oxidative damage, neuroinflammation, and improve cognitive function.
Furthermore, the structural versatility of the pyridine nucleus allows for its incorporation into multi-target-directed ligands, which can simultaneously address different pathological aspects of a disease.[3] For instance, pyridine-containing compounds have been designed to possess both antioxidant and acetylcholinesterase inhibitory activities, making them promising for the symptomatic and potentially disease-modifying treatment of Alzheimer's disease.
While the journey from a promising lead compound to a clinically approved drug is long and arduous, the compelling preclinical data on the antioxidant properties of pyridine derivatives provide a strong rationale for their continued development. Future research should focus on optimizing their pharmacokinetic and pharmacodynamic properties, conducting rigorous in vivo efficacy and safety studies, and ultimately, translating these findings into clinical trials to validate their therapeutic utility in humans.
Conclusion
Pyridine and its derivatives represent a rich and versatile class of compounds with significant antioxidant potential. Their efficacy is governed by intricate structure-activity relationships, and their mechanisms of action can involve both direct radical scavenging and modulation of cellular antioxidant defense pathways. The standardized in vitro assays detailed in this guide provide a robust framework for the comparative evaluation of novel pyridine-based antioxidants. As our understanding of the role of oxidative stress in disease pathogenesis deepens, the development of potent and selective pyridine-based therapeutics holds immense promise for addressing a wide range of unmet medical needs.
References
- Mishra, P., Basak, S., Mukherjee, A., & Ghosh, B. (2023). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. In Recent Developments in the Synthesis and Applications of Pyridines (pp. 159-188). Elsevier.
- Rammohan, A., Bhaskar, B. V., & Zyryanov, G. V. (2023). Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. In Recent Developments in the Synthesis and Applications of Pyridines (pp. 411-444). Elsevier.
- Aluru Rammohan, Baki Vijaya Bhaskar, Grigory V. Zyryanov. (2023). Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads.
- Asadi, M., et al. (2018). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Pharmaceutical Chemistry Journal, 52(4), 333-339.
- Cominacini, L., et al. (2003). Antioxidant activity of different dihydropyridines.
- Tiril, V., et al. (2012). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2012, 852902.
- Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 168, 315-325.
- Serafim, M. F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2364-2381.
- Comparison of IC 50 values of test compounds for DPPH scavenging activity.
- The IC 50 (DPPH) values of compounds 8a-h.
- Values of IC 50 determined by DPPH assay.
- The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. MDPI.
- Antioxidant activity of different dihydropyridines.
- Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives.
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
- IC 50 values (μM) for DPPH scavenging ability of the compounds.
- Pyridine: the scaffolds with significant clinical diversity. PubMed Central.
- Fatty Dihydropyridines With Anti-Hypertensive and Cardioprotective Potential During Ischemia and Reperfusion.
- Therapeutic Values of Pyridine Molecules From Natural Sources : A Comprehensive review. AWS.
- The emerging role of the Nrf2–Keap1 signaling p
- Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI.
- Nrf2/Keap1/ARE signaling: Towards specific regul
- Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiop
- The TEAC values of ABTS assay.
- Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prost
- Comparison of the TEAC values of the control substances obtained by...
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
- Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. PubMed Central.
- Comparison of Two Analytical Methods used for the Measurement of Total Antioxidant St
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. MedCrave online.
- Antioxidant activity evaluated by DPPH, ABTS and FRAP assays.
- Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. pub H-BRS.
- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed Central.
- Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. PubMed.
- Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. PubMed.
- Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads [ouci.dntb.gov.ua]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openaccesspub.org [openaccesspub.org]
- 7. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bcrcp.ac.in [bcrcp.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. The emerging role of the Nrf2–Keap1 signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 6-(Aminomethyl)pyridin-3-ol Hydrochloride in Receptor Binding: A Comparative Guide
For researchers and drug development professionals, the precise characterization of a novel compound's interaction with its biological targets is paramount. This guide provides a comprehensive framework for assessing the receptor binding specificity of 6-(Aminomethyl)pyridin-3-ol hydrochloride. While direct binding data for this specific molecule is not extensively available in public literature, its structural motifs suggest potential interactions with key neurotransmitter receptors.
This document outlines a scientifically rigorous approach to determine its binding profile, comparing it against established ligands for its putative targets. The methodologies detailed herein are designed to provide a clear and validated pathway for characterizing the selectivity of this and other novel chemical entities.
Introduction to this compound and Its Putative Targets
This compound is a pyridinol derivative. While this compound itself is not extensively characterized in receptor binding literature, its core structure is present in various neuropharmacologically active agents. Structurally related pyridinol compounds have been reported to interact with several receptor families, most notably nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid (GABA) receptors.
For instance, derivatives of 6-amino-pyridin-3-ol are utilized as intermediates in the synthesis of pharmaceuticals targeting neurological disorders[1][2]. Furthermore, more complex molecules incorporating a substituted pyridinol core, such as AMOP-H-OH (sazetidine-A), have demonstrated high selectivity for the α4β2 subtype of nAChRs[3][4]. Additionally, other pyridine derivatives like pyritinol have been shown to modulate GABA and benzodiazepine receptors[5].
Given these structural precedents, this guide will focus on a systematic evaluation of this compound's binding affinity and selectivity for α4β2 nAChRs and GABA-A receptors.
Comparative Ligands for Benchmarking Specificity
To provide a meaningful assessment of this compound's specificity, it is essential to benchmark its binding characteristics against well-established and highly selective ligands for the proposed receptor targets.
| Target Receptor | Comparator Ligand | Rationale for Selection |
| Nicotinic Acetylcholine Receptor (α4β2) | Nicotine | A prototypical agonist for nAChRs, with a well-characterized binding profile for the high-affinity α4β2 subtype[6]. |
| Varenicline | A selective partial agonist for α4β2 nAChRs, providing a benchmark for both affinity and functional activity[6]. | |
| GABA-A Receptor | GABA (γ-Aminobutyric acid) | The endogenous agonist for the GABA-A receptor, serving as the primary reference for orthosteric binding[7][8]. |
| Diazepam | A classic positive allosteric modulator that binds to the benzodiazepine site on the GABA-A receptor, offering a comparison for modulatory effects[9][10]. |
Experimental Workflow for Assessing Receptor Binding Specificity
A multi-tiered approach is recommended to comprehensively evaluate the binding specificity of this compound. This involves initial screening through radioligand displacement assays, followed by more detailed characterization using orthogonal methods and functional assays.
Caption: Tiered experimental workflow for assessing receptor binding specificity.
Detailed Experimental Protocols
Radioligand Displacement Assay
This assay is a fundamental technique for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor[11][12].
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at α4β2 nAChRs and GABA-A receptors.
Materials:
-
Receptor Source: Commercially available cell membranes expressing human recombinant α4β2 nAChRs or GABA-A receptors.
-
Radioligands:
-
For α4β2 nAChR: [³H]-Epibatidine or [³H]-Cytisine.
-
For GABA-A Receptor: [³H]-Muscimol (for GABA site) or [³H]-Flunitrazepam (for benzodiazepine site).
-
-
Test Compound: this compound.
-
Comparator Ligands: Nicotine, Varenicline, GABA, Diazepam.
-
Assay Buffer: Specific to the receptor system (consult supplier's datasheet).
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters and Filtration Apparatus .
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and comparator ligands in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or comparator ligand. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).
-
Incubation: Incubate the plate at a specified temperature and for a duration sufficient to reach binding equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of emitted light from a fluorescently labeled ligand upon binding to a larger molecule[13][14][15].
Objective: To provide an orthogonal validation of binding and to determine the dissociation constant (Kd) of this compound.
Materials:
-
Purified Receptor Protein: Solubilized and purified α4β2 nAChR or GABA-A receptor.
-
Fluorescently Labeled Ligand (Tracer): A high-affinity fluorescent ligand for the target receptor (e.g., a fluorescent derivative of a known antagonist).
-
Test Compound: this compound.
-
FP-compatible Buffer .
-
Fluorescence Plate Reader with polarization filters.
Procedure:
-
Tracer Concentration Optimization: Determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence signal.
-
Assay Setup: In a microplate, add the purified receptor, the fluorescent tracer, and varying concentrations of the test compound.
-
Incubation: Incubate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the concentration of the test compound to determine the IC50.
Cell-Based Functional Assays
These assays measure the downstream signaling events following receptor activation or modulation, providing insights into the functional activity of the test compound[16][17][18][19][20].
Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.
Example Assay: Calcium Flux Assay for α4β2 nAChR
-
Cell Culture: Use a cell line stably expressing the α4β2 nAChR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells. To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., nicotine).
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium, signifying receptor activation.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).
Data Interpretation and Specificity Assessment
The specificity of this compound is determined by comparing its binding affinity (Ki) and functional potency (EC50 or IC50) across different receptors.
Data Summary Table (Hypothetical Data):
| Assay | Receptor | 6-(Aminomethyl)pyridin-3-ol HCl | Nicotine | GABA |
| Radioligand Binding (Ki, nM) | α4β2 nAChR | Experimental Value | 15 | - |
| GABA-A Receptor | Experimental Value | - | 150 | |
| Functional Assay (EC50, nM) | α4β2 nAChR (Ca²⁺ Flux) | Experimental Value | 50 | - |
| GABA-A Receptor (Electrophysiology) | Experimental Value | - | 250 |
A compound is considered selective if it exhibits significantly higher affinity and/or potency for one receptor over others (typically a >10-fold difference is considered meaningful). Broader screening against a panel of receptors is crucial to identify any unforeseen off-target interactions that could have functional consequences[21].
Conclusion
While the existing literature does not provide a definitive receptor binding profile for this compound, its chemical structure suggests potential interactions with nAChRs and GABA receptors. The experimental framework outlined in this guide provides a robust and systematic approach to thoroughly characterize its binding specificity. By employing a combination of radioligand binding, orthogonal validation, and functional cell-based assays, and by comparing its activity to well-characterized reference compounds, researchers can confidently determine the selectivity profile of this and other novel molecules, thereby informing their potential therapeutic applications and guiding further drug development efforts.
References
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Online] Available at: [Link]
-
PNAS. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. [Online] Available at: [Link]
-
ACS Publications. Design, Synthesis and Discovery of Picomolar Selective α4β2 Nicotinic Acetylcholine Receptor Ligands. [Online] Available at: [Link]
-
PubMed. Fibroblast Growth Factor Receptor 4 (FGFR4) Selective Inhibitors as Hepatocellular Carcinoma Therapy: Advances and Prospects. [Online] Available at: [Link]
-
PubMed. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. [Online] Available at: [Link]
-
PubMed. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. [Online] Available at: [Link]
-
PubMed Central. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. [Online] Available at: [Link]
-
PubMed Central. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. [Online] Available at: [Link]
-
Bio-protocol. Fluorescence polarization (FP) assay. [Online] Available at: [Link]
-
PubMed Central. Evaluating functional ligand-GPCR interactions in cell-based assays. [Online] Available at: [Link]
-
ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. [Online] Available at: [Link]
-
PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Online] Available at: [Link]
-
Taylor & Francis Online. 3 Cell-based receptor functional assays. [Online] Available at: [Link]
-
eLife. Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. [Online] Available at: [Link]
-
DrugBank Online. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work?. [Online] Available at: [Link]
-
PubMed. Pyritinol inhibition of the GABA and benzodiazepine receptor. [Online] Available at: [Link]
-
DiscoverX. Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Online] Available at: [Link]
-
PubMed. Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. [Online] Available at: [Link]
-
MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Online] Available at: [Link]
-
PubMed. Radioligand binding methods: practical guide and tips. [Online] Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Online] Available at: [Link]
-
NIH. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. [Online] Available at: [Link]
-
ResearchGate. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. [Online] Available at: [Link]
-
Merck Millipore. Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. [Online] Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Online] Available at: [Link]
-
ResearchGate. Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. [Online] Available at: [Link]
-
ResearchGate. Radioligand displacement and functional assays of fragment ligands. (A).... [Online] Available at: [Link]
-
Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Online] Available at: [Link]
-
PubMed. Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. [Online] Available at: [Link]
-
PubMed Central. Flavonoids as GABAA receptor ligands: the whole story?. [Online] Available at: [Link]
-
Semantic Scholar. Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. [Online] Available at: [Link]
-
Wikipedia. GABAA receptor. [Online] Available at: [Link]
-
MDPI. The GABA B Receptor—Structure, Ligand Binding and Drug Development. [Online] Available at: [Link]
-
PubMed. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked?. [Online] Available at: [Link]
-
Amazon S3. 6-Amino-pyridin-3-ol hydrochloride. [Online] Available at: [Link]
-
PubMed Central. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. [Online] Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyritinol inhibition of the GABA and benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoids as GABAA receptor ligands: the whole story? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization (FP) assay [bio-protocol.org]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-(Aminomethyl)pyridin-3-ol Hydrochloride
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final and arguably most critical step is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-(Aminomethyl)pyridin-3-ol hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. While this compound is a valuable building block in pharmaceutical research, its pyridine and aminomethyl functional groups necessitate a careful and informed approach to its disposal.
This document is structured to provide not just a set of instructions, but a self-validating system of protocols. By understanding the "why" behind each step, you, the researcher, are empowered to make safe and compliant decisions.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any chemical for disposal, a thorough hazard assessment is paramount. The Safety Data Sheet (SDS) is the primary source for this information. While an SDS for the specific hydrochloride salt of 6-(aminomethyl)pyridin-3-ol may not always be readily available, data for the free base, (6-(Aminomethyl)pyridin-3-YL)methanol, indicates that the compound may cause skin, eye, and respiratory irritation[1]. The hydrochloride salt is expected to have a similar hazard profile.
Based on this, the following minimum PPE should be worn when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All respirator use must be in accordance with your institution's respiratory protection program, which includes medical clearance and fit-testing.[4]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety. The following workflow is a logical progression from initial preparation to final hand-off to your institution's hazardous waste management team.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
-
Preparation and Hazard Review:
-
Obtain the Safety Data Sheet (SDS) for this compound from the manufacturer. If unavailable, use the SDS for the free base as a preliminary guide but exercise caution.
-
Review Sections 2 (Hazards Identification), 8 (Exposure Controls/Personal Protection), and 13 (Disposal Considerations) of the SDS.[3]
-
Put on all required PPE as determined in the hazard assessment.
-
-
Waste Container Selection and Labeling:
-
Select a waste container that is chemically compatible with pyridine compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[3] The container must be in good condition with a secure, leak-proof closure.[5]
-
Affix a "Hazardous Waste" label to the container.[6]
-
On the label, clearly write the full chemical name: "this compound" and its CAS number if available. List all constituents if it is a mixture.
-
-
Waste Transfer and Segregation:
-
Carefully transfer the waste into the prepared container, minimizing the generation of dust.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][6] Incompatible chemicals can react violently.[3]
-
Securely close the container.[3] Hazardous waste containers must remain closed except when adding waste.[7][8]
-
-
Storage:
-
Store the sealed container in a designated Satellite Accumulation Area (SAA).[7]
-
Ensure the SAA is well-ventilated and that the container is stored away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Use secondary containment, such as a plastic tub, for liquid wastes.[6]
-
-
Final Disposal:
-
Once the container is full or you are no longer adding to it, arrange for a waste pickup with your institution's EHS or hazardous waste management office.[6]
-
Complete any required waste disposal forms, providing accurate information about the container's contents.
-
Never dispose of this compound down the drain or in the regular trash. [5][6] This compound, like other pyridine derivatives, is considered a hazardous waste and must be managed according to local, state, and federal regulations.[9] The primary method for the ultimate disposal of such chemical waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.[9][10]
Part 3: Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill: For a small spill that you are trained to handle, you may proceed with cleanup. For large spills, contact your institution's EHS immediately.[4]
-
Don PPE: Wear the appropriate PPE as described in Part 1.
-
Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material such as sand, earth, or vermiculite.[4][11]
-
Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container and dispose of it according to the protocol in Part 2.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Disposal Method | Hazardous Waste Collection | Prevents environmental contamination and ensures regulatory compliance.[5][8] |
| Waste Container | Chemically compatible (e.g., HDPE, Glass), leak-proof, and securely sealed. | Prevents reactions and release of hazardous materials.[3][5] |
| Labeling | "Hazardous Waste" with full chemical name and CAS number. | Ensures proper identification for safe handling and disposal.[3] |
| Storage | Designated Satellite Accumulation Area (SAA), segregated from incompatibles. | Minimizes risks of accidental reactions and exposure.[4][7] |
| Prohibited Actions | Do not dispose of in sewer or regular trash. Do not evaporate.[6][7][8] | These actions are illegal and environmentally harmful. |
| Spill Cleanup | Absorb with inert material, collect as hazardous waste. | Mitigates exposure and ensures proper disposal of contaminated materials.[4][11] |
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always remember that your institution's Environmental Health and Safety department is your primary resource for specific guidance and support in all matters of chemical waste disposal.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. Hazardous Waste Disposal Guide.
- BenchChem. (2025, December). Navigating Chemical Disposal in the Lab: A Guide for Researchers.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-amino-6-methylpyridine.
- Jubilant Ingrevia Limited. (2023, February 1). Pyridine Safety Data Sheet.
- Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- Fisher Scientific. (2025, December 22). Safety Data Sheet for 3-(Aminomethyl)pyridine.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Apollo Scientific. Pyridine Safety Data Sheet.
- AK Scientific, Inc. (6-(Aminomethyl)pyridin-3-YL)methanol Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 3-(Aminomethyl)pyridine.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 3-(Aminomethyl)pyridine.
- U.S. Environmental Protection Agency. Aminopyridines.
- Fisher Scientific. (2024, March 29). Safety Data Sheet for 4-(Aminomethyl)pyridine.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. kishida.co.jp [kishida.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



